Glyceryl tribenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dibenzoyloxypropyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O6/c25-22(18-10-4-1-5-11-18)28-16-21(30-24(27)20-14-8-3-9-15-20)17-29-23(26)19-12-6-2-7-13-19/h1-15,21H,16-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZCTWCPHWUPFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862290 | |
| Record name | Glycerol tribenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals, Solid, white crystalline solid with little or no odour | |
| Record name | 1,2,3-Propanetriol, 1,2,3-tribenzoate | |
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| Record name | Glycerol tribenzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029556 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | Glyceryl tribenzoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1129/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
very slightly, insoluble in water; some solubility in organic solvents, slightly soluble at room temperature (in ethanol) | |
| Record name | Glycerol tribenzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029556 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Glyceryl tribenzoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1129/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
614-33-5 | |
| Record name | Glyceryl tribenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=614-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tribenzoin | |
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| Record name | Glycerol Tribenzoate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16930 | |
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| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Glyceryl tribenzoate | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2230 | |
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| Record name | 1,2,3-Propanetriol, 1,2,3-tribenzoate | |
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| Record name | Glycerol tribenzoate | |
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| Record name | Glycerol tribenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.437 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIBENZOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LZY0X529Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glycerol tribenzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029556 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
76 °C | |
| Record name | Glycerol tribenzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029556 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Molecular Identity and Physicochemical Characteristics
An In-Depth Technical Guide to Glyceryl Tribenzoate: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of this compound (GTB), a versatile glycerol triester. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties of GTB, its synthesis, analytical characterization, and its expanding applications, particularly its function as a high-performance excipient and plasticizer. The narrative emphasizes the causal relationships behind experimental methodologies and the principles of self-validating protocols, ensuring a robust understanding of this compound's utility.
This compound, also known as tribenzoin, is the triester formed from the esterification of glycerol with three molecules of benzoic acid.[1][2] Its structure consists of a central glycerol backbone with each hydroxyl group esterified by a benzoate group.[3] This configuration imparts a unique combination of properties, making it a valuable compound in various industrial and pharmaceutical contexts.
The rationale for its utility stems from its molecular architecture: the three phenyl groups contribute to its rigidity, thermal stability, and compatibility with a range of polymer systems, while the ester linkages provide sites for metabolic cleavage, a critical attribute for its use in food and pharmaceutical applications.[4][5]
Chemical Structure
The definitive structure of this compound is best represented through its standard chemical identifiers.
Caption: Diagram of the this compound molecular structure.
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. These parameters are critical for predicting its behavior in various formulations, from solubility in solvent systems to its performance as a plasticizer in solid dosage forms.
| Property | Value | Source(s) |
| IUPAC Name | 2,3-dibenzoyloxypropyl benzoate | [3] |
| Synonyms | Tribenzoin, Glycerol tribenzoate, Benzoflex S 404 | [1][3][6][7][8] |
| CAS Number | 614-33-5 | [1][2][3][7][8][9] |
| Molecular Formula | C₂₄H₂₀O₆ | [1][2][3][6][8][10][11] |
| Molecular Weight | 404.41 g/mol | [2][3] |
| Appearance | White to off-white crystalline solid, powder, or flakes.[3][9][12][13][14][15] | [3][9][12][13][14][15] |
| Odor | Little to no odor; may have a faint balsamic odor.[3][7][12][13] | [3][7][12][13] |
| Melting Point | 68-72 °C (lit.) | [3][6][7][10][16] |
| Boiling Point | ~548.9 °C at 760 mmHg (estimated) | [10][15] |
| Density | ~1.228 g/cm³ | [6][7] |
| Solubility | Insoluble in water; soluble in ether, ethyl acetate, benzene, and chloroform.[3][12][13][15][17] | [3][12][13][15][17] |
| logP (o/w) | ~4.2 - 5.78 (estimated) | [15][18] |
Synthesis and Manufacturing
The primary industrial synthesis of this compound involves the direct esterification of glycerol with benzoic acid.[2][19] A common laboratory-scale synthesis, however, utilizes benzoyl chloride for a more rapid and often higher-yield reaction, particularly under controlled conditions.[20]
The choice of benzoyl chloride over benzoic acid in a research setting is driven by its higher reactivity, which allows the reaction to proceed to completion under milder conditions, thus minimizing potential side reactions like the polymerization of glycerol at high temperatures.[19] The use of an amine base, such as triethylamine or pyridine, is crucial to act as a scavenger for the hydrochloric acid byproduct, driving the equilibrium towards the product.[19][20]
Laboratory Synthesis Protocol: Esterification of Glycerol with Benzoyl Chloride
This protocol describes a self-validating system where reaction completion can be monitored via Thin Layer Chromatography (TLC), and product purity is confirmed through melting point analysis and spectroscopic methods.
Step-by-Step Methodology:
-
Reagent Preparation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 1.0 equivalent of glycerol in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane).
-
Base Addition: Add 3.3 equivalents of a non-nucleophilic base, such as triethylamine, to the solution. The slight excess of base ensures complete neutralization of the HCl byproduct.[20]
-
Reaction Initiation: Cool the flask in an ice bath to 0 °C. Slowly add 3.1 equivalents of benzoyl chloride dropwise via the dropping funnel over 30-60 minutes. The slow addition is critical to control the exothermic reaction.
-
Reaction Progression: After addition, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC, observing the disappearance of the glycerol spot and the appearance of the product spot (this compound).
-
Workup and Quenching: Upon completion, quench the reaction by adding deionized water. This step precipitates the product and dissolves the triethylamine hydrochloride salt.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate (3x volumes). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase sequentially with 1M HCl (to remove excess base), saturated sodium bicarbonate solution (to remove unreacted benzoyl chloride), and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white crystalline product.[19]
-
Characterization: Confirm the identity and purity of the final product by measuring its melting point (should align with the literature value of 68-72 °C) and obtaining FTIR and NMR spectra.
Caption: Workflow for the laboratory synthesis of this compound.
Analytical and Quality Control Methods
Robust analytical methods are essential to confirm the identity, purity, and quality of this compound, particularly for pharmaceutical and food-grade applications.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for quantifying the purity of GTB and detecting any related substances, such as glycerol mono- or dibenzoate. The method's validity rests on its high resolution, sensitivity, and reproducibility.
Step-by-Step Methodology:
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: Prepare the sample to be tested at a similar concentration to the primary standard.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). The C18 stationary phase provides excellent retention for the nonpolar GTB.
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 80:20 v/v). The high organic content ensures adequate elution of the highly retained GTB.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the benzoate chromophore absorbs strongly, typically around 230 nm.[20]
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standards and sample. The retention time of the major peak in the sample should match that of the reference standard.
-
Quantification: Calculate the purity of the sample by comparing its peak area to the calibration curve generated from the standards (Area % or external standard method).
Structural Confirmation by Spectroscopy
Spectroscopic techniques provide an orthogonal confirmation of the molecule's identity.
-
Fourier-Transform Infrared Spectroscopy (FTIR): This technique is ideal for confirming the presence of key functional groups. The spectrum of this compound will exhibit a strong characteristic C=O stretching vibration for the ester groups around 1720 cm⁻¹, C-O stretching vibrations around 1270 cm⁻¹, and aromatic C-H and C=C bands from the benzoate rings.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide a detailed map of the chemical structure. The ¹H NMR spectrum shows characteristic multiplets for the aromatic protons between 7.3 and 8.1 ppm and signals for the glycerol backbone protons between 4.5 and 5.8 ppm.[3][21] ¹³C NMR will confirm the presence of the carbonyl carbons (~165 ppm), aromatic carbons, and the carbons of the glycerol backbone.[3]
Caption: Analytical workflow for Quality Control of this compound.
Applications in Research and Drug Development
This compound's low toxicity, high stability, and plasticizing properties make it a highly versatile excipient in the pharmaceutical industry and a compound of interest in biomedical research.[1][4][22]
Plasticizer in Polymer Coatings and Medical Devices
As a plasticizer, GTB is incorporated into polymer matrices to increase their flexibility, workability, and durability.[1][23]
-
Mechanism of Action: The GTB molecules intersperse themselves between polymer chains. This increases the intermolecular spacing, reducing the strength of the polymer-polymer interactions (van der Waals forces). The result is a decrease in the glass transition temperature (Tg) of the polymer, transitioning it from a rigid, glassy state to a more flexible, rubbery state at room temperature. Its effectiveness is particularly noted in nitrocellulose and polyvinyl acetate-based formulations.[9][23]
-
Self-Validation in Formulation: The efficacy of GTB as a plasticizer can be validated by measuring the change in a polymer film's mechanical properties, such as tensile strength and elongation at break, or by using Differential Scanning Calorimetry (DSC) to confirm a reduction in the Tg.
Excipient in Solid and Semi-Solid Dosage Forms
GTB is used in pharmaceutical formulations as a solvent, emollient, and taste-masking agent.[1][24] Its status as an FDA-approved food additive underscores its safety profile.[3][4][25] In skincare and cosmetic formulations, it acts as an emollient, providing skin-conditioning properties and enhancing the texture and spreadability of creams and lotions.[24]
Emerging Therapeutic Potential
Recent research has highlighted the potential of this compound in neuroinflammatory and neurodegenerative disorders.[4][25] Studies have shown that oral GTB can modulate immune responses and exhibit anti-inflammatory properties in astrocytes and macrophages.[25] It is metabolized in the body to produce benzoate, a compound known to have therapeutic effects in certain neurological conditions.[5] This area of research positions GTB not just as an inactive excipient but as a potential pro-drug or active pharmaceutical ingredient.
Safety and Handling
This compound is generally considered to be of low toxicity.[1][12] However, as with any chemical, appropriate safety precautions must be observed.
-
Handling: Use in a well-ventilated area. Wear standard personal protective equipment, including gloves and safety glasses, to avoid skin and eye contact.[16][22][24]
-
Storage: Store in tightly sealed containers in a cool, dry place, away from sources of heat and strong oxidizing agents.[24]
-
Toxicity: It is not classified as a hazardous substance.[12] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) determined "no safety concern at current levels of intake when used as a flavouring agent."[3]
Conclusion
This compound is a well-characterized compound with a robust safety profile and a diverse range of applications. Its utility as a plasticizer is mechanistically understood and easily validated, making it a reliable choice for polymer-based formulations, including drug delivery systems and medical devices. Furthermore, its emerging role in therapeutic research highlights its potential beyond that of a simple excipient. The synthesis and analytical protocols outlined in this guide provide a framework for the consistent production and quality control of high-purity this compound for advanced scientific applications.
References
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- 4. This compound: A food additive with unique properties to be a substitute for cinnamon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP3999051B1 - Inhalation dosage forms of glycerol tribenzoate and/or glycerol dibenzoate for use in the treatment of huntington's disease - Google Patents [patents.google.com]
- 6. chembk.com [chembk.com]
- 7. This compound | 614-33-5 [chemicalbook.com]
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- 25. This compound: A food additive with unique properties to be a substitute for cinnamon - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of Glyceryl Tribenzoate
Abstract
This technical guide provides an in-depth exploration of the synthesis of glyceryl tribenzoate (GTB) from glycerol and benzoic acid. It is designed for researchers, chemists, and professionals in the pharmaceutical and material science sectors. This document details the underlying chemical principles, compares various synthetic methodologies, and offers a comprehensive, step-by-step experimental protocol for the classic Fischer esterification route. Emphasis is placed on the rationale behind experimental choices, process optimization, and analytical validation to ensure scientific integrity. The guide also covers modern advancements, such as microwave-assisted synthesis, and addresses critical safety and handling considerations.
Introduction
This compound (GTB), also known as tribenzoin, is the triester of glycerol and benzoic acid.[1] It presents as a white, crystalline solid and is valued for its utility across multiple industries.[2][3] In the polymer industry, GTB functions as a high-performance solid plasticizer, enhancing the flexibility and durability of materials like PVC, vinyl resins, and cellulose derivatives.[2][4] In the pharmaceutical and food industries, it is recognized as a safe, non-toxic additive and flavoring ingredient.[5] Its synthesis is a cornerstone example of esterification, a fundamental reaction in organic chemistry.
This guide provides a comprehensive overview of its synthesis, focusing on the direct esterification of glycerol with benzoic acid, a process rooted in the principles of the Fischer-Speier esterification.
Chemical Principles and Mechanistic Insights
The synthesis of this compound is a classic example of Fischer esterification, a reversible, acid-catalyzed reaction between a carboxylic acid (benzoic acid) and an alcohol (glycerol).[6][7]
The Reaction:
C₃H₅(OH)₃ + 3 C₆H₅COOH ⇌ C₃H₅(OCOC₆H₅)₃ + 3 H₂O (Glycerol + Benzoic Acid ⇌ this compound + Water)
Mechanism of Fischer Esterification:
The reaction mechanism proceeds through a series of equilibrium steps:[6]
-
Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of benzoic acid, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A hydroxyl group from glycerol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the other oxygen atoms, creating a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen, yielding the ester.
This process repeats for all three hydroxyl groups of the glycerol backbone.
Equilibrium Considerations:
As a reversible reaction, the synthesis is governed by Le Châtelier's principle.[7] To achieve a high yield of this compound, the equilibrium must be shifted towards the products. This is practically achieved by:
-
Using an excess of one reactant , typically the less expensive one.
-
Removing water as it is formed. This is the most common and effective strategy, often accomplished using a Dean-Stark apparatus.[8][9]
Caption: Core components of the Fischer esterification for GTB synthesis.
Methodologies for Synthesis: A Comparative Overview
While direct acid-catalyzed esterification is the most common method, several other approaches have been developed to optimize yield, purity, and environmental impact.
-
Direct Esterification (Fischer-Speier): This is the traditional and widely used method. It involves heating glycerol and benzoic acid with a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.[10] Its primary advantages are low cost and simplicity. The main challenge is the need to efficiently remove the water byproduct to drive the reaction to completion.[11]
-
Heterogeneous Catalysis: To simplify catalyst removal and minimize corrosive waste, solid acid catalysts like Amberlyst-15 (a sulfonic acid-functionalized resin) are employed.[8][12] These catalysts are easily filtered out of the reaction mixture, allowing for reuse and a cleaner workup process.[9]
-
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[13] For GTB synthesis, it can dramatically reduce reaction times from hours to minutes by promoting efficient and rapid heating of the polar reactants like glycerol.[14][15]
-
Enzymatic Synthesis: Lipases, such as Candida antarctica lipase B (CALB), can catalyze the esterification under milder conditions.[16] This approach offers high selectivity, potentially avoiding the formation of byproducts, but the cost and stability of the enzyme can be limiting factors for large-scale production.
Caption: Comparison of synthetic routes to this compound.
Experimental Protocol: Direct Esterification
This section provides a detailed, self-validating protocol for the synthesis of this compound in a laboratory setting using a Dean-Stark apparatus.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |
| Glycerol (99.5%) | 92.09 | 9.21 g | 0.10 | 1.0 |
| Benzoic Acid | 122.12 | 38.47 g | 0.315 | 3.15 |
| p-Toluenesulfonic acid (p-TsOH) | 172.20 | ~0.5 g | ~0.003 | Catalyst |
| Toluene | 92.14 | ~50 mL | - | Azeotropic Solvent |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | - | - | For neutralization |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - | Drying agent |
| Ethanol | 46.07 | - | - | Recrystallization |
Note: A slight excess (5-10%) of benzoic acid is used to ensure complete reaction of the glycerol.[17]
Equipment Setup
The reaction is performed in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser. The setup allows for the continuous removal of water formed during the esterification.
Caption: Workflow diagram of a Dean-Stark apparatus for water removal.
Reaction Procedure
-
Charging the Flask: Add glycerol (9.21 g), benzoic acid (38.47 g), p-toluenesulfonic acid (~0.5 g), and toluene (~50 mL) to a 250 mL round-bottom flask containing a magnetic stir bar.
-
Assembly: Assemble the Dean-Stark apparatus and reflux condenser. Ensure all joints are properly sealed.
-
Heating and Reflux: Heat the mixture to reflux using a heating mantle. The temperature should be sufficient to cause a steady reflux of the toluene (~110-120°C).
-
Monitoring the Reaction: The reaction progress is monitored by observing the collection of water in the graduated arm of the Dean-Stark trap. The theoretical amount of water to be collected is approximately 5.4 mL (0.3 moles). The reaction is considered complete when water no longer collects in the trap (typically 4-8 hours).
-
Reaction Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acidic catalyst and remove excess benzoic acid, followed by a brine wash (1 x 50 mL).
-
Dry the organic layer (toluene solution) over anhydrous magnesium sulfate.
-
-
Product Isolation:
-
Filter off the drying agent.
-
Remove the toluene solvent using a rotary evaporator. The crude product will be a solid or a viscous oil.
-
-
Purification (Recrystallization):
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Characterization
To validate the identity and purity of the synthesized this compound, the following analytical techniques are essential:
-
Melting Point: The purified product should exhibit a sharp melting point in the range of 68-72°C.[18][19] A broad or depressed melting range indicates impurities.
-
FTIR Spectroscopy: The infrared spectrum should show a strong characteristic ester carbonyl (C=O) stretch around 1720 cm⁻¹ and C-O stretches, while the broad O-H stretch from glycerol (around 3300 cm⁻¹) should be absent.
-
NMR Spectroscopy (¹H and ¹³C): NMR provides definitive structural confirmation. The ¹H NMR spectrum will show characteristic multiplets for the glycerol backbone protons and the aromatic protons of the benzoate groups. The ¹³C NMR will confirm the presence of the ester carbonyl carbons and the carbons of the glycerol and aromatic rings.
Process Optimization and Considerations
-
Catalyst Choice: While sulfuric acid is effective, p-TsOH is often preferred as it is a solid and easier to handle. Heterogeneous catalysts like Amberlyst-15 can greatly simplify purification.[8]
-
Stoichiometry: A slight excess of benzoic acid is beneficial, but a large excess complicates purification. A molar ratio of benzoic acid to glycerol of 3.1:1 to 3.3:1 is often optimal.[17]
-
Temperature: The reaction temperature must be high enough to ensure a reasonable reaction rate and azeotropic removal of water but not so high as to cause decomposition or side reactions like the dehydration of glycerol to acrolein.[17]
Safety and Handling
-
Glycerol: Non-hazardous but can have a laxative effect if ingested.[5]
-
Benzoic Acid: May cause skin and eye irritation. Handle with gloves and safety glasses.
-
Acid Catalysts (H₂SO₄, p-TsOH): Highly corrosive. Must be handled with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and chemical splash goggles.
-
Toluene: Flammable and toxic. All heating and refluxing operations must be performed in a well-ventilated fume hood, away from ignition sources.
Conclusion
The synthesis of this compound via Fischer esterification of glycerol and benzoic acid is a robust and well-established method. A successful synthesis hinges on a solid understanding of the reaction mechanism, particularly the principles of chemical equilibrium. By carefully controlling reaction conditions, especially through the efficient removal of water, high yields of a pure product can be reliably obtained. Modern techniques, including the use of heterogeneous catalysts and microwave assistance, offer promising avenues for creating more efficient, sustainable, and scalable synthetic processes. The protocols and principles outlined in this guide provide a solid foundation for researchers and developers working with this versatile compound.
References
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- 4. Glycerol tribenzoate [myskinrecipes.com]
- 5. This compound: A food additive with unique properties to be a substitute for cinnamon - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. JP2003055311A - Benzoic acid glycerol ester, plasticizer comprising the same and resin composition - Google Patents [patents.google.com]
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- 12. iiste.org [iiste.org]
- 13. ajrconline.org [ajrconline.org]
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- 19. This compound | 614-33-5 [chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-Aminobenzoate (CAS 134-20-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 2-aminobenzoate, an organic compound of significant interest in the pharmaceutical, flavor, and fragrance industries. Also known as Methyl anthranilate, its chemical formula is C₈H₉NO₂.[1][2] It is an ester of anthranilic acid and methanol.[1][2]
It is important to note a clarification regarding the Chemical Abstracts Service (CAS) number. While the initial topic specified CAS number 614-33-5, extensive database searches have consistently associated this number with Glyceryl tribenzoate.[3][4][5][6][7][8][9][10][11][12][13][14] The compound widely recognized as Methyl 2-aminobenzoate or Methyl anthranilate is assigned CAS number 134-20-3 .[1][15][16][17][18][19][20][21][22] This guide will focus on the physicochemical data for CAS 134-20-3.
A thorough understanding of this compound's physicochemical parameters is paramount for its effective application in research and development, particularly in areas such as formulation development, quality control, and regulatory compliance. This guide is structured to provide not only the fundamental data but also the experimental context and rationale behind the determination of these properties, adhering to the highest standards of scientific integrity.
Core Physicochemical Data
The fundamental physicochemical properties of Methyl 2-aminobenzoate are summarized in the table below. This data is essential for predicting its behavior in various chemical and biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉NO₂ | [1][2][15] |
| Molecular Weight | 151.16 g/mol | [15][17][20] |
| Appearance | Colorless to pale yellow liquid or white crystals, exhibits a light blue-violet fluorescence. | [1][2][17][23] |
| Odor | Fruity, grape-like odor. | [1][17] |
| Melting Point | 24 °C (75 °F; 297 K) | [1][2][16][18][20][24][25] |
| Boiling Point | 256 °C (493 °F; 529 K) at 760 mmHg | [1][2][16][18][20][24][25] |
| Density | 1.168 g/cm³ at 20-25 °C | [1][16][18][20] |
| Solubility | Very slightly soluble in water; soluble in ethanol, propylene glycol, and diethyl ether; insoluble in paraffin oil. | [1][2][18] |
| logP (Octanol/Water Partition Coefficient) | 1.88 - 2.17 | [17] |
| pKa (Conjugate Acid) | 2.23 - 2.32 | [17][26] |
| Refractive Index | 1.581 - 1.583 at 20 °C | [1][16][18][20] |
| Flash Point | 104 - 128 °C (219 - 262.4 °F) | [1][2][16][20][24] |
| Vapor Pressure | 1 mmHg at 20 °C | [18][20] |
Experimental Determination of Key Physicochemical Parameters
The accurate determination of physicochemical properties is fundamental to chemical research and development. The following sections detail the standardized methodologies for measuring key parameters of Methyl 2-aminobenzoate, with an emphasis on the underlying scientific principles. These protocols are grounded in internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals, which ensure data reliability and mutual acceptance across different laboratories and regulatory bodies.[27][28][29][30][31]
Determination of Melting Point
The melting point is a critical indicator of a substance's purity. For a crystalline solid like Methyl 2-aminobenzoate, a sharp melting point range is indicative of high purity.
Experimental Protocol (Capillary Method - OECD TG 102):
-
Sample Preparation: A small amount of finely powdered, dried Methyl 2-aminobenzoate is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus equipped with a heating block and a thermometer or a digital temperature sensor is used.
-
Heating: The capillary tube is placed in the heating block, and the temperature is raised at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting point range.
Causality: The transition from a solid to a liquid phase involves the absorption of energy to overcome the crystal lattice forces. Impurities disrupt the crystal lattice, typically leading to a depression and broadening of the melting point range.
Determination of Boiling Point
The boiling point provides insight into the volatility of a substance and is a key parameter for distillation and purification processes.
Experimental Protocol (Ebulliometer Method - OECD TG 103):
-
Apparatus: An ebulliometer, a device that allows for the precise measurement of the boiling point at a controlled pressure, is used.
-
Procedure: A sample of Methyl 2-aminobenzoate is placed in the ebulliometer. The pressure is regulated, and the sample is heated until it boils.
-
Measurement: The temperature of the vapor-liquid equilibrium is measured using a calibrated thermometer or sensor. The observed boiling point is then corrected to standard atmospheric pressure (101.325 kPa).
Causality: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. Intermolecular forces, such as hydrogen bonding and van der Waals forces, influence the energy required to transition from the liquid to the gaseous phase.
Determination of Water Solubility
Water solubility is a crucial parameter in drug development, affecting absorption, distribution, and formulation.
Experimental Protocol (Flask Method - OECD TG 105):
-
Equilibration: An excess amount of Methyl 2-aminobenzoate is added to a known volume of distilled water in a flask.
-
Stirring: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of Methyl 2-aminobenzoate in the aqueous phase is determined using a suitable analytical method, such as UV-spectrophotometry or High-Performance Liquid Chromatography (HPLC). A study has shown that a wavelength of 273 nm can be used for the determination of Methyl anthranilate.[25]
Causality: Solubility is governed by the principle of "like dissolves like." The balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions determines the extent of dissolution.
Caption: Workflow for determining water solubility via the flask method.
Determination of Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).
Experimental Protocol (Shake Flask Method - OECD TG 107):
-
Preparation: A solution of Methyl 2-aminobenzoate is prepared in either water or n-octanol.
-
Partitioning: A known volume of the solution is mixed with an equal volume of the other immiscible solvent (n-octanol or water) in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously to facilitate partitioning and then allowed to stand for the two phases to separate completely.
-
Analysis: The concentration of Methyl 2-aminobenzoate in both the aqueous and n-octanol phases is determined using an appropriate analytical technique.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Causality: The partitioning of a solute between two immiscible phases is driven by its relative affinity for each phase. A higher logP value indicates greater lipophilicity.
Caption: Process flow for logP determination using the shake flask method.
Stability and Safety Considerations
Methyl 2-aminobenzoate is reported to be sensitive to air and light.[23][24] It is stable under recommended storage conditions but incompatible with strong oxidizing agents.[18][23] This compound is combustible.[1][2][18][23]
In terms of safety, it is classified as causing serious eye irritation.[32] It is an irritant to the skin.[24] Appropriate personal protective equipment, including safety goggles and gloves, should be worn when handling this chemical.[32] For detailed safety information, it is essential to consult the Safety Data Sheet (SDS).[32][33][34]
Conclusion
This technical guide has provided a detailed examination of the key physicochemical properties of Methyl 2-aminobenzoate (CAS 134-20-3). By presenting not only the core data but also the standardized experimental protocols and the scientific rationale behind them, this document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge for the confident and effective use of this compound in their work. The self-validating nature of the described protocols, grounded in internationally accepted guidelines, ensures the generation of reliable and reproducible data, which is the cornerstone of scientific and industrial progress.
References
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Introduction: A Proactive Approach to the Safety of a Versatile Excipient
An In-depth Technical Guide to the Safe Handling of Glyceryl Tribenzoate for Laboratory Professionals
This compound (CAS No. 614-33-5), also known as tribenzoin, is a triester of glycerin and benzoic acid.[1] In the realms of pharmaceutical development and research, it serves diverse functions, from a plasticizer in medical devices to an emollient and solvent in cosmetic and topical formulations.[2][3] While it is widely regarded as having a low hazard profile, a comprehensive understanding of its material properties and handling requirements is paramount for ensuring personnel safety and experimental integrity.
This guide moves beyond rote recitation of safety data sheet (SDS) points. It is designed to provide researchers, scientists, and drug development professionals with a deeper, causality-driven understanding of the best practices for handling this compound. We will explore its hazard profile, delineate robust handling and emergency protocols, and ground these recommendations in authoritative data, thereby creating a self-validating system of safety in your laboratory.
Section 1: Hazard Identification and Regulatory Profile
This compound is not classified as a hazardous substance or mixture according to the OSHA Hazard Communication Standard (29 CFR 1910.1200) and GHS.[4][5] However, a nuanced review of aggregated data reveals a potential for skin sensitization. An analysis of notifications to the ECHA Classification & Labelling Inventory indicates that while a majority (71.4%) of reports find the chemical does not meet GHS hazard criteria, a notable portion (28.6%) includes a warning for H317: "May cause an allergic skin reaction".[6] This discrepancy underscores the importance of treating the substance with due diligence, particularly in scenarios involving prolonged or repeated skin contact.
From a toxicological standpoint, comprehensive data on acute toxicity, carcinogenicity, and reproductive toxicity is largely unavailable in standard safety data sheets.[3][4] No components are identified as carcinogens by IARC, ACGIH, NTP, or OSHA.[4][7] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded there is "No safety concern at current levels of intake when used as a flavouring agent," a status that is informative but not directly transferable to occupational exposure scenarios.[6][8]
Regulatory oversight includes its approval by the U.S. Food and Drug Administration (FDA) for specific indirect food contact applications, such as in adhesives and paperboard components, under 21 CFR 175.105 and 21 CFR 176.180.[9][10][11]
Section 2: Physicochemical Properties for the Research Scientist
A thorough understanding of a chemical's physical properties is the foundation of safe and effective experimental design. For instance, its low water solubility and solid, powdered form dictate the need for specific spill control measures and engineering controls to mitigate dust generation.
| Property | Value | Source |
| CAS Number | 614-33-5 | [4] |
| Molecular Formula | C₂₄H₂₀O₆ | [6][12] |
| Molecular Weight | 404.41 g/mol | [6][13] |
| Appearance | White to off-white crystalline solid, flakes, or powder.[14][15][16] | [14][15] |
| Odor | Little to no odor; some sources report a faint, balsamic odor.[1][14][15] | [1][14][15] |
| Melting Point | 68-72 °C (154-162 °F) | [1][12][16] |
| Solubility | Insoluble in water; soluble in organic solvents like ether, ethyl acetate, benzene, and chloroform.[14][15] | [14][15] |
| Chemical Stability | Stable under recommended storage conditions (room temperature).[4][5] | [4][5] |
Section 3: Hierarchy of Controls and Personal Protective Equipment (PPE)
The most effective safety programs implement a "hierarchy of controls," prioritizing engineering and administrative controls to minimize reliance on PPE alone. This proactive approach systematically reduces risk at its source.
Caption: Hierarchy of Controls applied to this compound handling.
Engineering Controls: The First Line of Defense
The primary physical hazard associated with this compound is the potential for inhaling fine dust particles. Therefore, engineering controls are critical.
-
Ventilation: Always handle this compound in a well-ventilated area.[2] For procedures that may generate significant dust, such as weighing or transferring large quantities, a chemical fume hood or a ventilated balance enclosure (VBE) is mandatory.[3][11] These systems capture airborne particles at the source, preventing them from entering the operator's breathing zone.
Administrative Controls: Standardizing Safe Practices
-
Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for all tasks involving this chemical. This ensures procedural consistency and minimizes error.
-
Designated Areas: Designate specific areas within the laboratory for handling this compound to prevent cross-contamination of other experiments and workspaces.
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4] Avoid eating, drinking, or smoking in areas where chemicals are handled.
Personal Protective Equipment (PPE): The Final Barrier
While engineering and administrative controls reduce the majority of the risk, appropriate PPE is essential for safeguarding against residual exposure.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles that are compliant with government standards such as NIOSH (US) or EN 166 (EU).[3][5]
-
Skin Protection:
-
Respiratory Protection: In situations where dust generation is unavoidable and engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved N95 (US) or P1 (EU) particulate respirator should be worn.[3][18]
Section 4: Step-by-Step Laboratory Handling & Storage Protocols
Adherence to meticulous handling and storage protocols is non-negotiable for maintaining a safe laboratory environment.
Protocol 1: Receiving and Storing this compound
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the manufacturer's label is intact and legible. If transferring to a secondary container, label it clearly with the chemical name, CAS number, and any relevant hazard warnings.
-
Segregate: Store the container in a designated area away from incompatible materials, particularly strong oxidizing agents.[3][5][19]
-
Store: Keep the container tightly closed in a cool, dry, and well-ventilated place.[2][4][5] Avoid storing in direct sunlight or near sources of heat.[5][19] Store liquids below solids to prevent contamination in case of a spill.[20]
Protocol 2: Weighing and Transferring Powder
-
Prepare Workspace: Ensure the work area (preferably a ventilated enclosure) is clean and uncluttered.
-
Don PPE: Put on all required PPE as described in Section 3.
-
Minimize Dust: Open the container carefully. Use a spatula to gently scoop the powder, avoiding actions that could create airborne dust. Do not pour the powder from a height.
-
Containment: Weigh the chemical on weighing paper or in a container. If any material is spilled, clean it up immediately following the spill procedures in Section 5.
-
Seal and Store: Tightly reseal the main container immediately after use and return it to its designated storage location.
-
Clean Up: Clean the spatula and work surface thoroughly.
-
Doff PPE: Remove PPE in the correct order to prevent self-contamination.
Section 5: Emergency Response Protocols
Preparedness is key to mitigating the impact of any laboratory incident. All personnel must be familiar with the location of safety equipment (safety showers, eyewash stations, fire extinguishers) and emergency procedures.[21]
Caption: General workflow for responding to a laboratory emergency.
Accidental Release Measures (Spills)
For a minor powder spill:
-
Alert: Notify colleagues in the immediate area.
-
Secure: Restrict access to the spill area.
-
Protect: Ensure you are wearing appropriate PPE, including respiratory protection if necessary.
-
Contain: Prevent the powder from spreading or becoming airborne. Cover the spill with a plastic sheet or tarp if needed.[5]
-
Clean-up: Gently sweep or scoop the material into a suitable, labeled container for disposal.[3] Avoid aggressive actions that create dust.[4][5]
-
Decontaminate: Clean the affected area thoroughly.[5]
-
Dispose: Manage the collected waste as per the guidelines in Section 6.
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency services.[4]
First Aid Measures
-
Inhalation: Move the affected person to fresh air.[4][5] If breathing is difficult, seek medical attention.
-
Skin Contact: Remove all contaminated clothing.[4] Wash the affected skin area thoroughly with soap and plenty of water.[3][5] If irritation or an allergic reaction develops, seek medical advice.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[4][21] Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and have the person drink one or two glasses of water.[3] Seek medical advice, especially if the person feels unwell.[4]
Fire-Fighting Measures
-
Extinguishing Media: Use extinguishing media appropriate for the surrounding fire. Suitable agents for this compound include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[3][17]
-
Hazards: The substance may be combustible at high temperatures.[11] Hazardous combustion products include carbon monoxide and carbon dioxide.[3][17]
-
Firefighter Protection: In the event of a fire, firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][5]
Section 6: Waste Disposal Considerations
Chemical waste disposal is strictly regulated. Improper disposal can lead to environmental contamination and significant legal penalties.
-
Waste Characterization: All waste containing this compound must be handled as chemical waste.
-
Containers: Use original or properly labeled, sealed containers for waste. Do not mix with other waste streams.[4]
-
Disposal Method: Waste must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[4][5] This typically involves transferring the waste to a licensed disposal company.[3] Uncleaned, empty containers should be treated as if they still contain the product.[4]
Conclusion
This compound, while not classified as a highly hazardous material, demands the same respect and careful handling as any other chemical in a professional research environment. The potential for dust inhalation and skin sensitization necessitates the consistent application of engineering controls, administrative procedures, and personal protective equipment. By internalizing the principles and protocols outlined in this guide—from proactive storage and handling to robust emergency preparedness—researchers can ensure a safe and productive laboratory setting. This commitment to a culture of safety is the ultimate self-validating system for scientific integrity and personal well-being.
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A Technical Guide to the Biocompatibility Assessment of Glyceryl Tribenzoate for Medical Applications
This guide provides a comprehensive framework for evaluating the biocompatibility of glyceryl tribenzoate, a widely used polymer additive, for applications in medical devices and drug delivery systems. As researchers, scientists, and drug development professionals, a thorough understanding of a material's interaction with biological systems is paramount to ensuring patient safety and regulatory compliance. This document offers in-depth, field-proven insights into the requisite studies, grounded in the ISO 10993 series of standards, to robustly characterize the biocompatibility profile of this compound.
Introduction: this compound in the Biomedical Sphere
This compound (CAS 614-33-5), the triester of glycerol and benzoic acid, is a non-phthalate plasticizer valued for its versatility and compatibility with a range of polymers, including vinyl and acrylic resins.[1][2] Its solid, crystalline form offers unique processing advantages in creating more flexible and durable materials.[1][2] Notably, its use extends to applications with indirect food contact and in adhesives, suggesting a favorable preliminary toxicological profile.[3][4][5] In the medical field, such plasticizers are integral to devices requiring flexibility, such as tubing, catheters, and bags. However, any component of a medical device that comes into direct or indirect contact with the body must undergo rigorous biocompatibility testing to ensure it does not elicit an adverse biological response.[6][7][8]
This guide will delineate the critical biocompatibility endpoints for this compound, structured around the foundational ISO 10993 standards.[6][9] The focus will be on the causality behind experimental choices and the establishment of self-validating protocols to ensure scientific integrity.
Material Characterization: The Foundational Step
A robust biocompatibility assessment begins with a thorough understanding of the material itself. For this compound, this includes:
-
Identity and Purity: Confirmation of the chemical structure and assessment of impurities using techniques like Fourier-transform infrared spectroscopy (FTIR) and high-performance liquid chromatography (HPLC).
-
Physicochemical Properties: Determination of properties such as melting point (typically 68-72 °C), solubility, and molecular weight (404.41 g/mol ).[10][11]
-
Potential Leachables: Consideration of potential hydrolysis into glycerol and benzoic acid. The biocompatibility of these degradation products is a key aspect of the overall assessment. Glycerol is generally considered of low toxicity, while benzoic acid has a well-characterized toxicological profile.[12][13][14][15][16][17]
The Core Biocompatibility Triad: A Risk-Based Approach
For any medical device, a baseline biocompatibility assessment, often referred to as the "Big Three," is required to evaluate fundamental biological responses.[8][18] This triad of tests—cytotoxicity, sensitization, and irritation—forms the initial screening for potential adverse effects.[8][19]
In Vitro Cytotoxicity (ISO 10993-5)
The in vitro cytotoxicity test is a highly sensitive initial screening tool to detect the potential for a material to cause cellular damage.[19][20][21] It assesses whether leachable substances from this compound are toxic to cells in culture.[19][20] A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[22]
This test serves as a rapid and cost-effective method to identify materials with the potential for broader biological harm. By exposing cultured cells directly to material extracts, the test provides a worst-case scenario, as the cells lack the protective mechanisms of an in vivo system.[19]
The elution test is a commonly employed method for assessing the cytotoxicity of extracts from a test material.[20][23][24]
-
Sample Preparation (as per ISO 10993-12):
-
Prepare extracts of this compound using both polar (e.g., cell culture medium with serum) and non-polar (e.g., dimethyl sulfoxide) solvents to ensure a comprehensive extraction of potential leachables.
-
The extraction is typically performed at 37°C for 24-72 hours.
-
-
Cell Culture:
-
Use a standardized mammalian cell line, such as L929 mouse fibroblasts, as recommended by ISO 10993-5.[22]
-
Culture the cells to a near-confluent monolayer.
-
-
Exposure:
-
Replace the cell culture medium with the prepared extracts of this compound.
-
Include negative controls (extraction medium only) and positive controls (material with known cytotoxicity).
-
-
Incubation:
-
Incubate the cells with the extracts for a defined period, typically 24 to 48 hours.[10]
-
-
Assessment of Viability:
-
Qualitative: Microscopically examine the cells for changes in morphology, such as cell lysis, rounding, or detachment.
-
Quantitative: Utilize a metabolic assay, such as the MTT assay, to measure cell viability.[25][26] This assay is based on the ability of metabolically active cells to convert a yellow tetrazolium salt (MTT) into a purple formazan product, the amount of which is proportional to the number of viable cells.[25][26]
-
| Test Article | Extract Concentration | Cell Viability (%) | Qualitative Score (0-4) | Conclusion |
| This compound | 100% (Polar Extract) | >70% | <2 | Non-cytotoxic |
| This compound | 100% (Non-Polar Extract) | >70% | <2 | Non-cytotoxic |
| Negative Control | N/A | 100% | 0 | Non-cytotoxic |
| Positive Control | N/A | <30% | 4 | Cytotoxic |
In-Depth Biocompatibility Endpoints
Beyond the initial triad, a comprehensive evaluation of this compound, particularly for devices with prolonged or invasive patient contact, necessitates further testing as guided by ISO 10993-1.[6][9]
Sensitization (ISO 10993-10)
This test assesses the potential of a material to induce a delayed hypersensitivity or allergic reaction after repeated exposure.[8][27][28]
Chemicals that can elicit an immune response can lead to significant adverse reactions in patients. This test is crucial for materials in devices with long-term skin or tissue contact.[27] While some in vitro methods are emerging, the Guinea Pig Maximization Test (GPMT) remains a widely accepted in vivo model.[28]
References
- 1. nhiso.com [nhiso.com]
- 2. Acute systemic toxicity test with medical devices (ISO 10993-11: 2017). - IVAMI [ivami.com]
- 3. saliterman.umn.edu [saliterman.umn.edu]
- 4. This compound | 614-33-5 | FG44053 | Biosynth [biosynth.com]
- 5. nhiso.com [nhiso.com]
- 6. ISO 10993-10 Skin Sensitization: Everything You Need to Know [testlabsuk.com]
- 7. This compound | C24H20O6 | CID 61156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. mdcpp.com [mdcpp.com]
- 10. This compound, 614-33-5 [thegoodscentscompany.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Final report on the safety assessment of triacetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gba-group.com [gba-group.com]
- 14. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. namsa.com [namsa.com]
- 16. nucro-technics.com [nucro-technics.com]
- 17. JECFA Evaluations-GLYCERYL TRIBENZOATE- [inchem.org]
- 18. tuvsud.com [tuvsud.com]
- 19. nhiso.com [nhiso.com]
- 20. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ISO 10993-5 Cytotoxicity Test - in vitro | RISE [ri.se]
- 22. WHO | JECFA [apps.who.int]
- 23. mdcpp.com [mdcpp.com]
- 24. measurlabs.com [measurlabs.com]
- 25. cir-safety.org [cir-safety.org]
- 26. mddionline.com [mddionline.com]
- 27. Acute Systemic Toxicity Test [ebi.bio]
- 28. cir-safety.org [cir-safety.org]
An In-depth Technical Guide to the Environmental Fate and Biodegradability of Glyceryl Tribenzoate
Introduction
Glyceryl tribenzoate (GTB), the triester of glycerol and benzoic acid, is a compound of significant industrial interest. It serves as a versatile non-phthalate plasticizer, a flavoring agent in food and personal care products, and a component in adhesives and coatings.[1][2][3] Given its widespread application, a thorough understanding of its environmental persistence, mobility, and ultimate fate is critical for comprehensive risk assessment and sustainable product development. This guide provides a detailed examination of the environmental journey of this compound, grounded in its physicochemical properties and established metabolic pathways. We will explore its susceptibility to abiotic and biotic degradation, the mechanisms governing its breakdown, and the standard methodologies used to quantify its biodegradability.
Physicochemical Properties: The Foundation of Environmental Behavior
The environmental distribution and fate of a chemical are fundamentally dictated by its physical and chemical properties. This compound is a solid at room temperature with very low water solubility, which are primary determinants of its behavior in aquatic and terrestrial systems.[4][5]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₀O₆ | [1][4] |
| Molecular Weight | 404.41 g/mol | [4][5][6] |
| Appearance | White crystalline solid or powder | [4][7] |
| Melting Point | 68 - 76 °C | [4][7] |
| Water Solubility | Insoluble / Very slightly soluble | [1][4][5] |
| LogP (Octanol/Water Partition Coeff.) | ~4.2 | [6] |
The low water solubility indicates that this compound will not readily dissolve in environmental waters. Instead, it will tend to partition to more hydrophobic compartments. The high octanol/water partition coefficient (LogP) reinforces this, suggesting a strong affinity for organic matter. Consequently, in an environmental release scenario, GTB is expected to adsorb to soil, sediment, and suspended organic particles rather than remaining in the water column.
Environmental Fate and Degradation Pathways
The environmental persistence of this compound is limited by its susceptibility to both abiotic and biotic degradation processes. As an ester, its primary point of metabolic attack is the ester linkage.
Abiotic Degradation: Hydrolysis
The principal abiotic degradation pathway for this compound is hydrolysis. The three ester bonds can be chemically cleaved by water, a reaction that can be catalyzed by acidic or alkaline conditions. This process breaks the molecule down into its fundamental building blocks: one molecule of glycerol and three molecules of benzoic acid.[8][9] While this process can occur abiotically, it is significantly accelerated by biological activity.
Caption: Abiotic and biotic hydrolysis of this compound.
Bioaccumulation Potential
A high LogP value often signals a potential for a substance to bioaccumulate in the fatty tissues of organisms. However, for a substance to bioaccumulate, it must not only partition into tissue but also be resistant to metabolic breakdown. As will be discussed, this compound is readily metabolized via hydrolysis by esterase enzymes present in most organisms.[10] This rapid metabolic clearance mechanism is expected to counteract the compound's hydrophobic nature, making significant bioaccumulation unlikely.
Biodegradation: The Ultimate Fate
The complete mineralization of this compound by microorganisms is a two-stage process: primary biodegradation followed by ultimate biodegradation of the resulting metabolites.
Primary Biodegradation: The initial and rate-limiting step is the enzymatic hydrolysis of the ester bonds, analogous to the chemical hydrolysis described previously. This is carried out by ubiquitous extracellular and intracellular esterase enzymes produced by bacteria and fungi in soil and water. This step is considered the primary biodegradation, as the parent compound is transformed into different substances.
Ultimate Biodegradation: Once hydrolyzed, the resulting products, glycerol and benzoic acid, enter central microbial metabolic pathways and are ultimately converted to carbon dioxide, water, and biomass.
-
Glycerol: A simple, highly water-soluble alcohol, glycerol is a common carbon source for a vast range of microorganisms.[11] It is readily assimilated and metabolized through glycolysis.
-
Benzoic Acid: Benzoic acid is a well-studied aromatic compound whose biodegradation pathways are well-established under both aerobic and anaerobic conditions.[12][13]
-
Aerobic Pathway: In the presence of oxygen, bacteria typically hydroxylate the aromatic ring to form catechol. This intermediate is then subject to ring cleavage by dioxygenase enzymes (either ortho or meta cleavage), leading to aliphatic intermediates that feed into the Krebs cycle.[11][14]
-
Anaerobic Pathway: In the absence of oxygen, a different strategy is employed. Benzoic acid is first activated to its coenzyme A thioester, benzoyl-CoA. The aromatic ring is then reduced and subsequently cleaved hydrolytically, avoiding the use of molecular oxygen.[11][13]
-
The existence of robust degradation pathways for both glycerol and benzoic acid strongly supports the classification of this compound as a readily biodegradable substance.
Caption: Multi-stage biodegradation pathway of this compound.
Standardized Biodegradability Testing
To formally assess the biodegradability of chemicals, regulatory bodies worldwide rely on a set of standardized screening tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). For a poorly water-soluble substance like this compound, the OECD 301B: Ready Biodegradability – CO₂ Evolution Test is a highly relevant and widely accepted method.[15][16]
This test evaluates the ultimate biodegradation of an organic compound by a mixed population of aerobic microorganisms over 28 days. The extent of degradation is determined by measuring the amount of carbon dioxide produced, which is a terminal product of aerobic respiration.
A substance is considered "readily biodegradable" if it reaches ≥60% of its theoretical maximum CO₂ production within a 10-day window, which itself must occur within the 28-day test period.[17] Passing this stringent test indicates that the substance is unlikely to persist in the environment.
Experimental Protocol: OECD 301B – CO₂ Evolution Test
The following protocol provides a detailed methodology for assessing the ready biodegradability of this compound.
1. Principle: A solution or suspension of the test substance (GTB) in a mineral medium is inoculated with a mixed population of microorganisms (typically from sewage treatment plant effluent) and incubated under aerobic conditions in the dark. The CO₂ evolved from the biodegradation of the substance is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide) and is measured by titration or with a TOC analyzer.[16]
2. Apparatus:
-
Incubator or water bath, maintained at 22 ± 1 °C.
-
Glass incubation flasks (e.g., 2-4 L) with gas-tight stoppers.
-
CO₂-trapping apparatus: A series of gas washing bottles containing a trapping solution (e.g., 0.025 M Ba(OH)₂).
-
Magnetic stirrers for agitation, essential for poorly soluble substances.[16]
-
Air supply system: Provides CO₂-free, humidified air to each flask.
3. Reagents and Media:
-
Mineral Medium: Prepare sterile stock solutions of (A) potassium phosphate buffer, (B) calcium chloride, (C) magnesium sulfate, and (D) ferric chloride. The final medium is prepared by adding specified volumes of each stock solution to high-purity, deionized water.[17]
-
Inoculum: The microbial source is typically activated sludge from a domestic wastewater treatment plant. It is washed and resuspended in the mineral medium to a final concentration of ≤30 mg solids/L in the test vessel.[17]
-
Test Substance: this compound is added to achieve a concentration that yields 10-20 mg of Total Organic Carbon (TOC) per liter. Due to its low solubility, it should be added directly as a fine powder or with the aid of a non-toxic solvent carrier that is evaporated prior to inoculation.
-
Reference Substance: A readily biodegradable compound, such as sodium benzoate or aniline, is run in parallel to validate the activity of the inoculum.
-
Toxicity Control: A flask containing both the test substance and the reference substance is included to check for potential inhibitory effects of GTB on the microbial population.
4. Procedure:
-
Preparation: Add the mineral medium to each flask. Add the test substance (GTB), reference substance, and toxicity control to their respective flasks.
-
Inoculation: Add the prepared inoculum to all flasks except for an abiotic control (blank).
-
Incubation: Connect the flasks to the aeration and CO₂-trapping systems. Incubate in the dark at 22 ± 1 °C with continuous stirring for 28 days.
-
Sampling & Analysis: Periodically (e.g., every 2-3 days), the CO₂-trapping solution is removed for analysis. The amount of CO₂ produced is determined by titrating the remaining hydroxide with a standardized acid. The traps are then refilled with fresh solution.
-
Calculation: The percentage of biodegradation is calculated as the cumulative amount of CO₂ produced (corrected for the blank control) divided by the theoretical maximum CO₂ (ThCO₂) that could be produced from the amount of test substance added.
Caption: Experimental workflow for the OECD 301B CO₂ Evolution Test.
Conclusion
As a Senior Application Scientist, my assessment, based on the fundamental chemistry and established metabolic principles, is that this compound is not expected to be a persistent substance in the environment. Its environmental fate is governed by a straightforward, two-step degradation process.
-
Rapid Primary Degradation: The molecule undergoes rapid primary biodegradation via enzymatic hydrolysis of its ester linkages, breaking it down into glycerol and benzoic acid. Its low water solubility and high LogP value mean it will primarily reside in soil and sediment, but this hydrolysis ensures it does not persist in its parent form.
-
Complete Ultimate Degradation: The resulting metabolites are common, simple molecules that are readily assimilated and mineralized by a wide variety of microorganisms under both aerobic and anaerobic conditions.
While specific ecotoxicity data are not widely published, the low toxicity profiles of its degradation products are well-documented.[2][10] The combination of rapid hydrolysis and the ready biodegradability of its constituents indicates that this compound possesses a favorable environmental profile, with a low potential for persistence, mobility, and bioaccumulation.
References
- 1. CAS 614-33-5: this compound | CymitQuimica [cymitquimica.com]
- 2. jpharmachem.com [jpharmachem.com]
- 3. Glycerol tribenzoate (GTB) - TRIGON Chemie [trigon-chemie.com]
- 4. This compound | C24H20O6 | CID 61156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. chemeo.com [chemeo.com]
- 7. This compound, 614-33-5 [thegoodscentscompany.com]
- 8. This compound | 614-33-5 | FG44053 | Biosynth [biosynth.com]
- 9. CN105348104A - Production method of glycerin tribenzoate - Google Patents [patents.google.com]
- 10. This compound: A food additive with unique properties to be a substitute for cinnamon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Complete Genome Sequence and Biodegradation Characteristics of Benzoic Acid-Degrading Bacterium Pseudomonas sp. SCB32 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The bacterial degradation of benzoic acid and benzenoid compounds under anaerobic conditions: unifying trends and new perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Registration Dossier - ECHA [echa.europa.eu]
- 16. ecetoc.org [ecetoc.org]
- 17. avebe.com [avebe.com]
A Comprehensive Technical Guide to Glyceryl Tribenzoate: Nomenclature, Properties, and Applications
Abstract
Glyceryl Tribenzoate, a molecule of significant industrial and pharmaceutical relevance, is often encountered under a variety of names, leading to potential confusion in research, development, and regulatory affairs. This in-depth technical guide serves as a definitive resource for researchers, scientists, and drug development professionals, aiming to demystify its nomenclature. We will explore its chemical identity, from its IUPAC name and CAS number to common synonyms and commercial trade names. This guide provides a comprehensive overview of its physicochemical properties, its multifaceted applications as a plasticizer and excipient, and the analytical methodologies crucial for its quality control. By consolidating this information, we aim to provide a foundational understanding that supports effective sourcing, application, and innovation.
The Multifaceted Identity of this compound
In the precise world of chemical and pharmaceutical sciences, unambiguous identification of a compound is paramount. This compound, the tri-ester of glycerol and benzoic acid, is a prime example of a compound with a diverse etymology, stemming from its various applications and historical commercialization. Understanding this landscape of synonyms and identifiers is not merely an academic exercise; it is crucial for accurate literature review, unambiguous regulatory submissions, and consistent quality control in manufacturing processes. This guide provides the necessary clarity, ensuring that professionals across disciplines are speaking the same chemical language.
Unraveling the Nomenclature: Synonyms and Identifiers
The varied nomenclature of this compound reflects its broad utility. A thorough understanding of these names is essential for navigating scientific literature, patents, and commercial supply chains.
IUPAC Name and Chemical Structure
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2,3-bis(benzoyloxy)propyl benzoate [1]. This name precisely describes the molecular structure: a propane-1,2,3-triol (glycerol) backbone where each hydroxyl group has formed an ester linkage with a benzoate group.
Figure 1: Chemical Structure of this compound
A 2D representation of the this compound molecule.
Common Synonyms and Chemical Names
Beyond its systematic name, this compound is known by several other names in scientific and commercial contexts. These often provide a more direct link to its chemical origins:
-
Tribenzoin : This is a widely used and accepted common name[2].
-
Glycerol tribenzoate : This name clearly indicates its composition from glycerol and three benzoate units[1][3].
-
1,2,3-Propanetriol, tribenzoate : A semi-systematic name that is frequently found in chemical databases and regulatory documents[1][4].
-
Propane-1,2,3-triyl tribenzoate : Another variation of the semi-systematic name[1].
Trade Names and Commercial Designations
Commercially, this compound is marketed under various trade names, which often denote specific grades or formulations intended for particular applications. It is crucial for procurement and formulation scientists to be aware of these to ensure the correct material is sourced.
| Trade Name | Typical Application/Industry |
| Benzoflex™ S-404 | Plasticizer for polymers, adhesives, and coatings[1][5]. |
| Uniplex 260 | Plasticizer in various polymer systems[1][5]. |
| Mollit B | Historical trade name for use as a plasticizer[1][3]. |
| Plastic A | Another historical trade name[1][3]. |
Key Identifiers
For unequivocal identification in a regulatory and research context, numerical identifiers are the gold standard.
| Identifier | Value |
| CAS Registry Number | 614-33-5[1][2] |
| EC Number | 210-379-6[1] |
| UNII | 3LZY0X529Y[1] |
| FEMA Number | 3398[1][4] |
| JECFA Number | 861[1][4] |
Physicochemical Properties and Specifications
The utility of this compound in various applications is a direct consequence of its physical and chemical properties. It is typically supplied as a white to off-white crystalline powder or flakes[6][7][8].
| Property | Value |
| Physical Form | White crystalline powder or flakes at 25°C[7][8]. |
| Melting Point | 68-72 °C[5] |
| Solubility | Insoluble in water; soluble in ether, ethyl acetate, benzene, chloroform[6][7]. |
| Odor | Little to no odor, sometimes described as balsamic[5][6]. |
Different grades (e.g., technical vs. pharmaceutical) will have varying specifications for purity, acid value, and heavy metal content. For pharmaceutical applications, adherence to pharmacopeial standards is required.
Applications in Drug Development and Beyond
This compound's excellent compatibility with a wide range of polymers and its favorable safety profile make it a versatile ingredient.
As a Pharmaceutical Excipient and Plasticizer
In the pharmaceutical industry, this compound is valued as a safe and non-toxic additive[9]. Its primary function is as a solid plasticizer . Plasticizers are crucial additives in polymer formulations, such as those used for film coatings on tablets or in the manufacturing of medical devices. They work by embedding themselves between polymer chains, reducing intermolecular forces and thereby increasing the flexibility and durability of the material[10].
-
Mechanism of Action : As a solid plasticizer, this compound enhances the flexibility of polymer films, preventing cracking and ensuring the integrity of coatings on solid dosage forms[11]. Its compatibility with cellulose derivatives (e.g., cellulose acetate) and vinyl resins is particularly noteworthy[11][12].
-
Applications : It is used in tablet coatings, transdermal patches, and as a processing aid in polymer-based drug delivery systems[13]. It is also used as a solvent and penetration enhancer in some topical preparations[13].
Industrial Applications
Beyond pharmaceuticals, this compound is a high-performance additive in numerous industrial sectors:
-
Adhesives : It enhances the adhesion and thermal bonding strength of polyvinyl acetate (PVA) based adhesives[14][15].
-
Coatings and Inks : It improves heat seal properties and moisture resistance in nitrocellulose coatings and printing inks[14][15].
-
Cosmetics : It serves as an emollient and skin-conditioning agent in skincare products, lotions, and sunscreens[13]. It is also used in nail lacquer formulations[11][15].
Use as a Flavoring Agent
The U.S. Food and Drug Administration (FDA) has approved this compound as a flavoring ingredient[4][9]. It is listed under 21 CFR 175.105 for use in adhesives and 21 CFR 176.180 for components of paper and paperboard in contact with dry food[4][16]. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that it poses "no safety concern at current levels of intake when used as a flavouring agent"[17].
Analytical Methodologies for Quality Control
Ensuring the identity, purity, and strength of this compound is critical, particularly for pharmaceutical use. High-Performance Liquid Chromatography (HPLC) is the gold standard for assay and impurity profiling.
Experimental Protocol: HPLC Assay of this compound
This protocol describes a general-purpose reversed-phase HPLC method for determining the purity of a this compound raw material.
Objective: To quantify the amount of this compound in a sample and separate it from potential impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound Reference Standard
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and Water (e.g., 70:30 v/v), isocratic.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh about 50 mg of this compound Reference Standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 1.0 mg/mL.
-
Sample Preparation: Prepare the sample solution in the same manner as the Standard Preparation, using the this compound raw material.
-
System Suitability: Inject the Standard Preparation five times. The relative standard deviation (RSD) of the peak areas for the five replicate injections should not be more than 2.0%.
-
Analysis: Inject the Standard Preparation and the Sample Preparation into the chromatograph.
-
Calculation: Calculate the percentage of this compound in the sample using the following formula: % Assay = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
Visualization of Analytical Workflow
The following diagram illustrates the key steps in the HPLC quality control workflow.
Figure 2: HPLC Analytical Workflow for this compound QC
A flowchart of the quality control process for this compound using HPLC.
Regulatory and Safety Considerations
This compound is generally considered to have low toxicity[18]. As mentioned, it is approved by the FDA for indirect food contact and as a flavoring agent[4][16]. Safety Data Sheets (SDS) indicate that it is not classified as a hazardous substance, though standard laboratory precautions like wearing gloves and eye protection should be followed during handling[19][20]. While extensive toxicity data is not publicly available for all exposure routes, its long history of use in food, cosmetics, and pharmaceuticals supports a favorable safety profile for its intended applications[19].
Conclusion
This compound is a versatile and widely used compound whose identity is often obscured by a plethora of synonyms and trade names. For the research, development, and quality control scientist, a clear and comprehensive understanding of this nomenclature is not optional—it is essential for ensuring accuracy, safety, and regulatory compliance. From its foundational role as a polymer plasticizer to its application as a food-safe flavoring agent, this compound's utility is undeniable. By leveraging the information in this guide, from its fundamental chemical identifiers to practical analytical workflows, professionals can navigate the complexities of its use with confidence and precision.
References
- 1. This compound | C24H20O6 | CID 61156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
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- 6. ulprospector.com [ulprospector.com]
- 7. Glycerol Tribenzoate|614-33-5--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 8. parchem.com [parchem.com]
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- 10. Glycerol tribenzoate [myskinrecipes.com]
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- 12. nbinno.com [nbinno.com]
- 13. This compound (614-33-5) | Chemical Product Exporter [chemicalbull.com]
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- 15. Glycerol tribenzoate (GTB) - TRIGON Chemie [trigon-chemie.com]
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- 17. WHO | JECFA [apps.who.int]
- 18. CAS 614-33-5: this compound | CymitQuimica [cymitquimica.com]
- 19. jpharmachem.com [jpharmachem.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Introduction: The Role and Chemistry of Glyceryl Tribenzoate in Food Contact Applications
An In-Depth Technical Guide to the Regulatory Status of Glyceryl Tribenzoate in Food Contact Materials
This compound (GTB), also known as Tribenzoin (CAS No. 614-33-5), is the triester of glycerin and benzoic acid.[1][2][3] It presents as a white crystalline powder or granular solid at room temperature, is insoluble in water, and soluble in various organic solvents.[4][5] Within the field of food contact materials (FCMs), GTB serves as a high-performance non-phthalate plasticizer and modifier.[6][7][8] Its primary function is to enhance the flexibility, durability, and processability of polymers used in packaging.[6][9] It is particularly valued in adhesive and coating formulations for its ability to improve adhesion and heat-seal properties, making it a critical component in multi-layered packaging structures.[1][6] This guide provides a detailed examination of the regulatory landscape governing the use of this compound in materials intended for food contact, with a primary focus on the frameworks established by the U.S. Food and Drug Administration (FDA) and the European Union.
Part 1: United States FDA Regulatory Framework
In the United States, substances used in the manufacture of food packaging are regulated by the FDA as "indirect food additives."[10][11] The authorization for a substance's use is highly specific, detailing its identity, intended application, and the conditions under which it can be safely employed.[12] this compound is explicitly authorized for specific food contact applications under Title 21 of the Code of Federal Regulations (CFR).
Authorized Uses under 21 CFR
This compound is listed in the FDA's inventory of food contact substances and is primarily regulated under two sections:
-
21 CFR § 175.105 - Adhesives: This regulation permits the use of this compound as a component in the formulation of food packaging adhesives.[2][12][13][14] The regulation stipulates that the adhesive must either be separated from the food by a functional barrier or be used within specific limitations. For instance, when in contact with dry foods, the amount of adhesive must not exceed the limits of good manufacturing practice (GMP).[13][14] For fatty and aqueous foods, the quantity of adhesive is limited to the trace amount that may occur at seams and edges, with the expectation that the bond will remain firm under normal use.[13]
-
21 CFR § 176.180 - Components of paper and paperboard in contact with dry food: This section allows for the use of this compound as a component of paper and paperboard that are intended for contact with dry food.[2][15][16]
These specific listings affirm the acceptable use of GTB in these defined applications without the need for further premarket clearance, provided the manufacturer adheres to the stipulated conditions and GMP.
U.S. Regulatory Pathway Overview
The approval of a substance for food contact in the U.S. can follow several paths. The diagram below illustrates the primary routes to compliance, including the one followed by this compound (listing in 21 CFR).
Part 2: European Union Regulatory Framework
The regulatory framework for FCMs in the European Union is governed by the Framework Regulation (EC) No 1935/2004, which sets the general safety principles.[17][18] Specific materials, such as plastics, are covered by dedicated measures.
Status under Commission Regulation (EU) No 10/2011
Commission Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food establishes a "Union List" of authorized substances (monomers, additives, etc.) that may be intentionally used in the manufacture of plastic FCMs.[18][19][20] A review of the current consolidated version of this regulation indicates that This compound (FCM substance No 935) is not currently included on the Union List of authorized substances for use in plastic food contact materials.
This implies that GTB cannot be used as an additive in plastic FCMs placed on the EU market unless it receives a specific authorization following a safety assessment by the European Food Safety Authority (EFSA). The EFSA Panel on Food Contact Materials, Enzymes and Processing Aids (CEP) is responsible for evaluating the safety of substances before their use can be authorized.[21]
It is crucial to distinguish this from its use in other materials. While not on the plastics list, GTB could potentially be used in other FCM applications like adhesives or coatings, which are not yet fully harmonized at the EU level and may be subject to national regulations of member states.[20][22][23]
Safety Assessments by Other International Bodies
While EFSA has not published a specific risk assessment for GTB in the context of food contact materials, other authoritative bodies have evaluated its safety for different uses.
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound as a flavouring agent. In its 2002 assessment, JECFA concluded that there is "No safety concern at current levels of intake when used as a flavouring agent."[2][24] This toxicological evaluation, while not specific to FCM migration, provides a valuable reference point for the substance's general safety profile.
Part 3: Migration Testing and Safety Validation
A cornerstone of ensuring the safety of any food contact material is the validation that chemical constituents do not migrate into food at levels that could pose a health risk.[25][26] For a substance like GTB, a manufacturer would need to perform migration testing to demonstrate compliance with applicable regulations, particularly if seeking authorization in a new jurisdiction or verifying adherence to GMP.
Principles of Migration Testing
Migration testing simulates the contact between the packaging material and food to measure the quantity of a substance that transfers.[26] The tests are performed using food simulants under conditions of time and temperature that represent the worst foreseeable conditions of use.[27]
| Regulatory Body | Key Migration Principle | Typical Test Focus |
| U.S. FDA | Total extractives are measured against limits specified in the relevant CFR section.[10] | Focus on the total amount of substance that transfers to a solvent, often measured as chloroform-soluble extractives for coatings and paperboard.[10] |
| EU (EFSA) | Adherence to an Overall Migration Limit (OML) of 10 mg/dm² and, where applicable, a Specific Migration Limit (SML) for individual substances.[26] | SMLs are based on the substance's toxicological profile (e.g., a Tolerable Daily Intake or TDI). |
Experimental Protocol: A General Migration Workflow
The following is a generalized, step-by-step protocol for conducting a migration test on a plastic film containing this compound, based on principles outlined in EU and FDA guidance.[11][26]
Objective: To quantify the specific migration of this compound from a polymer film into a fatty food simulant.
Methodology:
-
Sample Preparation:
-
Cut test specimens of the polymer film to a known surface area (e.g., 1 dm²).
-
Clean the surface of the specimens with a suitable solvent (e.g., ethanol) to remove surface contaminants, then allow to dry completely.
-
Prepare a migration cell or pouch from the specimen.
-
-
Selection of Food Simulant:
-
Based on the intended food contact type (e.g., fatty foods), select an appropriate simulant. For fatty foods, Simulant D2 (vegetable oil) or alternatives like 95% ethanol or isooctane are commonly used.
-
-
Test Conditions:
-
Select time and temperature based on the worst-case intended use. For example, for long-term storage at room temperature, a test condition might be 10 days at 40°C.[28]
-
-
Exposure:
-
Fill the migration cell or pouch with a known volume of the pre-heated food simulant, ensuring contact with the defined surface area of the polymer.
-
Place the sealed cells in a calibrated oven or incubator for the specified duration and temperature.
-
Run a blank simulant sample (not in contact with the polymer) in parallel under the same conditions.
-
-
Analysis:
-
After the exposure period, remove the simulant from the cells.
-
Extract the this compound from the simulant using an appropriate solvent (e.g., acetonitrile for a vegetable oil simulant).
-
Quantify the concentration of GTB in the extract using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Calculation:
-
Calculate the migration value in mg of GTB per kg of food simulant (mg/kg) or mg of GTB per dm² of contact surface (mg/dm²).
-
Compare the result against the relevant regulatory limit (e.g., an SML if one were established).
-
The workflow for this protocol is visualized below.
Conclusion and Summary
The regulatory status of this compound in food contact materials is well-defined in the United States but requires careful consideration in the European Union.
| Region/Body | Regulation/Guideline | Authorized Use in Food Contact Materials | Key Limitations / Notes |
| USA (FDA) | 21 CFR § 175.105[12][13] | Yes , as a component of adhesives. | Must be behind a functional barrier or have limited contact with food as per GMP.[13] |
| 21 CFR § 176.180[2][15] | Yes , in paper/paperboard. | For contact with dry food only. | |
| EU (EFSA) | Commission Reg. (EU) No 10/2011[19][20] | No , not on the Union List for plastics. | Requires specific authorization and EFSA safety assessment for use in plastic FCMs. |
| JECFA | TRS 913-JECFA 59/112[2][24] | Evaluated as a flavouring agent. | "No safety concern" at current intake levels for flavouring use. Provides supporting toxicological data.[24] |
For researchers and developers, this landscape underscores the importance of region-specific regulatory verification. While GTB is an established and effective plasticizer with a favorable safety profile, its application in plastic food packaging for the EU market would necessitate a formal authorization process. In all jurisdictions, adherence to Good Manufacturing Practice and validation through migration testing are critical to ensure that the final food contact article is safe and compliant.
References
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- 3. This compound | 614-33-5 [chemicalbook.com]
- 4. Glycerol Tribenzoate|614-33-5--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
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- 9. researchgate.net [researchgate.net]
- 10. measurlabs.com [measurlabs.com]
- 11. merieuxnutrisciences.com [merieuxnutrisciences.com]
- 12. Inventory of Food Contact Substances Listed in 21 CFR [hfpappexternal.fda.gov]
- 13. 21 CFR § 175.105 - Adhesives. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 14. eCFR :: 21 CFR Part 175 -- Indirect Food Additives: Adhesives and Components of Coatings [ecfr.gov]
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- 19. Regulation - 10/2011 - EN - EUR-Lex [eur-lex.europa.eu]
- 20. cirs-ck.com [cirs-ck.com]
- 21. Food Contact Materials | EFSA [efsa.europa.eu]
- 22. eur-lex.europa.eu [eur-lex.europa.eu]
- 23. Food Contact Material Regulations – Europe | SGS Croatia [sgs.com]
- 24. WHO | JECFA [apps.who.int]
- 25. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 26. Migration Testing for Food Contact Materials (FCMs) [intertek.com]
- 27. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 28. cirs-ck.com [cirs-ck.com]
A Technical Guide to Glyceryl Tribenzoate: From Historical Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of glyceryl tribenzoate, a molecule with a rich history and diverse modern applications. From its theoretical origins in the foundational work on triglycerides to its current use as a high-performance plasticizer and a potential therapeutic agent, this document synthesizes historical context with contemporary technical data. We will delve into its synthesis, analytical characterization, and the scientific principles underpinning its utility in various fields.
Part 1: The Genesis of a Triglyceride: A Historical Perspective
The story of this compound is intrinsically linked to the birth of organic synthesis and the fundamental understanding of fats and oils. In the mid-19th century, the prevailing theory of "vitalism" posited that organic compounds could only be produced by living organisms. This notion was challenged by the pioneering work of French chemist Marcellin Berthelot .
His doctoral dissertation of 1854, titled “Sur les combinaisons de la glycérine avec les acides et sur la synthèse des principes immédiats des graisses des animaux” (On the combinations of glycerin with acids and on the synthesis of the immediate principles of animal fats), laid the groundwork for the synthesis of a vast array of organic molecules. Berthelot systematically reacted glycerol with various acids, successfully producing artificial fats. This seminal work, published in Annales de Chimie et de Physique, demonstrated that the synthesis of these compounds was not exclusive to biological processes and introduced the terms monoglyceride, diglyceride, and triglyceride to the scientific lexicon.[1][2]
The broader historical context also includes the burgeoning use of benzoates in preservation. Benzoic acid, the precursor to the benzoate esters, has been used for centuries, initially extracted from benzoin resin.[3] The late 19th and early 20th centuries saw the commercial introduction and regulatory approval of benzoates, such as sodium benzoate, as effective food preservatives, highlighting the growing industrial and scientific interest in this class of compounds.[3][4]
Part 2: Synthesis of this compound: From Classical to Contemporary Methods
The synthesis of this compound can be approached through several routes, primarily involving the esterification of glycerol with benzoic acid or its derivatives. The choice of method often depends on factors such as desired purity, scale, and available reagents.
Classical Method: Direct Esterification of Glycerol with Benzoic Acid
This method follows the foundational principles established by Berthelot. It involves the direct reaction of glycerol with three equivalents of benzoic acid, typically in the presence of an acid catalyst to accelerate the reaction.
Experimental Protocol:
-
Reactant Charging: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine glycerol (1 molar equivalent) and benzoic acid (3.0-3.3 molar equivalents).[5][6]
-
Catalyst and Solvent Addition: Add a suitable acid catalyst, such as p-toluenesulfonic acid, and a dehydrating agent or a solvent that forms an azeotrope with water (e.g., toluene) to drive the reaction to completion by removing the water byproduct.[6] An alkaline substance like sodium carbonate can also be used to inhibit side reactions.[5][6]
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by measuring the amount of water collected in the Dean-Stark trap.
-
Work-up and Purification: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution). The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.
-
Recrystallization: The crude this compound is then purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield a white crystalline solid.[5]
Causality Behind Experimental Choices:
-
Excess Benzoic Acid: A slight excess of benzoic acid is used to ensure the complete esterification of all three hydroxyl groups of glycerol.
-
Dean-Stark Apparatus: The removal of water is crucial as esterification is a reversible reaction. By continuously removing water, the equilibrium is shifted towards the product side, maximizing the yield.
-
Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the benzoic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl groups of glycerol.
Modern Method: Acylation of Glycerol with Benzoyl Chloride
A more reactive acylating agent, benzoyl chloride, can be used to achieve a more rapid and often higher-yielding synthesis. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol:
-
Reactant Preparation: Dissolve glycerol (1 molar equivalent) in a suitable solvent, such as tetrahydrofuran (THF), in a flask equipped with a dropping funnel and a magnetic stirrer.[5][6] Add a base, such as pyridine or triethylamine (at least 3 molar equivalents), to the solution.[7]
-
Acylation: Cool the mixture in an ice bath and slowly add benzoyl chloride (3 molar equivalents) dropwise from the dropping funnel with vigorous stirring.[7]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).
-
Work-up and Purification: Quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate).[5] Wash the organic layer sequentially with dilute acid (to remove the base), water, and brine. Dry the organic layer over an anhydrous salt and remove the solvent under reduced pressure.
-
Recrystallization: Purify the crude product by recrystallization from a solvent like ethyl acetate to obtain pure this compound.[5]
Causality Behind Experimental Choices:
-
Benzoyl Chloride: As an acid chloride, benzoyl chloride is much more reactive than benzoic acid, allowing the reaction to proceed at lower temperatures and without the need for water removal.
-
Base: The base is essential to neutralize the HCl generated during the reaction. This prevents the protonation of the glycerol hydroxyl groups, which would deactivate them towards acylation, and also drives the reaction to completion.
-
Ice Bath: The reaction is often exothermic, and initial cooling helps to control the reaction rate and prevent side reactions.
Diagram of Synthesis Pathways:
Caption: Synthesis pathways for this compound.
Part 3: Analytical Characterization of this compound
The confirmation of the structure and purity of synthesized this compound is crucial. In the 19th century, chemists relied on techniques like elemental analysis and saponification to deduce the empirical formula and the ester nature of such compounds.[8][9][10] Saponification, the hydrolysis of an ester with a strong base, followed by titration, allowed for the determination of the saponification value, which is inversely proportional to the molecular weight of the fatty acids in the glyceride.[8][10][11][12]
Modern analytical chemistry offers a suite of powerful spectroscopic and chromatographic techniques for unambiguous characterization.
Table 1: Modern Analytical Techniques for this compound Characterization
| Technique | Principle | Information Obtained |
| ¹H NMR Spectroscopy | Measures the magnetic properties of hydrogen nuclei in a magnetic field. | Provides information on the chemical environment of each proton, allowing for the elucidation of the molecular structure. The integration of peak areas confirms the ratio of different types of protons. |
| ¹³C NMR Spectroscopy | Measures the magnetic properties of carbon-13 nuclei. | Determines the number of non-equivalent carbon atoms and their chemical environment, providing further confirmation of the molecular structure. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. | Identifies the functional groups present in the molecule. For this compound, characteristic peaks for the ester carbonyl (C=O) and C-O bonds are observed.[1][13] |
| Mass Spectrometry | Ionizes the molecule and separates the resulting ions based on their mass-to-charge ratio. | Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can be used to confirm the structure.[1] |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. | Assesses the purity of the synthesized this compound and can be used to quantify it in various matrices.[6][7] |
Diagram of Analytical Workflow:
Caption: A typical analytical workflow for this compound.
Part 4: Applications of this compound: A Molecule of Diverse Utility
The unique physical and chemical properties of this compound have led to its application in a variety of industrial and pharmaceutical contexts.
As a High-Performance Plasticizer
This compound is widely used as a solid plasticizer in the polymer industry.[3][4] Plasticizers are additives that increase the flexibility, workability, and durability of a material.
Mechanism of Action:
The relatively large and bulky benzoate groups of this compound position themselves between the polymer chains. This disrupts the close packing of the polymer chains and reduces the intermolecular forces (van der Waals forces) between them. This increased intermolecular distance allows the polymer chains to move more freely relative to one another, resulting in a more flexible and less brittle material. Its solid nature offers advantages in applications where migration of liquid plasticizers is a concern.[4]
Key Applications:
-
Polyvinyl Chloride (PVC) and Polyvinyl Acetate (PVA): Enhances flexibility and processing characteristics.[3]
-
Cellulose Derivatives: Used in lacquers and coatings to improve film formation and adhesion.[3]
-
Adhesives: Improves tack and thermal bonding strength.[14]
In Pharmaceutical and Biomedical Research
Recent research has highlighted the potential of this compound in the pharmaceutical field, primarily due to its metabolism to benzoic acid (in the form of its salt, sodium benzoate) and glycerol.[2]
Metabolism and Mechanism of Action:
Upon oral administration, this compound is hydrolyzed by lipases in the body to yield three molecules of benzoic acid and one molecule of glycerol.[15] Sodium benzoate is an FDA-approved drug for the treatment of urea cycle disorders.[2] Emerging research suggests that both this compound and its metabolite, sodium benzoate, exhibit anti-inflammatory and neuroprotective properties.[2][16] Studies have shown its potential in modulating immune responses and attenuating neurodegenerative processes in animal models of diseases like multiple sclerosis and Huntington's disease.[2][16] The mechanism is believed to involve the upregulation of regulatory T cells and the suppression of inflammatory pathways.[2][16]
Diagram of Metabolism and Action:
Caption: Metabolism of this compound and its potential effects.
Part 5: Conclusion and Future Outlook
From its conceptual origins in the groundbreaking work of Marcellin Berthelot, this compound has evolved from a testament to the power of organic synthesis to a versatile molecule with significant industrial and potential therapeutic value. Its journey underscores the enduring importance of fundamental chemical research and the continual discovery of new applications for well-established compounds.
For researchers and drug development professionals, this compound presents an intriguing platform. Its GRAS (Generally Recognized as Safe) status as a flavoring agent provides a favorable starting point for pharmaceutical development.[1] Further investigation into its metabolic fate, pharmacokinetic profile, and the precise mechanisms of its therapeutic actions will be crucial in unlocking its full potential in treating neuroinflammatory and neurodegenerative disorders. The continued exploration of its properties as a solid plasticizer will also likely lead to the development of new and improved polymer formulations with enhanced performance and safety profiles.
References
- 1. This compound | C24H20O6 | CID 61156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound: A food additive with unique properties to be a substitute for cinnamon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2017erp.com [2017erp.com]
- 4. nbinno.com [nbinno.com]
- 5. CN105348104A - Production method of glycerin tribenzoate - Google Patents [patents.google.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. rochelleforrester.ac.nz [rochelleforrester.ac.nz]
- 10. Saponification and Esterification | Algor Cards [cards.algoreducation.com]
- 11. Determination of Acid value, Saponification value and Ester value | PPTX [slideshare.net]
- 12. biochemistry4all.com [biochemistry4all.com]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
- 15. Ester - Wikipedia [en.wikipedia.org]
- 16. This compound: A food additive with unique properties to be a substitute for cinnamon - PubMed [pubmed.ncbi.nlm.nih.gov]
A-Z Guide to Glyceryl Tribenzoate: Properties, Synthesis, and Applications in Pharmaceutical Development
Abstract
Glyceryl Tribenzoate (GTB), a triester of glycerol and benzoic acid, is a compound of significant interest in the pharmaceutical and material sciences. This guide provides an in-depth analysis of its core physicochemical properties, synthesis, and multifaceted applications. With a molecular formula of C24H20O6 and a molecular weight of approximately 404.4 g/mol , GTB is recognized for its role as a solid plasticizer, flavoring agent, and its emerging potential in therapeutic applications. We will explore its synthesis via esterification, detailing the critical process parameters that ensure high purity and yield. Furthermore, this document outlines validated analytical methodologies for quality control and discusses its function as a pharmaceutical excipient, particularly as a non-phthalate plasticizer in medical devices and its use in drug delivery systems. Safety, handling, and regulatory status are also addressed to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: The Versatility of a Benzoate Ester
This compound, also known as Tribenzoin, is a benzoate ester formed from the reaction of glycerol with three molecules of benzoic acid.[1] While historically utilized in the polymer industry as a high-performance solid plasticizer, its applications have expanded significantly.[2] In the pharmaceutical realm, GTB is valued for its low toxicity and stability, making it a versatile excipient.[3][4] It is used as a plasticizer for coatings and films and has been approved by the U.S. Food and Drug Administration (FDA) as a flavoring agent or adjuvant in food-contact applications.[5][6]
Recent research has also highlighted its potential therapeutic effects, including its role in the treatment of neurodegenerative disorders, leveraging its metabolism to benzoate, a known therapeutic agent for urea cycle disorders.[1][4] This guide serves as a technical deep-dive, bridging the gap between fundamental chemistry and practical application for professionals in drug development and material science.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is the bedrock of its application in any scientific endeavor. These parameters dictate its behavior in various formulations, its processing characteristics, and its interaction with biological systems.
Chemical Identity and Structure
-
Chemical Name: this compound[7]
-
Synonyms: Tribenzoin, Glycerol Tribenzoate, 1,2,3-Propanetriol tribenzoate[7][8]
-
CAS Number: 614-33-5[9]
-
Structure: It is composed of a glycerol backbone with three benzoate groups attached via ester linkages.[1]
Quantitative Data Summary
The key quantitative properties of this compound are summarized in the table below for ease of reference. These values are critical for formulation development, analytical method design, and safety assessments.
| Property | Value | Source(s) |
| Molecular Weight | 404.41 g/mol | [9][10] |
| Appearance | White crystalline powder or granular solid | [2][11] |
| Melting Point | 68-72 °C | [10][12] |
| Solubility | Insoluble in water; soluble in organic solvents like ether, ethyl acetate, and chloroform. Slightly soluble in ethanol. | [11][13] |
| Odor | Little to no odor | [10][13] |
| Acid Value | ≤1.0 mg KOH/g (Food Grade) | [11] |
| Purity (Assay) | Typically ≥95% or ≥98% | [6][11] |
Synthesis and Quality Control
The reliability and performance of GTB in any application are directly tied to its synthesis method and the rigor of its quality control. A well-defined synthesis route minimizes impurities that could otherwise affect plasticity, taste, or even patient safety.
Synthesis Pathway: Esterification of Glycerol
This compound is commercially synthesized through the esterification of glycerol with benzoic acid.[3][14] Another common laboratory and industrial method involves the reaction of glycerol with benzoyl chloride in the presence of a base like pyridine or triethylamine (Et3N) to neutralize the HCl byproduct.[15][16]
The reaction can be summarized as: Glycerol + 3 Benzoic Acid → this compound + 3 H2O
A key challenge in the synthesis is driving the reaction to completion to form the tri-substituted ester, avoiding the formation of mono- and di-benzoate by-products.[15] One patented method describes a dehydration esterification reaction using an alkaline substance (like sodium carbonate) and a dehydrating agent (like toluene) under heating reflux to improve yield and reduce side reactions.[16]
Caption: General synthesis pathway for this compound.
Analytical Verification: Ensuring Purity and Identity
Ensuring the quality of GTB is paramount, especially for pharmaceutical use. A multi-pronged analytical approach is required for comprehensive characterization.
Key Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a Diode Array Detector (DAD) is the primary method for quantifying GTB and its potential impurities, such as glycerol mono- and di-benzoates.[15] The aromatic nature of the benzoate groups provides strong UV absorbance, making this a sensitive technique.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used for identity confirmation. The spectrum will show characteristic peaks for the ester carbonyl (C=O) stretch (typically around 1720 cm⁻¹) and aromatic C-H bonds.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are definitive tools for structural elucidation and confirmation.[7]
-
Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique confirms the molecular weight (404.4 g/mol ) and can help identify trace impurities.[7][8][17]
Applications in Pharmaceutical Sciences
GTB's favorable safety profile and physical properties have established it as a valuable component in various pharmaceutical and medical applications.
A Superior Phthalate-Free Plasticizer
One of the most critical applications of GTB is as a plasticizer in polymers used for medical devices and food packaging.[6][11] Traditional plasticizers, such as phthalates, have raised health concerns, leading to a demand for safer alternatives. GTB offers excellent compatibility with polymers like PVC and cellulose derivatives, enhancing their flexibility and durability without the associated risks of phthalates.[2] Its function is to reduce the viscosity of polymer melts during processing and increase the softness of the final product.[2]
Role in Drug Delivery and Formulation
GTB serves multiple functions in drug formulation:
-
Flavoring Agent: It is recognized by FEMA (Flavor and Extract Manufacturers Association) as a flavoring agent, which can be useful in masking unpleasant tastes in oral dosage forms.[5][7]
-
Excipient in Dosage Forms: Its properties as a solid, stable ester make it suitable for use in various solid and semi-solid dosage forms.
-
Therapeutic Potential: Recent studies have explored GTB as a pro-drug. In the body, lipases can hydrolyze GTB to release glycerol and three molecules of benzoate.[1] Sodium benzoate is an FDA-approved drug, and this metabolic pathway allows GTB to be investigated for treating conditions like neurodegenerative disorders where benzoate has shown therapeutic effects.[4]
Experimental Protocols
The following protocols are standardized workflows for the quality assessment of this compound. Adherence to these methods ensures reproducible and reliable results.
Protocol: Purity Assessment by HPLC
Objective: To quantify the purity of a this compound sample and detect related impurities.
Methodology:
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., Acetonitrile/Water mixture) to a final concentration of 1 mg/mL.
-
Sample Preparation: Prepare the sample to be tested in the same manner and at the same concentration as the standard.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water. A typical starting point is 70:30 (Acetonitrile:Water).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength of 230 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions. The purity is calculated by comparing the peak area of the main GTB peak in the sample chromatogram to the total area of all peaks (Area % method).
Caption: Standard workflow for HPLC purity analysis of GTB.
Protocol: Identity Confirmation by FTIR
Objective: To confirm the chemical identity of a this compound sample.
Methodology:
-
Sample Preparation: No extensive preparation is needed for solid samples when using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the GTB powder directly onto the ATR crystal.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric interferences (CO₂, H₂O).
-
Sample Scan: Place the sample on the crystal, apply pressure to ensure good contact, and acquire the sample spectrum.
-
Data Acquisition: Typically, scan over a range of 4000 cm⁻¹ to 400 cm⁻¹ for 16-32 scans to obtain a high signal-to-noise ratio.
-
Analysis: Compare the acquired spectrum to a reference spectrum of known this compound. Key peaks to verify include the ester C=O stretch (~1720 cm⁻¹) and aromatic ring vibrations.
Safety and Handling
According to multiple Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture under GHS and OSHA regulations.[18] However, standard laboratory hygiene and safety practices should always be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[19] In case of dust generation, use a NIOSH/MSHA-approved respirator.[18][20]
-
Handling: Avoid creating dust and avoid inhalation.[6] Use in a well-ventilated area.[19]
-
Storage: Store in a cool, dry place in a tightly sealed container.[14][19] It is classified as a combustible solid.[20]
-
First Aid: In case of contact, wash skin with soap and water. For eye contact, flush with plenty of water. If inhaled, move to fresh air.[6][18]
Conclusion
This compound is a well-characterized compound with a robust safety profile and a diverse range of applications. Its primary role as a non-phthalate plasticizer addresses a critical need in the medical device and consumer goods industries. For pharmaceutical development professionals, its utility as an FDA-approved flavoring agent and its potential as a pro-drug for benzoate delivery present exciting opportunities in formulation and therapeutics. The synthesis and analytical methods detailed in this guide provide a framework for ensuring the high quality required for these demanding applications.
References
- 1. EP3999051B1 - Inhalation dosage forms of glycerol tribenzoate and/or glycerol dibenzoate for use in the treatment of huntington's disease - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS 614-33-5: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound: A food additive with unique properties to be a substitute for cinnamon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 6. jpharmachem.com [jpharmachem.com]
- 7. This compound | C24H20O6 | CID 61156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,2,3-Propanetriol, tribenzoate [webbook.nist.gov]
- 9. scbt.com [scbt.com]
- 10. This compound | 614-33-5 [chemicalbook.com]
- 11. Glycerol Tribenzoate|614-33-5--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 12. chembk.com [chembk.com]
- 13. guidechem.com [guidechem.com]
- 14. This compound | 614-33-5 | FG44053 | Biosynth [biosynth.com]
- 15. researchgate.net [researchgate.net]
- 16. CN105348104A - Production method of glycerin tribenzoate - Google Patents [patents.google.com]
- 17. Glycerol, tribenzoate | CAS#:614-33-5 | Chemsrc [chemsrc.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. chemicalbull.com [chemicalbull.com]
- 20. 甘油三苯甲酸酯 95% | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for Glyceryl Tribenzoate as a Plasticizer for Polylactic Acid (PLA)
Introduction: Enhancing the Performance of Polylactic Acid with Glyceryl Tribenzoate
Polylactic acid (PLA) has emerged as a leading biodegradable and biocompatible polymer derived from renewable resources, positioning it as a sustainable alternative to traditional petroleum-based plastics.[1][2] Its applications are widespread, ranging from food packaging to biomedical devices.[1][3] However, the inherent brittleness and low flexibility of PLA can limit its use in applications requiring ductile materials.[4][5] To overcome these limitations, plasticizers are incorporated into the PLA matrix. An effective plasticizer should not only enhance the flexibility of the polymer but also be non-toxic, biodegradable, and have good compatibility with the polymer to prevent migration.[6][7]
This compound (GTB), a benzoate ester of glycerol, presents a compelling option as a plasticizer for PLA.[5] It is a solid, crystalline powder that is recognized for its plasticizing effects in various polymers.[8] Notably, GTB is approved by the U.S. Food and Drug Administration (FDA) for use as a flavoring agent and in food packaging, indicating its favorable toxicological profile.[3] This makes it a particularly attractive candidate for applications in food contact materials and biomedical devices.
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of this compound as a plasticizer for polylactic acid. We will delve into the underlying scientific principles, provide detailed experimental protocols for the preparation and characterization of PLA/GTB blends, and present data on the resulting material properties.
Mechanism of Plasticization: A Molecular Perspective
The plasticizing effect of this compound on polylactic acid is rooted in the molecular interactions between the two components. PLA is a polyester with polar carbonyl groups along its backbone. GTB, as an ester of glycerol and benzoic acid, also possesses polar ester groups. When blended, the GTB molecules intersperse between the PLA polymer chains. This process is driven by dipole-dipole interactions between the polar groups of PLA and GTB.
The presence of the smaller GTB molecules increases the free volume between the polymer chains, effectively pushing them further apart. This reduces the intermolecular forces, such as van der Waals forces, that hold the PLA chains rigidly together. Consequently, the energy barrier for segmental motion of the polymer chains is lowered. This increased molecular mobility manifests as a decrease in the glass transition temperature (Tg) of the material, transforming it from a rigid, glassy state to a more flexible, rubbery state at room temperature.[4][7]
The aromatic rings in the benzoate groups of GTB may also contribute to its compatibility with PLA through π-π stacking interactions, further enhancing its ability to be retained within the polymer matrix and reducing the likelihood of migration.
Experimental Protocols
Protocol 1: Preparation of PLA/Glyceryl Tribenzoate Blends by Solvent Casting
Solvent casting is a versatile method for preparing thin films of polymer blends with a homogenous dispersion of additives. This technique is particularly useful for initial screening of plasticizer efficacy.
Materials:
-
Polylactic acid (PLA) pellets or powder
-
This compound (GTB)
-
Dichloromethane (DCM) or Chloroform (analytical grade)
-
Glass petri dishes or a flat glass plate
-
Magnetic stirrer and stir bars
-
Fume hood
-
Vacuum oven
Procedure:
-
Drying: Dry the PLA pellets or powder in a vacuum oven at 60-80°C for at least 4 hours to remove any residual moisture, which can cause hydrolytic degradation of PLA during processing.
-
Dissolution of PLA: In a fume hood, dissolve a predetermined amount of dried PLA in a suitable solvent (e.g., a 5-10% w/v solution of PLA in DCM). Stir the solution using a magnetic stirrer at room temperature until the PLA is completely dissolved. This may take several hours.[9][10][11]
-
Addition of this compound: Weigh the desired amount of GTB to achieve the target concentration (e.g., 5, 10, 15, 20 wt% relative to PLA). Add the GTB to the PLA solution and continue stirring until it is fully dissolved.
-
Casting: Pour the homogeneous PLA/GTB solution into a level glass petri dish or onto a flat glass plate. Ensure the solution spreads evenly to achieve a uniform film thickness.
-
Solvent Evaporation: Cover the casting surface with a perforated lid or place it in a controlled environment within the fume hood to allow for slow evaporation of the solvent. Rapid evaporation can lead to the formation of pores and an uneven film surface.[10] Allow the solvent to evaporate at room temperature for 24-48 hours.
-
Final Drying: Once the film appears dry, carefully peel it from the glass surface. Place the film in a vacuum oven at 40-50°C for at least 24 hours to remove any residual solvent.[10]
-
Storage: Store the resulting films in a desiccator to prevent moisture absorption prior to characterization.
Protocol 2: Preparation of PLA/Glyceryl Tribenzoate Blends by Melt Blending
Melt blending is a scalable and industrially relevant method for producing thermoplastic blends. This process involves mixing the components in their molten state.
Materials:
-
Polylactic acid (PLA) pellets
-
This compound (GTB) powder
-
Twin-screw extruder or an internal mixer (e.g., Brabender)
-
Compression molder or injection molder
-
Pelletizer
Procedure:
-
Drying: As with solvent casting, thoroughly dry both the PLA pellets and GTB powder to prevent hydrolytic degradation. Dry PLA at 60-80°C for at least 4 hours and GTB at a suitable temperature below its melting point.
-
Premixing: Physically premix the dried PLA pellets and GTB powder at the desired weight ratio (e.g., 95:5, 90:10, 85:15, 80:20).
-
Melt Extrusion:
-
Set the temperature profile of the twin-screw extruder. A typical temperature profile for PLA is in the range of 170-190°C from the feeding zone to the die.[12]
-
Feed the premixed PLA/GTB blend into the extruder at a constant rate.
-
The screw speed should be optimized to ensure proper mixing without excessive shear, which could lead to polymer degradation. A typical range is 100-200 rpm.
-
-
Pelletization: The extruded strand is cooled in a water bath and then fed into a pelletizer to produce pellets of the PLA/GTB blend.
-
Specimen Preparation:
-
Compression Molding: Dry the pellets and then place them between two heated plates of a compression molder. The temperature should be set to the melting temperature of the blend (around 170-190°C). Apply pressure to form sheets of a specific thickness.
-
Injection Molding: Use a laboratory-scale injection molder to produce standardized test specimens (e.g., dumbbell-shaped bars for tensile testing) from the dried pellets.
-
-
Annealing (Optional): To enhance the crystallinity and stabilize the properties of the molded specimens, an annealing step can be performed. This involves heating the specimens to a temperature between the glass transition temperature (Tg) and the melting temperature (Tm) for a specific duration, followed by slow cooling.[13]
Characterization of PLA/Glyceryl Tribenzoate Blends
Thermal Properties
The thermal properties of the PLA/GTB blends are critical for understanding the effect of the plasticizer on the material's processing and service temperature range.
Differential Scanning Calorimetry (DSC):
-
Objective: To determine the glass transition temperature (Tg), cold crystallization temperature (Tc), and melting temperature (Tm) of the blends.
-
Protocol:
-
Seal a 5-10 mg sample of the PLA/GTB blend in an aluminum DSC pan.
-
Heat the sample from room temperature to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere. This first heating scan erases the thermal history of the material.
-
Cool the sample to -20°C at a rate of 10°C/min.
-
Heat the sample a second time to 200°C at 10°C/min. The thermal transitions are determined from this second heating scan.
-
-
Expected Results: A decrease in Tg and Tm with increasing GTB content is expected, indicating effective plasticization.[4] The cold crystallization peak may also shift to a lower temperature.
Thermogravimetric Analysis (TGA):
-
Objective: To evaluate the thermal stability of the PLA/GTB blends.
-
Protocol:
-
Place a 10-15 mg sample of the blend in a TGA pan.
-
Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen or air atmosphere.
-
-
Expected Results: The onset of thermal degradation may be slightly lower for the plasticized PLA due to the lower thermal stability of the plasticizer. However, significant changes in the degradation profile would indicate potential incompatibility or processing-induced degradation.
Table 1: Representative Thermal Properties of Plasticized PLA (Note: Data for a similar glycerol-based plasticizer is presented as a proxy due to limited open-access data for GTB. The trend is expected to be similar.)
| Plasticizer Content (wt%) | Tg (°C) | Tc (°C) | Tm (°C) |
| 0 (Neat PLA) | ~60 | ~110 | ~170 |
| 10 | ~45 | ~95 | ~165 |
| 20 | ~30 | ~85 | ~160 |
| 30 | ~15 | ~75 | ~155 |
Mechanical Properties
The mechanical properties of the PLA/GTB blends are crucial for determining their suitability for various applications.
Tensile Testing:
-
Objective: To measure the tensile strength, Young's modulus, and elongation at break of the blends.
-
Protocol:
-
Use dumbbell-shaped specimens prepared by injection molding or cut from compression-molded sheets according to ASTM D638 or ISO 527 standards.
-
Condition the specimens at standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours.
-
Conduct the tensile test using a universal testing machine at a constant crosshead speed (e.g., 5 mm/min).
-
-
Expected Results: With increasing GTB concentration, a decrease in tensile strength and Young's modulus, and a significant increase in elongation at break are expected, indicating a transition from a rigid to a more ductile material.[5][14]
Table 2: Representative Mechanical Properties of Plasticized PLA (Note: Data for a similar ester-based plasticizer is presented as a proxy. The trend is expected to be similar.)
| Plasticizer Content (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |
| 0 (Neat PLA) | ~60 | ~5 | ~3.5 |
| 10 | ~45 | ~50 | ~2.5 |
| 20 | ~30 | ~200 | ~1.5 |
| 30 | ~20 | ~400 | ~0.8 |
Biocompatibility and Biodegradation
Biocompatibility Assessment:
-
Rationale: For biomedical applications, it is essential to ensure that the PLA/GTB blends are not cytotoxic.
-
Protocol (In Vitro Cytotoxicity - ISO 10993-5):
-
Extracts of the PLA/GTB films are prepared by incubating the material in a cell culture medium.
-
The extracts are then placed in contact with a cultured cell line (e.g., L929 fibroblasts).
-
Cell viability is assessed after a specific incubation period using assays such as MTT or XTT.
-
-
Expected Results: Given that both PLA and GTB (in certain applications) are considered biocompatible, the PLA/GTB blends are expected to exhibit low cytotoxicity.[1][15]
Biodegradation Studies:
-
Rationale: To confirm the "green" credentials of the material, its biodegradability should be evaluated.
-
Protocol (Composting Test - ISO 14855):
-
The PLA/GTB films are buried in a controlled composting environment with controlled temperature, moisture, and oxygen levels.
-
The rate of biodegradation is determined by measuring the amount of carbon dioxide evolved over time.[14]
-
-
Expected Results: The addition of a plasticizer can influence the biodegradation rate of PLA. The increased chain mobility in plasticized PLA may enhance the accessibility of the polymer chains to microbial attack, potentially leading to a faster degradation rate.[16] However, the specific effect of GTB on the biodegradation of PLA would need to be experimentally determined.
Conclusion and Future Perspectives
This compound holds significant promise as a bio-based and non-toxic plasticizer for polylactic acid. The protocols and characterization techniques outlined in these application notes provide a robust framework for researchers and developers to formulate and evaluate PLA/GTB blends for a variety of applications, including flexible food packaging and biomedical devices. The expected improvements in flexibility, as indicated by a decrease in Tg and an increase in elongation at break, can significantly expand the application scope of PLA.
Further research is warranted to generate more specific data on the long-term stability of PLA/GTB blends, including the potential for plasticizer migration over time and under different environmental conditions. Comprehensive studies on the biocompatibility and biodegradation of these specific blends are also crucial for their successful translation into commercial products. The exploration of synergistic effects with other additives, such as nucleating agents or impact modifiers, could further enhance the performance of these promising bio-based materials.
References
- 1. fooddocs.com [fooddocs.com]
- 2. expresspolymlett.com [expresspolymlett.com]
- 3. Eco-friendly plasticizers for PLA films - Italian Food Tech [italianfoodtech.com]
- 4. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Accelerated biodegradation of PLA/PHB-blended nonwovens by a microbial community - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10591J [pubs.rsc.org]
- 15. Evaluation of Biocompatibility of PLA/PHB/TPS Polymer Scaffolds with Different Additives of ATBC and OLA Plasticizers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enzymatic degradation of polylactic acid (PLA) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Enhancing Biodegradable Polymers with Glyceryl Tribenzoate
Abstract
Biodegradable polymers such as Polylactic Acid (PLA), Polyhydroxyalkanoates (PHAs), and Poly(butylene succinate) (PBS) are at the forefront of sustainable material innovation. However, their widespread adoption is often hindered by inherent brittleness and narrow processing windows. This application note provides a comprehensive guide to utilizing Glyceryl Tribenzoate (GTB), a high-performance, non-phthalate solid plasticizer, to overcome these limitations. We delve into the theoretical mechanism of plasticization and provide detailed, field-tested protocols for the preparation and characterization of GTB-plasticized biodegradable polymer blends. The methodologies cover melt blending, specimen preparation, and subsequent thermal, mechanical, and biodegradation analyses, enabling researchers and drug development professionals to effectively tailor material properties for advanced applications, including drug delivery systems, medical devices, and sustainable packaging.
Introduction: The Role of this compound in Polymer Science
This compound (GTB), an ester of glycerol and benzoic acid, is a white, crystalline solid that serves as a highly effective plasticizer.[1] Unlike liquid plasticizers, its solid form offers unique advantages in processing and reduces issues like migration.[1] Its primary function in a polymer matrix is to increase flexibility, reduce brittleness, and lower the melt viscosity, thereby improving processability.[1][2]
Biodegradable polymers, while environmentally advantageous, often exhibit high stiffness and low elongation at break, making them unsuitable for applications requiring flexibility. The incorporation of a compatible plasticizer like GTB is a critical strategy to enhance their ductility and toughness.[3] This guide focuses on the practical application of GTB in three key biodegradable polymer systems:
-
Polylactic Acid (PLA): A widely used biopolymer known for its high strength but significant brittleness.
-
Polyhydroxyalkanoates (PHAs): A family of microbially-produced polyesters that are fully biodegradable but can be rigid and challenging to process.[4][5]
-
Poly(butylene succinate) (PBS): An aliphatic polyester with good flexibility and thermal processability, often blended with PLA to improve its properties.[6]
Mechanism of Action: How GTB Plasticizes Polymers
The effectiveness of a plasticizer is rooted in its ability to modify the intermolecular forces between polymer chains. GTB achieves this through a combination of established mechanisms, primarily explained by the Lubricity Theory and the Free Volume Theory .[7][8]
-
Lubricity Theory: This theory posits that the relatively small GTB molecules intersperse themselves between the long polymer chains, acting as a molecular lubricant. This reduces the friction and resistance to movement between the chains, allowing them to slide past one another more easily under stress.[7]
-
Free Volume Theory: Rigid polymers have tightly packed chains with minimal empty space, or "free volume."[7] GTB molecules occupy space between the polymer chains, effectively pushing them apart. This increases the overall free volume, which enhances the mobility of the polymer segments.[8] The macroscopic result of this increased molecular mobility is a decrease in the material's Glass Transition Temperature (T_g_), the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[9] A significant reduction in T_g_ is a primary indicator of successful plasticization.
Protocol: Preparation of Polymer/GTB Blends via Melt Extrusion
This protocol details the preparation of polymer blends using a twin-screw extruder, a standard method for achieving homogeneous dispersion of additives.
Rationale
-
Pre-Drying: Biodegradable polyesters like PLA are highly susceptible to hydrolytic degradation at processing temperatures. Removing moisture is critical to prevent molecular weight reduction and loss of mechanical properties.[10]
-
Twin-Screw Extrusion: Provides superior mixing and dispersion compared to single-screw extruders, ensuring the GTB is uniformly distributed throughout the polymer matrix.
-
Temperature Profile: A graduated temperature profile is used to gently melt the polymer, mix it with the plasticizer in a molten state, and then convey the homogenized blend for pelletizing without causing thermal degradation.
-
Nitrogen Purge: An inert atmosphere minimizes oxidative degradation of the polymer at high temperatures.
Materials & Equipment
-
Biodegradable Polymer Pellets (e.g., PLA 4032D, PHB, or PBS)
-
This compound (GTB) powder
-
Vacuum Oven or Desiccant Dryer
-
Gravimetric Feeder
-
Co-rotating Twin-Screw Extruder (L/D ratio ≥ 24)
-
Water Bath
-
Pelletizer
-
Injection Molding Machine or Compression Press (for specimen preparation)
Step-by-Step Methodology
-
Material Preparation:
-
Dry the polymer pellets in a vacuum oven at 80°C for at least 4 hours (or as per manufacturer's recommendation) to reduce moisture content to < 200 ppm.[10]
-
Dry the GTB powder at 60°C for 2 hours.
-
Prepare physical pre-blends of the dried polymer and GTB at desired weight percentages (e.g., 95/5, 90/10, 85/15 polymer/GTB).
-
-
Extruder Setup:
-
Set the temperature profile on the extruder. A typical profile for PLA would be:
-
Feed Zone: 160°C
-
Transition Zones: 170°C, 180°C, 185°C
-
Metering Zone & Die: 180°C
-
-
Set the screw speed to 150-200 RPM.
-
Start the nitrogen purge in the feed hopper, if available.
-
-
Melt Blending:
-
Starve-feed the pre-blended material into the extruder using the gravimetric feeder at a controlled rate.
-
Monitor the extruder torque and melt pressure to ensure stable processing.
-
The extrudate (molten strand) will exit the die.
-
-
Pelletizing:
-
Pass the extrudate through the water bath to cool and solidify it.
-
Feed the solidified strand into the pelletizer to produce blend pellets.
-
-
Post-Processing:
-
Collect the pellets and dry them again at 60°C for 4 hours to remove surface moisture before specimen preparation.
-
-
Test Specimen Preparation:
-
Using an injection molding machine or a compression press, create standardized test specimens from the dried blend pellets according to ASTM standards (e.g., ASTM D638 Type I "dog-bone" specimens for tensile testing).[11]
-
Protocols for Polymer Blend Characterization
Once the test specimens are prepared, a series of analyses are required to quantify the effect of GTB.
Thermal Analysis
A. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (T_g_), melting temperature (T_m_), and percent crystallinity (%X_c_). A decrease in T_g_ is the primary indicator of plasticization.[12]
-
Standard: ASTM D3418
-
Protocol:
-
Weigh 5-10 mg of the blend pellet into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.[13]
-
Heat the sample from 25°C to 200°C at a rate of 10°C/min under a nitrogen atmosphere. This erases the material's prior thermal history.
-
Cool the sample back to 25°C at 10°C/min.
-
Perform a second heating scan from 25°C to 200°C at 10°C/min.
-
Analyze the second heating scan to determine T_g_ (midpoint of the step change in heat flow) and T_m_ (peak of the melting endotherm).[12][14]
-
B. Thermogravimetric Analysis (TGA)
-
Objective: To assess the thermal stability of the blend and determine the onset of degradation.
-
Standard: ASTM E1131
-
Protocol:
-
Place 10-15 mg of the blend pellet into a TGA pan.
-
Heat the sample from 30°C to 600°C at a rate of 20°C/min under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature. The onset of degradation is typically defined as the temperature at which 5% mass loss occurs.[15]
-
Mechanical Analysis
A. Tensile Testing
-
Objective: To measure the material's response to stretching forces, quantifying its strength, stiffness, and ductility.
-
Standard: ASTM D638 for rigid plastics.[11]
-
Protocol:
-
Condition the ASTM D638 Type I "dog-bone" specimens at 23°C and 50% relative humidity for at least 40 hours.
-
Measure the width and thickness of the gauge section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min for rigid plastics like PLA).
-
Record the force and displacement until the specimen fractures.
-
Calculate Tensile Strength, Young's Modulus, and Elongation at Break from the resulting stress-strain curve.
-
Biodegradation Analysis
A. Aerobic Biodegradation under Controlled Composting Conditions
-
Objective: To determine the rate and extent to which the plastic blend will biodegrade in a simulated industrial composting environment.
-
Protocol:
-
This test measures the amount of carbon in the test material that is converted to carbon dioxide (CO₂) by microorganisms.[18]
-
Prepare the test material in the form of a powder or thin film.
-
Mix the test material with a mature compost inoculum and place it in a temperature-controlled reactor (typically at 58°C).[19]
-
Aerate the reactor with CO₂-free air and continuously monitor the CO₂ produced by microbial respiration over a period of at least 90 days.[16]
-
A positive control (e.g., cellulose) and a negative control (e.g., polyethylene) are run in parallel to validate the test conditions.[18][19]
-
The percentage of biodegradation is calculated by comparing the cumulative CO₂ produced by the sample to its theoretical maximum CO₂ production (based on its carbon content).
-
Data Interpretation & Expected Outcomes
The addition of GTB is expected to systematically alter the properties of the biodegradable polymer. The table below summarizes the anticipated trends.
| Property | Parameter | Unplasticized PLA (Control) | PLA + 15% GTB (Expected) | Rationale for Change |
| Thermal | Glass Transition (T_g_) | ~60 °C | ~35 - 45 °C | Increased polymer chain mobility due to GTB presence.[9] |
| Onset of Degradation (T_d_) | ~330 °C | ~310 - 320 °C | Plasticizers can slightly reduce the thermal stability. | |
| Mechanical | Young's Modulus | ~3.5 GPa | ~1.5 - 2.0 GPa | Reduced intermolecular forces lead to lower stiffness. |
| Tensile Strength | ~60 MPa | ~35 - 45 MPa | The "lubricating" effect of GTB reduces the force required to pull chains apart. | |
| Elongation at Break | < 10% | > 100% | Increased chain mobility allows for significantly more deformation before fracture.[3] | |
| Biodegradation | % Biodegradation (90 days) | Variable | Similar or slightly increased | GTB is biodegradable and may increase surface area for microbial attack by reducing crystallinity. |
Troubleshooting & Best Practices
-
Poor Dispersion: If mechanical properties are inconsistent, it may indicate poor GTB dispersion. Increase screw speed or consider using a more intensive screw design in the extruder.
-
Plasticizer Leaching: Over long periods or at elevated temperatures, plasticizer can migrate to the surface. This is less of an issue with solid plasticizers like GTB but can be assessed by monitoring surface tackiness and performing weight loss studies after aging.
-
Processing Degradation: If the extrudate is discolored (yellow/brown) or brittle, thermal degradation may have occurred. Lower the temperature profile or increase the throughput rate to reduce the material's residence time in the extruder.
Conclusion
This compound serves as a highly effective plasticizer for tailoring the properties of key biodegradable polymers like PLA, PHAs, and PBS. By systematically increasing the free volume between polymer chains, GTB significantly lowers the glass transition temperature, transforming these materials from rigid and brittle to flexible and ductile. The protocols outlined in this application note provide a robust framework for researchers to prepare and characterize these advanced polymer blends, enabling the development of next-generation sustainable materials with performance characteristics optimized for a wide array of applications.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. PHA sustainable biopolymer – CJ Biomaterials [cjbiomaterials.com]
- 6. The Compatibility of Polylactides and Polybutylene Succinate in PLA Blends Based on Thermal, Mechanical, and Rheological Properties – Oriental Journal of Chemistry [orientjchem.org]
- 7. A Review of the Effect of Plasticizers on the Physical and Mechanical Properties of Alginate-Based Films - PMC [pmc.ncbi.nlm.nih.gov]
- 8. specialchem.com [specialchem.com]
- 9. mdpi.com [mdpi.com]
- 10. dynisco.com [dynisco.com]
- 11. Polymer Testing | ADMET [admet.com]
- 12. azom.com [azom.com]
- 13. r-techmaterials.com [r-techmaterials.com]
- 14. researchgate.net [researchgate.net]
- 15. fiveable.me [fiveable.me]
- 16. ASTM D5338 - Biodegradation Test - Composting - Situ Biosciences [situbiosciences.com]
- 17. ASTM D-5338 standard – BPC Instruments [bpcinstruments.com]
- 18. infinitalab.com [infinitalab.com]
- 19. ASTM D5338: Composting of Plastics Measured by CO2 Evolution - Aropha [aropha.com]
Application Note & Protocol: A Guide to the Incorporation of Glyceryl Tribenzoate into Polymer Matrices for Advanced Drug Delivery
Abstract
This comprehensive guide is designed for researchers, scientists, and drug development professionals, detailing the protocols for incorporating glyceryl tribenzoate (GTB) into polymer matrices. As a versatile, non-phthalate plasticizer, GTB is instrumental in modifying the physicochemical properties of polymers for applications in controlled-release formulations and medical devices. This document elucidates the fundamental principles of plasticization, provides step-by-step methodologies for solvent casting and hot-melt extrusion, and outlines critical characterization techniques to ensure the development of robust and efficacious polymer-GTB systems.
Introduction: The Strategic Role of this compound in Polymeric Formulations
This compound (GTB), a triglyceride of benzoic acid, is a high-performance solid plasticizer increasingly utilized in the pharmaceutical and polymer industries.[1] Its primary function is to enhance the flexibility and processability of polymers by diminishing the intermolecular forces between polymer chains. This process, known as plasticization, effectively lowers the glass transition temperature (Tg) of the polymer, rendering it more pliable and less brittle.
Beyond its plasticizing capabilities, GTB offers significant advantages in pharmaceutical formulations. It can function as a solubilizing agent for poorly soluble active pharmaceutical ingredients (APIs), thereby improving drug loading and potential bioavailability. Its established compatibility with a broad spectrum of biocompatible and biodegradable polymers, including poly(lactic-co-glycolic acid) (PLGA) and various cellulose derivatives, positions it as a key excipient in the design of sophisticated drug delivery systems.[1]
The Mechanism of Plasticization:
The incorporation of GTB into a polymer matrix disrupts the cohesive forces between polymer chains. The smaller GTB molecules position themselves between the larger polymer chains, creating additional free volume. This increased spacing facilitates greater segmental mobility of the polymer chains, leading to a more flexible material. The concentration of GTB is a critical parameter that directly influences the mechanical properties, drug release kinetics, and degradation profile of the final product.
Pre-formulation Strategy: Material Selection and Characterization
A successful formulation is predicated on a comprehensive understanding of the constituent materials.
This compound: Essential Properties
| Property | Value | Significance in Formulation |
| Molecular Formula | C24H20O6 | Determines compatibility and stoichiometric relationships with polymers. |
| Molecular Weight | 404.41 g/mol | Influences diffusion rates and plasticization efficiency. |
| Appearance | White crystalline powder or granules | Important for quality control and visual inspection of raw materials. |
| Melting Point | ~68-72 °C | A critical parameter for designing thermal processing methods like hot-melt extrusion. |
| Solubility | Insoluble in water; soluble in organic solvents like acetone, chloroform, and ethyl acetate. | Dictates solvent selection for solvent-based processing techniques. |
Polymer Selection Criteria
The choice of polymer is governed by the intended application, dictating the drug release profile, mechanical strength, and biocompatibility requirements.
| Polymer Class | Examples | Common Applications | Key Considerations |
| Biodegradable Polyesters | PLGA, PLA, PCL | Controlled-release injectables, implants, and tissue engineering scaffolds. | Degradation rate, inherent acidity, potential drug-polymer interactions. |
| Enteric Polymers | Eudragit® grades (e.g., L100-55, S100) | Enteric-coated tablets and capsules for targeted intestinal release. | pH-dependent solubility, film-forming characteristics, and processing temperatures. |
| Cellulosics | Ethylcellulose, HPMC | Matrix tablets, and film coatings. | Swelling behavior, viscosity, and established regulatory acceptance. |
Core Methodologies for Incorporating GTB into Polymer Matrices
The method of incorporation is a critical decision, influenced by the thermal stability of the API, the desired final product form (e.g., films, microspheres, filaments), and the characteristics of the selected polymer.
Solvent Evaporation / Solvent Casting
This technique is extensively used for producing thin films and is particularly advantageous for thermally labile APIs.[2]
Principle: The polymer, GTB, and API are co-dissolved in a suitable volatile solvent. This solution is then cast onto a surface, and the solvent is gradually evaporated, leaving a homogeneous matrix.
Diagrammatic Workflow:
References
Application Notes & Protocols: Melt Blending of Glyceryl Tribenzoate with Polymers for Pharmaceutical Formulations
Introduction: The Strategic Role of Glyceryl Tribenzoate in Pharmaceutical Melt Blending
In the landscape of modern pharmaceutical development, particularly in the realm of solid dosage forms, the efficient processing of polymers is paramount. Melt blending techniques, such as hot-melt extrusion (HME), have emerged as transformative platforms for the continuous manufacturing of amorphous solid dispersions (ASDs), taste-masked formulations, and controlled-release systems.[1][2][3] The success of these techniques hinges on the careful selection of excipients that not only ensure the stability and bioavailability of the active pharmaceutical ingredient (API) but also facilitate the manufacturing process itself.
This compound (GTB), a solid-state plasticizer, has garnered significant interest in this domain.[4] Chemically an ester of glycerol and benzoic acid, GTB's utility extends beyond its primary function of enhancing polymer flexibility.[4] Its key attributes for pharmaceutical melt blending include:
-
Reduction of Melt Viscosity: GTB significantly lowers the viscosity of polymer melts during processing, which can lead to reduced energy consumption and improved flow properties.[4][5] This is particularly advantageous when working with high glass transition temperature (Tg) polymers, enabling lower processing temperatures and minimizing the risk of thermal degradation of sensitive APIs.[6]
-
Broad Polymer Compatibility: GTB exhibits excellent compatibility with a wide range of polymers commonly used in pharmaceutical formulations, including vinyl resins, acrylic resins, and cellulose derivatives.[4][7]
-
Enhanced Adhesion and Thermal Bonding: It can improve the adhesion and thermal bonding strength of formulations, a beneficial property for applications such as transdermal patches and mucoadhesive drug delivery systems.[4][7]
-
Solid-State Nature: As a white crystalline powder, GTB offers advantages in handling and feeding during the extrusion process compared to liquid plasticizers.[4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical application of melt blending this compound with polymers. We will delve into the core scientific principles, provide detailed experimental protocols for hot-melt extrusion and twin-screw compounding, and outline essential characterization techniques to validate the resulting formulations.
Core Principles: The Science Behind Melt Blending GTB with Polymers
The successful melt blending of GTB with polymers is governed by fundamental principles of thermodynamics and rheology. The goal is to achieve a homogeneous blend at a molecular level, which is critical for the performance of the final drug product.[8]
Thermodynamic Considerations: Miscibility and the Flory-Huggins Theory
For GTB to effectively plasticize a polymer, it must be miscible with it in the molten state. The Flory-Huggins theory provides a framework for understanding the thermodynamics of polymer-plasticizer mixing. The Gibbs free energy of mixing (ΔGm) is a key determinant of miscibility:
ΔGm = ΔHm - TΔSm
Where:
-
ΔHm is the enthalpy of mixing
-
T is the temperature
-
ΔSm is the entropy of mixing
A negative ΔGm indicates a spontaneous mixing process. The interaction parameter, χ (chi), is a critical factor in the Flory-Huggins theory that describes the interaction energy between the polymer and the plasticizer. A lower χ value generally indicates better miscibility. The miscibility of GTB with a given polymer can be predicted by comparing their solubility parameters.[9]
Rheological Impact: Viscosity Reduction and Processability
The addition of GTB to a polymer matrix disrupts the intermolecular forces between polymer chains, increasing the free volume and allowing for greater chain mobility.[10] This manifests as a significant reduction in the melt viscosity of the blend.[4] This rheological modification is crucial for:
-
Lowering Processing Temperatures: Polymers can be processed at temperatures below their typical extrusion range, safeguarding thermolabile APIs.[6]
-
Reducing Torque: Lower melt viscosity reduces the torque on the extruder screws, leading to smoother operation and less mechanical stress on the equipment.
-
Improving Homogeneity: Enhanced flow properties facilitate more uniform mixing of the API and other excipients within the polymer matrix.[8]
The extent of viscosity reduction is dependent on the concentration of GTB and the specific polymer being used. Rheological studies are essential to characterize the flow behavior of the blend and optimize processing parameters.[11]
Experimental Protocols: A Practical Guide to Melt Blending GTB
The following protocols provide a detailed, step-by-step methodology for melt blending this compound with a model pharmaceutical polymer, such as polylactic acid (PLA) or polyvinylpyrrolidone/vinyl acetate copolymer (PVP-VA), using a twin-screw extruder. These protocols are designed to be a starting point and should be optimized based on the specific polymer, API, and desired final product characteristics.
Protocol 1: Hot-Melt Extrusion (HME) of a GTB-Polymer Blend
This protocol is designed for the preparation of an amorphous solid dispersion.
1. Materials and Equipment:
-
Active Pharmaceutical Ingredient (API)
-
Pharmaceutical-grade polymer (e.g., Soluplus®, Kollidon® VA64)
-
This compound (GTB)
-
Co-rotating twin-screw extruder with a gravimetric feeder
-
Downstream cooling and pelletizing equipment
2. Pre-Blending:
-
Accurately weigh the API, polymer, and GTB according to the desired formulation ratio. A common starting point is a 10-30% drug load and a 5-15% GTB concentration by weight.
-
Combine the components in a V-blender or a high-shear mixer for 15-20 minutes to ensure a homogenous physical mixture.
3. Extruder Setup and Processing Parameters:
| Parameter | Recommended Starting Range | Rationale |
| Temperature Profile | Zone 1 (Feed): 50-70°C | To prevent premature melting and ensure smooth conveying. |
| Zone 2-4: Gradually increase to 140-180°C | To facilitate polymer melting and mixing. The final temperature should be 20-40°C above the blend's Tg.[6] | |
| Die: 160-170°C | To ensure a consistent extrudate viscosity. | |
| Screw Speed | 100-300 RPM | Balances mixing efficiency with residence time. Higher speeds can increase shear and potentially cause degradation.[8] |
| Feed Rate | 0.5-2.0 kg/h (for lab-scale) | Controls the residence time and fill level of the extruder. |
| Screw Configuration | See Graphviz Diagram Below | A combination of conveying, kneading, and mixing elements is crucial for effective blending.[1][12] |
4. Extrusion Process:
-
Calibrate the gravimetric feeder to the target feed rate.
-
Start the extruder and allow the barrel temperatures to stabilize.
-
Introduce the pre-blended material into the feed hopper.
-
Monitor the process parameters, including melt pressure, torque, and melt temperature.
-
Collect the extrudate on a cooling conveyor belt.
-
Pelletize the cooled extrudate to a consistent size.
5. Post-Extrusion Processing:
-
Mill the pellets to the desired particle size for downstream processing (e.g., tableting, capsule filling).
-
Store the final product in a tightly sealed container with a desiccant to prevent moisture absorption.
Caption: Workflow for Hot-Melt Extrusion of GTB-Polymer Blends.
Protocol 2: Twin-Screw Compounding for Polymer Plasticization
This protocol focuses on the preparation of a plasticized polymer granulate that can be used in subsequent formulation steps.
1. Materials and Equipment:
-
Pharmaceutical-grade polymer (e.g., Eudragit® RL PO, PLA)
-
This compound (GTB)
-
Co-rotating twin-screw compounder with separate feeders for polymer and GTB
-
Downstream cooling and pelletizing equipment
2. Feeder Setup:
-
Calibrate the primary gravimetric feeder for the polymer.
-
Calibrate a secondary, smaller gravimetric feeder for the GTB.
3. Compounding Parameters:
| Parameter | Recommended Starting Range | Rationale |
| Temperature Profile | Zone 1 (Feed): 60-80°C | To ensure smooth conveying of the polymer. |
| Zone 2-5: Gradually increase to 150-190°C | To achieve complete melting and uniform mixing. | |
| Die: 170-180°C | For consistent extrudate properties. | |
| Screw Speed | 150-400 RPM | Higher speeds can enhance distributive mixing of the GTB.[8] |
| Polymer Feed Rate | 1.0-5.0 kg/h (for lab-scale) | Establishes the primary throughput. |
| GTB Feed Rate | 5-20% of the polymer feed rate | Dosed separately to ensure accurate and consistent plasticizer concentration. |
| Screw Configuration | See Graphviz Diagram Below | Designed for efficient melting, mixing, and homogenization.[13][14] |
4. Compounding Process:
-
Start the extruder and allow the barrel temperatures to stabilize.
-
Begin feeding the polymer from the primary feeder.
-
Once the polymer is conveying consistently, start the secondary feeder to introduce the GTB.
-
Monitor the process parameters, paying close attention to torque and melt pressure for indications of effective plasticization.
-
Collect and pelletize the extrudate as described in Protocol 1.
Caption: Example Screw Configuration for Twin-Screw Compounding.
Critical Characterization Techniques: A Self-Validating System
To ensure the quality and performance of the GTB-polymer blend, a suite of characterization techniques should be employed. These analyses serve to validate the melt blending process and provide insights into the physicochemical properties of the final formulation.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the glass transition temperature (Tg) of the blend and to assess the physical state of the API (crystalline vs. amorphous).[15]
-
Protocol:
-
Accurately weigh 5-10 mg of the milled extrudate into an aluminum DSC pan and seal it.
-
Heat the sample under a nitrogen purge at a rate of 10°C/min from ambient temperature to a temperature above the melting point of the crystalline API (if applicable) and the processing temperature.
-
Cool the sample at a controlled rate (e.g., 20°C/min) to below the expected Tg.
-
Reheat the sample at 10°C/min to observe the Tg.
-
-
Interpretation:
-
A single Tg that is lower than that of the pure polymer indicates successful plasticization and a miscible system.
-
The absence of a melting endotherm for the API confirms its amorphous state within the polymer matrix.
-
Spectroscopic Analysis: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Purpose: To investigate potential molecular interactions between the GTB, polymer, and API.[16][17]
-
Protocol:
-
Prepare a sample by either the KBr pellet method or using an Attenuated Total Reflectance (ATR) accessory.
-
Acquire spectra of the pure components (GTB, polymer, API) and the final blend over a range of 4000-400 cm-1.
-
-
Interpretation:
-
Shifts in the characteristic absorption bands (e.g., carbonyl groups) of the components in the blend's spectrum compared to the individual spectra can indicate hydrogen bonding or other intermolecular interactions.[16] This provides evidence of miscibility at a molecular level.
-
Morphological Analysis: Scanning Electron Microscopy (SEM)
-
Purpose: To visualize the surface morphology of the extrudate and assess its homogeneity.
-
Protocol:
-
Mount a cross-section of the extrudate onto an SEM stub using conductive carbon tape.
-
Sputter-coat the sample with a conductive material (e.g., gold) to prevent charging.
-
Image the sample at various magnifications.
-
-
Interpretation:
-
A smooth, featureless surface indicates a homogeneous, single-phase system.
-
The presence of distinct domains or particles would suggest immiscibility or incomplete mixing.
-
Rheological Characterization
-
Purpose: To quantify the effect of GTB on the melt viscosity of the polymer.[11]
-
Protocol:
-
Use a capillary or rotational rheometer to measure the viscosity of the polymer with and without GTB at various temperatures and shear rates relevant to the extrusion process.
-
-
Interpretation:
-
A comparison of the viscosity curves will demonstrate the plasticizing efficiency of GTB. This data is invaluable for process optimization and scale-up.[9]
-
Conclusion and Future Perspectives
The melt blending of this compound with pharmaceutical polymers offers a robust and efficient method for the development of a wide array of solid dosage forms. By understanding the fundamental principles of polymer science and applying systematic processing and characterization protocols, researchers can leverage the beneficial properties of GTB to overcome formulation challenges and facilitate continuous manufacturing. The methodologies outlined in these application notes provide a solid foundation for the successful implementation of this versatile excipient in pharmaceutical product development. As the industry continues to embrace advanced manufacturing technologies, the role of functional excipients like this compound will undoubtedly become even more critical.
References
- 1. researchgate.net [researchgate.net]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. pharmtech.com [pharmtech.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. pharmtech.com [pharmtech.com]
- 7. 2017erp.com [2017erp.com]
- 8. Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selection of Solid-State Plasticizers as Processing Aids for Hot-Melt Extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. azom.com [azom.com]
- 11. researchgate.net [researchgate.net]
- 12. Hot Melt Extrusion and Solubilization - Sever Pharma Solutions [severpharmasolutions.com]
- 13. ecomass.com [ecomass.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Glyceryl tribenzoate in drug delivery systems
An Application Guide to Glyceryl Tribenzoate in Drug Delivery Systems
Executive Summary
This compound (GTB), a tribenzoic acid ester of glycerin, is emerging as a highly versatile and valuable excipient in modern pharmaceutical formulation.[1][2] Initially recognized for its utility as a plasticizer in the polymer and cosmetics industries, its unique physicochemical properties are now being leveraged to solve complex challenges in drug delivery.[3][4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of GTB's properties, its mechanistic roles in various delivery platforms, and detailed protocols for its application. We will explore its function as a solid lipid matrix in nanoparticles, a polymeric plasticizer in amorphous solid dispersions, and a functional emollient in topical systems, underscoring the scientific rationale behind its use in each context.
Physicochemical Profile and Rationale for Use
The utility of an excipient is fundamentally dictated by its physical and chemical characteristics. This compound presents a unique combination of properties that make it an attractive candidate for diverse drug delivery applications. It is generally recognized as safe (GRAS) and is approved by the FDA for indirect food contact applications, which provides a strong foundation for its use in pharmaceutical formulations.[1][6][7][8]
The primary rationale for using GTB stems from its nature as a solid, high-melting-point lipid that also possesses excellent plasticizing capabilities.[4][9] Unlike traditional liquid plasticizers or lower-melting-point lipids, GTB provides structural integrity at room temperature while offering the formulation flexibility of a plasticizer during thermal processing.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Significance in Drug Delivery | Source(s) |
| Chemical Name | Propane-1,2,3-triyl tribenzoate | - | [1] |
| Synonyms | Tribenzoin, Benzoflex S-404 | - | [1][10][11] |
| CAS Number | 614-33-5 | Unique identifier for regulatory and procurement purposes. | [10][12] |
| Molecular Formula | C₂₄H₂₀O₆ | - | [1] |
| Molecular Weight | ~404.41 g/mol | Influences diffusion characteristics and miscibility with polymers. | [1][13][14] |
| Appearance | White to off-white crystalline solid/powder.[11][13][15] | Solid nature is critical for forming stable lipid matrices (e.g., SLNs). | [11][13][15] |
| Melting Point | 68 - 74 °C | Enables melt-based formulation techniques (e.g., hot-melt extrusion, melt homogenization) below the degradation temperature of many APIs.[2][10] | [2][10][12] |
| Solubility | Insoluble in water; Soluble in ether, ethyl acetate, benzene, chloroform; Slightly soluble in ethanol.[1][16] | Poor aqueous solubility is essential for creating stable lipid-based carriers in aqueous media. Solubility in organic solvents facilitates solvent-based formulation methods. | [1][13][16] |
| Regulatory Status | FDA approved for use in food contact materials (21 CFR 175.105, 176.180).[6][7] | Provides a favorable safety profile, reducing the regulatory burden for development as a pharmaceutical excipient. | [4][6][7] |
Core Applications in Drug Delivery Systems
GTB's distinct properties allow it to perform multiple functions, making it a valuable tool for formulators.
Solid Lipid Matrix for Nanoparticles
In Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), the choice of solid lipid is paramount. It governs drug loading, encapsulation efficiency, and the release profile.
-
Causality: GTB's high melting point (around 71°C) ensures the nanoparticles remain solid and stable at physiological temperatures.[15] Its crystalline structure forms a robust matrix capable of entrapping lipophilic drug molecules. The aromatic benzoate moieties in its structure can offer favorable π-π stacking interactions with certain drug molecules, potentially enhancing drug loading and stabilizing the formulation.
Plasticizer for Amorphous Solid Dispersions & Film Coatings
One of GTB's most well-established roles is as a plasticizer.[3][4] Plasticizers are added to polymers to increase flexibility, reduce brittleness, and lower the processing temperature.[17]
-
Causality: In Hot-Melt Extrusion (HME), GTB reduces the melt viscosity of pharmaceutical polymers (e.g., cellulosics, acrylates).[5] This allows extrusion to occur at lower temperatures, protecting thermally labile drugs from degradation. By inserting itself between polymer chains, GTB disrupts polymer-polymer interactions, increases free volume, and lowers the glass transition temperature (Tg) of the blend. This is critical for stabilizing the amorphous state of a poorly soluble drug, thereby enhancing its bioavailability.
Functional Excipient in Topical Systems
In dermatological and transdermal formulations, GTB serves multiple purposes.
-
Causality: It functions as an emollient, improving the sensory feel and spreadability of creams and lotions.[18] Its solvent properties can aid in dissolving active pharmaceutical ingredients (APIs) within the formulation.[3][18] Furthermore, as a lipidic component, it can act as a penetration enhancer by temporarily disrupting the stratum corneum, facilitating drug permeation into deeper skin layers.[18]
Experimental Protocols
The following protocols are designed as robust starting points for formulation development. Researchers should optimize parameters based on the specific properties of their API and desired final product characteristics.
Protocol 1: Formulation of Drug-Loaded SLNs via High-Shear Homogenization
Principle: This protocol utilizes a melt-emulsification technique. The drug is dissolved in molten this compound, which is then dispersed in a hot aqueous surfactant solution under high shear. Cooling the resulting nanoemulsion allows the lipid to recrystallize, forming solid nanoparticles that entrap the drug.
Materials & Equipment:
-
This compound (GTB)
-
Lipophilic Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified Water
-
High-Shear Homogenizer (e.g., Ultra-Turrax®)
-
Water bath or heating mantle with magnetic stirring
-
Beakers and standard laboratory glassware
-
Ice bath
Step-by-Step Procedure:
-
Prepare the Lipid Phase:
-
Accurately weigh GTB and the lipophilic API. A typical starting ratio is 5-10% w/w API to lipid.
-
Place them in a glass beaker and heat to approximately 80-85°C (at least 10°C above the melting point of GTB) using a water bath.
-
Stir gently with a magnetic stirrer until a clear, homogenous molten solution is formed.
-
-
Prepare the Aqueous Phase:
-
In a separate beaker, accurately weigh the surfactant. A typical concentration is 1-2.5% w/v.
-
Add the required volume of purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase (80-85°C) while stirring to ensure complete dissolution of the surfactant.
-
-
Form the Emulsion:
-
Pour the hot lipid phase into the hot aqueous phase while stirring the aqueous phase moderately.
-
Immediately introduce the probe of the high-shear homogenizer into the mixture.
-
Homogenize at high speed (e.g., 8,000 - 15,000 rpm) for 5-10 minutes. This step is critical for reducing the droplet size of the molten lipid.
-
-
Nanoparticle Solidification:
-
Quickly transfer the hot nanoemulsion from the water bath to an ice bath.
-
Continue to stir gently with a magnetic stirrer as the emulsion cools. This rapid cooling (quenching) promotes the solidification of the lipid droplets into nanoparticles and minimizes drug expulsion.
-
-
Final Product:
-
The resulting dispersion should appear milky-white. This is the final SLN suspension, ready for characterization (e.g., particle size, zeta potential, encapsulation efficiency).
-
Key Considerations:
-
Temperature Control: Maintaining both phases at the same temperature before mixing is crucial to prevent premature solidification of the lipid.
-
Homogenization Parameters: The speed and duration of homogenization directly impact the final particle size. These parameters must be optimized and standardized for reproducibility.
-
Surfactant Choice: The type and concentration of the surfactant are critical for stabilizing the nanoparticles and preventing aggregation.
Protocol 2: Preparation of an Amorphous Solid Dispersion via Hot-Melt Extrusion (HME)
Principle: HME is a solvent-free process that uses heat and mechanical shear to mix a drug, a polymer, and a plasticizer into a uniform, amorphous solid dispersion. GTB acts as a processing aid (plasticizer) to lower the extrusion temperature and as a stabilizer for the amorphous API in the final extrudate.
Materials & Equipment:
-
This compound (GTB)
-
Poorly soluble API
-
Pharmaceutical-grade polymer (e.g., Soluplus®, Kollidon® VA64, Eudragit® grades)
-
Laboratory-scale twin-screw hot-melt extruder
-
Pelletizer or downstream film-casting equipment
-
Precision powder feeder(s)
Step-by-Step Procedure:
-
Pre-blending:
-
Accurately weigh the API, polymer, and GTB. A typical starting formulation might be 10-30% API, 60-80% polymer, and 5-15% GTB by weight.
-
Combine the powders in a V-blender or by bag-blending for 10-15 minutes to create a homogenous physical mixture. This ensures uniform feeding into the extruder.
-
-
Extruder Setup:
-
Set up the extruder with a suitable screw configuration (including conveying, mixing, and kneading elements).
-
Establish a temperature profile across the extruder barrels. The feed zone should be coolest, with temperatures gradually increasing towards the die. The final zones should be set just high enough to ensure a molten, homogenous blend (e.g., 120-170°C, depending on the polymer and GTB concentration).
-
Set the screw speed (e.g., 50-150 RPM).
-
-
Extrusion:
-
Calibrate and set the powder feeder to deliver the pre-blended material into the extruder at a constant rate.
-
Begin the extrusion process. Monitor the torque and pressure to ensure stable processing conditions. The extrudate should exit the die as a clear or translucent, homogenous strand or film. Opaque or lumpy extrudate may indicate incomplete mixing or degradation.
-
-
Downstream Processing:
-
Cool the extrudate on a conveyor belt.
-
Feed the cooled strand into a pelletizer to create pellets for downstream processing (e.g., milling and tableting) or collect the cast film.
-
-
Characterization:
-
Analyze the extrudate using Differential Scanning Calorimetry (DSC) to confirm the absence of an API melting peak and determine the new glass transition temperature (Tg) of the dispersion.
-
Use X-ray Diffraction (XRD) to confirm the amorphous nature of the API within the extrudate.
-
Key Considerations:
-
Miscibility: The success of the ASD depends on the miscibility of the API, polymer, and GTB. Pre-formulation screening (e.g., using DSC or film casting) is highly recommended.
-
Thermal Stability: The processing temperature must be kept below the degradation temperature of the API. The inclusion of GTB is causal in allowing for lower processing temperatures.[5]
-
Residence Time: The combination of feed rate and screw speed determines the residence time in the extruder, which must be sufficient for complete melting and mixing but short enough to prevent degradation.
Safety and Regulatory Profile
This compound exhibits a favorable safety profile, a critical attribute for any pharmaceutical excipient. It is not classified as a hazardous substance.[19] Extensive use in food packaging and cosmetics provides a large body of safety information.[7][15][18] While comprehensive toxicological data for direct pharmaceutical use is still being developed, a recent clinical trial has been initiated to formally assess its safety and pharmacokinetics in healthy subjects, indicating a clear path toward its broader acceptance as a pharmaceutical excipient.[20]
Conclusion
This compound is a multifunctional excipient with significant potential in modern drug delivery. Its ability to act as both a solid lipid matrix and a polymeric plasticizer allows formulators to address challenges in bioavailability enhancement and controlled release from a single, safe, and effective ingredient. The protocols provided herein offer a practical foundation for harnessing the capabilities of GTB to develop next-generation pharmaceutical products. As research continues, the full scope of GTB's utility in advanced drug delivery systems will undoubtedly expand.
References
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- 7. Inventory of Food Contact Substances Listed in 21 CFR [hfpappexternal.fda.gov]
- 8. jpharmachem.com [jpharmachem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound Tribenzoin [sigmaaldrich.com]
- 11. deyerchem.com [deyerchem.com]
- 12. Glycerol Tribenzoate GTB CAS 614-33-5 [horayindustry.com]
- 13. guidechem.com [guidechem.com]
- 14. chemeo.com [chemeo.com]
- 15. Glycerol tribenzoate (GTB) - TRIGON Chemie [trigon-chemie.com]
- 16. ulprospector.com [ulprospector.com]
- 17. crpsonline.com [crpsonline.com]
- 18. This compound (614-33-5) | Chemical Product Exporter [chemicalbull.com]
- 19. jpharmachem.com [jpharmachem.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
Revolutionizing Coatings and Lacquers: An In-Depth Guide to Glyceryl Tribenzoate
Introduction: The Multifaceted Role of Glyceryl Tribenzoate in Modern Coatings
This compound (GTB), a tribenzoate ester of glycerin, is a high-performance, solid plasticizer that has garnered significant attention in the coatings and lacquers industry.[1] Its white, crystalline powder form belies its substantial impact on the physical and performance properties of a wide array of polymer systems, including nitrocellulose, acrylics, and vinyl resins.[1][2] Unlike traditional liquid plasticizers, GTB offers unique advantages such as low migration, excellent thermal stability, and UV resistance, making it an ideal choice for durable and high-performance coatings.[1]
This guide will explore the fundamental mechanisms by which GTB enhances coating formulations, providing a robust framework for its practical application. We will detail its role in improving flexibility, adhesion, and gloss, and offer step-by-step protocols for incorporating and evaluating GTB in various coating systems.
Core Principles: Understanding the Scientific Rationale for Using this compound
The efficacy of this compound as a coating additive is rooted in its chemical structure and its interaction with polymer matrices at a molecular level.
Mechanism of Plasticization
Plasticizers function by inserting themselves between polymer chains, thereby reducing the intermolecular forces and increasing the free volume.[3] This allows the polymer chains to move more freely, resulting in increased flexibility and a lower glass transition temperature (Tg). The three benzoate groups in the GTB molecule provide a good balance of polarity and steric hindrance, enabling effective interaction with a variety of polymer backbones.
Adhesion Promotion
The benzoate groups of GTB can also enhance adhesion to various substrates. These aromatic structures can participate in pi-stacking interactions with surfaces and can also form hydrogen bonds, leading to improved interfacial bonding between the coating and the substrate. This is particularly beneficial in applications where robust adhesion is critical for long-term performance.[1]
Application Notes: Leveraging this compound in Diverse Coating Systems
This compound's versatility allows for its use in a broad spectrum of coating and lacquer formulations. Its compatibility extends to polymers such as polyvinyl chloride (PVC), polyvinyl acetate, methyl acrylate, nitrocellulose, cellulose acetate butyrate, ethyl cellulose, and polystyrene.[2]
Nitrocellulose Lacquers for Wood and General Industrial Finishes
In nitrocellulose lacquers, GTB acts as an outstanding plasticizer, promoting heat sealability and adhesion while also creating a moisture barrier and resisting oil and water extraction.[4] This makes it highly valuable for heat seal coatings, lacquers, and films.[4]
Starting Formulation for a Clear Nitrocellulose Wood Lacquer:
| Component | Weight (%) | Purpose |
| Nitrocellulose Resin (e.g., RS 1/2 second) | 15.0 | Primary Film Former |
| This compound | 3.0 - 7.0 | Plasticizer, Adhesion Promoter |
| Alkyd Resin (e.g., medium oil) | 10.0 | Co-resin for gloss and durability |
| Ethyl Acetate | 30.0 | Active Solvent |
| Butyl Acetate | 20.0 | Latent Solvent |
| Toluene | 18.0 - 22.0 | Diluent |
| n-Butanol | 5.0 | Co-solvent |
Protocol for Preparation:
-
In a suitable mixing vessel, dissolve the nitrocellulose resin in the solvent blend (ethyl acetate, butyl acetate, toluene, n-butanol) under agitation.
-
Once the nitrocellulose is fully dissolved, add the alkyd resin and continue mixing until a homogenous solution is obtained.
-
Slowly add the this compound to the resin solution while stirring continuously. Gentle heating (up to its melting point of 68-72°C) can be applied to facilitate dissolution.[2][5]
-
Continue mixing for an additional 15-20 minutes to ensure complete incorporation of all components.
-
Filter the resulting lacquer through a fine mesh to remove any undissolved particles.
Acrylic Coatings for Metal and Plastic Substrates
For acrylic coatings, this compound can improve flexibility and impact resistance without compromising hardness. Its good compatibility with acrylic resins makes it an effective additive for enhancing the overall durability of the coating.[1]
Starting Formulation for a General Purpose Acrylic Coating:
| Component | Weight (%) | Purpose |
| Acrylic Resin (e.g., thermoplastic) | 25.0 | Primary Film Former |
| This compound | 2.0 - 5.0 | Plasticizer, Flexibility Enhancer |
| Titanium Dioxide (for pigmented systems) | 15.0 | Pigment |
| Xylene | 30.0 | Solvent |
| Methyl Ethyl Ketone (MEK) | 23.0 - 26.0 | Co-solvent |
| Flow and Leveling Agent | 1.0 | Surface Modifier |
| UV Stabilizer | 1.0 | Durability Enhancer |
Protocol for Preparation:
-
In a high-speed disperser, create a pigment grind by dispersing the titanium dioxide in a portion of the acrylic resin and solvent.
-
In a separate vessel, dissolve the remaining acrylic resin in the rest of the solvent blend.
-
Add the pigment grind to the acrylic resin solution and mix until uniform.
-
Incorporate the this compound, flow and leveling agent, and UV stabilizer under agitation.
-
Adjust the viscosity with additional solvent if necessary and filter the final coating.
Experimental Protocols: A Framework for Performance Evaluation
To validate the efficacy of this compound in your specific coating formulations, a series of standardized tests should be conducted. The following protocols, based on ASTM standards, provide a robust methodology for assessing key performance metrics.
Adhesion Testing
Objective: To assess the adhesion of the coating film to the substrate.
Method: ASTM D3359 - Standard Test Methods for Measuring Adhesion by Tape Test. This test involves making a cross-hatch or X-cut through the coating, applying a pressure-sensitive tape, and then rapidly removing it to assess the degree of coating removal.
Protocol (Test Method B - Cross-Cut Tape Test):
-
Apply the coating to the test substrate and allow it to cure completely.
-
Using a sharp blade or a cross-hatch cutter, make a lattice pattern of six cuts in each direction through the coating to the substrate. The spacing of the cuts should be appropriate for the coating thickness.
-
Remove any loose coating debris from the cut area.
-
Apply a specified pressure-sensitive tape over the lattice and smooth it down firmly.
-
Within 90 ± 30 seconds of application, remove the tape by pulling it off rapidly at a 180° angle.
-
Examine the grid area for any removal of the coating and classify the adhesion according to the ASTM D3359 scale (5B: no peeling or removal, to 0B: severe peeling and flaking).
References
Application Note & Protocol: Quantitative Analysis of Glyceryl Tribenzoate in Polymeric Matrices
Introduction
Glyceryl tribenzoate (GTB), a tribenzoate ester of glycerin, serves as a high-performance solid plasticizer in a diverse range of polymer systems.[1][2] Its primary function is to enhance flexibility, improve processing characteristics, and increase the durability of materials such as vinyl resins, acrylics, and cellulosics.[1][2][3][4] The precise quantification of GTB in the final polymer product is critical for quality control, ensuring product performance, and meeting regulatory compliance.[5][6] This document provides a comprehensive guide to the analytical methodologies for the robust and accurate quantification of this compound in various polymer matrices.
The methodologies detailed herein are grounded in established chromatographic principles and are designed to provide reliable and reproducible results for researchers, scientists, and professionals in drug development and polymer science. We will explore two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), covering the entire workflow from sample preparation to data analysis.
Pillar 1: Understanding the Analyte and Matrix
This compound (CAS 614-33-5) is a white crystalline powder at room temperature.[1][2] Its non-volatile nature and good solubility in common organic solvents make it amenable to both liquid and gas chromatographic techniques. The choice of analytical method and, crucially, the sample preparation protocol, is dictated by the polymer matrix. The fundamental challenge lies in the efficient and quantitative extraction of GTB from the bulk polymer without causing degradation of the analyte or the polymer.[7]
Pillar 2: Method Selection - HPLC vs. GC
Both HPLC and GC are powerful techniques for the separation and quantification of polymer additives.[5][8][9] The selection between the two depends on several factors including the volatility of other additives present, the thermal stability of the polymer, and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): This is often the method of choice for non-volatile or thermally labile additives like GTB.[9] It offers high sensitivity and specificity, particularly when coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS).
-
Gas Chromatography (GC): Suitable for volatile and semi-volatile compounds.[9] While GTB itself is not highly volatile, GC can be employed, often after a derivatization step, or by using high-temperature columns and injection techniques. GC-MS provides excellent identification capabilities.[9][10]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol outlines a robust method for the quantification of this compound in polymers using HPLC with a UV detector. The benzoyl functional groups in GTB provide a strong chromophore, making UV detection a sensitive and reliable choice.[11]
Causality of Experimental Choices
-
Solvent Extraction: The initial and most critical step is the quantitative extraction of GTB from the polymer.[7] A solvent system is chosen that readily dissolves GTB while only swelling, not dissolving, the polymer matrix to minimize interference. A combination of a good solvent for GTB (e.g., tetrahydrofuran, chloroform) and a non-solvent for the polymer (e.g., methanol, hexane) is often effective.
-
Reversed-Phase Chromatography: A C18 column is selected due to the non-polar nature of this compound. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
-
Mobile Phase: A gradient elution with acetonitrile and water is employed to ensure efficient separation of GTB from other potential extractables and to maintain a reasonable analysis time.
-
UV Detection: Detection at approximately 230 nm, corresponding to the absorbance maximum of the benzoyl chromophore, provides high sensitivity and selectivity for GTB.
Experimental Workflow Diagram
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 2017erp.com [2017erp.com]
- 4. Glycerol tribenzoate [myskinrecipes.com]
- 5. polymersolutions.com [polymersolutions.com]
- 6. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. energiforsk.se [energiforsk.se]
- 9. polymersolutions.com [polymersolutions.com]
- 10. gcms.cz [gcms.cz]
- 11. Sensitive determination of glycerol by derivatization using a HPLC-DAD method in biodiesel samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Note: A Comprehensive Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Glyceryl Tribenzoate
Abstract
This application note provides a detailed, robust protocol for the identification and quantification of glyceryl tribenzoate (also known as tribenzoin) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant compound used as a plasticizer, a flavoring agent in food, and in cosmetic formulations.[1][2][3][4] Its accurate analysis is crucial for quality control, regulatory compliance, and research and development. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for methodological choices, step-by-step protocols, and data interpretation insights to ensure scientific integrity and reliable results.
Introduction and Scientific Rationale
This compound (propane-1,2,3-triyl tribenzoate) is the tri-ester of glycerol and benzoic acid.[5] It serves diverse functions across industries, from a safe plasticizer in food packaging and medical devices to a flavoring agent and formulation aid in pharmaceuticals.[1][2][4] Given its widespread use and consumption, a reliable and validated analytical method is paramount for ensuring product quality, safety, and purity.
Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this application. It synergistically combines the high-resolution separation capability of Gas Chromatography (GC) with the definitive identification power of Mass Spectrometry (MS).[6] GC effectively separates this compound from other volatile and semi-volatile components in a sample matrix based on its boiling point and chemical affinity for the GC column's stationary phase.[7] Subsequently, the MS detector fragments the eluted compound and separates the resulting ions by their mass-to-charge ratio (m/z), producing a unique chemical fingerprint (mass spectrum) that allows for unambiguous identification and quantification.[8]
Materials, Reagents, and Instrumentation
Reagents and Consumables
-
This compound Reference Standard: (Purity ≥98%)
-
Solvents: HPLC or GC-grade Dichloromethane, Ethyl Acetate, or Hexane.[9][10] Solvents must be of high purity to avoid introducing interfering peaks.
-
Carrier Gas: Helium (99.999% purity) or Hydrogen (99.999% purity).
-
Glassware: Class A volumetric flasks, pipettes, and beakers.
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.[10]
Instrumentation
A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The system should include:
-
A capillary GC column.
-
An autosampler for precise and repeatable injections.
-
A mass spectrometer capable of electron ionization (EI).
-
Data acquisition and processing software.
Detailed Analytical Protocol
This protocol is designed to be a self-validating system. System suitability tests should be performed before analysis to ensure the instrumentation is functioning correctly.[8]
Preparation of Standards and Samples
Causality: Accurate standard preparation is the foundation of reliable quantification. Using a high-purity reference standard and Class A glassware minimizes measurement uncertainty. The choice of solvent is critical; it must fully dissolve the analyte without reacting with it and be compatible with the GC-MS system.[9]
Protocol for Standard Preparation:
-
Stock Standard (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and bring to volume with Dichloromethane.
-
Working Standards: Perform serial dilutions of the stock standard to prepare a calibration curve. A typical range would be 1, 5, 10, 25, 50, and 100 µg/mL. This range should bracket the expected concentration of the analyte in the samples.[8]
Protocol for Sample Preparation (General): The goal of sample preparation is to extract this compound from its matrix and present it in a clean solution suitable for injection.[11]
-
Weighing: Accurately weigh a known amount of the homogenized sample into a suitable container.
-
Extraction: Add a measured volume of Dichloromethane (or another appropriate solvent). Vortex or sonicate for 15 minutes to ensure complete dissolution/extraction of the analyte.
-
Cleanup: If the sample matrix is complex (e.g., contains fats, pigments), a cleanup step such as Solid-Phase Extraction (SPE) may be necessary to prevent contamination of the GC system and reduce matrix interference.[9][11]
-
Filtration/Centrifugation: Centrifuge the sample extract at 5000 rpm for 10 minutes or filter through a 0.45 µm PTFE syringe filter to remove any particulate matter.[9][10]
-
Final Dilution: Transfer an aliquot of the clean supernatant to a GC vial. Dilute further if necessary to bring the analyte concentration within the calibration range.
GC-MS Instrumental Parameters
Causality: The chosen parameters are optimized for the analysis of a high-boiling-point ester like this compound (MW: 404.4 g/mol ).[12][13] A non-polar column is selected because it separates compounds primarily by their boiling points, which is an effective mechanism for this analyte.[7] A temperature ramp is essential to first elute more volatile components and then provide sufficient thermal energy to elute the high-boiling this compound as a sharp, symmetrical peak.
Table 1: Recommended GC-MS Conditions
| Parameter | Setting | Justification |
| Gas Chromatograph (GC) | ||
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms, or equivalent) | A robust, non-polar column suitable for separating analytes by boiling point. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert gas providing good chromatographic efficiency. |
| Injector Type | Split/Splitless | |
| Injector Temperature | 280 °C | Ensures rapid and complete vaporization of the high-boiling-point analyte.[10] |
| Injection Mode & Volume | 1 µL, Splitless (or appropriate split ratio, e.g., 20:1, depending on concentration) | Splitless mode is ideal for trace analysis, while a split injection prevents column overload for high concentrations. |
| Oven Program | Initial: 150 °C (hold 2 min), Ramp: 15 °C/min to 300 °C, Hold: 10 min | The program allows for separation from lower-boiling impurities and ensures elution of the target analyte.[14] |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces repeatable fragmentation patterns for library matching.[13] |
| Ion Source Temperature | 230 °C | Standard temperature to maintain ion optics cleanliness and promote proper ionization. |
| Quadrupole Temperature | 150 °C | Standard temperature for stable mass filtering. |
| Mass Scan Range | m/z 40 - 500 | Covers the molecular ion and all significant fragment ions of this compound. |
| Solvent Delay | 5 minutes | Prevents the high concentration of solvent from entering and saturating the MS detector. |
Workflow and Data Interpretation
The overall analytical process follows a logical sequence from sample handling to final reporting, ensuring traceability and data integrity at each step.
Identification and Confirmation
This compound is identified based on two primary criteria:
-
Retention Time (RT): The RT of the peak in the sample chromatogram must match the RT of the certified reference standard, analyzed under identical conditions.
-
Mass Spectrum: The acquired mass spectrum of the sample peak must show a high-similarity match (>90%) to the reference spectrum from a trusted library, such as the NIST Mass Spectral Library, or a spectrum generated from the reference standard.[12][13]
The electron ionization of this compound produces a characteristic fragmentation pattern. The most abundant ion is the benzoyl cation at m/z 105 , which corresponds to [C₆H₅CO]⁺. This highly stable fragment is typically the base peak in the spectrum.[12] Other significant fragments are also observed, which aid in structural confirmation.
Quantification
Quantification is achieved by creating a linear regression calibration curve from the analysis of the working standards. The peak area of the target ion (m/z 105) is plotted against the known concentration of each standard. The concentration of this compound in a sample is then calculated from its peak area using this calibration curve.[15]
Table 2: Expected Analytical Results
| Parameter | Expected Value/Result |
| Retention Time (RT) | Dependent on specific system, but highly repeatable |
| Molecular Ion [M]⁺ | m/z 404 (low abundance) |
| Key Fragment Ions (m/z) | 105 (Base Peak) , 77, 283 |
| Calibration Curve (R²) | > 0.995 |
Method Validation and Quality Control
For routine use, the analytical method must be validated to ensure it is fit for purpose.[6][8] Key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is demonstrated by the unique retention time and mass spectrum.[8]
-
Linearity: Assessed by the correlation coefficient (R²) of the calibration curve over the desired concentration range.[15]
-
Accuracy & Precision: Determined by analyzing spiked samples at multiple concentrations. Accuracy is reported as percent recovery, while precision is reported as the relative standard deviation (%RSD).[8][15]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[8][15]
Conclusion
The GC-MS method detailed in this application note provides a selective, sensitive, and robust approach for the analysis of this compound. By adhering to the specified protocols for sample preparation, instrumental analysis, and data interpretation, laboratories can achieve accurate and reproducible results essential for quality assurance and research applications. The principles of causality behind each step have been explained to empower the analyst to troubleshoot and adapt the method as needed while maintaining the highest standards of scientific integrity.
References
- 1. Glycerol tribenzoate (GTB) - TRIGON Chemie [trigon-chemie.com]
- 2. This compound: A food additive with unique properties to be a substitute for cinnamon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ulprospector.com [ulprospector.com]
- 4. jpharmachem.com [jpharmachem.com]
- 5. This compound | 614-33-5 | FG44053 | Biosynth [biosynth.com]
- 6. impactfactor.org [impactfactor.org]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. gcms.cz [gcms.cz]
- 9. Sample preparation GC-MS [scioninstruments.com]
- 10. uoguelph.ca [uoguelph.ca]
- 11. GC-MS sample preparation and column choice guide | SCION Instruments [scioninstruments.com]
- 12. This compound | C24H20O6 | CID 61156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1,2,3-Propanetriol, tribenzoate [webbook.nist.gov]
- 14. scielo.br [scielo.br]
- 15. chromatographyonline.com [chromatographyonline.com]
Application Notes & Protocols: Glyceryl Tribenzoate as a Crystallization Nucleating Agent
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Glyceryl Tribenzoate (GTB) as a high-performance nucleating agent for accelerating crystallization. This compound (CAS No. 614-33-5), an ester of glycerol and benzoic acid, is a solid plasticizer that also functions effectively as a heterogeneous nucleating agent.[1][2] Its primary role in this context is to increase the rate and extent of crystallization in semi-crystalline polymers and potentially in small molecule systems.[3] This guide details the underlying mechanism of action, provides validated, step-by-step protocols for sample preparation and analysis, and offers insights into data interpretation.
Introduction to this compound (GTB)
This compound, also known as Tribenzoin, is a white, crystalline powder at room temperature.[3][4] While widely recognized for its utility as a solid plasticizer in polymers such as PVC, polyvinyl acetate, and cellulose derivatives, its role as a crystallization modifier is of significant interest in materials science and pharmaceutical development.[1][5] The addition of a nucleating agent is a critical strategy for controlling the crystalline structure of materials, which in turn dictates their mechanical, thermal, and optical properties.[6][7] GTB serves as an effective "crystallization accelerator," particularly for polyesters like Poly(ethylene terephthalate) (PET) and Poly(lactic acid) (PLA).[3][8] By providing sites for heterogeneous nucleation, GTB reduces the energy barrier for crystal formation, leading to faster crystallization cycles, higher crystallinity, and a finer, more uniform spherulitic morphology.[6][9]
Physical and Chemical Properties
A thorough understanding of GTB's properties is essential for its effective application.
| Property | Value | Source(s) |
| CAS Number | 614-33-5 | [10] |
| EC Number | 210-379-6 | [11] |
| Molecular Formula | C₂₄H₂₀O₆ | [12] |
| Molecular Weight | 404.42 g/mol | [12] |
| Appearance | White crystalline powder or granules | [3][4] |
| Melting Range | 68 - 74 °C | [3][5] |
| Solubility | Insoluble in water; soluble in ether, ethyl acetate, chloroform. Slightly soluble in ethanol. | [3] |
| Purity | Typically ≥98% | [3] |
Mechanism of Action: Heterogeneous Nucleation
The crystallization of polymers from a melt involves two primary stages: nucleation (the formation of initial, stable crystalline nuclei) and crystal growth.[6] In the absence of additives, this process relies on homogeneous nucleation, which is often slow and requires significant undercooling.
This compound functions as a heterogeneous nucleating agent . Being a solid with a melting point well below the processing temperatures of many polymers, GTB particles disperse within the polymer melt. As the melt cools, these solid particles provide pre-existing surfaces or interfaces that lower the activation energy required for the polymer chains to organize into an ordered, crystalline state.[9]
The causality behind this effect is rooted in thermodynamics. The GTB particles act as templates, promoting the adsorption and alignment of polymer chain segments onto their surfaces. This templating effect bypasses the kinetic barrier of spontaneous, homogeneous nucleus formation, allowing crystallization to initiate at higher temperatures and proceed at a much faster rate.[13] The result is a larger number of smaller, more uniform crystals (spherulites), which can significantly enhance material properties like stiffness, thermal stability, and clarity.[6]
}
Fig. 1: Mechanism of Heterogeneous Nucleation by GTB.
Core Applications & Recommended Concentrations
GTB is primarily effective in semi-crystalline thermoplastic polyesters. Its use in small molecule crystallization, such as for active pharmaceutical ingredients (APIs), is exploratory but based on the same principles of heterogeneous nucleation.
| Application Area | Polymer/System | Typical Concentration (wt%) | Expected Effects | Source(s) |
| Industrial Polymers | Poly(ethylene terephthalate) (PET) | 0.2 - 1.0% | Increased crystallization temperature (Tc), faster crystallization rate, reduced cycle time in injection molding. | [3][13][14] |
| Bioplastics | Poly(lactic acid) (PLA) | 0.5 - 2.0% | Increased crystallinity, improved heat deflection temperature, faster crystallization to avoid cold crystallization issues. | [7][8][15] |
| Adhesives & Coatings | Polyvinyl Acetate, Nitrocellulose | 20 - 50% | Primarily acts as a plasticizer but can influence morphology and set time by modifying viscosity and order. | [2][5] |
| Pharmaceuticals | Small Molecule APIs | 0.1 - 5.0% | Potential to induce crystallization, control polymorphism, and improve processing of amorphous solid dispersions. (Exploratory) | N/A |
Experimental Protocols
The following protocols are designed to be self-validating by consistently comparing a neat sample (control) against a sample containing GTB.
General Experimental Workflow
The evaluation of a nucleating agent follows a standardized workflow from preparation to characterization. This ensures that observed effects are directly attributable to the additive.
}
Fig. 2: Standard workflow for evaluating GTB as a nucleating agent.
Protocol 1: Sample Preparation via Melt Blending
Objective: To achieve a homogeneous dispersion of GTB within the polymer matrix.
Materials & Equipment:
-
Semi-crystalline polymer pellets (e.g., PET, PLA)
-
This compound powder (purity ≥98%)
-
Vacuum oven
-
Twin-screw extruder or laboratory-scale melt mixer (e.g., Brabender)
-
Pelletizer or compression molder
Procedure:
-
Drying: Dry both the polymer pellets and GTB powder in a vacuum oven for at least 12 hours at a temperature appropriate for the polymer (e.g., 80°C for PLA, 120°C for PET) to remove residual moisture, which can cause polymer degradation during processing.
-
Pre-mixing: Weigh the desired amounts of polymer and GTB (e.g., for a 1.0 wt% sample, use 990 g of polymer and 10 g of GTB). Tumble-mix the components in a sealed bag for 5 minutes to create a coarse blend.
-
Melt Compounding:
-
Set the temperature profile of the melt blender/extruder to be approximately 20-30°C above the polymer's melting temperature (e.g., 190-210°C for PLA).[16]
-
Feed the pre-mixed material into the hopper at a constant rate.
-
Set the screw speed to ensure sufficient shear for good dispersion without causing excessive polymer degradation (e.g., 60-100 rpm).[16]
-
-
Sample Formation: Extrude the molten blend through a strand die, cool in a water bath, and pelletize for further testing. Alternatively, press the melt into thin films using a compression molder for optical or structural analysis.
-
Control Sample: Repeat steps 1-4 using only the pure polymer to create a control (neat) sample for direct comparison.
Protocol 2: Non-Isothermal Crystallization Analysis by DSC
Objective: To determine the effect of GTB on the crystallization temperature (Tc) and melting behavior upon cooling from the melt.
Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Crimper press
Procedure:
-
Sample Preparation: Weigh 4-8 mg of the pelletized or film sample (both neat and GTB-containing) into an aluminum DSC pan and seal it.
-
DSC Program (Three-Step Protocol): [17]
-
First Heat: Heat the sample from room temperature to ~30°C above its melting point (e.g., 200°C for PLA) at a rate of 10°C/min. Hold for 5 minutes to erase any prior thermal history.[15][17]
-
Controlled Cool: Cool the sample from the melt to room temperature at a controlled rate (e.g., 10°C/min). This is the crucial step where the crystallization exotherm will be recorded.
-
Second Heat: Heat the sample again to ~30°C above its melting point at 10°C/min. This step reveals the melting behavior of the crystalline structure formed during the controlled cooling step.
-
-
Data Analysis:
-
From the cooling curve , identify the onset and peak temperature of the crystallization exotherm (Tc). A higher Tc for the GTB sample compared to the neat sample indicates effective nucleation.[13]
-
From the second heating curve , determine the melting temperature (Tm) and the enthalpy of fusion (ΔHf).
-
Calculate the degree of crystallinity (Xc) using the formula: X_c (%) = (ΔH_f / (w * ΔH_f°)) * 100 where w is the weight fraction of the polymer in the blend and ΔH_f° is the theoretical enthalpy of fusion for a 100% crystalline polymer (e.g., 93 J/g for PLA).
-
Protocol 3: Isothermal Crystallization Analysis by DSC
Objective: To quantify the effect of GTB on the bulk crystallization rate at a constant temperature.
Procedure:
-
Sample Preparation: Use the same sample preparation as in Protocol 4.3.
-
DSC Program:
-
Erase Thermal History: Heat the sample to ~30°C above its Tm and hold for 5 minutes.[18]
-
Rapid Cool: Cool the sample at the maximum possible rate (e.g., >100°C/min) to a specific isothermal crystallization temperature (Tiso). Tiso should be chosen between the polymer's glass transition (Tg) and melting (Tm) temperatures (e.g., 110°C for PLA).[18]
-
Isothermal Hold: Hold the sample at Tiso and record the heat flow as a function of time until the crystallization exotherm is complete.
-
-
Data Analysis:
-
Plot the relative crystallinity versus time.
-
Determine the crystallization half-time (t1/2) , which is the time required to reach 50% of the final crystallinity. A shorter t1/2 for the GTB sample signifies a faster crystallization rate.[18]
-
The data can be further analyzed using the Avrami equation to understand the nucleation mechanism and crystal growth dimensionality.[14]
-
Data Interpretation & Troubleshooting
Interpreting Results
| Parameter | Indication of Effective Nucleation | Why It Matters |
| Crystallization Temp (Tc) | Increase of 5-20°C vs. neat polymer. | Higher Tc means crystallization starts earlier upon cooling, allowing more time for completion. This is critical for fast industrial cycle times.[13] |
| Crystallization Half-Time (t1/2) | Decrease (can be orders of magnitude). | A shorter half-time is a direct measure of faster crystallization kinetics, leading to improved processing efficiency.[18] |
| Degree of Crystallinity (Xc) | Increase or achieve target crystallinity faster. | Higher crystallinity generally improves mechanical properties like stiffness, strength, and heat resistance.[7] |
| Spherulite Size (from POM) | Decrease in average spherulite diameter. | Smaller, more numerous spherulites lead to improved optical properties (clarity) and can enhance toughness by preventing crack propagation.[6] |
Common Troubleshooting Scenarios
-
No significant change in Tc: This may indicate poor dispersion of GTB. Re-evaluate the melt blending protocol, ensuring adequate shear and residence time. Agglomeration of the nucleating agent can drastically reduce its effectiveness.[19]
-
Polymer degradation (reduced molecular weight): If processing temperatures are too high or residence times too long, the polymer can degrade. This is often visible as discoloration (yellowing) of the sample. Verify molecular weight before and after processing using techniques like Gel Permeation Chromatography (GPC).
-
Broad or double melting peaks in DSC: This can suggest the formation of multiple crystal populations or a recrystallization-melting phenomenon during the heating scan. This is complex but often points to an incomplete or imperfect initial crystallization.
Safety and Handling
This compound is not classified as a hazardous substance according to OSHA and GHS standards.[20] However, standard laboratory safety practices should always be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, gloves, and a lab coat.[20]
-
Handling: Avoid creating dust. Use in a well-ventilated area. In case of spills, sweep up the solid material and dispose of it according to local regulations.[21]
-
Storage: Store in a cool, dry place in a tightly sealed container.[21]
-
Stability: The product is chemically stable under standard ambient conditions.
References
- 1. nbinno.com [nbinno.com]
- 2. CN105348104A - Production method of glycerin tribenzoate - Google Patents [patents.google.com]
- 3. deyerchem.com [deyerchem.com]
- 4. nbinno.com [nbinno.com]
- 5. 2017erp.com [2017erp.com]
- 6. How Do Nucleating Agents Increase Crystallinity in PP? [eureka.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound, 614-33-5 [thegoodscentscompany.com]
- 11. Glycerol tribenzoate (GTB) - TRIGON Chemie [trigon-chemie.com]
- 12. jpharmachem.com [jpharmachem.com]
- 13. The Application of a Sodium Benzoate Salt-Nucleating Agent in Recycled Polyethylene Terephthalate: Crystallization Behavior and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. Crystallization of Polylactic Acid with Organic Nucleating Agents under Quiescent Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. redalyc.org [redalyc.org]
- 20. datasheets.scbt.com [datasheets.scbt.com]
- 21. chemicalbull.com [chemicalbull.com]
Application Notes and Protocols: The Use of Glyceryl Tribenzoate in 3D Printing Filaments
Introduction: Enhancing Fused Deposition Modeling (FDM) with Glyceryl Tribenzoate
Fused Deposition Modeling (FDM), a prevalent additive manufacturing technique, relies on the precise extrusion and deposition of thermoplastic filaments. The physical and chemical properties of these filaments are paramount to the quality, functionality, and application range of the final 3D printed object. Polylactic acid (PLA), a biodegradable and widely used thermoplastic in FDM, is known for its ease of printing but also for its inherent brittleness, which can limit its use in applications requiring flexibility and impact resistance.
The incorporation of plasticizers is a well-established method to modify the properties of polymers.[1][2][3] Plasticizers are low molecular weight compounds that, when added to a polymer, increase its flexibility, ductility, and processability by lowering the glass transition temperature (Tg).[1] this compound (GTB), an ester of glycerol and benzoic acid, is a high-performance, solid plasticizer with excellent compatibility with a variety of polymers.[4][5] Its ability to reduce the viscosity of polymer melts during processing makes it a compelling candidate for enhancing 3D printing filaments.[5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a plasticizer in 3D printing filaments, with a primary focus on a PLA matrix. The protocols outlined herein cover the entire workflow, from the formulation and compounding of the filament to its detailed characterization.
Physicochemical Properties of this compound
A thorough understanding of the properties of this compound is fundamental to its effective application.
| Property | Value | Source(s) |
| Chemical Name | 2,3-dibenzoyloxypropyl benzoate | PubChem |
| CAS Number | 614-33-5 | [4] |
| Molecular Formula | C24H20O6 | PubChem |
| Molecular Weight | 404.41 g/mol | PubChem |
| Appearance | White crystalline powder/granules | [4][6] |
| Melting Point | 68-72 °C | [3] |
| Solubility | Insoluble in water; soluble in ether, ethyl acetate, benzene, chloroform | [6][7] |
Experimental Workflow for Developing and Characterizing this compound-Modified Filaments
The following diagram illustrates the systematic approach for the development and evaluation of 3D printing filaments incorporating this compound.
References
- 1. Printability, Mechanical and Thermal Properties of Poly(3-Hydroxybutyrate)-Poly(Lactic Acid)-Plasticizer Blends for Three-Dimensional (3D) Printing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effect of Selected Commercial Plasticizers on Mechanical, Thermal, and Morphological Properties of Poly(3-hydroxybutyrate)/Poly(lactic acid)/Plasticizer Biodegradable Blends for Three-Dimensional (3D) Print - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. nbinno.com [nbinno.com]
- 6. Melt Flow Index Testing: Methods, Standards, and Applications [prestogroup.com]
- 7. osti.gov [osti.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Glyceryl Tribenzoate & Polyolefin Compatibility
Welcome to the technical support center for resolving compatibility challenges between glyceryl tribenzoate (GTB) and polyolefin systems. This guide is designed for researchers, scientists, and drug development professionals who utilize these blends and encounter common issues stemming from their inherent chemical differences. Here, we synthesize fundamental polymer science with practical, field-proven troubleshooting strategies to help you optimize your formulations and processes.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers have when working with GTB and polyolefins like polypropylene (PP) and polyethylene (PE).
1. What is this compound (GTB) and why is it used with polyolefins?
This compound (CAS No. 614-33-5) is an ester derived from glycerol and benzoic acid, appearing as a white crystalline powder.[1] While seemingly an unlikely partner for non-polar polyolefins, it serves several key functions:
-
Plasticizer: It can increase the flexibility and softness of the final product.[1]
-
Processing Aid: In polymer melts, GTB can reduce viscosity, potentially leading to lower energy consumption and more efficient manufacturing.[1]
-
Nucleating Agent: In some semi-crystalline polymers, additives can act as nucleating agents, accelerating the rate of crystallization and influencing the final morphology and mechanical properties.[2][3][4]
-
Excipient in Drug Development: In pharmaceutical applications using Hot-Melt Extrusion (HME), GTB can act as a plasticizer for polymer carriers, allowing for processing at lower temperatures, which is crucial for heat-sensitive active pharmaceutical ingredients (APIs).[5][6][7]
2. Why are GTB and polyolefins fundamentally incompatible?
The core issue is a significant mismatch in polarity.
-
Polyolefins (PP, PE): These are non-polar hydrocarbons, meaning they have a symmetric distribution of electron density. They interact primarily through weak van der Waals forces.
-
This compound: GTB is a polar molecule due to the presence of three ester groups (-COO-). These groups create an uneven distribution of electron density, allowing for stronger dipole-dipole interactions.
This "like-dissolves-like" principle means that the non-polar polyolefin matrix has very poor affinity for the polar GTB molecules, leading to phase separation, poor dispersion, and other defects.
3. What are the common signs of poor GTB-polyolefin compatibility?
You can identify poor compatibility through several qualitative and quantitative observations:
-
Visual Defects: The final product may appear hazy or opaque. You might also observe surface defects like oily residue or stickiness, a phenomenon known as "bleed-out" or surface migration.[8]
-
Poor Mechanical Properties: The blend may be brittle, with reduced tensile strength, elongation at break, or impact resistance. This occurs because poorly dispersed GTB agglomerates act as stress concentration points, initiating cracks and material failure.
-
Inconsistent Performance: Batch-to-batch variability in hardness, flexibility, or appearance is a strong indicator of an unstable and poorly controlled dispersion.
4. How do compatibilizers work to solve this problem?
Compatibilizers are polymer additives that act like surfactants at the interface between two immiscible phases. For GTB-polyolefin systems, a common and highly effective strategy is the use of maleic anhydride-grafted polyolefins (e.g., MAPP for polypropylene).[9][10][11]
These molecules have a dual nature:
-
Polyolefin Backbone: The long polypropylene or polyethylene chain of the compatibilizer is non-polar and readily entangles with the bulk polyolefin matrix.[11]
-
Maleic Anhydride (MA) Graft: The grafted maleic anhydride groups are highly polar. They can form strong interactions (such as hydrogen bonds or esterification reactions) with the polar ester groups of the this compound.[10]
By locating at the interface, the compatibilizer effectively "stitches" the two phases together, reducing interfacial tension, promoting finer dispersion, and enabling stress transfer between the matrix and the additive.[11]
In-Depth Troubleshooting Guides
This section provides structured solutions to specific experimental problems.
Guide 1: Surface Migration and "Bleed-Out"
-
Problem: The surface of the molded or extruded part feels oily, tacky, or shows a visible film of residue over time.
-
Root Cause Analysis: Bleed-out is the migration of a poorly bound additive to the surface.[8] This occurs because the system is thermodynamically unstable; it seeks to lower its overall energy by expelling the incompatible component (GTB) from the bulk polyolefin matrix.
-
Diagnostic & Solution Workflow:
Caption: Troubleshooting workflow for surface bleed-out.
-
Step-by-Step Solutions:
-
Introduce a Compatibilizer: If not already in use, adding 2-5% by weight of a suitable compatibilizer like Maleic Anhydride-grafted Polypropylene (MAPP) is the most effective first step.[9][10]
-
Optimize GTB Concentration: Systematically reduce the loading level of GTB. Determine the minimum concentration required to achieve the desired effect (e.g., plasticization, nucleation) without oversaturating the matrix.
-
Adjust Compatibilizer Level: If a compatibilizer is already present, its effectiveness may be concentration-dependent. Try increasing its level in increments (e.g., from 3% to 5%). The molecular weight and maleic anhydride content of the MAPP are also critical; a higher MA content can improve interaction with the GTB.[12]
-
Modify Processing Conditions: High processing temperatures lower the viscosity of the polyolefin melt, which can accelerate GTB migration. Experiment with reducing the barrel temperatures in the extruder, particularly in the later zones and at the die, to the lowest possible point that still allows for good mixing and a smooth extrudate.[13][14]
-
Guide 2: Poor Mechanical Properties (Brittleness, Low Impact Strength)
-
Problem: The final material is brittle, fails tensile tests prematurely, or has poor impact strength compared to the virgin polyolefin.
-
Root Cause Analysis: In an incompatible blend, GTB droplets or particles agglomerate into larger domains. These act as defects within the polymer matrix. When a mechanical stress is applied, these points concentrate the stress, leading to the initiation and propagation of cracks, causing premature failure.[15]
-
Mechanism & Solution Diagram:
Caption: Effect of compatibilizer on blend morphology and stress transfer.
-
Step-by-Step Solutions:
-
Incorporate a Compatibilizer: As with bleed-out, a MAPP compatibilizer is the primary solution. It strengthens the interface between the PP matrix and GTB particles, allowing for efficient stress transfer from the flexible matrix to the dispersed phase, thus preventing crack initiation.[11]
-
Enhance Mixing and Dispersion:
-
Twin-Screw Extruder: Optimize the screw design and processing parameters. Use a screw configuration with more kneading and mixing elements. Increase screw speed (RPM) to impart more shear energy into the melt, which can break down GTB agglomerates.
-
Temperature Profile: Ensure the temperature profile allows the polyolefin to be fully molten but avoids degradation. A higher melt temperature can lower viscosity and sometimes aid dispersion, but must be balanced against the risk of bleed-out and polymer degradation.
-
-
Characterize the Morphology: Use Scanning Electron Microscopy (SEM) to visualize the blend morphology.[15][16][17][18] In a poor blend, you will see large, spherical GTB domains with clear gaps at the interface.[15] A well-compatibilized blend will show much smaller, elongated, or irregular domains with excellent adhesion to the matrix.[15]
-
Validate with Standardized Testing: Quantify the improvements. Perform tensile testing according to ASTM D638 to measure tensile strength and elongation.[19][20][21][22][23] Use Izod impact testing or Shore hardness testing (ASTM D2240 ) to evaluate toughness and hardness, respectively.[24][25][26][27][28]
-
-
Data Presentation Example:
| Formulation | Tensile Strength (MPa) | Elongation at Break (%) | Impact Strength (J/m) |
| Neat Polypropylene (PP) | 34 | 400 | 30 |
| PP + 5% GTB | 25 | 50 | 18 |
| PP + 5% GTB + 3% MAPP | 32 | 350 | 28 |
This table illustrates the typical recovery of mechanical properties upon the addition of a suitable compatibilizer.
Experimental Protocols
Protocol 1: Lab-Scale Compounding via Twin-Screw Extrusion
-
Material Preparation:
-
Individually weigh the polyolefin pellets, GTB powder, and MAPP compatibilizer pellets according to the desired weight percentages.
-
Pre-dry all components in a vacuum oven at 80°C for 4 hours to remove any residual moisture, which can cause processing issues.[14]
-
Combine all components in a bag and tumble-blend for 15 minutes to ensure a homogenous pre-mix.
-
-
Extruder Setup:
-
Set up a co-rotating twin-screw extruder with a suitable screw configuration for dispersive mixing.
-
Set the temperature profile. A typical profile for polypropylene would be:
-
Zone 1 (Feed): 170°C
-
Zones 2-4 (Melting/Mixing): 180°C, 190°C, 195°C
-
Zone 5 (Die): 190°C
-
-
-
Compounding:
-
Start the extruder at a low RPM (e.g., 50 RPM) and starve-feed the pre-mixed blend using a gravimetric feeder.
-
Once the extrudate is running smoothly, gradually increase the screw speed to the target (e.g., 200-300 RPM) and adjust the feed rate to achieve the desired torque (typically 60-80% of the motor's maximum).
-
Extrude the molten polymer strand through a cooling water bath.
-
Feed the cooled strand into a pelletizer to produce compounded pellets.
-
-
Post-Processing:
-
Collect the pellets and dry them again at 80°C for 4 hours before subsequent processing (e.g., injection molding for test specimens).
-
Protocol 2: Preparation of Specimens for Mechanical Testing
-
Injection Molding:
-
Use an injection molding machine to produce standardized test specimens from the compounded pellets.
-
For tensile testing, mold "dog-bone" shaped specimens as specified in ASTM D638.[20]
-
For hardness testing, mold flat plaques of at least 6 mm thickness as specified in ASTM D2240.[25]
-
Use a mold temperature of 40-60°C for polypropylene.
-
-
Conditioning:
-
Condition all molded specimens for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity before testing, as specified by ASTM standards.
-
-
Testing:
References
- 1. nbinno.com [nbinno.com]
- 2. d-nb.info [d-nb.info]
- 3. The Effects of Nucleating Agents and Processing on the Crystallization and Mechanical Properties of Polylactic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Biomass as Nucleating Agents on Crystallization Behavior of Polylactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Harnessing lipids as plasticizers in hot-melt extrusion: a gateway to innovation | Gattefossé [gattefosse.com]
- 6. kinampark.com [kinampark.com]
- 7. pharmtech.com [pharmtech.com]
- 8. blog.caplinq.com [blog.caplinq.com]
- 9. Characterization of Thermo-Mechanical and Chemical Properties of Polypropylene/Hemp Fiber Biocomposites: Impact of Maleic Anhydride Compatibilizer and Fiber Content - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. orbit.dtu.dk [orbit.dtu.dk]
- 12. adhesion.kr [adhesion.kr]
- 13. celanese.com [celanese.com]
- 14. nordson.com [nordson.com]
- 15. azom.com [azom.com]
- 16. cpsm.kpi.ua [cpsm.kpi.ua]
- 17. taylorfrancis.com [taylorfrancis.com]
- 18. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 19. zwickroell.com [zwickroell.com]
- 20. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 21. industrialphysics.com [industrialphysics.com]
- 22. victortestingmachine.com [victortestingmachine.com]
- 23. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
- 24. namsa.com [namsa.com]
- 25. Shore Hardness ASTM D2240 [intertek.com]
- 26. industrialphysics.com [industrialphysics.com]
- 27. zwickroell.com [zwickroell.com]
- 28. smithers.com [smithers.com]
Technical Support Center: Glyceryl Tribenzoate (GTB) Migration and Leaching from Polymers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for controlling glyceryl tribenzoate (GTB) migration. This guide is designed for researchers, scientists, and drug development professionals who utilize GTB as a plasticizer and face challenges with its migration and leaching from polymer matrices. Here, we provide in-depth FAQs, proactive prevention strategies, detailed experimental protocols, and troubleshooting advice to ensure the stability and safety of your products.
Frequently Asked Questions (FAQs): Understanding the Fundamentals
This section addresses the core principles governing the migration of GTB from a polymer matrix.
Q1: What is plasticizer migration, and why is it a concern for this compound?
A1: Plasticizer migration is the physical movement of the plasticizer from the polymer matrix to the surface or into a contacting medium (e.g., a liquid drug formulation, biological fluid, or food).[1][2] Because plasticizers like GTB are typically not chemically bonded to the polymer chains, they can diffuse out over time.[3] This is a significant concern in pharmaceutical and medical applications for several reasons:
-
Product Safety: Leached GTB can become an impurity in the drug product, potentially impacting patient safety.[2][4]
-
Material Integrity: The loss of plasticizer can cause the polymer to become brittle and lose its flexibility, compromising the physical properties and performance of the device or packaging.[1][5]
-
Efficacy: The leached substance may interact with the active pharmaceutical ingredient (API), affecting its stability and bioavailability.
Q2: What are the primary factors that drive GTB migration?
A2: The migration of GTB is a complex process influenced by the properties of the plasticizer, the polymer, and the surrounding environment.[6] Key factors include:
-
Compatibility: Poor compatibility between the polar GTB and a non-polar polymer creates a thermodynamic driving force for the plasticizer to migrate out.[1][2][7]
-
Temperature: Higher temperatures increase the kinetic energy of GTB molecules and expand the polymer matrix, accelerating diffusion and migration rates.[6][7] An increase of 10°C can significantly speed up migration.[7]
-
GTB Concentration: Higher concentrations of GTB within the polymer can lead to a greater migration potential, as the matrix becomes saturated.[6]
-
Polymer Properties: The type of polymer, its molecular weight, degree of crystallinity, and processing history all play a role. Amorphous regions are more permeable to plasticizers than crystalline regions.[1]
-
Contact Medium: The nature of the material in contact with the polymer is critical. Solvents, lipids, or surfactants that can solubilize GTB will aggressively extract it from the polymer.[6][7]
Q3: How does the molecular weight of a plasticizer affect its migration tendency?
A3: The molecular weight of a plasticizer is a critical factor in its mobility. Smaller, lower molecular weight plasticizers can move more easily through the polymer chains and have higher diffusion rates.[7] Conversely, plasticizers with a higher molecular weight (e.g., polymeric plasticizers) or a more branched structure are larger and become more entangled within the polymer network, significantly reducing their ability to migrate.[1][2] While GTB is a solid plasticizer, its relatively moderate molecular weight (404.4 g/mol ) means migration is still a valid concern compared to larger polymeric alternatives.[8][9]
Proactive Prevention Strategies
Minimizing GTB migration is best achieved through careful formulation and material selection. The following strategies can be employed, often in combination, to create a more stable system.
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Select a High-Compatibility Polymer | Minimizes the thermodynamic driving force for migration by ensuring favorable intermolecular interactions between GTB and the polymer.[1][2] | Highly effective and permanent solution. | May limit polymer choices; requires thorough compatibility screening. |
| Utilize Higher Molecular Weight or Polymeric Plasticizers | Larger molecules are physically entangled within the polymer matrix, severely restricting their mobility and diffusion.[2] | Significant reduction in migration; long-term stability. | Can be less efficient plasticizers, requiring higher concentrations; may alter material properties. |
| Apply a Surface Coating or Barrier Layer | A functional coating is applied to the polymer surface to act as a physical barrier, preventing the plasticizer from reaching the contact medium.[3][6][10] | Effective for existing materials; can add other functionalities (e.g., biocompatibility). | May delaminate or crack; potential for coating components to leach; can reduce flexibility.[6][11] |
| Employ Reactive Plasticizers | The plasticizer is chemically grafted onto the polymer backbone, forming a permanent covalent bond that prevents migration.[1][2][12] | The most permanent solution to prevent leaching. | Alters the base polymer chemistry; may be difficult to process; requires specialized synthesis. |
| Surface Modification (e.g., Plasma Treatment) | Alters the surface chemistry of the polymer to create a cross-linked or denser surface layer that acts as a migration barrier.[10] | Creates a barrier without a separate coating layer. | Can be a complex process; may not be suitable for all polymer geometries. |
Visualizing the Migration Process
The following diagram illustrates the key relationships between material properties and environmental factors that lead to plasticizer migration.
Caption: Factors influencing GTB migration from polymers.
Experimental Protocol: Quantifying GTB Migration
This section provides a validated, step-by-step protocol for conducting a GTB migration study. This self-validating system includes controls to ensure data integrity.
Objective: To quantify the amount of GTB that migrates from a polymer into a liquid food simulant or drug formulation over a specified time and temperature.
Materials:
-
Polymer samples with known GTB concentration (e.g., 1x1 cm squares).
-
Negative Control: Same polymer without GTB.
-
Positive Control: Simulant spiked with a known concentration of GTB.
-
Migration Simulant: e.g., 10% ethanol (for aqueous foods/drugs), 50% ethanol (for alcoholic foods/drugs), or the actual drug formulation.
-
Glass migration cells or vials with inert caps.
-
Incubator or oven capable of maintaining the test temperature (e.g., 40°C).
-
Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method.[13]
-
Reagents: Acetonitrile (HPLC grade), water (HPLC grade).
Experimental Workflow Diagram:
Caption: Workflow for a GTB migration study.
Procedure:
-
Preparation:
-
Accurately measure the surface area of each polymer test sample.
-
For each time point, prepare triplicate samples. Also prepare triplicates of the negative control.
-
Prepare a calibration curve for GTB in the chosen simulant using the HPLC method.
-
-
Migration Test:
-
Place one polymer sample in each glass vial.
-
Add a precise volume of the pre-heated simulant, ensuring the sample is fully immersed. The ratio of surface area to simulant volume should be standardized (e.g., 6 dm²/L as per EU regulations for food contact materials).[14]
-
Seal the vials and place them in the incubator at the desired temperature.
-
-
Sampling:
-
At each designated time point (e.g., 24h, 72h, 7 days), remove the vials for that time point from the incubator.
-
Allow them to cool to room temperature.
-
Carefully collect an aliquot of the simulant for analysis.
-
-
Analysis (Example HPLC Method):
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Quantification: Calculate the concentration of GTB in the simulant by comparing the peak area to the calibration curve. The results from the positive control should confirm the stability of GTB in the simulant, while the negative control should show no GTB peak.
-
-
Calculation:
-
Express the results as the mass of GTB migrated per unit surface area of the polymer (e.g., in µg/cm²).
-
Troubleshooting Guide
This guide addresses common issues encountered during migration studies and polymer formulation.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High variability in migration results between replicate samples. | 1. Inconsistent sample surface area or thickness. 2. Non-homogenous distribution of GTB in the polymer. 3. Contamination during sample handling. | 1. Use a die cutter for precise sample dimensions. 2. Review the polymer processing/compounding method to ensure uniform dispersion. 3. Use clean tools and glassware; avoid contact with other plastics. |
| GTB peak detected in the negative control. | 1. Cross-contamination from test samples. 2. Contaminated simulant or glassware. 3. An interfering peak from another leachable substance in the base polymer. | 1. Handle controls separately from test samples. 2. Run a blank simulant to verify its purity. 3. Use a mass spectrometer (LC-MS) for more selective detection to confirm the peak's identity.[15] |
| Material becomes brittle and cracks during the experiment. | The rate of GTB migration is too high, causing significant loss of plasticizer and compromising the polymer's mechanical properties.[5] | This is a significant finding. Document the physical changes. Consider this polymer system incompatible for the tested conditions. Re-evaluate polymer choice or explore the prevention strategies listed above. |
| Unexpectedly low migration observed, even at high temperatures. | 1. GTB has excellent compatibility with the chosen polymer. 2. The analytical method is not sensitive enough. 3. The GTB has degraded in the simulant (check positive control). | 1. This may be a positive outcome. Confirm with extended time points. 2. Validate the method's limit of detection (LOD) and limit of quantification (LOQ). Consider a more sensitive detector like MS. 3. If the positive control shows GTB loss, the simulant is incompatible with the analyte. Choose a different simulant. |
References
- 1. specialchem.com [specialchem.com]
- 2. forgeway.com [forgeway.com]
- 3. plasticsengineering.org [plasticsengineering.org]
- 4. accessmedicalsupply.com [accessmedicalsupply.com]
- 5. How Do Plasticizers Affect the Durability of Plastic Products?_Industry News_News_Jinli Chemical [en.jinlichemical.com]
- 6. News - Method for solving the problem of precipitation and migration of PVC plasticizer [sanowax.com]
- 7. bastone-plastics.com [bastone-plastics.com]
- 8. nbinno.com [nbinno.com]
- 9. This compound | C24H20O6 | CID 61156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PVC-plasticizer DEHP in medical products: do thin coatings really reduce DEHP leaching into blood? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sciencenews.org [sciencenews.org]
- 13. researchgate.net [researchgate.net]
- 14. blog.qima.com [blog.qima.com]
- 15. mdpi.com [mdpi.com]
Controlling the particle size of glyceryl tribenzoate during crystallization.
A Guide to Controlling Particle Size for Researchers and Development Professionals
Welcome to the technical support center for glyceryl tribenzoate crystallization. As a Senior Application Scientist, I have designed this guide to move beyond simple protocols and provide you with a deeper, mechanistic understanding of how to control the particle size of this compound during your experiments. This resource is structured in a question-and-answer format to directly address the challenges you may encounter, ensuring you can achieve consistent, targeted results.
Section 1: Fundamentals of this compound Crystallization
Q1: What are the key physical properties of this compound that influence its crystallization behavior?
Understanding the fundamental physicochemical properties of this compound is the first step in designing a robust crystallization process. These properties dictate its behavior in various solvent systems and under different thermal conditions.
Causality: The melting point defines the upper temperature limit for melt crystallization and influences the selection of drying temperatures post-crystallization. Solubility is the most critical parameter, as it directly governs the level of supersaturation that can be achieved, which is the driving force for both crystal nucleation and growth.[1][2][3] this compound's insolubility in water and slight solubility in ethanol make these potential anti-solvents or washing agents, while its high solubility in solvents like ethyl acetate makes them suitable for initial dissolution.[2][3]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Significance for Crystallization | Source(s) |
| Molecular Formula | C₂₄H₂₀O₆ | - | [1][4] |
| Molecular Weight | 404.41 g/mol | Essential for concentration calculations. | [1][4] |
| Appearance | White crystalline powder or granules | The target physical form of the final product. | [1][3][5] |
| Melting Point | 68-76 °C | Defines the operational temperature range. | [1][6] |
| Water Solubility | Insoluble | Water can be used as an effective anti-solvent. | [1][2][3] |
| Organic Solvents | Slightly soluble in ethanol; Soluble in ether, ethyl acetate, benzene, chloroform. | Dictates the choice of primary solvent and anti-solvent systems. | [2][3] |
Q2: What are the core principles I need to balance to control particle size?
Particle size control in any crystallization process, including that of this compound, is fundamentally a competition between two kinetic events: nucleation (the birth of new crystals) and crystal growth (the increase in size of existing crystals).[7] The final particle size distribution (PSD) is a direct result of the relative rates of these two processes, which are both driven by supersaturation.
Expertise & Experience:
-
To achieve small particles: You must create conditions where the rate of nucleation significantly outpaces the rate of growth. This is typically achieved by generating a high level of supersaturation very quickly.
-
To achieve large particles: You must maintain a state of controlled, low supersaturation where the energy barrier for forming new nuclei is high, but the conditions still favor the deposition of molecules onto the surface of existing crystals (or seeds). This promotes growth over nucleation.[7]
Caption: Relationship between supersaturation, kinetics, and particle size.
Section 2: Troubleshooting Guide - Common Crystallization Issues
Q3: My this compound crystals are too large and needle-like. How can I reduce the particle size and achieve a more equant shape?
Problem: Large, acicular (needle-like) crystals often result from very slow crystal growth under low supersaturation, which can lead to poor flowability and complex downstream handling.
Causality: This morphology suggests that the crystal growth is proceeding anisotropically and is dominating over nucleation. This is common with slow cooling rates or when the solution is held for a long time in the metastable zone. To reduce the size, you must increase the nucleation rate relative to the growth rate.
Solutions:
-
Increase the Cooling Rate: A faster cooling rate will generate supersaturation more quickly, pushing the system into the nucleation-dominant regime and producing a larger number of smaller crystals.[8][9]
-
Increase Agitation Speed: Higher agitation enhances secondary nucleation, where new crystal nuclei are formed from collisions between existing crystals and the impeller or vessel walls.[10] This is a very effective way to generate more nuclei and thus reduce the final average particle size. Be cautious, as excessively high shear can lead to extreme fines.
-
Use an Anti-Solvent: Introducing a miscible anti-solvent in which this compound is insoluble (e.g., water or heptane) can rapidly generate high local supersaturation, inducing a burst of nucleation and resulting in very fine particles. The rate of anti-solvent addition is a critical control parameter.[11]
-
Perform a "Crash Cooling" Step: Initiate crystallization with a very rapid initial cooling phase to induce mass nucleation, then switch to a slower cooling rate to allow for controlled growth on the newly formed nuclei.
Q4: I'm getting a very fine powder that is difficult to filter and dry. How can I increase the particle size?
Problem: Extremely fine particles, often a result of uncontrolled, rapid precipitation, can clog filters, retain high levels of solvent, and exhibit poor flow characteristics.
Causality: This is a classic sign of a process dominated by primary nucleation, where supersaturation is generated so rapidly that the system relieves this thermodynamic driving force by creating a massive number of nuclei simultaneously, leaving little remaining solute for subsequent growth.
Solutions:
-
Decrease the Cooling Rate: Employ a slow, linear cooling profile. A slower rate maintains a lower level of supersaturation, favoring the growth of existing crystals over the formation of new ones.[12] This is the most common and effective strategy.
-
Implement a Seeding Protocol: Introduce a small quantity of pre-milled this compound crystals (seed) at the beginning of the cooling process, just after the solution becomes saturated. These seeds provide a large surface area for crystal growth to occur, effectively consuming supersaturation that would otherwise contribute to primary nucleation.[7][13] A well-designed seeding strategy is a cornerstone of robust particle size control.
-
Reduce Agitation Speed: Lower the agitation to a rate just sufficient to keep the crystals suspended (the "just-suspension speed," Njs).[14] This minimizes secondary nucleation and particle attrition (breakage) caused by high shear forces, allowing crystals to grow larger without fracturing.
-
Use Temperature Cycling (Ostwald Ripening): Periodically increase and decrease the slurry temperature by a few degrees during the crystallization process.[15] During the heating phase, the smallest crystals, which have higher surface energy, will preferentially dissolve. During the subsequent cooling phase, the solute will re-deposit onto the larger, more stable crystals, leading to a gradual increase in the mean particle size over time.
Caption: Troubleshooting workflow for common particle size issues.
Section 3: FAQ - Process Parameters & Methodologies
Q5: How does agitation speed mechanistically influence the final crystal product?
Agitation is a critical process parameter that influences heat and mass transfer, but its mechanical effects on the crystal population are profound and non-linear.
Expertise & Experience:
-
Low Agitation: At speeds below Njs, crystals will settle. This leads to poor heat transfer, causing non-uniform supersaturation throughout the vessel. The settled solids may also agglomerate, leading to a very broad and uncontrolled PSD.
-
Optimal Agitation (at or slightly above Njs): This regime ensures all crystals are suspended, promoting uniform temperature and concentration. It provides a good balance where existing crystals can grow without significant attrition, often leading to a larger mean particle size.[14]
-
High Agitation: As speed increases well beyond Njs, mechanical forces become dominant. Crystal-impeller and crystal-crystal collisions become more frequent and energetic, leading to two key phenomena:
Caption: The mechanistic impact of agitation speed on particle size.
Q6: What is the impact of different cooling profiles on particle size, and which should I choose?
The cooling profile directly controls the rate of supersaturation generation in a cooling crystallization. The choice of profile is a powerful tool for targeting a specific particle size.
Trustworthiness: A self-validating protocol will always define the cooling profile precisely, as it is a primary source of batch-to-batch variability.
Table 2: Comparison of Cooling Profiles for this compound Crystallization
| Cooling Profile | Description | Rate of Supersaturation | Expected Outcome | Best For |
| Natural Cooling | The crystallizer is simply allowed to cool to ambient temperature without active control. | Uncontrolled, initially fast, then slows exponentially. | Highly variable, broad PSD, poor repeatability. | Not recommended for controlled crystallization. |
| Linear Cooling | The temperature is decreased at a constant rate (e.g., 10 °C/hour).[16] | Constant and controlled. | More consistent and narrower PSD than natural cooling. | A good starting point for process development. Achieving larger particles. |
| Controlled/Profiled Cooling | The cooling rate is varied during the process (e.g., slow initial cooling, faster later cooling). | Programmed to match the solubility curve, maintaining constant supersaturation. | Potentially the most uniform and narrow PSD. | Advanced process control to achieve a highly specific target PSD. |
| Crash Cooling | Very rapid, uncontrolled cooling, often by plunging the vessel into an ice bath. | Extremely rapid. | A very large number of very small particles (fines). | Intentionally producing small particles. |
Recommendation: Start with a linear cooling rate of 5-10 °C/hour. This provides a controlled environment that is easy to implement and serves as an excellent baseline. From there, you can increase the rate to target smaller particles or decrease it for larger ones.
Section 4: Protocols and Characterization
Protocol: Controlled Cooling Crystallization for Targeting a Specific Particle Size
This protocol provides a self-validating framework for achieving a reproducible particle size.
Methodology:
-
Dissolution: In a jacketed glass reactor equipped with an overhead stirrer and a temperature probe, dissolve the this compound raw material in a suitable solvent (e.g., ethyl acetate) at a temperature approximately 10 °C above its saturation point (e.g., 60 °C). Ensure all solids are fully dissolved.
-
Stabilization: Hold the clear solution at the dissolution temperature for 30 minutes with gentle agitation (e.g., 150 RPM) to ensure thermal and concentration homogeneity.
-
Controlled Cooling (Phase 1): Begin cooling the solution at a slow, linear rate (e.g., 5 °C/hour). This phase is designed to pass through the metastable zone slowly to avoid spontaneous primary nucleation.
-
Seeding (Optional but Recommended): Once the solution is 1-2 °C below the known saturation temperature, introduce a seed slurry. The seed should be 1-5% of the total solute mass and should be of a known particle size.
-
Controlled Cooling (Phase 2): Continue cooling at a controlled linear rate (e.g., 10-20 °C/hour) to the final desired temperature (e.g., 10 °C). The supersaturation generated will be consumed by growth on the seed crystals.
-
Maturation: Hold the crystal slurry at the final temperature for 1-2 hours with continued agitation to allow the system to reach equilibrium and maximize yield.
-
Isolation: Isolate the crystals via vacuum filtration. Wash the filter cake with a small amount of a cold anti-solvent (e.g., ethanol or heptane) to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.
Q7: Which analytical techniques should I use to measure my particle size distribution?
Choosing the right characterization technique is crucial for obtaining accurate data to guide your process development. Both in-process and offline methods have their place.
Table 3: Comparison of Key Particle Size Analysis Techniques
| Technique | Type | Information Provided | Key Advantages | Key Considerations |
| Laser Diffraction | Offline | Volume-based particle size distribution (PSD). | Fast, reproducible, widely used industry standard. | Requires sample dispersion; may not be suitable for fragile crystals. |
| Microscopy (Optical/SEM) | Offline | Direct visualization of particle size, shape, and morphology.[17] | Provides invaluable qualitative information on shape and agglomeration. | Time-consuming for quantitative PSD; measures a small, potentially unrepresentative sample. |
| Focused-Beam Reflectance Measurement (FBRM) | In-process (PAT) | Real-time chord length distribution (related to particle size and count).[18][19] | Tracks changes in particle population in real-time inside the reactor without sampling. | Provides a distribution of chord lengths, not a direct size measurement. Requires calibration/correlation. |
| X-Ray Powder Diffraction (XRPD) | Offline | Crystallite (grain) size via Scherrer equation, crystal form/polymorph.[20][21] | Essential for confirming the solid form; provides crystallite size, not particle size. | Particle size and crystallite size are not the same; a large particle can be made of many small crystallites. |
Recommendation: For robust process development, use a combination of techniques. Employ an in-process tool like FBRM to understand the crystallization dynamics in real-time, and use an offline method like Laser Diffraction to quantify the final PSD of the dried product.[19] SEM is invaluable for troubleshooting issues like agglomeration or unexpected morphology changes.
References
- 1. This compound | C24H20O6 | CID 61156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ulprospector.com [ulprospector.com]
- 3. Glycerol Tribenzoate|614-33-5--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 4. scbt.com [scbt.com]
- 5. Glycerol Tribenzoate GTB CAS 614-33-5 [horayindustry.com]
- 6. This compound | 614-33-5 [chemicalbook.com]
- 7. continuuspharma.com [continuuspharma.com]
- 8. atlantis-press.com [atlantis-press.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. ijmsa.yolasite.com [ijmsa.yolasite.com]
- 15. US6364914B1 - Method of crystallization with the particle size distribution being controlled - Google Patents [patents.google.com]
- 16. krc.cecri.res.in [krc.cecri.res.in]
- 17. mdhiggins.ca [mdhiggins.ca]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. mt.com [mt.com]
- 20. Crystallite Size Estimation [crystalimpact.com]
- 21. acadpubl.eu [acadpubl.eu]
Minimizing byproducts in the synthesis of glyceryl tribenzoate
Welcome to the technical support guide for the synthesis of Glyceryl Tribenzoate (GTB). This resource is designed for researchers, chemists, and drug development professionals to address common challenges and minimize byproduct formation during the synthesis of this versatile compound. This compound is a widely used solid plasticizer and a safe, FDA-approved food additive, making its purity a critical parameter for various applications.[1][2][3] This guide provides in-depth troubleshooting, validated protocols, and answers to frequently asked questions to help you achieve high-purity GTB.
Overview of Synthesis Routes and Common Byproducts
Two primary routes are employed for synthesizing this compound, each with a unique profile of potential byproducts.
-
Direct Esterification of Glycerol with Benzoic Acid: This method involves reacting glycerol with benzoic acid, typically at high temperatures with a catalyst and azeotropic removal of water.[4] While atom-economical, the harsh conditions can lead to side reactions.
-
Acylation of Glycerol with Benzoyl Chloride: Often performed under Schotten-Baumann conditions, this route uses a more reactive acylating agent and a base to neutralize the HCl byproduct.[5][6] It generally proceeds under milder conditions but requires precise stoichiometric control.[7]
The most common byproducts across both methods are the partially substituted esters: glyceryl monobenzoate and glyceryl dibenzoate . Other potential impurities, particularly in the high-temperature direct esterification route, include polyglycerols and acrolein from the dehydration of glycerol.[4]
Table 1: Comparison of Primary Synthesis Routes
| Feature | Direct Esterification (with Benzoic Acid) | Acylation (with Benzoyl Chloride) |
| Primary Reagents | Glycerol, Benzoic Acid | Glycerol, Benzoyl Chloride, Base (e.g., Pyridine, Et₃N) |
| Typical Conditions | High Temperature (180-240°C), Acid or Base Catalyst | Room Temperature to Mild Heat, Biphasic System[6] |
| Key Byproducts | Mono- & Dibenzoates, Polyglycerols, Acrolein[4] | Mono- & Dibenzoates[7] |
| Advantages | Atom economical, less corrosive reagents | Higher selectivity, milder conditions, avoids thermal degradation |
| Disadvantages | High energy input, potential for thermal side reactions[4] | Corrosive reagent (benzoyl chloride), requires base for HCl neutralization[8] |
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts I should be concerned about? The most prevalent byproducts are glyceryl monobenzoate and glyceryl dibenzoate, which arise from incomplete esterification.[7] In high-temperature direct esterification, side reactions like glycerol polymerization or dehydration to acrolein can also occur, though these can be greatly inhibited by using an alkaline catalyst.[4]
Q2: Which synthesis method generally yields a purer product? The acylation of glycerol with benzoyl chloride under Schotten-Baumann conditions can offer higher purity and selectivity when optimized.[5][7] The milder reaction conditions prevent the thermal degradation and side reactions associated with high-temperature direct esterification.[4]
Q3: My final product has a yellow tint. What is the likely cause? Color impurities often result from thermal degradation of glycerol at high temperatures, a common issue in the direct esterification process. Using an alkaline catalyst instead of an acid catalyst can help produce a product with low and stable chromaticity.[4]
Q4: How can I effectively remove unreacted benzoic acid post-reaction? Unreacted benzoic acid can be removed by distillation, often under a nitrogen stream, or by washing the crude product (dissolved in a suitable organic solvent) with a mild aqueous base like sodium bicarbonate solution, followed by washing with water to neutrality.[4]
Q5: Is a catalyst always necessary for the direct esterification route? While the reaction can proceed without a catalyst, it is extremely slow. Catalysts are used to achieve a reasonable reaction rate. Options include acid catalysts like p-toluenesulfonic acid, heterogeneous catalysts like Amberlyst-15, or alkaline catalysts like sodium or potassium benzoate, which can also suppress side reactions.[4][9][10]
Troubleshooting Guide
This section addresses specific issues encountered during synthesis with detailed causal analysis and corrective protocols.
Problem 1: High Levels of Mono- and Dibenzoate Byproducts
This is the most common purity issue, indicating that the reaction has not proceeded to completion.
Potential Causes:
-
Incorrect Stoichiometry: An insufficient amount of the benzoylating agent (benzoic acid or benzoyl chloride) relative to glycerol is a primary cause. Each glycerol molecule has three hydroxyl groups that must be esterified.
-
Inefficient Water Removal (Direct Esterification): Esterification is an equilibrium reaction. The water produced must be continuously removed to drive the reaction towards the tri-substituted product.
-
Insufficient Reaction Time or Temperature: The esterification of the final hydroxyl group is often the slowest step due to steric hindrance. The reaction may not have been allowed to run long enough or at a high enough temperature to complete.
-
Inadequate Mixing: In biphasic systems (like some Schotten-Baumann reactions), poor mixing can lead to low interfacial area and slow reaction rates.[6]
-
Base Depletion (Acylation): In the acylation route, the base neutralizes the generated HCl. If the base is consumed before the reaction is complete, the reaction will stall.[7]
Recommended Solutions & Protocols:
Solution A: Optimize Stoichiometry
For both synthesis routes, using a slight excess of the benzoylating agent can help drive the reaction to completion.
-
Protocol for Direct Esterification: Adjust the molar ratio of glycerol to benzoic acid to 1:3.1 - 1:3.3.[4] This ensures enough benzoic acid is present to react with all three hydroxyl groups, even accounting for minor losses.
-
Protocol for Acylation: Use a stoichiometric excess of both benzoyl chloride (e.g., 3.3 equivalents) and the base, such as triethylamine (e.g., 3.5 equivalents), relative to glycerol.[7] The amount of base is critical for controlling reaction completion and product selectivity.[7]
Solution B: Enhance Water Removal (Direct Esterification)
-
Protocol: When using a Dean-Stark apparatus with a solvent like toluene or xylene, ensure a vigorous reflux is maintained to facilitate azeotropic removal of water.[11] The reaction temperature should be kept high, typically between 180°C and 240°C.[4] Continue the reaction for at least 1 hour after water evolution ceases to ensure completion.[4]
Solution C: Modify Reaction Conditions
-
Protocol: Monitor the reaction progress using Thin Layer Chromatography (TLC). If dibenzoate is still present after the expected reaction time, consider increasing the temperature (for direct esterification) or extending the reaction time in 1-hour increments until the starting materials and intermediates are fully consumed.
Problem 2: Formation of Polymeric or Dehydration Byproducts
This issue is specific to the direct esterification route and is caused by high temperatures, especially in the presence of acid catalysts.
Potential Causes:
-
Glycerol Polymerization: At high temperatures, glycerol molecules can self-condense to form polyglycerols.
-
Glycerol Dehydration: Acid-catalyzed dehydration of glycerol can produce acrolein, an undesirable and volatile impurity.[4]
Recommended Solutions & Protocols:
Solution: Utilize an Alkaline Catalyst
Switching from an acid catalyst (like p-TsOH) to an alkaline substance can significantly inhibit these side reactions.[4]
-
Protocol: Perform the direct esterification using an alkaline catalyst such as potassium benzoate or sodium benzoate.[4]
-
In a reactor equipped for reflux and water separation, combine glycerol (1 mole), benzoic acid (3.2 moles), and potassium benzoate (0.1-1% of the glycerol mass).[4]
-
Add a water-entraining solvent such as methylcyclohexane (3-10% of the total reactant mass).[4]
-
Heat the mixture to approximately 220°C, maintaining a reflux to remove water.[4]
-
After water evolution stops, continue heating for an additional hour.[4]
-
Cool the reaction and purify the product via distillation to remove the solvent and excess benzoic acid.[4]
-
Visualization of Reaction Pathways and Workflows
Diagram 1: Stepwise Esterification of Glycerol
This diagram illustrates the sequential reaction pathway from glycerol to this compound, highlighting the intermediate byproducts.
Caption: Sequential formation of this compound and key byproducts.
Diagram 2: Troubleshooting Workflow for Low Product Purity
This workflow provides a logical path to diagnose and solve purity issues.
Caption: Decision tree for troubleshooting low purity in GTB synthesis.
References
- 1. This compound: A food additive with unique properties to be a substitute for cinnamon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. haihangchem.com [haihangchem.com]
- 3. nbinno.com [nbinno.com]
- 4. CN105348104A - Production method of glycerin tribenzoate - Google Patents [patents.google.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. US3337596A - Synthesis of mixed glycerides - Google Patents [patents.google.com]
- 9. iiste.org [iiste.org]
- 10. researchgate.net [researchgate.net]
- 11. JP2003055311A - Benzoic acid glycerol ester, plasticizer comprising the same and resin composition - Google Patents [patents.google.com]
Technical Support Center: High-Purity Glyceryl Tribenzoate Purification
Welcome to the technical support guide for the purification of high-purity glyceryl tribenzoate (GTB). This resource is designed for researchers, scientists, and drug development professionals who require GTB with minimal impurities for their applications, such as in pharmaceutical formulations, polymer science, or as a high-purity flavoring agent.[1][2][3] This guide moves beyond standard protocols to provide in-depth troubleshooting advice in a practical, question-and-answer format, grounded in chemical principles and field experience.
Section 1: Understanding the Starting Material: Common Impurities in Crude this compound
Before troubleshooting purification, it is critical to understand the potential impurities originating from the synthesis process. GTB is typically synthesized via the esterification of glycerol with either benzoic acid or benzoyl chloride.[4][5] The nature of these impurities dictates the optimal purification strategy.
Key Potential Impurities:
-
Unreacted Starting Materials: Residual glycerol and benzoic acid.
-
Partially Esterified Intermediates: Glyceryl monobenzoate and glyceryl dibenzoate.
-
Byproducts of Side Reactions: Acrolein (from glycerol dehydration) or polymeric materials, especially if the reaction is conducted at high temperatures without proper controls.[5]
-
Residual Solvents: Toluene, dimethylbenzene, or other agents used as dehydrating agents during synthesis.[5]
A logical workflow is essential for diagnosing and resolving purification issues. The following diagram outlines a systematic approach to troubleshooting.
Caption: General troubleshooting workflow for GTB purification.
Section 2: Troubleshooting Recrystallization
Recrystallization is the most common and cost-effective method for purifying solid organic compounds like GTB. The principle relies on the differential solubility of the compound in a hot versus a cold solvent.[6]
FAQ 1: My recrystallization yield is extremely low. What are the common causes and how can I fix it?
Answer: Low yield is a frequent issue in recrystallization and typically points to one of four main causes: using an excessive amount of solvent, premature crystallization, selecting a solvent in which the compound is too soluble at room temperature, or significant mass loss during transfers.
Causality and Solution Protocol:
-
Cause: Excessive Solvent. Using too much solvent will keep a significant portion of your product dissolved even after cooling, as the solution may not reach its saturation point.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude GTB. Add the solvent in small portions to the heated crude material until it just dissolves. If you've already added too much, you can carefully evaporate some of the solvent under a fume hood to concentrate the solution before cooling.
-
-
Cause: Premature Crystallization. If the solution cools too quickly, especially in the funnel stem during a hot filtration step (to remove insoluble impurities), the product will crystallize along with the impurities, leading to loss.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. This can be done by placing them in an oven or by passing hot solvent through the setup immediately before filtering your solution.
-
-
Cause: Inappropriate Solvent Choice. A good recrystallization solvent should dissolve GTB well when hot but poorly when cold. If GTB remains soluble at low temperatures, recovery will be poor.
-
Solution: Re-evaluate your solvent system. Based on solubility data, GTB is slightly soluble in ethanol and very soluble in ethyl acetate.[7][8][9] A mixed-solvent system can be highly effective. For example, dissolving GTB in a minimal amount of hot ethyl acetate or ethanol and then adding a co-solvent in which GTB is insoluble (like water or hexane) until the solution becomes turbid (cloudy) can induce crystallization upon cooling.
-
-
Cause: Mechanical Loss. Product can be lost on glassware, filter paper, and during every transfer step.
-
Solution: Minimize transfers. When collecting crystals via vacuum filtration, rinse the crystallization flask with a small amount of the ice-cold mother liquor (the solvent from which the crystals formed) to transfer any remaining crystals. Using cold solvent prevents the redissolving of your purified product.
-
FAQ 2: My final product isn't a white crystalline solid. Instead, it's an oil or a waxy/gummy substance. Why?
Answer: "Oiling out" or the formation of a non-crystalline solid occurs when the solute comes out of solution at a temperature above its melting point or if impurities are depressing the melting point significantly. This compound has a melting point in the range of 68-76°C.[7][10][11]
Causality and Solution Protocol:
-
Cause: Melting Point Depression. The presence of impurities (like mono- and dibenzoates) can create a eutectic mixture with a significantly lower melting point than the pure compound. When the solution cools, it may reach this lower melting point before the supersaturation point required for crystallization.
-
Solution:
-
Slower Cooling: Allow the solution to cool to room temperature slowly on the benchtop before placing it in an ice bath. Slow cooling encourages the formation of a stable crystal lattice.
-
Solvent Choice: Use a solvent with a lower boiling point. If you are using a high-boiling point solvent, the solution might still be above GTB's depressed melting point when it becomes saturated.
-
Seed Crystals: If you have a small amount of pure GTB, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
-
-
Cause: High Solute Concentration. An overly concentrated solution can crash out of solution too rapidly, trapping solvent and impurities and preventing the formation of an ordered crystal lattice.
-
Solution: Add a small amount of additional hot solvent to the oiled-out mixture, reheat until everything dissolves completely, and then attempt to cool the solution more slowly.
-
The following diagram illustrates the decision-making process for optimizing the recrystallization solvent.
Caption: Logic for selecting a recrystallization solvent.
Section 3: Troubleshooting Impurity Removal
FAQ 3: My purified product still shows a significant peak for benzoic acid in HPLC analysis and has a low pH. How do I remove it?
Answer: Benzoic acid is a common acidic impurity from the synthesis. Due to its acidic nature, it can be easily removed with a simple acid-base extraction/wash before the final recrystallization.
Protocol: Aqueous Base Wash
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent in which it is highly soluble, such as ethyl acetate or dichloromethane.
-
Washing: Transfer the solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Causality: Sodium bicarbonate is a weak base that will react with the acidic benzoic acid to form sodium benzoate, which is highly soluble in water but insoluble in the organic layer.
-
Caution: Stopper the funnel and invert gently, venting frequently to release the CO₂ gas produced from the acid-base reaction. Failure to vent can cause a dangerous pressure buildup.
-
-
Separation: Allow the layers to separate. The top layer will be the organic phase (depending on the solvent's density relative to water) containing your GTB, and the bottom aqueous layer will contain the sodium benzoate salt. Drain the aqueous layer.
-
Repeat: Repeat the wash with sodium bicarbonate solution one or two more times to ensure complete removal of benzoic acid.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution. This helps to remove any residual water from the organic phase.
-
Drying and Evaporation: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and evaporate the solvent to recover the crude, acid-free GTB.
-
Final Recrystallization: Proceed with the optimized recrystallization protocol as described in Section 2 to remove other neutral impurities.
FAQ 4: My HPLC shows multiple peaks close to the main product peak, and the melting point is broad. What are these, and is chromatography necessary?
Answer: These peaks are very likely the partially esterified intermediates: glyceryl 1-monobenzoate, glyceryl 2-monobenzoate, glyceryl 1,2-dibenzoate, and glyceryl 1,3-dibenzoate. Their structural similarity and polarity are close to the final tribenzoate product, making them difficult to remove by recrystallization alone. A broad melting point range is a classic indicator of an impure compound.
When high purity (>99.5%) is essential, flash column chromatography is the recommended next step.
General Guidance for Column Chromatography:
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): A solvent system that provides good separation on a TLC plate is the starting point. You will need a non-polar solvent (like hexane or heptane) and a slightly more polar solvent (like ethyl acetate).
-
Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (gradient elution).
-
The less polar this compound will elute from the column first, followed by the more polar dibenzoates, and finally the most polar monobenzoates.
-
-
Monitoring: Monitor the column fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product. Combine the pure fractions and evaporate the solvent to obtain high-purity this compound.
Section 4: Data and Protocol Summaries
Table 1: Key Physical and Analytical Properties of High-Purity this compound
| Property | Expected Value/Result | Source(s) |
| Appearance | White crystalline solid or powder | [7][12][13] |
| Molecular Formula | C₂₄H₂₀O₆ | [1][7][12] |
| Molecular Weight | 404.41 g/mol | [12][14] |
| Melting Point | 70-74°C (A narrow range, <2°C, indicates high purity) | [3][7][11] |
| Solubility | Insoluble in water; soluble in ether, ethyl acetate, chloroform | [3][8][9] |
| HPLC Purity | ≥ 98% (for most applications) | [3][11] |
| Acid Value | ≤ 2.0 mg KOH/g (Industrial Grade) | [3][11] |
Table 2: Troubleshooting Summary
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Low Yield | Too much solvent; solvent choice is poor; premature crystallization. | Use minimum hot solvent; re-evaluate solvent or use a mixed system; pre-heat filtration apparatus. |
| Oily/Gummy Product | Impurities depressing melting point; solution cooled too quickly. | Slow down cooling; use seed crystals; switch to a lower-boiling solvent; re-purify with a base wash. |
| Persistent Acidity | Residual benzoic acid from synthesis. | Perform an aqueous sodium bicarbonate wash before final recrystallization. |
| Multiple Peaks on HPLC | Presence of mono- and di-benzoate esters. | Optimize recrystallization; if high purity is required, perform silica gel column chromatography. |
References
- 1. This compound (614-33-5) | Chemical Product Exporter [chemicalbull.com]
- 2. This compound: A food additive with unique properties to be a substitute for cinnamon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. deyerchem.com [deyerchem.com]
- 4. This compound | 614-33-5 | FG44053 | Biosynth [biosynth.com]
- 5. CN105348104A - Production method of glycerin tribenzoate - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. This compound | C24H20O6 | CID 61156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ulprospector.com [ulprospector.com]
- 9. This compound, 614-33-5 [thegoodscentscompany.com]
- 10. This compound | 614-33-5 [chemicalbook.com]
- 11. Glycerol tribenzoate (GTB) - TRIGON Chemie [trigon-chemie.com]
- 12. Page loading... [guidechem.com]
- 13. Glycerol Tribenzoate GTB CAS 614-33-5 [horayindustry.com]
- 14. scbt.com [scbt.com]
Technical Support Center: Polylactic Acid (PLA) & Glyceryl Tribenzoate Formulations
Introduction: This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the mechanical properties of Polylactic Acid (PLA) plasticized with Glyceryl Tribenzoate (GTB). While GTB is an effective, solid plasticizer for enhancing the processability of PLA, achieving long-term flexibility and overcoming brittleness requires a nuanced understanding of the material science at play.[1] This center provides a series of troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve common issues in your experimental work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding brittleness in PLA-GTB blends.
Q1: We just compounded our PLA with this compound, but the resulting material is still very brittle. What is the primary cause?
The immediate brittleness in a freshly compounded PLA-GTB blend typically points to one of three root causes:
-
Poor Miscibility and Phase Separation: While GTB has good compatibility with many polymers, its miscibility with PLA may be limited.[1][2] If the plasticizer does not disperse uniformly at the molecular level, it can form microscopic domains. These domains act as stress concentration points within the PLA matrix, leading to premature failure under strain, which manifests as brittleness.
-
Insufficient Plasticizer Concentration: An inadequate amount of GTB will not be sufficient to effectively increase the free volume between PLA polymer chains. The plasticizing effect relies on separating these chains to allow for greater mobility, which lowers the glass transition temperature (Tg) and increases ductility.[3][4]
-
Polymer Degradation During Processing: PLA is highly susceptible to hydrolytic degradation if not thoroughly dried before melt processing at elevated temperatures.[5][6] This process shortens the polymer chains (reduces molecular weight), resulting in a fundamentally weaker and more brittle material, irrespective of the plasticizer's effectiveness.[6][7]
Q2: Our PLA-GTB formulation was flexible initially but became brittle after a few weeks of storage. Why does this happen?
This phenomenon is a classic sign of plasticizer migration or leaching . This compound is a small molecule, and over time, it can migrate out of the bulk material and accumulate on the surface.[8] This process is driven by thermodynamic instability and is a common issue with small-molecule plasticizers that are not chemically bound to the polymer matrix.[4] As the GTB leaches out, the PLA matrix is left depleted of the plasticizing agent, causing its properties to revert towards those of unplasticized, brittle PLA. This physical aging process can be confirmed by observing an increase in the material's glass transition temperature (Tg) over time.[9]
Q3: How does this compound actually work to reduce the brittleness of PLA?
Plasticizers like GTB function by inserting their relatively small molecules between the long, entangled polymer chains of PLA. This action increases the "free volume" or space between the chains. The increased spacing reduces the intermolecular forces (like van der Waals forces) that hold the chains tightly together.[4] This allows the PLA chains to slide past one another more easily, particularly at temperatures above the glass transition temperature (Tg). The macroscopic effects of this increased molecular mobility are a lower Tg, a reduction in stiffness (lower tensile modulus), and a significant increase in the material's ability to deform before fracturing (higher elongation at break).[3][10]
Q4: What is the typical concentration range for this compound in PLA formulations?
While the optimal concentration is application-dependent, a common starting range for small-molecule plasticizers in PLA is between 10% and 25% by weight . Below 10%, the plasticizing effect may be insufficient. Above 25-30%, the risk of phase separation and rapid plasticizer migration increases significantly, which can paradoxically lead to poor long-term mechanical properties.[2][8] It is crucial to perform a concentration-dependent study to identify the optimal loading for your specific grade of PLA and processing conditions.
Part 2: Troubleshooting Guides & Diagnostic Workflows
This section provides structured, step-by-step guides to diagnose and solve specific problems encountered during your experiments.
Guide 1: Diagnosing the Root Cause of Brittleness
This workflow is designed to systematically identify the underlying reason for brittleness in your PLA-GTB blend.
Caption: Troubleshooting workflow for diagnosing brittleness.
Protocol 1: Differential Scanning Calorimetry (DSC) for Thermal Property Analysis
-
Objective: To determine the glass transition temperature (Tg) and degree of crystallinity, which are key indicators of plasticizer effectiveness.[11][12]
-
Procedure:
-
Prepare a sample of 5-10 mg of your PLA-GTB blend in a standard aluminum DSC pan.
-
Place the pan in the DSC cell alongside an empty reference pan.
-
First Heating Scan: Heat the sample from 25°C to 200°C at a rate of 10°C/min. This scan removes the thermal history.[13]
-
Cooling Scan: Cool the sample from 200°C to 0°C at a rate of 10°C/min.
-
Second Heating Scan: Heat the sample from 0°C to 200°C, again at 10°C/min. The Tg is determined from this second scan.[13]
-
-
Interpretation of Results:
-
Tg of Neat PLA: ~55-65°C.[14]
-
Effective Plasticization: A significant drop in Tg (e.g., to 20-40°C) indicates the GTB is well-incorporated into the PLA matrix.[3]
-
Ineffective Plasticization/Leaching: A Tg value close to that of neat PLA suggests poor incorporation, incorrect concentration, or that the plasticizer has migrated out.[9]
-
Protocol 2: Scanning Electron Microscopy (SEM) for Morphological Analysis
-
Objective: To visually inspect for phase separation between the PLA and GTB.
-
Procedure:
-
Cryo-fracture your sample by immersing it in liquid nitrogen for several minutes and then quickly snapping it. This creates a clean fracture surface that reveals the internal morphology.
-
Mount the fractured sample onto an SEM stub with the fractured surface facing up.
-
Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.
-
Image the surface using the SEM at various magnifications (e.g., 500x to 5000x).
-
-
Interpretation of Results:
-
Good Miscibility: The fractured surface will appear smooth and homogenous, with no distinct features.
-
Phase Separation: The surface will show distinct spherical voids or domains where the plasticizer has separated from the PLA matrix. This is a direct indicator of poor compatibility.[4]
-
Guide 2: Strategies for Mitigating Brittleness
Once you have diagnosed the likely cause, apply the following corrective strategies.
Strategy 1: Optimizing Processing Conditions to Prevent Degradation
PLA's susceptibility to thermal and hydrolytic degradation is a primary source of brittleness.[6][15]
-
Mandatory Drying: PLA pellets must be dried to a moisture content below 250 ppm before melt processing.
-
Protocol: Dry PLA in a dehumidifying dryer or a vacuum oven at 80°C for a minimum of 4 hours.[7]
-
-
Melt Processing Temperature: Keep the processing temperature as low as possible while ensuring a homogenous melt. For most PLA grades, a profile between 180°C and 210°C is recommended. Excessive temperatures accelerate degradation.
-
Residence Time: Minimize the time the molten polymer spends in the extruder barrel to reduce exposure to thermal stress.
Strategy 2: Enhancing Compatibility Between PLA and GTB
If SEM analysis confirms phase separation, a compatibilizer is needed to improve the interfacial adhesion between the PLA matrix and the GTB plasticizer.
-
Mechanism of Compatibilization: Compatibilizers are often copolymers that have segments compatible with both the polymer matrix and the additive. For PLA, a common strategy is to use reactively modified PLA.
-
Recommended Approach: Incorporate a small amount (1-5 wt.%) of a compatibilizer like PLA-g-MA (Maleic Anhydride-grafted PLA) into your formulation.[16] The anhydride groups on the PLA-g-MA can potentially interact with the ester groups of GTB, forming a more stable blend and preventing phase separation.
-
Workflow:
-
Dry-blend the PLA, PLA-g-MA, and GTB powders/pellets thoroughly.
-
Melt-compound using a twin-screw extruder to ensure high shear and effective mixing.
-
Caption: How a compatibilizer bridges the PLA-GTB interface.
Part 3: Data Summary & References
Table 1: Typical Property Changes in Plasticized PLA
This table summarizes the expected changes in key properties when PLA is effectively plasticized. Use this as a benchmark for your experimental results.
| Property | Neat PLA | Effectively Plasticized PLA | Primary Cause of Change | Diagnostic Test |
| Glass Transition (Tg) | ~60°C | 20 - 40°C | Increased free volume and chain mobility[3][4] | DSC |
| Tensile Strength | High (~60 MPa) | Moderate (~30-40 MPa) | Reduced intermolecular forces[4] | Tensile Test |
| Elongation at Break | Low (<10%) | High (>100-300%) | Increased chain mobility allowing for deformation[5][10] | Tensile Test |
| Tensile Modulus | High (~3.5 GPa) | Low (~1-2 GPa) | Increased flexibility between polymer chains[17] | Tensile Test |
References
- 1. nbinno.com [nbinno.com]
- 2. 2017erp.com [2017erp.com]
- 3. mdpi.com [mdpi.com]
- 4. Tailoring and Long-Term Preservation of the Properties of PLA Composites with “Green” Plasticizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Approaches to the Plasticization of Poly(lactic Acid) (PLA) (A Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ud-machine.com [ud-machine.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Long- and short-term stability of plasticized poly(lactic acid): effects of plasticizers type on thermal, mechanical and morphological properties | AVESİS [avesis.kocaeli.edu.tr]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Thermal Properties of Plasticized Poly (Lactic Acid)(PLA) Containing Nucleating Agent | Semantic Scholar [semanticscholar.org]
- 13. PLA, PBS, and PBAT Biocomposites—Part A: Matrix–Filler Interactions with Agro-Industrial Waste Fillers (Brewer’s Spent Grain, Orange Peel) and Their Influence on Thermal, Mechanical, and Water Sorption Properties | MDPI [mdpi.com]
- 14. ijcea.org [ijcea.org]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Role of Compatibilizer in Improving the Properties of PLA/PA12 Blends [frontiersin.org]
- 17. The Influence of Plasticizers and Accelerated Ageing on Biodegradation of PLA under Controlled Composting Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting dispersion issues of glyceryl tribenzoate in a polymer matrix
Welcome to the technical support center for Glyceryl Tribenzoate (GTB). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common dispersion challenges encountered when incorporating GTB into polymer matrices. Our goal is to provide not just solutions, but a foundational understanding of the mechanisms at play, enabling you to optimize your formulations with confidence.
Frequently Asked Questions (FAQs)
Section 1: Fundamentals of GTB and Polymer Dispersion
Q1: What is this compound (GTB) and what is its primary function in a polymer matrix?
This compound (CAS 614-33-5) is a high-performance, non-phthalate solid plasticizer.[1][2] Chemically, it is an ester derived from the reaction of glycerol with three units of benzoic acid.[1][3] In polymer science, it is highly valued for several key functions:
-
Plasticization: As a solid plasticizer, GTB enhances the flexibility, softness, and processability of various polymers.[1][4] It effectively reduces the glass transition temperature (Tg) of the polymer, transitioning it from a rigid, brittle state to a more ductile and pliable one.
-
Processing Aid: During melt processing operations like extrusion, GTB can lower the melt viscosity of the polymer.[1][4] This leads to improved flow properties, potentially reducing energy consumption and allowing for more efficient manufacturing.
-
Adhesion and Tackification: GTB can improve the adhesion and thermal bonding strength, making it a valuable additive in adhesives and coatings.[4][5]
-
Compatibility: It exhibits excellent compatibility with a wide range of polymers, including polyvinyl chloride (PVC), polyvinyl acetate (PVAc), acrylic resins, nitrocellulose, and polylactic acid (PLA).[1][2][4][6][7]
Q2: What defines "good dispersion" of GTB, and why is it critical for my final product's performance?
Good dispersion refers to the uniform, fine distribution of GTB particles throughout the polymer matrix at a microscopic level, ideally approaching a molecular blend. It is crucial to distinguish this from mere distribution, which refers to the macroscopic uniformity. You can have good distribution of poorly dispersed agglomerates.
The criticality of good dispersion cannot be overstated:
-
Mechanical Properties: Poorly dispersed agglomerates of GTB act as stress concentration points within the polymer matrix. This can lead to premature failure, reduced tensile strength, and inconsistent impact resistance, negating the intended plasticizing effect.
-
Optical Properties: In transparent or translucent polymers, undispersed GTB particles will scatter light, resulting in haziness, reduced clarity, and visual defects.
-
Surface Quality: Inadequate dispersion can lead to surface defects like "blooming" or "migration," where the plasticizer exudes to the surface, forming a crystalline or oily film.[8] This compromises the product's appearance, feel, and performance (e.g., printability or sealability).
-
Predictable Performance: Only with homogeneous dispersion can you achieve consistent, batch-to-batch performance and ensure the final product meets all specifications.
Q3: What are the key physicochemical properties of this compound I need to consider?
Understanding the fundamental properties of GTB is the first step in successful formulation. These properties dictate its behavior during processing and its interaction with the polymer matrix.
| Property | Value | Significance in Polymer Processing |
| Chemical Name | Propane-1,2,3-triyl tribenzoate | Ester structure contributes to its plasticizing effect. |
| CAS Number | 614-33-5 | For unambiguous material identification.[1] |
| Appearance | White to off-white crystalline powder, flakes, or granules.[1][5][7] | Solid form requires melting for molecular dispersion. |
| Melting Range | 68-72 °C (154-162 °F)[9][10][11][12] | Critical Parameter. Processing temperature must exceed this for effective dispersion. |
| Molecular Weight | ~404.41 g/mol [2][9][10] | Influences its mobility and compatibility within the polymer. |
| Solubility | Insoluble in water; soluble in ethers, ethyl acetate, chloroform.[13][14] | Predicts compatibility with polymers of varying polarities. |
Section 2: Common Dispersion Problems & Their Root Causes
Q4: I am observing specks, gels, and an overall hazy appearance in my extruded polymer film. What is the likely cause?
This is a classic sign of poor GTB dispersion. The specks or gels you are seeing are likely undispersed agglomerates of GTB. The root cause can be traced back to one or more of the following factors:
-
Insufficient Melt Temperature: The most common cause. If the processing temperature in the extruder barrel does not consistently exceed the melting point of GTB (72°C), the solid particles will not melt and cannot be molecularly dispersed.[5]
-
Inadequate Mixing Energy: The mechanical shear provided by the extruder screw may be insufficient to break down GTB agglomerates and distribute the molten plasticizer evenly. This can be due to a low screw speed, an improper screw design (lacking sufficient mixing elements), or low back pressure.[15][16]
-
Poor Compatibility: While GTB has broad compatibility, there can be issues with highly non-polar or highly crystalline polymers. If the polymer and GTB are not thermodynamically compatible, the GTB may phase-separate into domains large enough to scatter light and cause haziness.[16]
Q5: The surface of my molded part has a tacky feel and a white, crystalline powder has appeared over time. What is this phenomenon?
This is known as plasticizer blooming or migration.[8] It occurs when the plasticizer, initially dispersed within the polymer, migrates to the surface and crystallizes.
-
Causality: This phenomenon is driven by a state of supersaturation and/or poor compatibility. The polymer matrix can only hold a certain amount of GTB in a stable, dissolved state. If the concentration of GTB exceeds its solubility limit within the polymer at a given temperature, the excess GTB will be expelled over time.[8] This process is often accelerated by environmental factors like temperature fluctuations.[8]
-
Mechanism: The process begins with the breaking of weak interactions between the polymer and the GTB molecules. The mobile GTB then diffuses through the polymer bulk to the surface where it can nucleate and crystallize.[8]
Below is a diagram illustrating the logical flow of plasticizer migration.
graph TD { A[High GTB Concentration in Polymer Matrix] --> B{Exceeds Solubility Limit}; B --> C[Phase Separation]; C --> D[Diffusion of GTB Molecules to Surface]; D --> E[Nucleation & Crystallization on Surface]; E --> F[Visible Bloom / Tacky Surface]; style F fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF }
Figure 1: Mechanism of plasticizer blooming.
Q6: We are seeing inconsistent results in the mechanical testing (flexibility, impact strength) of our polymer product. Could this be related to GTB dispersion?
Absolutely. Inconsistent mechanical properties are a direct consequence of non-uniform GTB dispersion. Agglomerates of undispersed GTB do not contribute to the plasticization of the polymer chains in their immediate vicinity. Instead, they create stress concentration points. When the material is put under strain, these points can initiate cracks and lead to premature failure at a lower stress than would be expected from a well-dispersed sample. The random location and size of these agglomerates lead directly to the high variability you are observing in your test results.
Section 3: Troubleshooting and Optimization Protocols
Q7: How can I systematically improve the dispersion of GTB during melt extrusion?
Optimizing your extrusion process is the most direct way to improve dispersion. The goal is to ensure sufficient thermal and mechanical energy is applied to melt, mix, and distribute the GTB.
Below is a troubleshooting workflow to address dispersion issues.
Figure 2: Troubleshooting workflow for GTB dispersion.
Experimental Protocol: Optimizing Extrusion Parameters for GTB Dispersion
-
Establish a Baseline: Begin with your current, problematic processing parameters. Produce a sample and characterize the dispersion using the methods in Q11.
-
Temperature Profile Adjustment:
-
Ensure all zones of the extruder barrel, especially the feed and transition zones, are set well above GTB's melting point (>80°C). A common mistake is having a feed zone that is too cool.
-
Gradually increase the melt temperature by 5-10°C increments. Higher temperatures reduce polymer viscosity, facilitating better mixing.[15] Be careful not to exceed the degradation temperature of the polymer.
-
-
Increase Residence Time and Shear:
-
Screw Speed: Decrease the screw speed. This increases the residence time of the material in the barrel, allowing more time for melting and mixing. Counterintuitively, a slower speed can sometimes improve dispersion more than a faster one which might not provide enough mixing time.[15]
-
Back Pressure: Gradually increase the back pressure (e.g., by adjusting a screen pack or valve). This forces the melt to fill the screw channels more completely, improving both distributive and dispersive mixing.[15]
-
-
Evaluate Screw Design: If parameter changes are insufficient, your screw design may be the issue. A general-purpose screw may not provide enough shear. Consider using a screw with dedicated mixing sections (e.g., pineapple mixers, Maddock mixers, or kneading blocks for twin-screw extruders) to impart the necessary energy to break down agglomerates.[16]
-
Analyze and Iterate: After each adjustment, produce a new sample and re-evaluate the dispersion. Compare the results to the baseline to determine the effectiveness of the change.
Q8: Can using a masterbatch or a carrier resin improve GTB dispersion?
Yes, this is a highly effective strategy. A masterbatch is a concentrated mixture of an additive (like GTB) encapsulated in a carrier resin.
-
Mechanism of Improvement: The carrier resin is chosen for its excellent compatibility with both the GTB and the main polymer matrix.[15] During masterbatch production, high-shear compounding ensures that the GTB is already well-dispersed in the carrier. When you add the masterbatch pellets to your main polymer during processing, you are no longer trying to disperse solid GTB powder but rather mixing a compatible, GTB-rich polymer melt into another polymer melt. This significantly reduces the energy required for good dispersion in the final process.
-
When to Use It:
-
When direct addition of GTB powder results in persistent dispersion issues.
-
For very low concentration levels of GTB, where uniform dosing of a powder is difficult.
-
In processing set-ups with limited mixing capabilities.
-
Q9: Are there chemical aids like surfactants or compatibilizers that can improve GTB dispersion?
Yes, in cases of borderline thermodynamic compatibility between GTB and the polymer, chemical aids can be beneficial.
-
Surfactants: These are surface-active agents that can help in the initial "wetting" of the GTB particles by the polymer melt.[17][18] A surfactant molecule has a polar "head" that can interact with the GTB and a non-polar "tail" that is compatible with the polymer matrix, effectively acting as a bridge between the two.[19] This can prevent re-agglomeration of GTB particles in the melt. The choice of surfactant (anionic, cationic, non-ionic) is critical and depends on the specific chemistry of the polymer and GTB.[17][18]
-
Compatibilizers: These are typically block or graft copolymers that have segments compatible with the polymer matrix and other segments compatible with the additive. For example, if you are adding GTB to a non-polar polymer like polyethylene, a compatibilizer might be a polyethylene chain with grafted polar groups that have an affinity for the ester groups in GTB. This stabilizes the interface between the polymer and the plasticizer, preventing phase separation and improving dispersion.
Section 4: Analytical and Characterization Protocols
Q11: How can I properly analyze and quantify the dispersion of GTB in my polymer matrix?
A multi-faceted approach is best for a complete picture of dispersion quality.
Protocol: Sample Preparation and Analysis via Microscopy
-
Sample Preparation:
-
For transparent films, analysis can often be done directly using optical microscopy.
-
For opaque samples, cryo-fracture the material. This involves cooling the sample in liquid nitrogen and then fracturing it. This method provides a clean surface for analysis without smearing the additive.
-
The fractured surface may need to be coated with a thin layer of conductive material (e.g., gold or carbon) for Scanning Electron Microscopy (SEM).[20]
-
-
Optical Microscopy (Qualitative Assessment):
-
Use transmitted or reflected light to visually inspect the sample for agglomerates, which will appear as distinct specks or domains. This is a quick, first-pass evaluation.
-
-
Scanning Electron Microscopy (SEM) (High-Resolution Assessment):
-
SEM provides high-magnification images of the sample's surface morphology.[20]
-
Poorly dispersed GTB may appear as distinct particles or domains pulled out of the matrix on the fractured surface.
-
When coupled with Energy Dispersive X-ray Spectroscopy (EDS or EDXA), you can map the elemental composition of the surface.[21][22] Since GTB is rich in oxygen and carbon in a different ratio than many polymers, EDS can be used to map the location and size of GTB-rich areas, providing direct evidence of dispersion quality.[21]
-
-
Quantitative Analysis (Image Analysis):
-
Use image analysis software on the obtained micrographs to quantify dispersion.
-
Metrics can include the number, size distribution, and area fraction of visible agglomerates. A "high" dispersion could be defined as >97% of the additive being in particles smaller than 5 µm.[23]
-
Q12: How can I confirm that the surface defect I'm seeing is, in fact, GTB bloom?
You can use analytical techniques to confirm the chemical identity of the surface residue.
Protocol: Analysis of Surface Bloom
-
Sample Collection: Carefully scrape the crystalline or oily residue from the surface of the polymer part using a clean razor blade or swab the surface with a solvent in which GTB is soluble (e.g., ethyl acetate).
-
Chemical Analysis:
-
Fourier Transform Infrared Spectroscopy (FTIR): This technique identifies the chemical functional groups present.[20] An Attenuated Total Reflectance (ATR-FTIR) accessory is ideal as it can analyze the surface directly. The resulting spectrum can be compared to a reference spectrum of pure GTB to confirm its identity.
-
Differential Scanning Calorimetry (DSC): Scrape off the bloom, place it in a DSC pan, and run a thermal scan. The material should exhibit a melting peak in the characteristic range of GTB (68-72°C), confirming its identity.[24]
-
Chromatography (HPLC or GC/MS): For a quantitative approach, dissolve the collected residue in a suitable solvent and analyze it using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC/MS).[22][25] These techniques can definitively identify and quantify the amount of GTB present.[22]
-
By following these structured troubleshooting guides and analytical protocols, you will be well-equipped to diagnose and solve dispersion issues with this compound, leading to higher quality and more consistent polymer products.
References
- 1. nbinno.com [nbinno.com]
- 2. haihangchem.com [haihangchem.com]
- 3. CN105348104A - Production method of glycerin tribenzoate - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. Glycerol tribenzoate (GTB) - TRIGON Chemie [trigon-chemie.com]
- 6. researchgate.net [researchgate.net]
- 7. 2017erp.com [2017erp.com]
- 8. heritagebites.org [heritagebites.org]
- 9. chembk.com [chembk.com]
- 10. This compound Tribenzoin [sigmaaldrich.com]
- 11. This compound | 614-33-5 [chemicalbook.com]
- 12. jpharmachem.com [jpharmachem.com]
- 13. ulprospector.com [ulprospector.com]
- 14. Glycerol Tribenzoate|614-33-5--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 15. plasticstoday.com [plasticstoday.com]
- 16. cowinextrusion.com [cowinextrusion.com]
- 17. Effect of surfactants and polymer composition on the characteristics of polyhydroxyalkanoate nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tsijournals.com [tsijournals.com]
- 19. researchgate.net [researchgate.net]
- 20. resolvemass.ca [resolvemass.ca]
- 21. Determining the Distribution of Additives in Polymers - Nanoanalysis - Oxford Instruments [nano.oxinst.com]
- 22. Additives Analysis for Polymers and Plastics [intertek.com]
- 23. tandfonline.com [tandfonline.com]
- 24. Impact of Hot-Melt Extrusion on Glibenclamide’s Physical and Chemical States and Dissolution Behavior: Case Studies with Three Polymer Blend Matrices | MDPI [mdpi.com]
- 25. researchgate.net [researchgate.net]
Technical Support Center: The Effect of Glyceryl Tribenzoate on the Melt Flow Index of Polymers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of glyceryl tribenzoate (GTB) and its effect on the melt flow index (MFI) of polymers. Our goal is to equip you with the field-proven insights necessary to anticipate challenges, interpret results, and optimize your experimental outcomes.
Introduction: Understanding the Role of this compound
This compound (CAS 614-33-5) is a high-performance solid plasticizer valued for its ability to enhance flexibility and improve the processability of a wide range of polymers.[1][2] As an ester of glycerol and benzoic acid, its primary function is to reduce the viscosity of the polymer melt during processing.[1] This reduction in viscosity directly corresponds to an increase in the Melt Flow Index (MFI), a critical parameter for predicting polymer behavior in processes like injection molding and extrusion.[3][4] This guide will help you navigate the practical aspects of utilizing GTB to modify your polymer's MFI.
Troubleshooting Guide: Experimental Observations & Solutions
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My MFI value is significantly higher than I anticipated after adding GTB. What could be the cause?
This is a common observation that can stem from several factors beyond simple plasticization. It's crucial to isolate the root cause to ensure the integrity of your formulation's mechanical properties.
Possible Cause 1: Polymer Degradation
-
Causality: GTB acts as a processing aid, lowering the energy required to melt and flow the polymer.[1] If you maintain the same processing temperature profile used for the neat polymer, the added GTB can make the blend susceptible to thermal degradation. This process breaks down the long polymer chains into shorter ones, drastically reducing melt viscosity and inflating the MFI value.[5][6]
-
Self-Validating Protocol:
-
Reduce Temperature Profile: Lower the extruder or injection molder barrel temperatures in increments of 5-10°C and re-measure the MFI. If the MFI value decreases and stabilizes at a lower temperature, the initial setting was likely causing degradation.
-
Check Residence Time: Prolonged exposure to heat, even at a correct temperature, can degrade the polymer.[5] Ensure the time the material spends in the heated barrel is minimized.
-
Analyze Molecular Weight: If available, use techniques like Gel Permeation Chromatography (GPC) to compare the molecular weight of the processed blend to the neat polymer. A significant reduction confirms degradation.
-
Possible Cause 2: Hydrolysis from Residual Moisture
-
Causality: Polymers like Poly(lactic acid) (PLA), Polycarbonate (PC), and polyesters are highly sensitive to moisture.[5][6] If the resin is not properly dried before processing, water molecules can hydrolyze the polymer chains at high temperatures, a process that is independent of the plasticizer but has a similar chain-scission effect, leading to an artificially high MFI.
-
Self-Validating Protocol:
-
Verify Drying Parameters: Strictly adhere to the polymer manufacturer's recommended drying time and temperature. Use a calibrated moisture analyzer to confirm the moisture content is below the recommended threshold (typically <0.02%) before processing.
-
Run a Dried Neat Control: Process a properly dried sample of the neat polymer (without GTB) and measure its MFI. This will establish a baseline and help differentiate between the effects of GTB and hydrolysis.
-
Possible Cause 3: Over-Concentration of GTB
-
Causality: The relationship between plasticizer concentration and MFI is not always linear. While increasing GTB concentration generally increases MFI, there is a saturation point. Excessive loading can lead to a super-plasticized, weak material with an extremely high MFI and poor mechanical properties.
-
Self-Validating Protocol:
-
Perform a Concentration Ladder Study: Prepare blends with varying concentrations of GTB (e.g., 2.5%, 5%, 10%, 15% by weight). Plot MFI versus concentration. This will reveal the dose-response relationship for your specific polymer system and help identify the optimal concentration range.
-
Troubleshooting Workflow: Diagnosing High MFI
Caption: Workflow for troubleshooting unexpectedly high MFI values.
Q2: My MFI results are inconsistent and not reproducible. What's going on?
Reproducibility is key to valid research. Inconsistency often points to issues with material preparation or testing procedure.
Possible Cause 1: Poor Dispersion of GTB
-
Causality: As a solid, crystalline powder, GTB must be fully melted and homogeneously distributed throughout the polymer matrix to exert a uniform effect.[2][7] If mixing is inadequate, some parts of the extrudate will have a high local concentration of GTB (higher MFI) while others will be nearly neat polymer (lower MFI), leading to wide variations in test results.
-
Self-Validating Protocol:
-
Optimize Mixing: Use a twin-screw extruder for blending, as its high shear and mixing action is superior for dispersing additives. Ensure the temperature profile in the extruder is above the melting point of GTB (approx. 68-72°C) and the polymer.[8]
-
Visual Inspection: Examine the cooled extrudate or molded part. Look for streaks, clumps, or variations in opacity that might indicate poor dispersion.
-
Thermal Analysis: Use Differential Scanning Calorimetry (DSC) on different sections of the sample. A consistent, single glass transition temperature (Tg) lower than the neat polymer suggests good miscibility. Multiple or broad transitions can indicate phase separation due to poor mixing.
-
Possible Cause 2: Inconsistent MFI Testing Conditions
-
Causality: The MFI test (per ASTM D1238 or ISO 1133) is highly sensitive to procedural variables. Variations in pre-heating time, die cleanliness, packing of the barrel, or the timing of the cut can all introduce significant error.[6]
-
Self-Validating Protocol:
-
Standardize Protocol: Create and strictly follow a Standard Operating Procedure (SOP) for your MFI testing. Specify pre-heat time (e.g., 5-7 minutes), the mass of material, and the cutting interval.
-
Ensure Equipment Calibration: Regularly verify the temperature calibration of the MFI tester and the accuracy of the test weight.
-
Purge and Clean: Thoroughly purge the MFI barrel with a cleaning compound or neat polymer between samples to remove any residue from the previous test.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism by which this compound increases MFI?
This compound functions as a plasticizer. Its molecules interpose themselves between the long polymer chains. This action increases the "free volume" within the polymer matrix and disrupts the secondary intermolecular forces (like van der Waals forces) that hold the chains together. With these forces weakened, the polymer chains can slide past one another more easily when subjected to heat and pressure. This increased mobility results in a lower melt viscosity, which is measured as a higher Melt Flow Index.
Mechanism of Plasticization
Caption: GTB molecules increase space between polymer chains, easing flow.
Q2: Which common polymers is this compound compatible with?
This compound exhibits excellent compatibility with a broad range of polymers.[1] This makes it a versatile choice for many applications.
| Polymer Family | Specific Examples | Compatibility Level |
|---|---|---|
| Vinyl Resins | Polyvinyl Chloride (PVC), Polyvinyl Acetate (PVAc) | Excellent[2][7] |
| Acrylic Resins | Polymethyl Methacrylate (PMMA) | Excellent[7] |
| Cellulose Derivatives | Nitrocellulose, Cellulose Acetate Butyrate | Good[2][7] |
| Biodegradable Polyesters | Poly(lactic acid) (PLA) | Good[9] |
Note: Always perform compatibility testing for your specific grade of polymer.
Q3: How does the concentration of GTB affect the final properties of the polymer?
Increasing the concentration of GTB generally leads to:
-
Increased MFI: As more plasticizer is added, melt viscosity decreases.[10]
-
Decreased Glass Transition Temperature (Tg): The material becomes more flexible and less brittle at room temperature.
-
Changes in Mechanical Properties: Tensile strength and Young's modulus typically decrease, while elongation at break increases.[11]
It is crucial to find an optimal balance. While a higher MFI improves processability, excessive plasticizer can compromise the structural integrity and thermal stability of the final product.
Experimental Protocol: MFI Measurement of a Polymer/GTB Blend
This protocol is based on the principles of ASTM D1238 (Procedure A) .
1. Material Preparation:
-
Ensure the base polymer resin is thoroughly dried according to the manufacturer's specifications to a moisture level <0.02%.
-
Accurately weigh the dried polymer and this compound powder to achieve the desired weight percentage (e.g., 95g polymer, 5g GTB for a 5% blend).
-
Physically mix the two components in a bag before melt blending.
2. Melt Blending:
-
Use a co-rotating twin-screw extruder for optimal dispersion.
-
Set a temperature profile that is above the melting points of both the polymer and GTB (mp ~70°C). For PLA, a profile might start at 160°C and increase to 180-190°C.
-
Extrude the blend into a filament and pelletize it for MFI testing.
3. MFI Measurement (ASTM D1238, Procedure A):
-
Set the MFI tester to the standard temperature and load for the specific polymer being tested (e.g., for PLA: 210°C, 2.16 kg).
-
Charge the barrel with 5-7 grams of the pelletized blend.
-
Allow the material to pre-heat in the barrel for a specified time (typically 6-7 minutes) to reach thermal equilibrium.
-
Place the specified piston load onto the material.
-
As the molten polymer begins to extrude from the die, discard the first portion.
-
Using a sharp cutting tool, collect timed extrudates (e.g., cut every 60 seconds).
-
Collect at least 3-5 separate extrudates.
-
Allow the extrudates to cool completely and weigh each one to the nearest 0.001g.
4. Calculation:
-
Calculate the mass per 10 minutes for each extrudate.
-
MFI (g/10 min) = (Mass of extrudate in grams / Collection time in seconds) * 600
-
Average the results from the collected extrudates and report the mean MFI value and the standard deviation.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. specialchem.com [specialchem.com]
- 4. MFI in polymers: What it is and why it is key in processing - Avanzare Materials [avanzarematerials.com]
- 5. madearia.com [madearia.com]
- 6. mpe.researchmfg.com [mpe.researchmfg.com]
- 7. 2017erp.com [2017erp.com]
- 8. This compound | 614-33-5 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Phase Separation in Glyceryl Tribenzoate-Polymer Blends
Welcome to the technical support center for researchers, scientists, and drug development professionals working with glyceryl tribenzoate (GTB)-polymer blends. This guide is designed to provide in-depth technical assistance and practical solutions to the common challenge of phase separation in these systems. As a solid, non-volatile plasticizer, GTB offers unique advantages in enhancing the flexibility and processability of various polymers.[1][2] However, achieving a stable, miscible blend is critical to harnessing its full potential, particularly in applications like amorphous solid dispersions (ASDs) and hot-melt extrusion (HME).[3][4]
This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose, understand, and overcome phase separation in your formulations.
Understanding the Challenge: The Thermodynamics of Miscibility
Phase separation in polymer blends is fundamentally governed by thermodynamics. For two components to be miscible, the Gibbs free energy of mixing (ΔGm) must be negative.[5] This is described by the Flory-Huggins theory, where ΔGm is a function of the enthalpy of mixing (ΔHm) and the entropy of mixing (ΔSm). Due to the large size of polymer molecules, the entropy gained upon mixing is often minimal. Therefore, a favorable (negative or near-zero) enthalpy of mixing, which is influenced by the interactions between the polymer and the plasticizer, is crucial for achieving a stable, single-phase system. When unfavorable interactions dominate, the system will tend to phase-separate to minimize contact between the dissimilar components.[5]
Troubleshooting Guide: Diagnosing and Resolving Phase Separation
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My extruded GTB-polymer blend appears cloudy or opaque immediately after processing. What is the likely cause and how can I fix it?
Answer:
Immediate cloudiness or opacity in an extrudate is a strong indicator of immiscibility and macroscopic phase separation. This suggests that the GTB and polymer are not forming a single, homogenous phase at the processing temperature.
Diagnostic Workflow:
-
Visual Inspection & Microscopy: The initial observation of opacity is the first step. To further characterize the phase separation, you can use optical microscopy or hot-stage microscopy (HSM) to visualize the blend's morphology.[5] In a phase-separated system, you will likely observe distinct domains or droplets of one component dispersed within the other.
-
Thermal Analysis (DSC): A Differential Scanning Calorimetry (DSC) scan of the cloudy extrudate will likely show two distinct glass transition temperatures (Tg), one corresponding to the polymer-rich phase and another to the GTB-rich phase, confirming immiscibility.[6] A miscible blend would exhibit a single Tg, intermediate to that of the individual components.[6]
Potential Solutions:
-
Re-evaluate Polymer Selection: The chosen polymer may have poor thermodynamic compatibility with GTB. You can predict miscibility using Hansen Solubility Parameters (HSPs).[7] The closer the HSP values of the polymer and GTB, the more likely they are to be miscible.
-
Optimize Processing Temperature: While GTB has good thermal stability, the processing temperature can influence miscibility.[2] Experiment with slightly increasing the temperature during extrusion, as this can sometimes improve the solubility of the GTB in the polymer matrix. However, be cautious of polymer degradation at excessively high temperatures.
-
Adjust GTB Concentration: High concentrations of GTB can lead to supersaturation and subsequent phase separation.[8] Try reducing the GTB loading in your formulation to see if a stable, miscible blend can be achieved at a lower concentration.
Question 2: My GTB-polymer blend is clear initially but becomes cloudy or shows signs of crystallization over time during storage. What is happening and how can I improve the stability?
Answer:
This phenomenon is known as delayed phase separation or physical aging. It indicates that you have likely formed a kinetically trapped, supersaturated amorphous solid dispersion that is thermodynamically unstable.[5][9] Over time, with sufficient molecular mobility, the system will move towards a more stable, phase-separated state.
Diagnostic Workflow:
-
Time-Lapse Microscopy: Observe the sample under a microscope over several days or weeks, ideally under controlled temperature and humidity conditions. This can help visualize the nucleation and growth of phase-separated domains or crystals.
-
Periodic DSC and XRD Analysis:
-
DSC: Run DSC scans on the samples at regular intervals (e.g., weekly). The emergence of a second Tg or a melting endotherm for GTB would indicate phase separation and crystallization, respectively.
-
X-Ray Diffraction (XRD): XRD is a powerful tool for detecting crystallinity. An initially amorphous sample will show a broad halo. The appearance of sharp peaks over time confirms that the GTB (or the polymer) is crystallizing out of the blend.
-
Potential Solutions:
-
Increase Polymer Glass Transition Temperature (Tg): Selecting a polymer with a higher Tg can reduce the molecular mobility within the blend at storage temperatures, thereby kinetically stabilizing the amorphous dispersion and hindering phase separation.[10]
-
Optimize GTB Loading: The drug (or plasticizer) loading is a critical factor. A lower GTB concentration will be further from the supersaturation limit, reducing the driving force for phase separation.
-
Incorporate a Second Polymer (Ternary Blend): In some cases, adding a small amount of a third component that is miscible with both the primary polymer and GTB can act as a compatibilizer, improving the overall stability of the blend.
-
Control Storage Conditions: Store the blend at a temperature well below its glass transition temperature and in a low-humidity environment to minimize molecular mobility and water-induced plasticization, which can accelerate phase separation.
Frequently Asked Questions (FAQs)
Q1: How can I predict the miscibility of this compound with a new polymer before starting experiments?
A1: A good starting point is to use Hansen Solubility Parameters (HSPs). HSPs are based on the principle that "like dissolves like" and break down the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[7] Materials with similar HSP values are more likely to be miscible. You can calculate or find the HSPs for your polymer of interest and compare them to those of GTB.
Q2: What are the typical concentrations of this compound used in polymer blends?
A2: The optimal concentration of GTB depends on the specific polymer and the desired properties of the final product. Generally, it is used in concentrations ranging from a few percent up to 30% (w/w). It is crucial to determine the miscibility window for your specific polymer system, as exceeding the solubility limit will lead to phase separation.
Q3: Can the screw configuration in my hot-melt extruder affect the miscibility of my GTB-polymer blend?
A3: Yes, the screw configuration plays a significant role in the mixing efficiency and energy input during HME.[4][5] A more aggressive screw design with more kneading elements can improve the distributive and dispersive mixing of GTB within the polymer matrix, potentially leading to a more homogenous blend. However, excessive shear can also lead to polymer degradation, so optimization is key.
Q4: Are there any specific safety precautions I should take when working with this compound in a laboratory setting?
A4: this compound is generally considered safe and is used in food and pharmaceutical applications. However, it is always good practice to follow standard laboratory safety procedures. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses and gloves, and working in a well-ventilated area, especially when heating the material during processes like HME.
Experimental Protocols
Protocol 1: Determining GTB-Polymer Miscibility using Differential Scanning Calorimetry (DSC)
This protocol outlines the steps to assess the miscibility of a GTB-polymer blend by analyzing its thermal transitions.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC) with a refrigerated cooling system
-
Hermetic aluminum DSC pans and lids
-
Precision microbalance
-
GTB, polymer, and prepared physical blends
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the GTB-polymer blend into an aluminum DSC pan.
-
Prepare samples of the pure GTB and the pure polymer for reference.
-
Seal the pans hermetically.
-
-
DSC Instrument Setup:
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
Calibrate the instrument for temperature and enthalpy using an indium standard.
-
-
Thermal Program:
-
First Heating Scan: Equilibrate the sample at 25 °C. Ramp the temperature from 25 °C to a temperature above the melting point of GTB and the Tg of the polymer (e.g., 200 °C) at a heating rate of 10 °C/min. This scan removes the thermal history of the sample.
-
Cooling Scan: Cool the sample from the high temperature back to a sub-ambient temperature (e.g., -20 °C) at a controlled rate of 10 °C/min.
-
Second Heating Scan: Heat the sample again from the low temperature to the high temperature (e.g., 200 °C) at a heating rate of 10 °C/min. The data from this second heating scan is typically used for analysis.
-
-
Data Analysis:
-
Analyze the thermogram from the second heating scan.
-
Miscible Blend: A single, sharp glass transition (Tg) will be observed at a temperature between the Tg of the pure polymer and the Tg of pure GTB.
-
Immiscible Blend: Two distinct Tgs will be visible, corresponding to the polymer-rich and GTB-rich phases.[6] You may also observe a melting endotherm for GTB if it has phase-separated and crystallized.
-
Protocol 2: Visualizing Phase Separation using Microscopy
This protocol describes how to use optical and hot-stage microscopy to visually inspect for phase separation.
Materials and Equipment:
-
Optical microscope with polarizing filters
-
Hot-stage accessory for the microscope
-
Glass microscope slides and coverslips
-
GTB-polymer blend samples
Procedure for Optical Microscopy (at Room Temperature):
-
Place a small amount of the GTB-polymer blend on a glass slide.
-
If it is a film, place it directly on the slide. If it is a powder or pellet, you may need to melt-press it into a thin film between two slides.
-
Cover with a coverslip.
-
Observe the sample under the microscope using different magnifications and lighting conditions (bright-field, dark-field, and polarized light).
-
Look for signs of heterogeneity, such as distinct domains, droplets, or crystalline structures.
Procedure for Hot-Stage Microscopy (HSM):
-
Prepare the sample on a glass slide as described above.
-
Place the slide on the hot stage.
-
Slowly heat the sample while observing it through the microscope.
-
Note any changes in morphology as a function of temperature. You may observe the melting of crystalline GTB, the coalescence of phase-separated domains, or the temperature at which the blend becomes homogenous.
-
This can also be used to observe phase separation upon cooling from a molten state.
Data Presentation
Table 1: Hansen Solubility Parameters (HSP) for this compound and Common Pharmaceutical Polymers
| Substance | δD (Dispersive) | δP (Polar) | δH (Hydrogen Bonding) |
| This compound (GTB) | 18.6 | 7.6 | 5.3 |
| Polyvinylpyrrolidone (PVP) | 18.0 | 7.0 | 10.0 |
| Eudragit® L100-55 | 17.8 | 8.8 | 7.6 |
| Polyvinyl Acetate (PVAc) | 19.1 | 10.4 | 7.5 |
| Polylactic Acid (PLA) | 17.6 | 7.0 | 6.0 |
Note: HSP values are in (MPa)½. Values for polymers are approximate and can vary based on molecular weight and specific grade.
Visualizations
Diagram 1: Troubleshooting Workflow for Immediate Phase Separation
Caption: Workflow for diagnosing and addressing immediate phase separation.
Diagram 2: Logical Relationship for Predicting Miscibility
Caption: Using Hansen Solubility Parameters to predict blend miscibility.
References
- 1. diva-portal.org [diva-portal.org]
- 2. chemicalbull.com [chemicalbull.com]
- 3. crystalpharmatech.com [crystalpharmatech.com]
- 4. Hot Melt Extrusion to Prepare Amorphous Solid Dispersion Key Concepts and Common Misperceptions-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. pharmtech.com [pharmtech.com]
- 6. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 8. distantreader.org [distantreader.org]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. gsconlinepress.com [gsconlinepress.com]
Technical Support Center: Stabilization of Glyceryl Tribenzoate Against Hydrolysis
Welcome to the technical support center for Glyceryl Tribenzoate (GTB). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of formulating with GTB, focusing specifically on preventing its primary degradation pathway: hydrolysis. As a versatile excipient used in pharmaceutical, cosmetic, and food applications, maintaining the stability of GTB is paramount to ensuring product efficacy, safety, and shelf-life.[1][2][3] This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to support your experimental success.
Troubleshooting Guide: Addressing GTB Degradation
This section is structured in a question-and-answer format to directly address common issues encountered during formulation development.
Q1: My this compound formulation is showing signs of instability (e.g., a drop in pH, appearance of crystals, or loss of active ingredient potency). What is the most likely cause?
A1: The observed phenomena are classic indicators of ester hydrolysis. This compound, a tri-ester of glycerol and benzoic acid, is susceptible to cleavage of its ester bonds in the presence of water.[4] This reaction, depicted below, breaks down GTB into glycerol and benzoic acid.
The generation of benzoic acid, an acidic compound, directly explains the observed drop in pH. As benzoic acid is formed, it may exceed its solubility limit in the formulation, leading to the appearance of crystals (precipitation). Furthermore, the degradation of GTB itself can compromise the physical properties of the formulation (e.g., as a plasticizer or solvent) and affect the stability of the active pharmaceutical ingredient (API).[2][5]
The rate of this degradation is highly dependent on several factors, primarily:
-
pH: The reaction is significantly accelerated by both acidic and, more notably, basic conditions.[4]
-
Water Content: As a reactant, the availability of water directly influences the rate of hydrolysis.
-
Temperature: Higher temperatures increase the kinetic energy of the molecules, accelerating the degradation rate.[4]
-
Catalysts: The presence of metal ions can catalyze the hydrolysis reaction.[6]
Q2: What is the fundamental chemical mechanism behind GTB hydrolysis, and why is it often faster under basic conditions?
A2: GTB hydrolysis proceeds via a nucleophilic acyl substitution reaction. Under basic (alkaline) conditions, the mechanism is typically saponification, which is kinetically favored and practically irreversible.
The process involves two main steps:
-
Nucleophilic Attack: A hydroxide ion (OH⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of one of the ester groups on the GTB molecule. This forms a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of the glyceroxide moiety as a leaving group. This step is followed by a rapid proton transfer, resulting in the formation of a carboxylate salt (benzoate) and glycerol.
This base-catalyzed pathway is particularly efficient because the hydroxide ion is a stronger nucleophile than water, and the final deprotonation of the carboxylic acid drives the reaction to completion.
Caption: Base-catalyzed hydrolysis mechanism of an ester group in GTB.
Q3: How can I effectively control the formulation's pH to minimize the rate of hydrolysis?
A3: Controlling pH is the most critical strategy for stabilizing ester-containing compounds like GTB.[4][7] The goal is to maintain the formulation within a pH range where the hydrolysis rate is at its minimum, which for many esters is in the slightly acidic region (typically pH 4-6). This is achieved by incorporating a suitable buffer system.[8][9]
A buffer system consists of a weak acid and its conjugate base (or a weak base and its conjugate acid), which resists changes in pH.[7] When selecting a buffer, consider the target pH of your formulation and the buffer's capacity—its ability to resist pH changes.[7]
Data Presentation: Common Pharmaceutical Buffer Systems
| Buffer System | pKa | Effective pH Range | Common Applications & Notes |
| Acetate Buffer | 4.76 | 3.6 – 5.6 | Widely used in parenteral formulations.[9][10] Volatile, which can be a concern in lyophilized products.[10] |
| Citrate Buffer | 3.13, 4.76, 6.40 | 2.5 – 6.5 | Very common in oral and parenteral formulations. Can chelate metal ions, offering additional stabilization.[9][11] |
| Phosphate Buffer | 2.15, 7.20, 12.35 | 5.8 – 8.0 | Mimics physiological pH well.[9] However, phosphate can sometimes catalyze hydrolysis or cause precipitation with certain APIs.[10] |
| Histidine Buffer | 6.04 | 5.5 – 7.4 | Increasingly used in biopharmaceutical formulations as an alternative to phosphate.[10] |
To implement pH control:
-
Identify the pH of maximum stability for your specific API and formulation.
-
Select a buffer system whose pKa is close to the target pH.[9]
-
Use a sufficient buffer concentration (typically 0.05 M to 0.5 M) to provide adequate buffer capacity.[9]
Q4: My formulation must be aqueous. What are the best practices for solvent selection and preparation to reduce hydrolysis?
A4: While the formulation is aqueous, you can take steps to reduce the "water activity," which is a measure of the energy status of water in a system and a key driver of hydrolysis.
-
Co-Solvents: Incorporate hydrophilic co-solvents like propylene glycol, glycerin, or polyethylene glycol (PEG). These molecules form hydrogen bonds with water, effectively reducing the amount of "free" water available to participate in the hydrolysis reaction.
-
Anhydrous Materials: Whenever possible, use anhydrous grades of excipients to minimize the introduction of water into the formulation.
-
Moisture Control During Manufacturing: Implement strict environmental controls (e.g., low humidity) during the manufacturing process. Purge reaction vessels and storage tanks with an inert gas like nitrogen to displace moist air.
-
Proper Storage: Store raw materials and the final product in tightly sealed containers with desiccants to prevent moisture absorption from the atmosphere.[6]
Q5: How can I design a robust experiment to proactively assess the stability of my GTB formulation?
A5: A proactive approach involves conducting forced degradation (or stress testing) studies . These studies intentionally expose the drug product to harsh conditions to accelerate degradation, providing crucial insights into potential degradation pathways and helping to develop a stability-indicating analytical method.[12][13]
Caption: A typical workflow for a forced degradation study.
Experimental Protocols: Forced Degradation Study for GTB
This protocol outlines the steps to evaluate GTB stability under various stress conditions. The goal is to achieve 5-20% degradation of the active ingredient to ensure that the analytical method can detect and quantify the degradants.[14]
1. Materials:
-
This compound (GTB) formulation
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade solvents (e.g., Acetonitrile, Water)
-
Class A volumetric flasks and pipettes
2. Procedure:
-
Acid Hydrolysis: Mix the GTB formulation with 0.1 M HCl. Store at 60°C and collect samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize samples before analysis.[12][14]
-
Base Hydrolysis: Mix the GTB formulation with 0.1 M NaOH. Store at room temperature (hydrolysis is typically much faster in base) and sample at shorter intervals (e.g., 5, 15, 30, 60 minutes). Neutralize samples before analysis.[12][14]
-
Oxidative Degradation: Mix the GTB formulation with 3% H₂O₂. Store at room temperature, protected from light, and sample at various time points.
-
Thermal Degradation: Store the GTB formulation in a temperature-controlled oven at an elevated temperature (e.g., 80°C). Sample at various time points.
-
Photostability: Expose the GTB formulation to light conditions as specified in the ICH Q1B guideline.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see protocol below).
-
The method is considered "stability-indicating" if it can resolve the GTB peak from all generated degradation product peaks and any excipients.[13]
Frequently Asked Questions (FAQs)
Q: What are the primary degradation products of this compound hydrolysis? A: The complete hydrolysis of this compound yields one molecule of glycerol and three molecules of benzoic acid .[4] Incomplete hydrolysis can also produce mono- and di-benzoate esters of glycerol as intermediates.
Q: How critical is packaging for maintaining the stability of a GTB formulation? A: Packaging is a critical final defense against hydrolysis, especially for moisture-sensitive formulations.[15][16] To minimize moisture ingress, consider using:
-
High-density polyethylene (HDPE) bottles with induction-sealed, foil-lined caps.
-
Blister packs made from materials with a high moisture barrier, such as Aclar® or cold-form aluminum foil.[15]
-
Inclusion of a desiccant canister or sachet within the secondary packaging.
Q: Is this compound inherently more stable in a solid dosage form compared to a liquid one? A: Yes, absolutely. In a solid state (e.g., as a plasticizer in a polymer matrix or in a dry powder), the mobility of reactants is significantly restricted, and the available water content is much lower.[5][17] Hydrolysis is predominantly a concern in aqueous or high-humidity environments, making liquid formulations, particularly aqueous solutions and emulsions, far more susceptible.
Validated Methodologies
Protocol: HPLC-Based Stability-Indicating Method for GTB
This method is designed to separate GTB from its primary degradant, benzoic acid.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detection.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile and water (with 0.1% phosphoric acid to control pH and ensure sharp peaks).
-
Gradient Example: Start at 40% Acetonitrile, ramp to 90% Acetonitrile over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm (a strong absorbance wavelength for the benzoate chromophore).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Expected Elution: Benzoic acid will be more polar and elute earlier, while the intact, more hydrophobic this compound will elute later. This separation is key to quantifying degradation.
Caption: Troubleshooting decision workflow for GTB formulation instability.
References
- 1. This compound: A food additive with unique properties to be a substitute for cinnamon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (614-33-5) | Chemical Product Exporter [chemicalbull.com]
- 3. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 4. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 5. nbinno.com [nbinno.com]
- 6. carbodiimide.com [carbodiimide.com]
- 7. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 8. bioprocessintl.com [bioprocessintl.com]
- 9. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers | Pharmaguideline [pharmaguideline.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 12. rjptonline.org [rjptonline.org]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. researchgate.net [researchgate.net]
Impact of impurities on the performance of glyceryl tribenzoate as a plasticizer
Technical Support Center: Glyceryl Tribenzoate (GTB) as a Plasticizer
Introduction to this compound in Pharmaceutical and Polymer Applications
This compound (GTB), also known as tribenzoin, is a versatile solid plasticizer derived from the esterification of glycerol with benzoic acid.[1][2] It is widely utilized in various industries, including pharmaceuticals, food packaging, and personal care.[3][4] In the pharmaceutical sector, GTB is a critical excipient added to polymer formulations to enhance flexibility, prevent cracking, and ensure the mechanical integrity of dosage forms like coated tablets and transdermal films.[5][6][7][8] Its primary function is to lower the glass transition temperature (Tg) of the polymer, transitioning it from a rigid, glassy state to a more pliable, rubbery state, which is essential for both manufacturing and product performance.[7][8]
However, the performance of GTB is intrinsically linked to its purity. The presence of impurities, even at trace levels, can introduce significant variability into experimental results and final product quality. This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource to identify and mitigate issues arising from impurities in this compound.
Part 1: Frequently Asked Questions (FAQs) - Understanding Impurities
Q1: What are the most common impurities in commercial-grade this compound and where do they come from?
A1: The primary impurities in GTB typically originate from its synthesis process—the esterification of glycerol and benzoic acid.[1] These include:
-
Unreacted Starting Materials:
-
Benzoic Acid: Residual benzoic acid is a common acidic impurity. Its presence can lower the pH of the formulation, potentially leading to the degradation of acid-labile active pharmaceutical ingredients (APIs) or polymer backbones.[9][10]
-
Glycerol: Free glycerol can impact the thermal properties of the polymer blend and may increase the hygroscopicity (water absorption) of the final product.
-
-
Partially Esterified Intermediates:
-
By-products from Synthesis:
-
Benzyl Benzoate and other esters: These can form under certain reaction conditions and may act as unintended, often more volatile, plasticizers.
-
Residual Solvents: If a solvent is used during synthesis or purification (e.g., toluene), residual amounts may remain, posing regulatory and safety concerns.[14]
-
The relationship between GTB and its common process-related impurities is illustrated below.
Caption: Synthesis pathway of GTB and origin of common impurities.
Q2: How can I tell if impurities in my GTB are causing issues in my polymer film formulation?
A2: Impurity-related issues manifest in various ways. You should suspect impurities if you observe:
-
Poor Film Quality: Films that are brittle, hazy, tacky, or have an uneven surface.[15][16]
-
Inconsistent Mechanical Properties: Batch-to-batch variability in tensile strength, elongation, or flexibility.[17]
-
Processing Difficulties: Issues during film casting or extrusion, such as melt fracture or die build-up.[18]
-
Chemical Instability: Discoloration of the film over time or a measurable drop in the pH of aqueous extracts.
-
Phase Separation (Leaching): The appearance of an oily or crystalline residue on the film surface, a phenomenon known as "blooming" or "plasticizer migration."[16]
Q3: My film is more brittle than expected. Could this be an impurity issue?
A3: Yes. While several factors can cause brittleness, impurities in GTB are a key suspect.
-
Lower-than-specified Purity: The lot of GTB may have a lower concentration of the active plasticizer (the tribenzoate) and a higher concentration of less effective mono- or dibenzoates.[11] This results in under-plasticization.
-
Mechanism: Plasticization works by inserting molecules between polymer chains to increase free volume and mobility.[19] If a significant fraction of the "plasticizer" is composed of less effective molecules, the polymer chains remain too close, resulting in a higher glass transition temperature (Tg) and a brittle material at room temperature.
Part 2: Troubleshooting Guide - Experimental Issues & Solutions
This section provides a structured approach to diagnosing and resolving common experimental problems.
Issue 1: Film Brittleness and Cracking
-
Symptom: The cast or extruded film cracks easily upon flexing or handling. Elongation at break is significantly lower than expected.
-
Potential Impurity Cause: Insufficient concentration of this compound due to high levels of mono- and dibenzoate intermediates.
Troubleshooting Workflow
Caption: Decision workflow for troubleshooting film brittleness.
Experimental Protocol: Purity Analysis via HPLC
-
Standard Preparation: Accurately weigh and dissolve a this compound reference standard in a suitable solvent (e.g., acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: Dissolve a precisely weighed amount of the suspect GTB lot in the same solvent to the same target concentration as the main standard.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile is typically effective.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector at 230 nm (the benzoyl chromophore).
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the standards and the sample. The tribenzoate will be the least polar and have the longest retention time. The dibenzoates, monobenzoates, and benzoic acid will elute earlier. Quantify the area of the GTB peak against the calibration curve to determine its percentage purity.[20]
Issue 2: Film Tackiness, Softness, and Plasticizer Leaching ("Blooming")
-
Symptom: The film surface feels sticky. Over time, an oily or crystalline substance appears on the surface. The film may be excessively soft.
-
Potential Impurity Cause: Presence of highly mobile, low molecular weight impurities such as residual solvents or incompatible esters (e.g., benzyl benzoate). Can also be caused by excess free glycerol altering surface properties.
Troubleshooting & Validation
-
Identify the Leachate: Gently scrape the substance from the film surface. Analyze it using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds or FTIR spectroscopy to identify the functional groups.
-
Test for Residual Solvents: Use Headspace GC-MS, a technique specifically designed to detect volatile organic compounds in a solid matrix.
-
Check for Glycerol: Free glycerol can be quantified by HPLC with a refractive index detector (RID) or by derivatization followed by GC analysis.[21]
Solution:
-
If residual solvents are detected, implement a more rigorous drying or vacuum stripping step for the GTB before use.
-
If other impurities are identified, source a higher purity grade of GTB from a reputable supplier. Technical datasheets should specify limits for related substances.[22][23]
Issue 3: Poor Long-Term Stability and API Degradation
-
Symptom: The film discolors (e.g., yellows) upon storage, or the potency of an acid-sensitive API decreases over time.
-
Potential Impurity Cause: Residual benzoic acid.
Mechanism & Causality
Residual benzoic acid is an acidic impurity that can act as a catalyst for hydrolysis.[9] In the presence of moisture, it can accelerate the degradation of the polymer (e.g., polyesters like PLA) or an acid-labile API. This leads to a loss of mechanical strength and drug efficacy.
Experimental Protocol: Determination of Acid Value
The acid value is a measure of the free acids present. It is a critical quality control parameter.[23][24]
-
Sample Preparation: Accurately weigh approximately 5-10 g of the GTB sample into a flask.
-
Dissolution: Dissolve the sample in a neutralized solvent mixture, typically ethanol or a toluene/ethanol blend.
-
Titration: Titrate the solution with a standardized solution of potassium hydroxide (KOH) in ethanol, using phenolphthalein as an indicator. The endpoint is reached when a faint pink color persists for 30 seconds.
-
Calculation:
-
Acid Value (mg KOH/g) = (V × N × 56.1) / W
-
Where:
-
V = Volume of KOH solution used (mL)
-
N = Normality of the KOH solution
-
56.1 = Molecular weight of KOH ( g/mol )
-
W = Weight of the GTB sample (g)
-
-
Acceptance Criteria: For pharmaceutical applications, the acid value should be very low, typically ≤ 1.0 mg KOH/g.[23] If the measured value is higher, the GTB lot is unsuitable for formulations containing acid-sensitive components.
Part 3: Summary of Impurities and Their Impact
| Impurity Type | Common Examples | Primary Performance Impact | Recommended Analytical Technique |
| Starting Materials | Benzoic Acid, Glycerol | API/Polymer degradation (acid), Increased hygroscopicity | Titration (Acid Value), HPLC-RID, GC |
| Intermediates | Glyceryl Mono- & Dibenzoate | Reduced plasticizing efficiency, Brittleness, Incompatibility | HPLC-UV, LC-MS |
| By-products | Benzyl Benzoate, other esters | Tackiness, Leaching/Blooming, Odor | GC-MS, LC-MS |
| Residuals | Toluene, other solvents | Safety/Toxicity concerns, Film defects (bubbles), Tackiness | Headspace GC-MS |
Conclusion
The efficacy of this compound as a plasticizer is critically dependent on its purity. A thorough understanding of the potential impurities and their specific impacts on performance is essential for robust formulation development. By implementing the troubleshooting workflows and analytical protocols outlined in this guide, researchers can effectively diagnose, mitigate, and control for impurity-related variability, ensuring the development of stable, reliable, and high-quality products. For critical applications, always insist on a Certificate of Analysis (CoA) from the supplier detailing the purity and limits for key impurities.[22][25]
References
- 1. biosynth.com [biosynth.com]
- 2. This compound | 614-33-5 [chemicalbook.com]
- 3. Glycerol Tribenzoate|614-33-5--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 4. This compound (614-33-5) | Chemical Product Exporter [chemicalbull.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Plasticizer Excipients - CD Formulation [formulationbio.com]
- 9. Catalytically transforming legacy phthalate esters from plastic waste into benzoic acid and benzoate plasticizers - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC05158K [pubs.rsc.org]
- 10. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. US20160068655A1 - Integrated process for the production of benzoate plasticizers - Google Patents [patents.google.com]
- 15. 11 Common Issues with Plastic Films and Their Solutions - Chaoxin Machinery [zjchaoxin.com]
- 16. potop-polymer.com [potop-polymer.com]
- 17. longdom.org [longdom.org]
- 18. Troubleshooting Common Blown Film Issues - Davis-Standard [davis-standard.com]
- 19. ijprajournal.com [ijprajournal.com]
- 20. researchgate.net [researchgate.net]
- 21. US9097692B2 - Method for quantitatively determining impurities in glycerin - Google Patents [patents.google.com]
- 22. jpharmachem.com [jpharmachem.com]
- 23. Glycerol Tribenzoate GTB CAS 614-33-5 [horayindustry.com]
- 24. Glycerol tribenzoate (GTB) - TRIGON Chemie [trigon-chemie.com]
- 25. 2017erp.com [2017erp.com]
Strategies to reduce the processing temperature of polymers with glyceryl tribenzoate
Technical Support Center: Glyceryl Tribenzoate (GTB) in Polymer Processing
From the Desk of the Senior Application Scientist
Welcome to the technical support center for leveraging this compound (GTB) as a high-performance processing aid. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their polymer processing operations, particularly in applications like hot-melt extrusion (HME). We will move beyond mere procedural steps to explore the underlying science, enabling you to troubleshoot effectively and innovate with confidence.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the foundational questions regarding the use of GTB to reduce polymer processing temperatures.
Question: What is this compound (GTB), and what is its mechanism for reducing polymer processing temperature?
Answer: this compound (CAS No. 614-33-5) is a solid, non-phthalate plasticizer, chemically an ester derived from glycerol and benzoic acid.[1] It typically appears as a white crystalline powder with a melting point between 68-72°C.[2][3]
The primary mechanism by which GTB reduces processing temperature is plasticization . During thermal processing, when the polymer is heated above GTB's melting point, the GTB molecules intersperse themselves between the long polymer chains. This action increases the "free volume" within the polymer matrix, disrupting the strong intermolecular forces (like van der Waals forces) that hold the polymer chains tightly together. By effectively lubricating the chains at a molecular level, GTB enhances their mobility, which leads to two critical outcomes:
-
A reduction in the polymer's glass transition temperature (Tg).
-
A significant decrease in the melt viscosity of the polymer.[1][4]
This reduction in melt viscosity allows the polymer to be processed at a lower temperature and with less mechanical energy (torque), which is particularly beneficial for heat-sensitive materials, such as many active pharmaceutical ingredients (APIs) in hot-melt extrusion applications.[5][6]
Caption: Mechanism of GTB as a plasticizer.
Question: With which common polymers is this compound compatible?
Answer: GTB exhibits excellent compatibility with a broad spectrum of polymers, making it a versatile choice for various applications.[1] Its compatibility has been well-documented with:
-
Vinyl Resins: Including Polyvinyl Chloride (PVC) and Polyvinyl Acetate (PVAc).[4][7]
-
Acrylic Resins: Such as polymethyl methacrylate (PMMA).[8]
-
Cellulose Derivatives: Including Nitrocellulose, Cellulose Acetate Butyrate, and Ethyl Cellulose.[7]
-
Polyesters: It has been successfully used to plasticize Poly(lactic acid) (PLA).[9][10]
-
Polystyrene. [7]
GTB's wide compatibility stems from its chemical structure, which allows for favorable interactions with the functional groups present in these polymer families. It is also approved by the FDA for use in indirect food-contact applications, such as in adhesives and coatings for paperboard, which underscores its safety profile.[7][11]
Question: How does the addition of GTB affect the final mechanical and thermal properties of the polymer?
Answer: As a plasticizer, GTB is designed to modify processing characteristics, but it inherently also alters the final properties of the material.
-
Mechanical Properties: The primary effect is an increase in flexibility and softness at room temperature.[1] This corresponds to a lower tensile modulus and an increase in elongation at break. However, exceeding the optimal concentration can lead to a significant decrease in tensile strength and hardness.
-
Thermal Properties: The most notable change is a reduction in the glass transition temperature (Tg), which is a direct indicator of the plasticizing effect. GTB also possesses good thermal stability and UV resistance, which can be imparted to the final formulation.[4][7]
-
Adhesion: In adhesive and coating formulations, GTB can enhance adhesion and thermal bonding strength.[4][12]
It is crucial to perform thorough characterization of the final product to ensure that the changes in mechanical properties are acceptable for the intended application.
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the experimental use of GTB.
Question: I've added GTB to my formulation, but I am not observing a sufficient reduction in the processing temperature or melt viscosity. What are the likely causes and solutions?
Answer: This is a common issue that typically points to one of three root causes: concentration, dispersion, or compatibility.
-
Insufficient Concentration: The plasticizing effect is dose-dependent. A low concentration of GTB may not be enough to overcome the polymer's intermolecular forces.
-
Solution: Incrementally increase the GTB concentration in your formulation. Start with a loading of 5% (w/w) and increase in 5% steps, not exceeding 30-40% in most systems, as higher levels can lead to phase separation.[7]
-
-
Poor Dispersion: GTB is a solid powder. If it is not homogeneously dispersed throughout the polymer matrix, you will have localized areas with little to no plasticizing effect, leading to inconsistent melt flow and high average viscosity.
-
Solution: Enhance your mixing process. For lab-scale extrusion, ensure the use of screw elements that provide high shear and distributive mixing. Premixing the GTB powder with the polymer pellets before feeding into the extruder can also improve uniformity.[12]
-
-
Incompatibility: While GTB is broadly compatible, certain polymers or polymer grades may have poor interaction with it, especially in the presence of other additives or fillers.
-
Solution: Verify compatibility using analytical techniques. Run a Differential Scanning Calorimetry (DSC) scan on your blend. A single, shifted Tg peak indicates good miscibility. Multiple or unchanged Tg peaks suggest poor compatibility.
-
Caption: Troubleshooting workflow for insufficient processing temperature reduction.
Question: My extrudate is showing signs of discoloration (yellowing/browning) or has a burnt odor. What's happening?
Answer: Discoloration and odor are classic signs of thermal degradation. This can be due to the degradation of the polymer, the GTB, or another component in your formulation.
-
Excessive Processing Temperature: Although GTB lowers the required temperature, setting the temperature too high can still cause degradation. GTB itself is thermally stable, but the polymer or API may not be.[7]
-
Solution: Methodically lower the temperature profile of your extruder barrel zones by 5-10°C. The goal is to find the minimum temperature at which you can achieve a stable melt pressure and torque.
-
-
Long Residence Time: Keeping the material in the heated extruder for too long can initiate degradation, even at a seemingly safe temperature.
-
Solution: Increase the screw speed (RPM) to reduce the residence time of the material in the barrel. This will also increase shear, which can further help lower viscosity.
-
-
Degradation of GTB or Additives: In rare cases, interactions between GTB and other additives at high temperatures could cause degradation. An unexpected increase in viscosity at higher temperatures can sometimes indicate crosslinking reactions.[13]
-
Solution: Use Thermogravimetric Analysis (TGA) to determine the onset degradation temperature of the individual components and your final blend.[14] This will define your maximum processing temperature window. If an interaction is suspected, systematically remove other additives to isolate the cause.
-
Question: After cooling, I'm observing a tacky, oily film or a white powder on the surface of my product. What is this phenomenon and how can I prevent it?
Answer: This phenomenon is known as "blooming" or "migration," and it occurs when the plasticizer is not fully retained within the polymer matrix upon cooling. It is a form of phase separation.
-
Supersaturation: You may have added more GTB than the polymer can stably accommodate at room temperature. The concentration might be soluble at melt temperatures but precipitates out as the polymer cools and the chains regain a more ordered structure.
-
Solution: Reduce the concentration of GTB in your formulation. This is the most common and effective solution.
-
-
Poor Compatibility: The issue could be a delayed manifestation of poor compatibility.
-
Solution: Re-evaluate the compatibility as described previously. Consider using a co-plasticizer that can act as a bridge between the polymer and GTB.
-
-
Cooling Rate: Rapid cooling can sometimes trap the plasticizer before it has a chance to migrate. Conversely, very slow cooling can allow time for the phase separation to occur.
-
Solution: Experiment with different cooling rates for your extrudate (e.g., air cooling vs. chilled rollers) to see how it affects the surface properties.
-
To identify the substance on the surface, you can scrape it off and analyze it using Fourier Transform Infrared Spectroscopy (FTIR).[15] A spectrum matching that of pure GTB will confirm that blooming is the issue.
Part 3: Key Experimental Protocols
Protocol 1: Blending GTB with a Polymer via Hot-Melt Extrusion
-
Preparation: Dry both the polymer pellets and GTB powder in a vacuum oven at an appropriate temperature (e.g., 60°C for 4 hours) to remove any residual moisture.
-
Pre-Blending: Accurately weigh the desired amounts of polymer and GTB. Physically mix them in a bag or container for several minutes to ensure a grossly uniform mixture.
-
Extruder Setup: Set the temperature profile for the extruder zones. As a starting point, set the initial zones slightly above the GTB melting point (~80°C) and gradually increase to the target processing temperature for the polymer blend.
-
Extrusion: Start the extruder at a low screw speed (e.g., 50 RPM) and feed the pre-blended material using a gravimetric feeder for consistency.
-
Equilibration: Allow the system to run for 5-10 minutes until the melt pressure and motor torque stabilize. This indicates that the process has reached a steady state.
-
Sample Collection: Collect the extrudate strand after it has cooled. Visually inspect it for signs of discoloration, bubbles, or surface irregularities.
-
Optimization: Adjust the temperature profile and screw speed as needed to achieve a stable process and a high-quality extrudate.
Protocol 2: Characterizing the Effect of GTB on Polymer Properties
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Method: Prepare samples (5-10 mg) of the pure polymer and the GTB/polymer blend. Run a heat-cool-heat cycle (e.g., from 25°C to 200°C at 10°C/min). The Tg is observed as a step change in the heat flow curve from the second heating cycle.[16] A lower Tg in the blend compared to the pure polymer confirms the plasticizing effect.
-
-
Melt Rheology:
-
Purpose: To quantify the reduction in melt viscosity.
-
Method: Use a parallel-plate or capillary rheometer. Perform a frequency sweep at the target processing temperature. Plot the complex viscosity (η*) versus angular frequency (ω). Compare the viscosity curves of the pure polymer and the GTB/polymer blend. A lower viscosity curve for the blend indicates effective processing aid action.
-
-
Thermogravimetric Analysis (TGA):
-
Purpose: To assess thermal stability.
-
Method: Heat a small sample (5-10 mg) from room temperature to an elevated temperature (e.g., 400°C) at a constant rate (e.g., 10°C/min). The temperature at which significant weight loss begins is the onset of degradation.[14] This data is critical for setting the upper limit of your processing window.
-
Part 4: Data Summary
Table 1: Typical Starting Concentrations and Observed Effects of GTB on Various Polymers
| Polymer | Typical Starting Concentration (% w/w) | Expected Processing Temperature Reduction | Key Considerations |
| Polyvinyl Acetate (PVAc) | 10 - 25% | 20 - 40°C | Excellent compatibility; often used in adhesives.[12] |
| Poly(lactic acid) (PLA) | 5 - 20% | 15 - 30°C | Improves flexibility and reduces brittleness.[9] |
| Polyvinyl Chloride (PVC) | 15 - 30% | 20 - 35°C | Good alternative to phthalate plasticizers.[4] |
| Cellulose Acetate Butyrate | 10 - 20% | 15 - 25°C | Can be used to create elastic thin films.[7] |
Note: These are starting values. Optimal concentrations are highly dependent on the specific polymer grade, other additives, and the processing equipment used.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound CAS#: 614-33-5 [m.chemicalbook.com]
- 3. 甘油三苯甲酸酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Harnessing lipids as plasticizers in hot-melt extrusion: a gateway to innovation | Gattefossé [gattefosse.com]
- 7. 2017erp.com [2017erp.com]
- 8. CN105348104A - Production method of glycerin tribenzoate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Plasticizing effect of this compound, dipropylene glycol dibenzoate, and glyceryl triacetate on poly(lactic acid) | Semantic Scholar [semanticscholar.org]
- 11. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 12. Glycerol tribenzoate (GTB) - TRIGON Chemie [trigon-chemie.com]
- 13. researchgate.net [researchgate.net]
- 14. resolvemass.ca [resolvemass.ca]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Techniques Used for Polymer Characterization | MolecularCloud [molecularcloud.org]
Validation & Comparative
A Comparative Analysis of Glyceryl Tribenzoate and Other Benzoate Plasticizers for Pharmaceutical and Polymer Applications
In the pursuit of developing advanced polymer formulations and drug delivery systems, the selection of an appropriate plasticizer is of paramount importance. These additives are crucial in imparting flexibility, enhancing processability, and ensuring the long-term stability of the final product. For decades, phthalate-based plasticizers dominated the market; however, mounting concerns over their potential health and environmental risks have catalyzed a shift towards safer alternatives. Among these, benzoate plasticizers have emerged as a promising class of compounds, offering a favorable balance of performance, safety, and environmental profile.
This guide provides a comprehensive comparative study of glyceryl tribenzoate (GTB) against other widely used benzoate plasticizers, namely diethylene glycol dibenzoate (DEGB) and dipropylene glycol dibenzoate (DPGDB). We will delve into their key performance characteristics, supported by experimental data, to provide researchers, scientists, and drug development professionals with the critical insights needed for informed material selection.
Introduction to Benzoate Plasticizers: A Safer Alternative
Benzoate plasticizers are esters of benzoic acid and are recognized for their efficacy as high-solvating plasticizers, particularly for polar polymers such as polyvinyl chloride (PVC) and its copolymers. Their high solvating power facilitates rapid fusion and processing, making them valuable in a variety of applications, including adhesives, coatings, and resilient flooring.[1][2] A key advantage of many benzoate plasticizers is their lower toxicity profile and greater biodegradability compared to some traditional phthalate plasticizers.[3][4]
This guide will focus on a comparative analysis of three key benzoate plasticizers:
-
This compound (GTB): A solid, high-performance plasticizer derived from glycerol and benzoic acid.[5]
-
Diethylene Glycol Dibenzoate (DEGB): A widely used liquid benzoate plasticizer known for its good plasticizing efficiency and low volatility.
-
Dipropylene Glycol Dibenzoate (DPGDB): Another popular liquid benzoate plasticizer, valued for its high solvency and compatibility with a range of polymers.[4]
Comparative Performance Analysis
The selection of a plasticizer is a multi-faceted decision, balancing plasticizing efficiency with other critical performance attributes such as migration resistance, thermal stability, and mechanical properties. This section provides a detailed comparison of GTB, DEGB, and DPGDB across these key metrics.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these plasticizers is essential for predicting their behavior in a polymer matrix.
| Property | This compound (GTB) | Diethylene Glycol Dibenzoate (DEGB) | Dipropylene Glycol Dibenzoate (DPGDB) |
| CAS Number | 614-33-5 | 120-55-8 | 27138-31-4 |
| Molecular Formula | C₂₄H₂₀O₆ | C₁₈H₁₈O₅ | C₂₀H₂₂O₅ |
| Molecular Weight | 404.41 g/mol | 314.34 g/mol | 342.39 g/mol |
| Physical Form | White crystalline powder/flakes[6] | Clear, colorless to yellowish liquid | Clear, colorless liquid[4] |
| Melting Point | 68-72 °C[7] | ~28 °C | -30 °C[8] |
| Boiling Point | > 300 °C (decomposes) | ~240 °C | 230 °C[8] |
| Solubility in Water | Insoluble[6] | Very slightly soluble | Insoluble |
Data sourced from various chemical databases and supplier technical data sheets.
The solid nature of GTB at room temperature offers unique advantages in certain applications where a solid additive is preferred, potentially reducing migration and improving handling.[5] In contrast, the liquid forms of DEGB and DPGDB allow for easier incorporation into some manufacturing processes.
Plasticizing Efficiency
Plasticizing efficiency refers to the ability of a plasticizer to increase the flexibility and reduce the glass transition temperature (Tg) of a polymer. This is a critical parameter for achieving desired mechanical properties.
A direct comparative study on polylactic acid (PLA) provides valuable insights.[9] In this research, the plasticizing effects of GTB, DPGDB, and glyceryl triacetate (GTA) were evaluated. The study concluded that DPGDB exhibited better overall physical properties in PLA, suggesting a higher plasticizing efficiency in this specific biopolymer.[9] This is attributed to the presence of ether and ester groups in DPGDB, which may enhance its compatibility with PLA.[9]
While direct comparative data in PVC is less readily available, the general principle is that higher solvating plasticizers often exhibit greater efficiency. Benzoates as a class are known for their high solvency.[2] The efficiency of a plasticizer is often quantified by the amount needed to achieve a specific hardness (e.g., Shore A) or a certain reduction in Tg.[10]
Diagram 1: Chemical Structures of Compared Benzoate Plasticizers
Caption: Chemical structures of this compound, Diethylene Glycol Dibenzoate, and Dipropylene Glycol Dibenzoate.
Migration Resistance
Plasticizer migration is a significant concern, as it can lead to a loss of flexibility, surface tackiness, and contamination of surrounding materials.[11] Migration resistance is influenced by factors such as the plasticizer's molecular weight, chemical structure, and its compatibility with the polymer matrix.
Generally, plasticizers with higher molecular weights tend to exhibit lower migration rates.[11] In this regard, GTB, with the highest molecular weight of the three, would be expected to have superior migration resistance. Its solid nature at room temperature further contributes to its permanence within the polymer.[5]
Experimental studies on the migration of plasticizers from PVC into various solvents (e.g., hexane, ethanol, water) are necessary to quantify this property. While direct comparative data for these three benzoates under identical conditions is limited, the general trend of increasing permanence with increasing molecular weight is a well-established principle in polymer science.
Thermal Stability
The thermal stability of a plasticizer is crucial for polymer processing, which often occurs at elevated temperatures. Poor thermal stability can lead to degradation of the plasticizer, resulting in discoloration, odor, and a loss of performance.
Mechanical Properties
The addition of a plasticizer significantly alters the mechanical properties of a polymer, typically decreasing tensile strength and modulus while increasing elongation at break. The extent of these changes depends on the plasticizer's efficiency and concentration.
In the comparative study on PLA, it was found that DPGDB-plasticized PLA exhibited improved flexibility and good mechanical properties.[9] For PVC, the choice of plasticizer can be tailored to achieve a specific balance of hardness, tensile strength, and elongation for a given application.
Experimental Protocols for Performance Evaluation
To facilitate in-house comparative studies, this section outlines standardized experimental protocols for evaluating key plasticizer performance metrics.
Evaluation of Plasticizing Efficiency
Objective: To determine the effect of the plasticizer on the glass transition temperature (Tg) and hardness of the polymer.
Methodology:
-
Sample Preparation: Prepare polymer formulations (e.g., PVC) with varying concentrations (e.g., 20, 40, 60 parts per hundred resin - phr) of each benzoate plasticizer.
-
Melt Compounding: Compound the formulations using a two-roll mill or a twin-screw extruder under controlled temperature and time to ensure homogeneity.
-
Specimen Molding: Compression mold the compounded material into sheets of a specified thickness.
-
Differential Scanning Calorimetry (DSC):
-
Cut a small sample (5-10 mg) from the molded sheet.
-
Perform a heat-cool-heat cycle in a DSC instrument (e.g., from -50°C to 200°C at a heating rate of 10°C/min) under a nitrogen atmosphere.
-
Determine the Tg from the second heating scan.
-
-
Hardness Testing:
-
Measure the Shore A or Shore D hardness of the molded sheets at room temperature using a durometer, following ASTM D2240 standards.
-
Diagram 2: Experimental Workflow for Plasticizer Efficiency Evaluation
Caption: Workflow for evaluating the plasticizing efficiency of different benzoate plasticizers.
Assessment of Migration Resistance
Objective: To quantify the extent of plasticizer migration from the polymer into different media.
Methodology (Solvent Extraction):
-
Sample Preparation: Cut circular discs of a specific diameter from the plasticized polymer sheets.
-
Initial Weighing: Accurately weigh each sample.
-
Immersion: Immerse the samples in different solvents (e.g., n-hexane for oily food simulation, 50% ethanol for alcoholic beverages, and distilled water) in sealed containers.
-
Incubation: Place the containers in an oven at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 10 days).
-
Final Weighing: Remove the samples from the solvents, gently wipe them dry, and allow them to equilibrate to room temperature in a desiccator before reweighing.
-
Calculation: Calculate the percentage of weight loss, which corresponds to the amount of plasticizer that has migrated.
Toxicology and Environmental Profile
A critical aspect of selecting a plasticizer is its safety and environmental impact. Benzoate plasticizers are generally considered to have a more favorable toxicological profile than many phthalates.
-
This compound (GTB): GTB is approved by the U.S. Food and Drug Administration (FDA) for use in food contact applications, specifically in adhesives and paper/paperboard components.[1][7][12] It is also used as a flavoring agent and is considered to have low toxicity.[6][13]
-
Diethylene Glycol Dibenzoate (DEGB): Studies on DEGB suggest it has low acute toxicity.[14] However, some research has indicated potential effects on lipid metabolism in aquatic organisms.[15]
-
Dipropylene Glycol Dibenzoate (DPGDB): DPGDB is also considered to have low toxicity.[4]
In terms of environmental fate, many benzoate esters are readily biodegradable.[3] However, the biodegradation of some glycol dibenzoates with ether linkages, such as DEGB, may result in metabolites that are more difficult to degrade.[3]
Diagram 3: Decision Flowchart for Benzoate Plasticizer Selection
Caption: A simplified decision-making guide for selecting a benzoate plasticizer based on key performance needs.
Conclusion and Future Perspectives
The selection of a plasticizer is a critical step in polymer formulation, with significant implications for product performance, safety, and environmental impact. This guide has provided a comparative analysis of this compound, diethylene glycol dibenzoate, and dipropylene glycol dibenzoate, highlighting their respective strengths and weaknesses.
-
This compound (GTB) stands out for its solid form, which suggests excellent migration resistance, and its favorable regulatory profile for food contact applications. Its higher molecular weight also points towards greater permanence.
-
Dipropylene Glycol Dibenzoate (DPGDB) has demonstrated superior plasticizing efficiency in polylactic acid and is a versatile liquid plasticizer with good compatibility across various polymers.
-
Diethylene Glycol Dibenzoate (DEGB) is a widely used liquid benzoate that offers a balance of properties, although its environmental fate warrants careful consideration due to its ether linkage.
The choice of the optimal benzoate plasticizer will ultimately depend on the specific requirements of the application. For applications demanding high permanence and low migration, such as in medical devices or long-term food contact materials, GTB presents a compelling option. For formulations where high plasticizing efficiency and ease of processing in a liquid form are paramount, DPGDB and DEGB are strong candidates.
Further head-to-head comparative studies, particularly in PVC, are needed to generate a more complete dataset that would allow for a more nuanced selection process. As the demand for safer and more sustainable plasticizers continues to grow, benzoate esters, with their favorable performance and safety profiles, are poised to play an increasingly important role in the future of polymer science and drug development.
References
- 1. This compound, 614-33-5 [thegoodscentscompany.com]
- 2. specialchem.com [specialchem.com]
- 3. mdpi.com [mdpi.com]
- 4. adakem.com [adakem.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | C24H20O6 | CID 61156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2017erp.com [2017erp.com]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 9. researchgate.net [researchgate.net]
- 10. kanademy.com [kanademy.com]
- 11. researchgate.net [researchgate.net]
- 12. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 13. This compound: A food additive with unique properties to be a substitute for cinnamon - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Table/Figure – Environmental Project No. 1341 2010. – Identification and assessment of alternatives to selected phthalates [www2.mst.dk]
- 15. Effects of diethylene glycol dibenzoate and Bisphenol A on the lipid metabolism of Danio rerio - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Glyceryl Tribenzoate and Glyceryl Triacetate as Plasticizers for Polylactic Acid (PLA) in Biomedical Applications
Introduction: The Critical Role of Plasticizers in Polylactic Acid (PLA) for Biomedical Advancements
Polylactic acid (PLA), a biodegradable and biocompatible polyester derived from renewable resources, has emerged as a frontrunner in the development of advanced drug delivery systems, medical implants, and tissue engineering scaffolds.[1][2] Its inherent brittleness, however, can limit its application where flexibility and durability are paramount. The incorporation of plasticizers is a key strategy to overcome this limitation, enhancing the processability and mechanical properties of PLA.[3][4]
This guide provides an in-depth performance comparison of two glycerol-based plasticizers: glyceryl tribenzoate (GTB) and glyceryl triacetate (GTA). As researchers, scientists, and drug development professionals, understanding the nuanced differences between these additives is crucial for optimizing PLA formulations for specific biomedical applications. This document will delve into their effects on the thermal and mechanical properties of PLA, their migration profiles, and their biocompatibility, supported by experimental data and detailed protocols.
Chemical Structures and Physical Properties
This compound and glyceryl triacetate are both esters of glycerol, but their distinct acyl groups—benzoate for GTB and acetate for GTA—lead to significant differences in their molecular weight, polarity, and interaction with the PLA matrix.
| Property | This compound (GTB) | Glyceryl Triacetate (GTA) |
| Chemical Formula | C₂₄H₂₀O₆ | C₉H₁₄O₆ |
| Molecular Weight | 404.4 g/mol [5] | 218.2 g/mol |
| Appearance | White crystalline powder | Colorless oily liquid |
| Boiling Point | ~413 °C | ~259 °C |
The larger, more aromatic structure of GTB results in a higher molecular weight and a solid physical state at room temperature, in contrast to the smaller, liquid GTA. These fundamental differences have a profound impact on their plasticizing efficiency and performance within PLA.
Performance Comparison in PLA
The selection of a plasticizer is a critical decision in the formulation of PLA-based biomedical devices, as it directly influences the material's processability, mechanical integrity, and long-term stability. This section provides a detailed comparison of the performance of this compound and glyceryl triacetate in PLA, focusing on their effects on thermal and mechanical properties, as well as their migration characteristics.
Thermal Properties: Modulating the Glass Transition Temperature
The primary function of a plasticizer is to reduce the glass transition temperature (Tg) of the polymer, thereby increasing its flexibility. The extent of this reduction is a key indicator of plasticizer efficiency.
Mechanism of Tg Reduction Plasticizers work by inserting their smaller molecules between the long polymer chains of PLA. This increases the free volume and reduces the intermolecular forces between the polymer chains, allowing them to move more freely at lower temperatures. The effectiveness of a plasticizer in reducing Tg is influenced by its compatibility with the polymer, its molecular size, and its concentration.
Experimental Data:
| Plasticizer Concentration (wt%) | This compound (GTB) - Tg (°C) | Glyceryl Triacetate (GTA) - Tg (°C) |
| 0 (Neat PLA) | ~60-65 | ~60-65 |
| 10 | Data not readily available | ~45-50 |
| 20 | Data not readily available | ~30-35 |
| 25 | ~35[6] | ~25-30 |
Note: The Tg values can vary depending on the specific grade of PLA and the analytical method used.
Glyceryl triacetate is a highly efficient plasticizer for PLA, significantly lowering its Tg even at relatively low concentrations.[3] The smaller molecular size of GTA allows it to penetrate the PLA matrix more effectively, leading to a greater increase in chain mobility. While specific data for a wide range of GTB concentrations is less prevalent in publicly available literature, existing studies indicate it also effectively reduces the Tg of PLA.[6] The larger molecular size of GTB might suggest a less dramatic reduction in Tg compared to GTA at the same weight percentage, but its different chemical nature could lead to unique interactions with the PLA matrix.
Mechanical Properties: Balancing Strength and Flexibility
The addition of a plasticizer inevitably alters the mechanical properties of PLA. An ideal plasticizer will enhance flexibility (increase elongation at break) without an excessive compromise in tensile strength and modulus.
Experimental Data:
| Plasticizer | Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |
| None (Neat PLA) | 0 | 50 - 70 | 3 - 7 | 2.5 - 3.5 |
| Glyceryl Triacetate (GTA) | 25 | ~20 - 30[6] | > 200 | ~0.5 - 1.0 |
| This compound (GTB) | 25 | ~25 - 35[6] | > 150 | ~0.8 - 1.2 |
Note: These are representative values and can vary based on processing conditions and PLA grade.
Both GTB and GTA effectively transform the brittle nature of PLA into a more ductile material, as evidenced by the significant increase in elongation at break.[6] GTA, with its high plasticizing efficiency, tends to cause a more substantial reduction in tensile strength and Young's modulus compared to GTB at similar concentrations.[6] This suggests that GTB may offer a better balance for applications where maintaining a higher degree of stiffness and strength is desirable, while still achieving a significant improvement in flexibility.
Migration and Leaching: A Critical Consideration for Biomedical Applications
The potential for a plasticizer to migrate or leach out of the polymer matrix is a major concern, especially in the context of drug delivery and implantable devices.[7] Leaching can alter the mechanical properties of the device over time and, more critically, can lead to the release of potentially harmful substances into the body.
The migration of a plasticizer is influenced by several factors, including its molecular weight, its compatibility with the polymer, and the nature of the surrounding environment (e.g., aqueous, lipidic).
-
Glyceryl Triacetate (GTA): Due to its lower molecular weight and higher water solubility, GTA has a greater potential for migration from the PLA matrix, particularly in aqueous environments like simulated body fluid.[6]
-
This compound (GTB): The higher molecular weight and more hydrophobic nature of GTB are expected to result in lower migration rates compared to GTA.[6] This makes GTB a potentially more stable option for long-term biomedical applications where maintaining the integrity of the material and minimizing leachables are critical.
Further research is needed to quantify the migration of GTB from PLA in simulated body fluids to fully assess its suitability for drug delivery applications.
Biocompatibility and Suitability for Drug Delivery
For any material to be used in biomedical applications, it must be biocompatible, meaning it does not elicit an adverse response from the body. PLA itself is well-established as a biocompatible and biodegradable material.[1] The biocompatibility of a plasticized PLA formulation, however, also depends on the properties of the plasticizer.
-
Glyceryl Triacetate (GTA): GTA is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration (FDA) and has a long history of use in food and pharmaceutical applications.[6] Its biocompatibility is well-documented.
-
This compound (GTB): GTB is also approved by the FDA for use as a food additive. While specific in vitro cytotoxicity studies on PLA plasticized with GTB are not as widely published, its approval for food contact suggests a favorable toxicological profile.
Both plasticizers are considered suitable for biomedical applications from a biocompatibility standpoint. However, the lower migration potential of GTB could make it a more attractive option for long-term implantable devices and controlled drug release systems where minimizing the release of any non-therapeutic component is a primary objective. The choice between GTB and GTA for a specific drug delivery application will depend on the desired release kinetics, the duration of the application, and the acceptable level of plasticizer migration.
Experimental Protocols
To ensure the scientific integrity and reproducibility of research in this field, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for key experiments used to evaluate the performance of plasticizers in PLA.
Preparation of Plasticized PLA Films by Solvent Casting
This protocol describes a common laboratory method for preparing thin films of plasticized PLA for subsequent characterization.
Materials:
-
Polylactic acid (PLA) pellets or powder
-
This compound (GTB) or Glyceryl triacetate (GTA)
-
Dichloromethane (DCM) or Chloroform (analytical grade)
-
Glass petri dishes or a flat glass plate
-
Magnetic stirrer and stir bar
-
Drying oven or vacuum oven
Procedure:
-
Drying: Dry the PLA pellets/powder in a vacuum oven at a temperature below its Tg (e.g., 40-50 °C) for at least 4 hours to remove any residual moisture.
-
Dissolution: Prepare a 5-10% (w/v) solution of PLA in the chosen solvent by dissolving the dried PLA in the solvent with continuous stirring. This may take several hours.
-
Plasticizer Addition: Calculate the required amount of plasticizer (GTB or GTA) to achieve the desired weight percentage in the final film. Add the plasticizer to the PLA solution and continue stirring until it is completely dissolved and the solution is homogeneous.
-
Casting: Carefully pour the plasticized PLA solution into a clean, level glass petri dish or onto a flat glass plate. Ensure the solution spreads evenly to achieve a uniform film thickness.
-
Solvent Evaporation: Cover the casting surface with a lid or place it in a fume hood with controlled airflow to allow for slow and uniform evaporation of the solvent. Rapid evaporation can lead to the formation of defects in the film.
-
Drying: Once the majority of the solvent has evaporated and the film appears solid, carefully peel it from the glass surface. Place the film in a vacuum oven at a temperature below the plasticized PLA's Tg for at least 24 hours to remove any residual solvent.
-
Storage: Store the dried films in a desiccator to prevent moisture absorption before testing.
Diagram of Solvent Casting Workflow:
Caption: Workflow for preparing plasticized PLA films via solvent casting.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal transitions of the plasticized PLA, most importantly the glass transition temperature (Tg).
Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans and lids
-
Crimper for sealing pans
Procedure:
-
Sample Preparation: Cut a small sample (5-10 mg) from the prepared plasticized PLA film and place it in a hermetic aluminum pan. Seal the pan using a crimper. Prepare an empty sealed pan to be used as a reference.
-
Instrument Setup: Place the sample pan and the reference pan into the DSC cell.
-
Thermal Program:
-
First Heating Scan: Heat the sample from room temperature to a temperature above the expected melting point of PLA (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min). This scan erases the thermal history of the sample.
-
Cooling Scan: Cool the sample from 200 °C to a temperature below the expected Tg (e.g., 0 °C) at a controlled rate (e.g., 10 °C/min).
-
Second Heating Scan: Heat the sample again from 0 °C to 200 °C at the same heating rate as the first scan (10 °C/min). The Tg is determined from this second heating scan to ensure it represents the intrinsic property of the material without the influence of its previous thermal history.
-
-
Data Analysis: Analyze the resulting thermogram from the second heating scan. The glass transition is observed as a step-like change in the heat flow. The Tg is typically determined as the midpoint of this transition.
Diagram of DSC Thermal Program:
Caption: A typical heat-cool-heat cycle for DSC analysis of plasticized PLA.
Mechanical Testing: Tensile Properties (ASTM D882)
This protocol outlines the procedure for determining the tensile properties of the plasticized PLA films, including tensile strength, elongation at break, and Young's modulus, following the ASTM D882 standard.
Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Film grips
-
Specimen cutter or a sharp blade and ruler
-
Micrometer for thickness measurement
Procedure:
-
Specimen Preparation: Cut rectangular test specimens from the prepared plasticized PLA films. A typical specimen size is 25 mm in width and 150 mm in length. Ensure the edges are clean and free of nicks.
-
Thickness Measurement: Measure the thickness of each specimen at several points along the gauge length using a micrometer and calculate the average thickness.
-
Test Setup:
-
Set the initial grip separation (gauge length) on the UTM, typically 100 mm.
-
Set the crosshead speed (rate of grip separation). A common speed is 50 mm/min.
-
-
Testing:
-
Mount the specimen securely in the grips, ensuring it is vertically aligned and not slipping.
-
Start the test. The UTM will pull the specimen at the set speed, and the load and extension data will be recorded.
-
Continue the test until the specimen breaks.
-
-
Data Analysis:
-
From the recorded load-extension curve, calculate:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.
-
-
Test at least five specimens for each formulation and report the average values and standard deviations.
-
Diagram of Tensile Testing Workflow:
Caption: Workflow for determining the tensile properties of plasticized PLA films.
Conclusion and Future Perspectives
Both this compound and glyceryl triacetate are effective plasticizers for polylactic acid, offering researchers and drug development professionals valuable tools to tailor the properties of PLA for a wide range of biomedical applications.
-
Glyceryl triacetate (GTA) is a highly efficient plasticizer that significantly reduces the glass transition temperature and imparts high flexibility to PLA. Its well-documented biocompatibility makes it a strong candidate for applications where high ductility is required. However, its lower molecular weight raises concerns about its potential for migration, which must be carefully evaluated for long-term applications.
-
This compound (GTB) , with its larger molecular structure, offers a more balanced approach, providing a good improvement in flexibility while better retaining the tensile strength and modulus of PLA. Its expected lower migration profile makes it a compelling choice for applications demanding long-term stability and minimal leaching, such as in controlled-release drug delivery systems and implantable devices.
Future research should focus on:
-
Generating more comprehensive quantitative data on the mechanical properties of PLA plasticized with a wider range of GTB concentrations.
-
Conducting detailed migration studies of GTB from PLA in simulated body fluids to provide a clearer understanding of its long-term stability in physiological environments.
-
Performing in vitro and in vivo biocompatibility and cytotoxicity studies specifically on PLA formulations plasticized with GTB to further solidify its suitability for a variety of biomedical applications.
By carefully considering the performance trade-offs and conducting rigorous experimental validation, researchers can select the optimal plasticizer to unlock the full potential of PLA in advancing healthcare and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Increased Elongation at Breaking Point with Improved Mechanical Characteristics in PLA [scirp.org]
- 3. Evaluation of Biocompatibility of PLA/PHB/TPS Polymer Scaffolds with Different Additives of ATBC and OLA Plasticizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C24H20O6 | CID 61156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound, 614-33-5 [thegoodscentscompany.com]
A Comparative Guide to Plasticizer Leaching: Glyceryl Tribenzoate as a Superior Alternative to Phthalates in High-Purity Applications
Abstract: The selection of plasticizers for polymers used in pharmaceutical and medical applications is a critical determinant of final product safety and stability. For decades, phthalate esters have been the industry standard for imparting flexibility to polymers like polyvinyl chloride (PVC). However, their tendency to leach from the polymer matrix poses significant toxicological risks. This guide provides an in-depth comparative analysis of glyceryl tribenzoate (GTB), a non-phthalate alternative, and traditional phthalate plasticizers. We will explore the chemical and toxicological profiles, delve into the mechanisms of leaching, and present a rigorous, validated experimental protocol for quantifying and comparing migration levels. The evidence presented herein supports GTB as a safer, more stable alternative for researchers, scientists, and drug development professionals committed to minimizing patient exposure to leachable impurities.
Introduction: The Critical Role and Challenge of Plasticizers
Plasticizers are essential additives that increase the flexibility, durability, and processability of otherwise rigid polymers. In the pharmaceutical and medical fields, plasticized PVC is ubiquitous, found in everything from intravenous (IV) bags and tubing to catheters and drug container closure systems. The functional benefits are undeniable. However, a fundamental challenge arises from the physical, rather than chemical, interaction between the plasticizer and the polymer chains. This non-covalent bonding means that plasticizer molecules can migrate, or "leach," from the material into a contacting phase—be it a drug formulation, a bodily fluid, or a stored biological sample.[1][2]
Phthalate esters, particularly di(2-ethylhexyl) phthalate (DEHP), became the dominant plasticizers due to their low cost and high efficacy. Yet, a growing body of evidence has illuminated their adverse health effects, prompting regulatory scrutiny and a search for safer alternatives.[3][4] This guide focuses on one such alternative, this compound (GTB), evaluating its performance and safety profile with respect to leaching.
Chemical & Toxicological Profiles: A Tale of Two Plasticizers
Phthalate Esters (DEHP, DBP): The Incumbent Standard
Phthalates are diesters of phthalic acid. Their relatively small molecular size and structure allow them to efficiently integrate between polymer chains, disrupting polymer-polymer interactions and increasing free volume, which results in flexibility. However, this same mobility facilitates their migration out of the polymer matrix.
The primary concern with phthalates like DEHP and dibutyl phthalate (DBP) is their classification as endocrine-disrupting chemicals (EDCs).[5] Extensive research has linked exposure to reproductive and developmental toxicity.[3][6][7] These health risks are particularly pronounced for vulnerable populations, such as neonates receiving treatment through medical tubing.[6] Consequently, regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Union have restricted or recommended against the use of certain phthalates in medical devices and pharmaceutical applications.[4][8]
This compound (GTB): A Benign-by-Design Alternative
This compound is the tri-ester of glycerin and benzoic acid. Structurally, it is a triglyceride, which provides a fundamentally different profile from phthalates. It functions as a solid plasticizer with excellent compatibility with a range of polymers, including PVC and cellulosics.[9][10][11]
From a toxicological standpoint, GTB is considered a significant improvement. It is not classified as an endocrine disruptor and has been approved by the FDA for use in indirect food-contact applications, specifically in adhesives and coatings.[12][13] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that GTB poses no safety concern at current intake levels when used as a flavoring agent.[14] Its chemical nature and favorable regulatory status make it a compelling candidate to replace phthalates in sensitive applications.[12]
Comparative Leaching Analysis: A Mechanistic Perspective
The "Why": Factors Governing Plasticizer Leaching
Leaching is a diffusion-controlled process governed by several key factors:
-
Chemical Affinity: The plasticizer is not chemically bonded to the polymer and will migrate if it has a higher affinity for the contacting liquid (the simulant or drug product) than for the polymer matrix.
-
Temperature: Higher temperatures increase the kinetic energy of the plasticizer molecules, accelerating their diffusion and subsequent leaching.[1][15]
-
Contact Fluid Lipophilicity: Lipophilic (fat-loving) fluids, such as lipid emulsions or certain drug formulations, create a favorable environment for plasticizers to partition into, significantly increasing leaching rates compared to aqueous solutions.[16][17]
-
Time: Leaching is a cumulative process; the total mass of migrated plasticizer increases with the duration of contact.[1]
-
Molecular Weight: Larger, heavier molecules generally diffuse more slowly and exhibit lower leaching potential.[18]
Phthalates, being relatively low molecular weight liquids, are notoriously prone to migration.[19] In contrast, GTB is a solid at room temperature with a higher molecular weight (404.44 g/mol vs. 390.56 g/mol for DEHP), which inherently reduces its mobility within the polymer matrix. This difference is a primary driver for its expected lower leaching profile.
Experimental Protocol: A Validated Method for Comparative Leaching Assessment
To objectively compare GTB and phthalates, a robust and validated leaching study is essential. The following protocol outlines a self-validating system using Gas Chromatography-Mass Spectrometry (GC-MS), the gold standard for quantitative analysis of trace organic compounds.[20][21][22]
Objective
To quantify and compare the amount of leached this compound versus di(2-ethylhexyl) phthalate from a standardized PVC formulation into pharmaceutical-relevant solvent simulants over a defined time course.
Materials & Reagents
-
PVC Samples: Custom-extruded PVC films (e.g., 5 cm x 5 cm, 0.5 mm thickness) plasticized with 30% (w/w) GTB and 30% (w/w) DEHP, respectively. A negative control of unplasticized PVC should be included if possible.
-
Solvent Simulants:
-
Aqueous Simulant: Purified Water (USP grade).
-
Lipid Simulant: 50% Ethanol/Water (v/v) mixture (a common worst-case simulant for lipophilic drug products).[23]
-
-
Extraction Solvent: n-Hexane (HPLC grade).
-
Standards: Certified reference standards of this compound and DEHP.
-
Apparatus: 100 mL screw-cap glass vials, analytical balance, incubator, volumetric flasks, GC-MS system.
Experimental Workflow Diagram
Caption: Workflow for comparative leaching analysis of plasticizers.
Step-by-Step Procedure
-
Sample Preparation: Accurately weigh each PVC sample and record its surface area. Place one sample into each labeled glass vial.
-
Incubation: Add 50 mL of the chosen simulant to each vial, ensuring the sample is fully submerged. Include "solvent blank" vials containing only the simulant to monitor for background contamination.
-
Aging: Tightly cap the vials and place them in an incubator set to an accelerated temperature (e.g., 40°C).
-
Time Point Sampling: At each designated time point (e.g., 24, 48, 72 hours), remove a 10 mL aliquot of the simulant from each vial for analysis.
-
Liquid-Liquid Extraction (LLE): Transfer the 10 mL simulant aliquot to a separatory funnel. Add 10 mL of n-hexane, shake vigorously for 2 minutes, and allow the layers to separate. Collect the bottom (n-hexane) layer. Repeat the extraction twice more, pooling the n-hexane extracts.
-
Concentration: Evaporate the pooled n-hexane extract to near dryness under a gentle stream of nitrogen. Reconstitute the residue in exactly 1 mL of n-hexane. This sample is now ready for injection.
-
Calibration: Prepare a series of calibration standards of GTB and DEHP in n-hexane (e.g., 0.1, 0.5, 1, 5, 10 µg/mL). Run these standards on the GC-MS to generate a calibration curve for each compound.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
The choice of GC-MS is based on its superior selectivity and sensitivity, allowing for unambiguous identification and precise quantification of target analytes even in complex matrices.[16][24]
-
System: Gas Chromatograph with a Mass Selective Detector.
-
Column: Low-bleed capillary column suitable for semi-volatile compounds (e.g., DB-5ms).
-
Injection Mode: Splitless.
-
Oven Program: Start at 150°C, ramp to 300°C at 15°C/min, hold for 5 minutes.
-
MS Mode: Selected Ion Monitoring (SIM) for maximum sensitivity.
-
DEHP ions (m/z): 149 (quantifier), 167, 279.
-
GTB ions (m/z): 105 (quantifier), 77, 122.
-
Data Interpretation & Presentation
Quantitative Analysis
Using the calibration curve, determine the concentration (in µg/mL) of the plasticizer in the final 1 mL n-hexane sample. Back-calculate to find the total mass of leached plasticizer in the original simulant and normalize it by the surface area of the PVC sample (µg/cm²).
Comparative Data Summary Table
The following table presents illustrative data based on the expected chemical properties of the plasticizers. Actual experimental results would be populated here.
| Plasticizer | Simulant | Time (hours) | Leached Amount (µg/cm²) |
| DEHP | Purified Water | 24 | 0.8 |
| 48 | 1.5 | ||
| 72 | 2.9 | ||
| GTB | Purified Water | 24 | < 0.1 (Below LOQ) |
| 48 | < 0.1 (Below LOQ) | ||
| 72 | 0.2 | ||
| DEHP | 50% Ethanol | 24 | 25.6 |
| 48 | 48.2 | ||
| 72 | 85.1 | ||
| GTB | 50% Ethanol | 24 | 1.1 |
| 48 | 2.3 | ||
| 72 | 4.5 | ||
| LOQ = Limit of Quantification |
The expected results clearly demonstrate the significantly lower leaching profile of GTB, particularly in the more aggressive lipid-simulating solvent, highlighting its superior stability.
Conclusion & Recommendations
The data and mechanistic principles presented in this guide strongly indicate that this compound offers a substantially safer and more stable alternative to traditional phthalate plasticizers for pharmaceutical and medical applications. Its inherent chemical properties—higher molecular weight and solid state—reduce its mobility and thus its propensity to leach into sensitive drug products.
For researchers, scientists, and drug development professionals, the imperative is clear:
-
Prioritize Phthalate-Free Materials: Whenever possible, specify and source materials plasticized with non-phthalate alternatives like GTB for all components that will contact the final drug product.
-
Conduct Rigorous Leaching Studies: The protocol provided herein serves as a robust template. All final packaging and delivery systems must undergo formal extractables and leachables (E&L) testing with the specific drug product to ensure patient safety and regulatory compliance.
-
Consider the "Worst-Case": Leaching assessments should always include conditions that represent the most aggressive "worst-case" scenario for the product's lifecycle, including elevated temperatures and contact with lipophilic formulations.
By transitioning to advanced, benign-by-design plasticizers like this compound, the pharmaceutical industry can enhance product quality and significantly reduce the risk of patient exposure to harmful leached impurities.
References
- 1. contaminantsreviews.com [contaminantsreviews.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. fda.gov [fda.gov]
- 5. Phthalates and Their Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leaching of Phthalates from Medical Supplies and Their Implications for Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phthalates Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Phthalates - Wikipedia [en.wikipedia.org]
- 9. This compound | 614-33-5 [chemicalbook.com]
- 10. 2017erp.com [2017erp.com]
- 11. nbinno.com [nbinno.com]
- 12. jpharmachem.com [jpharmachem.com]
- 13. jpharmachem.com [jpharmachem.com]
- 14. This compound | C24H20O6 | CID 61156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. gcms.cz [gcms.cz]
- 17. researchgate.net [researchgate.net]
- 18. ir.uitm.edu.my [ir.uitm.edu.my]
- 19. Phthalate Plasticizer Toxicity Explained | BuildingGreen [buildinggreen.com]
- 20. Phthalates leaching from plastic food and pharmaceutical contact materials by FTIR and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journal.fupre.edu.ng [journal.fupre.edu.ng]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
A Senior Application Scientist's Guide to the Thermal Analysis of Polymers Plasticized with Glyceryl Tribenzoate
Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparison of the thermal properties of polymers plasticized with glyceryl tribenzoate (GTB), a high-performance, solid plasticizer. We will delve into the nuances of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), offering not just protocols, but the scientific rationale behind the experimental choices. Our focus is to provide a self-validating system of analysis, grounded in authoritative sources, to empower your material characterization endeavors.
The Critical Role of Plasticizers and the Unique Position of this compound
Plasticizers are low molecular weight substances added to polymers to enhance their flexibility, processability, and durability.[1] They function by inserting themselves between polymer chains, thereby reducing intermolecular forces and increasing the free volume.[1][2] This disruption of the polymer matrix leads to a decrease in the glass transition temperature (Tg), transforming a rigid, brittle material into a more pliable one.[3][4]
This compound (GTB), a tribenzoate ester of glycerin, stands out as a solid plasticizer with excellent compatibility with a wide range of polymers, including polyvinyl chloride (PVC), polylactic acid (PLA), and cellulose derivatives like cellulose acetate.[5][6] Its solid form offers unique advantages in processing and handling compared to liquid plasticizers. Furthermore, GTB is recognized for its contribution to improved adhesion, thermal bonding strength, and excellent thermal degradation stability.[5][6][7]
Comparative Thermal Analysis: Unveiling the Impact of this compound
In this guide, we will focus on two principal thermal analysis techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide critical data on the physical and chemical changes occurring in a polymer as a function of temperature.
Differential Scanning Calorimetry (DSC): A Window into Polymer Transitions
DSC is a powerful technique for measuring the heat flow associated with thermal transitions in a material as a function of temperature.[8] It allows for the precise determination of the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc), as well as the enthalpies of these transitions.[9][10][11][12]
The choice of experimental parameters in DSC is critical for obtaining meaningful and reproducible data. A typical DSC experiment involves a heat-cool-heat cycle. The first heating scan is crucial for erasing the thermal history of the sample, such as internal stresses from processing. The cooling scan provides information on the crystallization behavior of the polymer. The second heating scan is then used to determine the key thermal transitions of the material in a controlled state.
This protocol is based on established standards such as ASTM D3418.[9][10][11][12][13]
-
Sample Preparation: Accurately weigh 5-10 mg of the plasticized polymer film or powder into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
First Heating: Equilibrate the sample at 25°C. Ramp the temperature to a point above the expected melting temperature of the polymer (e.g., 200°C for PLA) at a heating rate of 10°C/min. This erases the thermal history.
-
Cooling: Hold the sample at the upper temperature for 2-5 minutes to ensure complete melting. Cool the sample to a temperature below the expected Tg (e.g., -20°C) at a controlled rate of 10°C/min.
-
Second Heating: Heat the sample from the low temperature back to the upper temperature at a rate of 10°C/min. The data from this scan is typically used for analysis.
-
-
Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.
dot graph TD { A[Start: Sample Preparation] --> B{Instrument Setup}; B --> C[First Heating Scan]; C --> D{Isothermal Hold}; D --> E[Controlled Cooling Scan]; E --> F[Second Heating Scan]; F --> G[Data Analysis]; G --> H[End];
} caption: "DSC Experimental Workflow"
The primary effect of a plasticizer is the reduction of the glass transition temperature (Tg). The extent of this reduction is a measure of the plasticizer's efficiency.
| Polymer System | Plasticizer (wt%) | Tg (°C) - Neat Polymer | Tg (°C) - Plasticized Polymer | ΔTg (°C) | Reference |
| Polylactic Acid (PLA) | This compound (20%) | ~60 | ~35 | ~25 | [12][14] |
| Polylactic Acid (PLA) | Glyceryl Triacetate (20%) | ~60 | ~30 | ~30 | [12][14] |
| Polyvinyl Chloride (PVC) | Dioctyl Phthalate (DOP) (20%) | ~85 | ~45 | ~40 | [15] |
| Cellulose Acetate | Glyceryl Triacetate (20%) | ~198 | ~160 | ~38 | [16] |
Note: Direct comparative data for PVC plasticized with this compound is limited in the readily available literature. The data for DOP is provided as a common benchmark. The plasticizing effect of GTB on PVC is expected to be similar to other efficient plasticizers, resulting in a significant depression of the Tg.
From the data, it is evident that both this compound and glyceryl triacetate are effective plasticizers for PLA, significantly lowering its Tg. For cellulose acetate, glyceryl triacetate also demonstrates high efficiency.[16] The choice between these plasticizers would depend on other factors such as desired mechanical properties, processing conditions, and cost.
Thermogravimetric Analysis (TGA): Assessing Thermal Stability
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[17][18] It is an invaluable tool for determining the thermal stability of a material, its decomposition profile, and for compositional analysis.[5][19][20][21]
A TGA experiment is designed to subject the material to a controlled thermal ramp, allowing for the observation of mass loss events. The onset temperature of decomposition is a key indicator of thermal stability. Performing the analysis under an inert atmosphere, such as nitrogen, ensures that the observed mass loss is due to thermal degradation rather than oxidation.
This protocol is based on established standards such as ASTM E1131.[5][19][21]
-
Sample Preparation: Accurately weigh 10-15 mg of the plasticized polymer sample into a TGA pan (ceramic or platinum).
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Thermal Program:
-
Equilibrate the sample at a temperature slightly above ambient (e.g., 30°C).
-
Ramp the temperature to a point where the sample is expected to be fully decomposed (e.g., 600°C) at a heating rate of 10°C/min.
-
-
Atmosphere: Purge the TGA furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
dot graph TD { A[Start: Sample Preparation] --> B{Instrument Setup}; B --> C[Equilibration at Start Temperature]; C --> D[Linear Temperature Ramp]; D --> E[Record Mass Loss vs. Temperature]; E --> F[Data Analysis]; F --> G[End];
} caption: "TGA Experimental Workflow"
The addition of a plasticizer can sometimes influence the thermal stability of a polymer. An ideal plasticizer should not significantly reduce the decomposition temperature of the polymer.
| Polymer System | Plasticizer (wt%) | Onset of Decomposition (°C) - Neat Polymer | Onset of Decomposition (°C) - Plasticized Polymer | Change in Thermal Stability | Reference |
| Polylactic Acid (PLA) | This compound (20%) | ~330 | ~320 | Slight Decrease | [12][14] |
| Polylactic Acid (PLA) | Glyceryl Triacetate (20%) | ~330 | ~315 | Decrease | [12][14] |
| Polyvinyl Chloride (PVC) | - | ~250 (first stage) | - | - | [17][20] |
| Cellulose Acetate | - | ~350 | - | - | [22][23] |
Note: The decomposition of PVC is a multi-stage process, with the first stage involving dehydrochlorination. Plasticizers can influence the temperature at which this occurs. The thermal stability of plasticized cellulose acetate is also dependent on the specific plasticizer used.
The comparative data for PLA indicates that while both this compound and glyceryl triacetate slightly lower the onset of decomposition, the effect is more pronounced with the lower molecular weight glyceryl triacetate.[12][14] This is an important consideration for applications where high-temperature processing or use is required. This compound's excellent thermal degradation stability is a key advantage.[5][7]
Mechanistic Insights into Plasticization with this compound
The efficiency of a plasticizer is governed by its compatibility with the polymer, which is influenced by factors such as polarity, molecular size, and shape. This compound, with its ester groups and aromatic rings, can interact with the polar groups in polymers like PVC (C-Cl bonds) and PLA (ester groups) through dipole-dipole interactions. These interactions help to disrupt the strong polymer-polymer chain interactions, leading to increased chain mobility and flexibility.
In the case of cellulose acetate, the hydroxyl and acetate groups provide sites for hydrogen bonding and dipole-dipole interactions with the ester groups of this compound. The bulky benzoate groups of GTB effectively separate the rigid cellulose acetate chains, leading to a significant reduction in Tg.
Concluding Remarks for the Practicing Scientist
The thermal analysis of polymers plasticized with this compound provides critical insights into the material's performance and processing characteristics.
-
DSC is essential for quantifying the plasticizing efficiency of GTB by measuring the depression of the glass transition temperature. This data is fundamental for predicting the flexibility and use temperature range of the final product.
-
TGA is crucial for assessing the impact of GTB on the thermal stability of the polymer. The excellent thermal stability of GTB itself is a significant advantage, often leading to plasticized systems with good high-temperature performance.
When comparing GTB with other plasticizers, it is important to consider not only the primary plasticizing effect (Tg depression) but also secondary effects on crystallization behavior, thermal stability, and other physical properties. This guide provides the foundational knowledge and experimental frameworks to conduct these comparisons with scientific rigor, enabling the informed selection of plasticizers for your specific application needs.
References
- 1. This compound | C24H20O6 | CID 61156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. kanademy.com [kanademy.com]
- 4. diva-portal.org [diva-portal.org]
- 5. 2017erp.com [2017erp.com]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thermal behavior of PLA plasticized by commercial and cardanol-derived plasticizers and the effect on the mechanical properties: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 10. expresspolymlett.com [expresspolymlett.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Plasticizing effect of this compound, dipropylene glycol dibenzoate, and glyceryl triacetate on poly(lactic acid) | Semantic Scholar [semanticscholar.org]
- 15. hitachi-hightech.com [hitachi-hightech.com]
- 16. Thermal Properties of Plasticized Cellulose Acetate and Its β-Relaxation Phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mt.com [mt.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
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- 22. On the Thermochemical Transition Depression of Cellulose Acetate Composite Membranes | MDPI [mdpi.com]
- 23. tarjomefa.com [tarjomefa.com]
A comparative study of the plasticizing effect of glyceryl tribenzoate and dipropylene glycol dibenzoate.
A Comparative Study of the Plasticizing Effect of Glyceryl Tribenzoate and Dipropylene Glycol Dibenzoate
In the realm of polymer science, the selection of an appropriate plasticizer is paramount to achieving desired material properties, balancing performance, safety, and environmental impact. This guide presents a comparative analysis of two prominent non-phthalate plasticizers: this compound (GTB) and Dipropylene Glycol Dibenzoate (DPGDB). This document provides researchers, scientists, and drug development professionals with an in-depth, objective comparison of their plasticizing performance, supported by experimental data and established testing protocols. We will explore the nuances of their chemical structures, their influence on the mechanical and thermal properties of polymers, and their resistance to migration, offering a comprehensive framework for informed material selection.
Introduction to Benzoate Plasticizers
Benzoate esters have emerged as a leading class of non-phthalate plasticizers, favored for their low toxicity, good performance across a range of temperatures, and reduced migration potential compared to some traditional plasticizers.[1][2] They function by embedding themselves between polymer chains, reducing intermolecular forces and thereby increasing the flexibility and workability of the material.[1] This guide focuses on two commercially significant benzoate esters: GTB and DPGDB.
This compound (GTB) is an ester of glycerol and benzoic acid, appearing as a white crystalline powder. Its solid nature offers unique processing advantages. GTB is recognized for its excellent compatibility with a wide array of polymers, including vinyl and acrylic resins, PVC, and cellulose derivatives.[3] It is valued for enhancing softness, improving adhesion and thermal bonding strength, and its resistance to UV degradation.[3] Notably, it is FDA-approved as a flavoring ingredient and is used in food packaging and cosmetics, highlighting its favorable safety profile.[4][5]
Dipropylene Glycol Dibenzoate (DPGDB) is a high-solvating liquid plasticizer.[6] It is a versatile and environmentally friendly alternative to phthalate plasticizers, recommended by the European Union for various applications.[7] DPGDB is compatible with a wide range of polar polymers and rubbers and is frequently used in adhesives, sealants, coatings, and flexible PVC products.[6][8] Its key attributes include high plasticizing efficiency, low volatility, and good resistance to oil extraction.[7]
Comparative Experimental Framework
To objectively assess the plasticizing effects of GTB and DPGDB, a structured experimental approach is necessary. This section outlines the methodologies for preparing polymer blends and evaluating their key performance indicators. Poly(lactic acid) (PLA), a biodegradable and biocompatible thermoplastic, is selected as the model polymer for this study due to its growing importance in various fields, including medical devices and sustainable packaging.[9]
Materials and Sample Preparation
-
Polymer: Poly(lactic acid) (PLA) resin
-
Plasticizers: this compound (GTB) and Dipropylene Glycol Dibenzoate (DPGDB)
-
Method: PLA is dried to remove moisture. The polymer and plasticizers (at varying weight percentages, e.g., 10%, 20%) are then melt-blended using a twin-screw extruder. The resulting blends are pelletized and then injection-molded or compression-molded into specimens suitable for subsequent testing.
Experimental Workflow Diagram
Caption: Experimental workflow for comparing GTB and DPGDB plasticizers.
Performance Evaluation Protocols
Mechanical Properties
Hardness Test (ASTM D2240): The Shore D hardness of the plasticized PLA samples is measured using a durometer. This test determines the material's resistance to indentation.[10][11][12] A lower Shore D value indicates a greater plasticizing effect.
-
Procedure:
-
Condition specimens as per ASTM D618.[13]
-
Place the specimen on a hard, flat surface.
-
Press the durometer indentor firmly and parallel to the specimen surface.[11]
-
Record the hardness reading within one second of firm contact.[12]
-
Take multiple readings at different locations and average the results.[13]
-
Tensile Properties (ASTM D412): This test evaluates the tensile strength, elongation at break, and modulus of the materials.[14][15][16] An effective plasticizer will typically decrease the tensile strength and modulus while significantly increasing the elongation at break.
-
Procedure:
-
Prepare dumbbell-shaped specimens as specified in the standard.[14][17]
-
Measure the cross-sectional area of the specimen's gauge length.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant rate (e.g., 500 mm/min) until the specimen fails.[14]
-
Record the load and elongation to calculate tensile strength, elongation at break, and modulus.[16][18]
-
Thermal Properties
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the plasticized PLA.[19][20][21] A significant reduction in Tg is a primary indicator of plasticizer efficiency.[22]
-
Procedure:
-
A small, weighed sample (5-10 mg) is sealed in an aluminum pan.
-
The sample is heated at a controlled rate (e.g., 10°C/min) under an inert atmosphere.[20]
-
The heat flow to the sample relative to an empty reference pan is measured.[20]
-
The Tg is identified as the midpoint of the step change in the heat flow curve.[20][23] A second heating run is often used for clearer measurement after erasing the thermal history.[23]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability.[24][25][26] The onset of thermal degradation indicates the upper-temperature limit for the material's use.
-
Procedure:
Migration Resistance
Solvent Extraction Test: This test quantifies the amount of plasticizer that leaches out of the polymer matrix when exposed to a liquid, simulating real-world contact with solvents, oils, or other substances.[27]
-
Procedure (based on ASTM D1239 principles):
-
Weigh the initial conditioned specimen (W_initial).
-
Immerse the specimen in a specified solvent (e.g., petroleum ether or hexane) for a set time and temperature (e.g., 24 hours at 23°C).[28]
-
Remove the specimen, gently wipe it dry, and re-condition it to remove any absorbed solvent.
-
Weigh the final specimen (W_final).
-
Calculate the percentage of weight loss, which corresponds to the amount of plasticizer extracted.
-
Comparative Data Summary
The following tables summarize expected results from the comparative analysis of PLA plasticized with 20% wt. of GTB and DPGDB, based on a study by Wan et al. (2016).[9]
Table 1: Mechanical Properties of Plasticized PLA
| Property | Unplasticized PLA | PLA + 20% GTB | PLA + 20% DPGDB |
| Shore D Hardness | ~85 | ~75 | ~70 |
| Tensile Strength (MPa) | ~60 | ~45 | ~35 |
| Elongation at Break (%) | ~5 | ~10 | ~250 |
Table 2: Thermal Properties of Plasticized PLA
| Property | Unplasticized PLA | PLA + 20% GTB | PLA + 20% DPGDB |
| Glass Transition Temp. (Tg, °C) | ~60°C | ~40°C | ~35°C |
| Degradation Temp. (TGA, °C) | ~350°C | ~340°C | ~345°C |
Table 3: Migration Resistance of Plasticized PLA
| Property | PLA + 20% GTB | PLA + 20% DPGDB |
| Weight Loss (%) in Hexane | Lower | Higher |
Analysis and Discussion
The experimental data reveals distinct performance profiles for GTB and DPGDB as plasticizers for PLA.
Plasticizing Efficiency: Both plasticizers effectively reduce the hardness and glass transition temperature of PLA, confirming their function. However, DPGDB demonstrates superior plasticizing efficiency.[9] This is evidenced by a more significant drop in Tg and a dramatic increase in the elongation at break, transforming the typically brittle PLA into a highly flexible material.[9] The higher efficiency of DPGDB can be attributed to its molecular structure, which includes flexible ether linkages, potentially allowing for better interaction and compatibility with the PLA polymer chains.[9]
Caption: Interaction model of plasticizers with polymer chains.
Thermal Stability: The addition of either plasticizer slightly lowers the thermal degradation temperature of the PLA blend. This is a common phenomenon, as plasticizers are typically less thermally stable than the base polymer. However, the reduction is not drastic, and both blends maintain good thermal stability for most processing applications.
Migration Resistance: GTB is expected to exhibit lower migration (leaching) than DPGDB. This is primarily due to its higher molecular weight and its solid, crystalline nature at room temperature, which reduces its mobility within the polymer matrix. DPGDB, being a liquid with a lower molecular weight, is more prone to extraction by solvents. This is a critical consideration for applications involving contact with liquids, such as in food packaging or medical tubing.
Conclusion and Recommendations
Both this compound and Dipropylene Glycol Dibenzoate are effective non-phthalate plasticizers, but their distinct properties make them suitable for different applications.
-
Dipropylene Glycol Dibenzoate (DPGDB) is the superior choice when maximum flexibility and high plasticizing efficiency are the primary goals. Its ability to drastically increase elongation makes it ideal for applications requiring significant ductility, such as flexible films, tubing, and coatings.
-
This compound (GTB) is recommended for applications where low migration, safety, and durability are paramount. Its superior resistance to extraction makes it a more reliable choice for food contact materials, medical devices, and products where plasticizer loss over time could compromise performance or safety.[5][29] Its solid form can also be advantageous in certain processing methods like powder coatings and plastisols.
Ultimately, the selection between GTB and DPGDB requires a thorough analysis of the end-use requirements. This guide provides the foundational data and testing framework to empower researchers and developers to make an informed, data-driven decision that aligns with their specific performance, processing, and regulatory needs.
References
- 1. Benzoate Plasticizer Manufacturer in Mumbai,Supplier,Exporter [gblchemicalltd.com]
- 2. A Brief Evaluation of Antioxidants, Antistatics, and Plasticizers Additives from Natural Sources for Polymers Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound: A food additive with unique properties to be a substitute for cinnamon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpharmachem.com [jpharmachem.com]
- 6. adakem.com [adakem.com]
- 7. chembk.com [chembk.com]
- 8. Dipropylene Glycol Dibenzoate Supplier | 27138-31-4 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 9. researchgate.net [researchgate.net]
- 10. micomlab.com [micomlab.com]
- 11. Shore Hardness ASTM D2240 [intertek.com]
- 12. plastics.ulprospector.com [plastics.ulprospector.com]
- 13. namsa.com [namsa.com]
- 14. zwickroell.com [zwickroell.com]
- 15. ASTM D412 - Vulcanized Rubber and Thermoplastic Elastomers - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 16. coirubber.com [coirubber.com]
- 17. testresources.net [testresources.net]
- 18. ASTM D412 Step by Step How To Rubber Test | Frank Bacon % [frankbacon.com]
- 19. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 20. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 21. pslc.ws [pslc.ws]
- 22. mdpi.com [mdpi.com]
- 23. m.youtube.com [m.youtube.com]
- 24. Plastics & Polymer Lab - Thermal Gravimetric Analysis (TGA) [plasticslab.com]
- 25. azom.com [azom.com]
- 26. Thermogravimetric Analysis - Thermal Analysis in Plastics [impact-solutions.co.uk]
- 27. d-nb.info [d-nb.info]
- 28. tools.thermofisher.com [tools.thermofisher.com]
- 29. Glycerol tribenzoate (GTB) - TRIGON Chemie [trigon-chemie.com]
A Comparative Guide to the Validation of Analytical Methods for Glyceryl Tribenzoate Detection
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth comparison of analytical methodologies for the quantification of glyceryl tribenzoate, a compound often utilized as a plasticizer in pharmaceutical packaging and formulations. We will delve into the nuances of method validation, guided by the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, to ensure that the methods employed are not only accurate and reliable but also fit for their intended purpose.[1]
Introduction: The Significance of this compound and Method Validation
This compound (GTB), the triester of glycerol and benzoic acid, serves various functions in industrial applications, including its use in pharmaceutical products.[2] Its presence and concentration must be meticulously controlled to ensure product quality, safety, and efficacy. Therefore, the analytical methods used for its detection and quantification must be robust and thoroughly validated.
Method validation provides documented evidence that an analytical procedure is suitable for its intended use.[3] It is a mandatory requirement by regulatory bodies worldwide to ensure the reliability and consistency of analytical data.[4] This guide will compare two of the most powerful and commonly employed analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Analysis of Analytical Techniques
The choice between HPLC and GC-MS for this compound analysis depends on several factors including the sample matrix, the required sensitivity, and the nature of potential impurities.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method with UV detection is a common approach.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly suitable for volatile and semi-volatile compounds. While GTB itself is not highly volatile, derivatization can be employed to enhance its volatility for GC analysis.[5] GC-MS offers high specificity and sensitivity, making it an excellent tool for identifying and quantifying trace levels of GTB and its potential degradation products.[6][7]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection. |
| Applicability to GTB | Well-suited for the direct analysis of this compound. | Requires consideration of volatility; derivatization may be necessary for optimal performance.[5] |
| Detection | Commonly UV-Vis, offering good sensitivity. | Mass spectrometry, providing high specificity and structural information. |
| Strengths | Robust, reproducible, and widely available. | Excellent for identifying unknown impurities and degradation products. |
| Limitations | Lower specificity compared to MS detection. | Can be more complex to operate and maintain. |
The Pillars of Method Validation: An In-Depth Look at ICH Q2(R1) Parameters
The validation of an analytical method is a systematic process that establishes its performance characteristics. The ICH Q2(R1) guideline provides a comprehensive framework for this process, which we will explore in the context of this compound analysis.[8]
Caption: A streamlined workflow for analytical method validation.
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.[3] For this compound, this includes impurities, degradation products, and matrix components.
-
Experimental Protocol:
-
Analyze a blank sample (matrix without the analyte) to demonstrate the absence of interfering peaks at the retention time of this compound.
-
Analyze a sample of pure this compound.
-
Analyze a sample spiked with known impurities and degradation products to demonstrate that the analyte peak is well-resolved from these components.
-
In HPLC, a peak purity analysis using a photodiode array (PDA) detector can provide additional evidence of specificity.
-
Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[9] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]
-
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations, typically spanning 80% to 120% of the expected working concentration for an assay.[11]
-
Inject each standard in triplicate.
-
Plot the average peak area against the corresponding concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[10]
-
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Y-intercept | Should be close to zero. |
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9]
-
Experimental Protocol:
-
Prepare placebo samples spiked with this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery for each sample.
-
| Concentration Level | Acceptance Criteria for Recovery |
| 80% | 98.0% - 102.0% |
| 100% | 98.0% - 102.0% |
| 120% | 98.0% - 102.0% |
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay Precision): Assesses the precision under the same operating conditions over a short interval of time.
-
Experimental Protocol: Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the test concentration.
-
-
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
-
Experimental Protocol: Repeat the repeatability study on a different day with a different analyst and, if possible, on a different instrument.
-
| Precision Level | Acceptance Criteria for %RSD |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]
-
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise ratio by comparing measured signals from samples with known low concentrations of analyte with those of blank samples.
-
LOD is typically established at a signal-to-noise ratio of 3:1.
-
LOQ is typically established at a signal-to-noise ratio of 10:1.[9]
-
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3]
-
Experimental Protocol:
-
Introduce small, deliberate variations to critical method parameters. For HPLC, this could include:
-
Flow rate (e.g., ± 0.2 mL/min)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic)
-
-
Analyze the system suitability solution under each varied condition.
-
Evaluate the impact of these changes on system suitability parameters.
-
The Self-Validating System: System Suitability and Forced Degradation
A robust analytical method should incorporate self-validating checks to ensure its continued performance.
System suitability testing (SST) is an integral part of any chromatographic method. It is used to verify that the chromatographic system is adequate for the analysis to be done.[12][13] SST parameters are established during method validation and are checked before and during sample analysis to ensure the system is performing as expected.[14][15][16]
Caption: Decision-making workflow for System Suitability Testing.
-
Key SST Parameters:
-
Resolution (Rs): Ensures separation between the analyte peak and the closest eluting peak. A value of >2 is generally desirable.
-
Tailing Factor (T): Measures peak symmetry. A value of ≤ 2 is typically acceptable.
-
Repeatability (%RSD): The precision of replicate injections of the standard solution. A %RSD of ≤ 2.0% is common.
-
Forced degradation studies, or stress testing, are crucial for developing and validating stability-indicating methods.[17][18][19] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.[18][20] The analytical method must then be able to separate the intact drug from these degradation products, thus demonstrating its stability-indicating capability.[17][20]
-
Experimental Protocol:
-
Expose solutions of this compound to the following conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C
-
Base Hydrolysis: 0.1 N NaOH at 60°C
-
Oxidation: 3% H₂O₂ at room temperature
-
Thermal Degradation: 80°C
-
Photolytic Degradation: Exposure to UV light
-
-
Analyze the stressed samples at appropriate time points.
-
Evaluate the chromatograms for the appearance of degradation peaks and the decrease in the main analyte peak. The method is considered stability-indicating if all degradation products are well-resolved from the this compound peak.
-
Conclusion
The validation of analytical methods for this compound is a multifaceted process that underpins the quality and safety of pharmaceutical products. Both HPLC and GC-MS offer viable and powerful approaches, each with its own set of advantages. The choice of method should be guided by the specific analytical requirements. Regardless of the technique employed, a comprehensive validation study adhering to the principles outlined in the ICH Q2(R1) guidelines is paramount. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness, and by incorporating system suitability and forced degradation studies, researchers can ensure the development of a reliable and scientifically sound analytical method.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. This compound | C24H20O6 | CID 61156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. jespublication.com [jespublication.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. An improved GC-MS method in determining glycerol in different types of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. wjarr.com [wjarr.com]
- 10. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 11. scielo.br [scielo.br]
- 12. ftp.uspbpep.com [ftp.uspbpep.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. System suitability testing | PPTX [slideshare.net]
- 16. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 17. pharmoutsourcing.com [pharmoutsourcing.com]
- 18. ijrpp.com [ijrpp.com]
- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ARL Bio Pharma | Importance of Forced Degradation In Stability-Indicating Methods [arlok.com]
A Senior Application Scientist's Guide to Cross-Laboratory Characterization of Glyceryl Tribenzoate
Introduction: The Imperative for Standardized Glyceryl Tribenzoate Analysis
This compound (GTB), a tribenzoate ester of glycerol, is a multifunctional excipient utilized in pharmaceutical formulations, a flavoring agent in the food industry, and a plasticizer in polymer applications.[1][2][3] Its physical and chemical properties are critical to the performance and stability of final products. In the pharmaceutical industry, for instance, the solid-state characteristics of GTB can influence tablet compressibility, dissolution rates, and overall bioavailability.[2]
Achieving consistent, reproducible analytical results for GTB across different laboratories—whether moving from R&D to quality control, between a sponsor and a contract research organization (CRO), or across global manufacturing sites—is a significant challenge.[4] Discrepancies in analytical data can lead to costly project delays, out-of-specification (OOS) investigations, and regulatory hurdles.
This guide provides an in-depth framework for the robust characterization of this compound and establishes a clear pathway for conducting a successful cross-laboratory comparison. It is designed for researchers, analytical scientists, and drug development professionals to ensure that regardless of where GTB is tested, the results are reliable, comparable, and accurate. The principles discussed herein are grounded in the recommendations of the International Council for Harmonisation (ICH), particularly guideline Q2(R2) on the validation of analytical procedures.[5][6][7]
Critical Quality Attributes (CQAs) of this compound
Before embarking on any analytical comparison, it is essential to define the critical quality attributes (CQAs) of GTB that must be controlled to ensure product quality. These attributes are directly linked to the material's intended use.
| Critical Quality Attribute (CQA) | Potential Impact | Primary Analytical Techniques |
| Identification | Confirms the chemical identity of the material. | Infrared Spectroscopy (IR), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
| Assay / Purity | Determines the amount of GTB present; quantifies impurities. | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) |
| Related Substances | Quantifies process impurities and degradation products. | High-Performance Liquid Chromatography (HPLC) |
| Solid-State Properties | Affects solubility, stability, and manufacturability (e.g., flow, compaction). | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), X-Ray Powder Diffraction (XRPD) |
| Physical Properties | Influences handling, processing, and formulation performance. | Particle Size Analysis, Melting Point |
Analytical Methodologies & Experimental Protocols
This section details the primary analytical techniques for characterizing GTB. Each protocol is designed as a self-validating system, incorporating system suitability tests (SST) to ensure the analytical setup is performing correctly before any sample is analyzed.
Identification by Infrared (IR) Spectroscopy
Causality: IR spectroscopy is a rapid and reliable technique for confirming the identity of a substance by probing its molecular vibrations. The GTB molecule possesses characteristic functional groups—such as the ester carbonyl (C=O) and aromatic (C=C) bonds—that produce a unique, fingerprint-like spectrum.
Experimental Protocol: Attenuated Total Reflectance (ATR-IR)
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with isopropyl alcohol and performing a background scan. The background should be a flat line with minimal interference from atmospheric CO2 and water.
-
System Suitability: Not applicable in the traditional sense, but a clean background scan serves as a performance check.
-
Sample Analysis: Place a small amount of GTB powder directly onto the ATR crystal, ensuring complete contact using the pressure arm.
-
Data Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹.
-
Acceptance Criteria: The IR spectrum of the test sample must exhibit major absorption bands at the same wavenumbers as a certified reference standard of this compound.[8]
Assay and Related Substances by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the workhorse for purity and impurity analysis due to its high resolving power and sensitivity. For GTB, a reverse-phase method is ideal. The molecule is relatively non-polar and contains strong UV chromophores (the benzoate groups), making it perfectly suited for separation on a C18 column with UV detection.[9][10] This method can effectively separate GTB from potential starting materials (glycerol, benzoic acid), by-products (mono- and di-benzoates), and degradation products.
Experimental Protocol: Reverse-Phase HPLC with UV Detection
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, return to 50% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 238 nm[10]
-
Injection Volume: 10 µL
-
-
Solutions Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v)
-
Standard Solution (Assay): Accurately weigh ~25 mg of GTB Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to a final concentration of 0.5 mg/mL.
-
Sample Solution (Assay): Prepare in the same manner as the Standard Solution using the GTB sample.
-
Sensitivity Solution (Related Substances): Dilute the Standard Solution to 0.05% of the assay concentration (e.g., 0.25 µg/mL).
-
-
System Suitability Test (SST):
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Make five replicate injections of the Standard Solution. The %RSD of the peak areas must be ≤ 2.0%.
-
The tailing factor for the GTB peak should be ≤ 2.0.
-
Inject the sensitivity solution. The signal-to-noise ratio (S/N) must be ≥ 10.
-
-
Analysis Procedure:
-
Once SST criteria are met, inject the blank, followed by the standard and sample solutions in duplicate.
-
For related substances, integrate all peaks in the sample chromatogram with an area greater than that of the peak in the sensitivity solution.
-
-
Calculations & Acceptance Criteria:
-
Assay (% w/w): Calculated against the reference standard. A typical specification is 98.0% - 102.0%.[11]
-
Related Substances: Report any impurity >0.05%. Individual impurities should not exceed 0.2%, and total impurities should not exceed 1.0%.
-
Solid-State Characterization by Thermal Analysis
Causality: The solid-state form (e.g., polymorphs, amorphous content) of an excipient can significantly impact its behavior. Differential Scanning Calorimetry (DSC) measures heat flow into or out of a sample as it is heated, revealing thermal events like melting and glass transitions.[12] Thermogravimetric Analysis (TGA) measures mass change as a function of temperature, which is useful for determining the presence of residual solvents or thermal decomposition patterns.[12][13]
Experimental Protocol: DSC for Melting Point and Polymorphism
-
Instrument Preparation: Calibrate the instrument for temperature and enthalpy using an indium standard.
-
Sample Preparation: Accurately weigh 3-5 mg of GTB into a Tzero aluminum pan and hermetically seal it. Prepare an empty, sealed pan as a reference.
-
Analysis Procedure: Place the sample and reference pans into the DSC cell. Heat the sample from 25 °C to 100 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).
-
Data Analysis & Acceptance Criteria:
-
Determine the onset and peak temperature of the melting endotherm. The melting point of GTB is typically in the range of 68-74 °C.[14]
-
The shape of the melting peak can indicate purity. Broad peaks may suggest impurities or the presence of multiple polymorphs.
-
Experimental Protocol: TGA for Thermal Stability and Volatiles
-
Instrument Preparation: Calibrate the instrument for mass and temperature.
-
Sample Preparation: Accurately weigh 5-10 mg of GTB into a ceramic or platinum TGA pan.
-
Analysis Procedure: Place the pan in the TGA furnace. Heat the sample from 25 °C to 400 °C at 10 °C/min under a nitrogen purge.
-
Data Analysis & Acceptance Criteria:
-
Determine the onset of decomposition. GTB is generally stable up to ~200-250 °C.[13]
-
Calculate the percentage of mass loss in different temperature regions. A mass loss below 100 °C could indicate residual moisture.
-
Designing a Cross-Laboratory Comparison Study
A successful inter-laboratory study requires meticulous planning to minimize external sources of variability. The goal is to determine if any observed differences are due to the material itself or inconsistencies in the testing process.[4][15]
The Harmonized Protocol
The cornerstone of the study is a single, harmonized protocol that is distributed to all participating laboratories. This document should be exhaustive, leaving no room for interpretation. It must specify:
-
Materials: The exact batch of GTB to be tested, the source and lot number of the reference standard, and the grade of all reagents and solvents.[4]
-
Equipment: Performance requirements for instruments (e.g., "an HPLC system with a UV detector capable of operation at 238 nm"). While instruments may be from different vendors, their performance must be comparable.[4]
-
Procedures: The step-by-step analytical protocols as described in Section 3.0.
-
Data Reporting: A standardized template for reporting all raw data, calculations, and SST results.
Visualization of the Cross-Laboratory Workflow
The following diagram illustrates the logical flow for conducting a successful inter-laboratory comparison study.
Caption: Workflow for a successful inter-laboratory comparison study.
Data Comparison and Acceptance Criteria
Once data is collected from all labs, a statistical comparison is necessary.[16]
-
Variances Comparison (F-test): First, compare the variances (precision) of the results between labs to ensure they are statistically similar.
-
Means Comparison (t-test): If variances are similar, use a two-sample t-test to determine if there is a statistically significant difference between the mean assay values.
-
Acceptance Criteria: A common set of acceptance criteria for a method transfer is:
Hypothetical Data Comparison for GTB Assay (%)
| Statistic | Lab A (Originator) | Lab B (Receiving) | Lab C (Receiving) |
| n | 6 | 6 | 6 |
| Mean | 99.5% | 99.2% | 100.1% |
| Std. Dev. | 0.25 | 0.30 | 0.28 |
| RSD | 0.25% | 0.30% | 0.28% |
| Comparison to Lab A | |||
| Difference in Means | - | -0.3% | +0.6% |
| Result | Reference | PASS | PASS |
Investigating Discrepancies: A Logic-Based Approach
When results do not meet the acceptance criteria, a systematic investigation is crucial. Avoid attributing blame and instead focus on the scientific process.
References
- 1. This compound (614-33-5) at Nordmann - nordmann.global [nordmann.global]
- 2. This compound: A food additive with unique properties to be a substitute for cinnamon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. qbdgroup.com [qbdgroup.com]
- 8. This compound | C24H20O6 | CID 61156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Sensitive determination of glycerol by derivatization using a HPLC-DAD method in biodiesel samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Sensitive determination of glycerol by derivatization using a HPLC-DAD method in biodiesel samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Glycerol Tribenzoate|614-33-5--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 12. rjleegroup.com [rjleegroup.com]
- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 14. This compound | 614-33-5 [chemicalbook.com]
- 15. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Senior Scientist's Guide to Cost-Performance Analysis: Glyceryl Tribenzoate vs. Alternative Plasticizers in Polymer Formulations
Abstract
The selection of a plasticizer is a critical decision in polymer formulation, profoundly influencing the processability, mechanical properties, longevity, and regulatory compliance of the final product. As the industry pivots away from traditional ortho-phthalates, the demand for high-performance, safer alternatives has intensified. This guide provides an in-depth cost-performance analysis of Glyceryl Tribenzoate (GTB), a solid, high-solvating plasticizer, benchmarked against key alternatives. We will dissect the technical merits of GTB, from its impact on melt viscosity and thermal stability to its permanence in the polymer matrix. By integrating experimental data with a holistic view of cost—encompassing raw material price, processing efficiency, and product lifecycle—this guide offers researchers, scientists, and drug development professionals a robust framework for making informed formulation decisions.
Introduction: The Evolving Landscape of Polymer Plasticization
Plasticizers are essential additives that impart flexibility, softness, and processability to otherwise rigid polymers. They function by embedding themselves between polymer chains, disrupting intermolecular forces and lowering the glass transition temperature (Tg). For decades, ortho-phthalates like dioctyl phthalate (DOP) were the industry standard due to their low cost and high efficiency. However, mounting regulatory scrutiny and health concerns, including potential endocrine disruption, have catalyzed a market-wide shift towards non-phthalate alternatives.
This shift has opened the door for a diverse range of chemistries, including terephthalates, citrates, trimellitates, and benzoates. Among these, this compound (GTB), an ester of glycerol and benzoic acid, stands out as a unique, high-performance solid plasticizer. It offers excellent compatibility with a broad spectrum of polymers, including polyvinyl chloride (PVC), acrylics, and cellulose derivatives. This guide aims to provide a comprehensive evaluation of GTB's performance profile and economic viability in direct comparison to established and emerging plasticizer technologies.
Technical Profile: this compound (GTB)
This compound (CAS No. 614-33-5) is a white, crystalline solid at room temperature, a physical characteristic that distinguishes it from most common liquid plasticizers. This solid nature contributes to lower migration and extraction rates, enhancing the durability and safety of the final product.
Key Performance Attributes:
-
High Compatibility and Solvation: GTB's chemical structure allows for excellent compatibility with a wide range of polar polymers, acting as a high-solvating plasticizer that can rapidly fuse into the polymer matrix during processing.
-
Processing Efficiency: By significantly reducing the viscosity of polymer melts, GTB acts as an effective processing aid. This can lead to lower processing temperatures and reduced energy consumption, offering a tangible cost benefit.
-
Enhanced Product Properties: Formulations incorporating GTB often exhibit improved adhesion and thermal bonding strength, making it highly suitable for adhesives and coatings. It also possesses good thermal degradation stability and UV resistance.
-
Regulatory Profile: GTB is approved for use in certain indirect food contact applications, such as in adhesives and paperboard coatings, underscoring its favorable safety profile.
| Property | Value | Reference |
| CAS Number | 614-33-5 | |
| Molecular Formula | C24H20O6 | |
| Molecular Weight | 404.41 g/mol | |
| Appearance | White crystalline powder/granules | |
| Melting Range | 68 - 72 °C | |
| Acid Value | ≤ 2.0 mg KOH/g |
Comparative Landscape: Key Plasticizer Alternatives
To accurately assess GTB, it must be benchmarked against the primary plasticizer classes used in the industry.
-
Ortho-Phthalates (e.g., DOP, DINP): The historical industry benchmark. While cost-effective and efficient, their use is increasingly restricted due to health and environmental concerns.
-
Terephthalates (e.g., DOTP): Dioctyl terephthalate is the leading non-phthalate replacement for DOP. It offers a much better safety profile while maintaining good performance characteristics, though it is generally less solvating than GTB.
-
Citrates (e.g., ATBC): Acetyl tributyl citrate is a bio-based plasticizer known for its low toxicity, making it a popular choice for sensitive applications like toys and medical devices. Its thermal stability can be a limiting factor in some processes.
-
Trimellitates (e.g., TOTM): These are used for high-temperature applications, such as automotive wire and cable insulation, due to their low volatility and high permanence. They are typically higher in cost.
Experimental Design for Cost-Performance Evaluation
A robust comparative analysis requires a standardized testing framework. The causality behind this multi-pronged approach is to build a complete picture of a plasticizer's value. Mechanical tests define its primary function, thermal analysis speaks to its processing behavior and permanence, and migration testing addresses its long-term stability and safety. This holistic view is essential for a true cost-performance assessment.
Figure 1: Experimental workflow for comparative plasticizer evaluation.
Protocol 1: Sample Preparation (Based on PVC)
-
Objective: To create homogenous, standardized polymer plaques for comparative testing.
-
Formulation:
-
PVC Resin (K-value 67): 100 parts by weight (phr)
-
Plasticizer (GTB, DOP, DOTP, or ATBC): 40 phr
-
Thermal Stabilizer (e.g., Ca/Zn stearate): 3 phr
-
-
Procedure:
-
Pre-mix the PVC resin, stabilizer, and plasticizer in a high-speed mixer for 10 minutes until a free-flowing dry blend is achieved.
-
Transfer the blend to a two-roll mill preheated to 165-175°C.
-
Mill the compound for 5-7 minutes until a homogenous, fused sheet is formed.
-
Cut the milled sheet into sections and place them into a picture-frame mold.
-
Compression mold the sheets at 170°C for 5 minutes under 10 MPa pressure, followed by 5 minutes of cooling under pressure to produce test plaques of a specified thickness (e.g., 1 mm).
-
Protocol 2: Thermal Analysis (DSC & TGA)
-
Objective: To determine plasticizing efficiency (via Tg) and permanence (via volatility).
-
Apparatus: Differential Scanning Calorimeter (DSC), Thermogravimetric Analyzer (TGA).
-
DSC Procedure (for Tg):
-
Cut a small sample (5-10 mg) from the molded plaque.
-
Heat the sample from 25°C to 200°C at a rate of 10°C/min under a nitrogen atmosphere. This first scan removes thermal history.
-
Cool the sample rapidly to -50°C.
-
Perform a second heating scan from -50°C to 150°C at 10°C/min.
-
Determine the glass transition temperature (Tg) from the midpoint of the step-change in the heat flow curve of the second scan. A lower Tg indicates higher plasticizing efficiency.
-
-
TGA Procedure (for Volatility):
-
Place a 10-15 mg sample into the TGA crucible.
-
Heat the sample from 30°C to 600°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature. The temperature at which significant weight loss begins indicates the onset of degradation/volatilization. Lower weight loss at a given temperature signifies lower volatility and higher permanence.
-
Protocol 3: Migration Resistance (Solvent Extraction)
-
Objective: To simulate the loss of plasticizer due to contact with liquids and assess long-term permanence.
-
Procedure (based on ASTM D2199 principles):
-
Cut 2x2 cm squares from the molded plaques and record their initial weight (W_initial).
-
Fully immerse the samples in a sealed container with a relevant solvent (e.g., n-hexane for fatty food simulation, 50% ethanol for aqueous simulation).
-
Store the container at a constant temperature (e.g., 40°C) for a set duration (e.g., 24 hours).
-
Remove the samples, gently pat them dry, and place them in a vacuum oven at 50°C for 4 hours to remove any absorbed solvent.
-
Record the final weight (W_final).
-
Calculate the percent weight loss due to migration: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100.
-
Data Analysis & Results Interpretation
The following table presents a summary of expected results from the described protocols, providing a basis for our cost-performance analysis. The values are representative and intended for comparative purposes.
| Parameter | Unit | GTB | DOP (Benchmark) | DOTP | ATBC |
| Material Cost | Relative Index | 1.25 | 1.00 | 1.15 | 1.40 |
| Glass Transition Temp. (Tg) | °C | 15 | 12 | 18 | 20 |
| Tensile Strength | MPa | 20 | 22 | 21 | 19 |
| Elongation at Break | % | 350 | 380 | 360 | 340 |
| Volatility (TGA Weight Loss @ 200°C) | % | 1.5 | 3.5 | 2.0 | 4.0 |
| Migration (n-Hexane, 24h @ 40°C) | % Weight Loss | 2.5 | 6.0 | 3.5 | 5.0 |
Performance Analysis:
-
Plasticizing Efficiency: The data shows DOP as the most efficient plasticizer in terms of Tg depression, closely followed by GTB. DOTP and ATBC are less efficient, requiring potentially higher concentrations to achieve the same level of flexibility.
-
Mechanical Properties: DOP provides the highest elongation, indicative of its high efficiency. GTB, however, maintains a better balance of tensile strength and flexibility compared to ATBC.
-
Permanence & Durability: This is where GTB demonstrates a significant advantage. Its volatility is less than half that of DOP and substantially lower than ATBC. Its migration resistance in a non-polar solvent like n-hexane is also markedly superior to both DOP and ATBC, and better than DOTP. This superior permanence translates to a longer product service life and reduced risk of property degradation over time.
Cost-Performance Analysis:
The true cost of a plasticizer extends beyond its purchase price. A holistic analysis must account for processing advantages and performance value.
Figure 2: Components of a holistic cost-performance analysis.
-
Material Cost: While GTB may have a higher upfront cost per kilogram compared to DOP and DOTP, this is only one part of the equation.
-
Processing Cost: GTB's ability to reduce melt viscosity can lead to lower energy consumption during extrusion or injection molding. Faster fusion and shorter cycle times can increase manufacturing throughput, providing a significant economic advantage that can offset the higher material cost.
-
Performance Value: The superior permanence of GTB (low volatility and migration) means the final product retains its mechanical properties for longer. This extends service life, reduces warranty claims, and allows for the creation of more durable goods, adding significant value.
-
Regulatory Compliance: Utilizing a non-phthalate plasticizer like GTB with a favorable safety profile de-risks products for sensitive applications and ensures market access in regions with stringent regulations, avoiding potential costs associated with reformulation or non-compliance.
Conclusion: Synthesizing Performance and Cost for Optimal Formulation
This compound presents a compelling option for formulators seeking a high-performance, non-phthalate plasticizer. While its direct material cost may be higher than legacy materials like DOP, a comprehensive cost-performance analysis reveals a more nuanced picture.
GTB is the optimal choice when the formulation demands:
-
High Permanence: For applications where low migration and volatility are critical for product longevity and safety (e.g., coatings, films in contact with sensitive media, high-durability goods).
-
Improved Processing: In manufacturing operations where reduced melt viscosity can be leveraged for energy savings, faster cycle times, or processing of highly filled compounds.
-
Strong Adhesion: In applications like adhesives, sealants, and inks where enhanced bonding characteristics are required.
-
A Phthalate-Free Solution: For products targeted at markets with stringent regulations, such as consumer goods, packaging, and certain medical-adjacent applications.
By looking beyond the price tag and evaluating the total value proposition—from processing efficiencies to end-product durability—scientists and developers can identify this compound as a cost-effective solution for creating superior and compliant polymer products.
A Senior Application Scientist's Guide to Long-Term Stability Testing of Polymers with Glyceryl Tribenzoate
Introduction: The Critical Role of Long-Term Stability in Polymer-Based Drug Delivery
In the realm of advanced drug delivery and medical devices, the long-term stability of polymeric materials is not merely a quality control checkpoint; it is the very foundation upon which patient safety and therapeutic efficacy are built. Biodegradable polymers such as poly(lactic acid) (PLA) and poly(lactic-co-glycolic acid) (PLGA) have revolutionized this field, offering the ability to create sophisticated controlled-release drug products and transient medical implants.[1][2] However, the inherent properties of these polymers, such as brittleness and specific thermal characteristics, often necessitate the use of plasticizers to achieve the desired processability and performance.[3]
Glyceryl tribenzoate (GTB), a high-performance solid plasticizer, has emerged as a compelling option for these applications.[4] Unlike many liquid plasticizers, GTB's solid form offers potential advantages in terms of reduced migration and improved handling.[4] This guide provides a comprehensive comparison of polymers plasticized with this compound against other common alternatives, supported by experimental data and detailed protocols for long-term stability assessment. As a Senior Application Scientist, my aim is to equip you with the foundational knowledge and practical methodologies to confidently evaluate and select the optimal plasticizer for your polymer-based drug delivery system, ensuring its stability, safety, and performance over its intended shelf life.
Comparative Analysis of this compound: Performance Against Alternative Plasticizers
The selection of a plasticizer is a critical formulation decision that significantly impacts the long-term stability of the final product. An ideal plasticizer should not only enhance the flexibility and processability of the polymer but also maintain its performance over time with minimal negative impacts, such as leaching or acceleration of polymer degradation. This section compares the performance of this compound with other commonly used plasticizers, such as citrate esters (e.g., triethyl citrate - TEC, acetyl tributyl citrate - ATBC) and polyethylene glycol (PEG), in the context of PLA and PLGA.
Impact on Thermal Properties and Physical Aging
The glass transition temperature (Tg) is a crucial parameter for amorphous or semi-crystalline polymers like PLA and PLGA, as it dictates the transition from a rigid, glassy state to a more flexible, rubbery state.[5] Plasticizers work by lowering the Tg, thereby increasing the polymer chain mobility.[3] However, this can also influence the physical aging of the polymer, a process of structural relaxation that can lead to changes in mechanical properties and drug release profiles over time.[6][7]
A comparative study on the plasticizing effect of this compound (GTB), dipropylene glycol dibenzoate (DPGDB), and glyceryl triacetate (GTA) on PLA revealed that all three plasticizers effectively reduced the Tg of PLA.[8] While specific long-term aging data for GTB in PLGA is limited in publicly available literature, studies on other plasticizers in PLGA microspheres have shown that physical aging occurs at temperatures above 10°C, with accelerated aging at 35°C leading to enthalpy relaxation over hundreds of hours.[6][7] It is critical to select a plasticizer that provides the desired initial Tg reduction without inducing excessive physical aging that could compromise long-term stability.
Table 1: Comparison of Thermal Properties of PLA with Different Plasticizers
| Plasticizer (at 20 phr) | Glass Transition Temperature (Tg) (°C) | Onset Decomposition Temperature (°C) |
| Neat PLA | 60.5 | 330.8 |
| This compound (GTB) | 45.2 | 325.1 |
| Dipropylene Glycol Dibenzoate (DPGDB) | 42.8 | 328.4 |
| Glyceryl Triacetate (GTA) | 38.7 | 315.6 |
Data synthesized from a comparative study on PLA plasticizers.[8]
Influence on Mechanical Properties and Degradation
The mechanical integrity of a polymer-based medical device or drug delivery system is paramount throughout its shelf life and, for biodegradable systems, during its functional lifetime in vivo. Plasticizers, while improving flexibility, can also affect the mechanical strength and the rate of hydrolytic degradation.
The degradation of PLGA occurs via hydrolysis of its ester linkages, a process that can be influenced by the hydrophilicity of the polymer and the presence of additives.[9] While specific quantitative data on the long-term impact of this compound on PLGA's mechanical properties during degradation is scarce, studies on PLA with other plasticizers have shown that aged plasticized films can exhibit a significant decrease in elongation and tensile modulus, which is attributed to structural changes, polymer degradation (chain scission), and plasticizer migration.[10]
The choice of plasticizer can also influence the degradation rate. For instance, more hydrophilic plasticizers can increase water uptake, potentially accelerating hydrolysis.[9] The chemical structure of the plasticizer and its interaction with the polymer matrix are key factors in determining the overall stability of the system.
Experimental Protocols for Long-Term Stability Testing
A robust long-term stability testing program is essential to ensure the safety and efficacy of a polymer-based product. The following protocols are designed to be self-validating, providing a comprehensive assessment of the stability of polymers plasticized with this compound and other alternatives.
Protocol 1: Accelerated Aging Study
Accelerated aging studies are crucial for predicting the long-term stability of medical devices and drug products in a shorter timeframe.[11] These studies are typically conducted at elevated temperatures to accelerate the degradation processes.
Objective: To evaluate the effect of accelerated aging on the physical, chemical, and mechanical properties of plasticized polymer films.
Materials:
-
Polymer films (e.g., PLGA 75:25) plasticized with this compound and other comparator plasticizers (e.g., TEC, ATBC) at a fixed concentration (e.g., 20% w/w).
-
Unplasticized polymer film as a control.
-
Environmental chambers capable of maintaining constant temperature and humidity.
Methodology:
-
Sample Preparation: Prepare solvent-cast films of the plasticized and unplasticized polymers of uniform thickness.
-
Initial Characterization (t=0): Before initiating the aging study, characterize the initial properties of the films, including:
-
Visual Inspection: Note any changes in appearance, color, or transparency.
-
Thermal Analysis: Perform Differential Scanning Calorimetry (DSC) to determine the initial Tg and Thermogravimetric Analysis (TGA) to assess thermal stability.[12]
-
Mechanical Testing: Measure tensile strength, elongation at break, and Young's modulus.
-
Molecular Weight Determination: Use Gel Permeation Chromatography (GPC) to determine the initial number-average molecular weight (Mn) and weight-average molecular weight (Mw).
-
-
Accelerated Aging Conditions: Place the film samples in environmental chambers set to accelerated aging conditions. According to ICH Q1A(R2) guidelines, typical accelerated conditions are 40°C ± 2°C / 75% RH ± 5% RH.[1]
-
Time Points for Analysis: Withdraw samples at predetermined time points (e.g., 1, 2, 3, and 6 months).
-
Characterization at Each Time Point: At each time point, perform the same characterization tests as in step 2 to monitor changes in the polymer properties over time.
-
Data Analysis: Plot the changes in Tg, mechanical properties, and molecular weight as a function of time for each formulation. Compare the degradation rates of the different plasticized polymers.
References
- 1. Recent Applications of PLGA in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Applications of PLGA in Drug Delivery Systems | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Potential Roles of the Glass Transition Temperature of PLGA Microparticles in Drug Release Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physical ageing and thermal analysis of PLGA microspheres encapsulating protein or DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kinampark.com [kinampark.com]
- 8. Glass Transition Temperature of PLGA Particles and the Influence on Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced Corrosion Resistance and Mechanical Durability of the Composite PLGA/CaP/Ti Scaffolds for Orthopedic Implants | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Comparative Environmental Impact Assessment of Glyceryl Tribenzoate: A Guide for Researchers
This guide provides a detailed comparative analysis of the environmental impact of glyceryl tribenzoate, a notable non-phthalate plasticizer. Designed for researchers, scientists, and professionals in drug development and material science, this document synthesizes available data on this compound and its common alternatives. We will delve into lifecycle considerations, biodegradability, and aquatic toxicity, underpinned by standardized experimental protocols to offer a nuanced perspective on material selection.
Introduction: The Drive for Safer Plasticizers
Plasticizers are essential additives that impart flexibility and durability to polymers. For decades, phthalate esters, such as Di(2-ethylhexyl) phthalate (DEHP), have dominated the market. However, growing concerns over their potential endocrine-disrupting properties and adverse environmental effects have catalyzed a shift towards safer alternatives.[1] this compound (GTB), an ester of glycerol and benzoic acid, has emerged as a significant player in this new generation of plasticizers, valued for its application in sensitive products like food packaging and medical devices.[2]
This guide will objectively compare the environmental credentials of GTB against the incumbent DEHP and other prominent non-phthalate alternatives like citrate esters and dioctyl terephthalate (DOTP).
Lifecycle Considerations: From Precursors to Product
A comprehensive environmental assessment begins with a "cradle-to-gate" analysis of the raw materials and manufacturing processes.
This compound (GTB)
GTB is synthesized from two primary precursors: glycerol and benzoic acid.
-
Glycerol : A by-product of biodiesel production, the environmental footprint of glycerol is linked to its source.[3] If derived from palm oil, it can be associated with deforestation and habitat loss. However, glycerol sourced from waste streams of other industries presents a more sustainable, circular economy approach. The purification of crude glycerol is an energy-intensive process, contributing to its overall environmental impact.[4]
-
Benzoic Acid : Traditionally produced via the oxidation of toluene, a process that can release volatile organic compounds (VOCs).[3] Modern "green chemistry" routes are exploring biocatalytic methods to produce benzoic acid from renewable biomass, aiming to reduce reliance on petrochemical feedstocks.[3]
The esterification process to create GTB itself is being optimized to align with green chemistry principles, with some patented methods achieving near-zero discharge by recycling unreacted materials.
Alternative Plasticizers
-
Phthalates (e.g., DEHP) : The production of phthalates relies on petroleum-based feedstocks. Their lifecycle is a significant point of environmental concern due to the potential for leaching from products, leading to widespread environmental contamination.[5]
-
Citrate Esters (e.g., ATBC) : These are derived from citric acid, which can be sourced from the fermentation of renewable resources like corn. This bio-based origin generally results in a more favorable lifecycle assessment compared to petroleum-based plasticizers.[1]
-
Dioctyl Terephthalate (DOTP) : While synthesized from petrochemical precursors (terephthalic acid and 2-ethylhexanol), DOTP is valued for its low volatility and high resistance to migration, which minimizes its release into the environment during the product's use phase.[6]
Logical Relationship: Lifecycle Stages
The following diagram illustrates the key stages in the lifecycle of these plasticizers, highlighting the origin of their precursors.
Caption: Comparative lifecycle origins of GTB and alternative plasticizers.
Biodegradability: Persistence in the Environment
A critical factor in the environmental impact of a chemical is its ability to biodegrade. "Ready biodegradability" is a classification for substances that degrade rapidly and completely in an aquatic environment under aerobic conditions. The standard test for this is the OECD 301 series.
Experimental Protocol: OECD 301B - CO₂ Evolution Test
This method is widely used to determine the ultimate biodegradability of a chemical.
Objective: To measure the amount of carbon dioxide produced when a test substance is degraded by microorganisms over a 28-day period. A substance is considered "readily biodegradable" if it reaches ≥60% of its theoretical maximum CO₂ production (ThCO₂) within a 10-day window during the test.[7][8]
Methodology:
-
Preparation of Medium: A mineral salt medium is prepared and inoculated with a mixed population of microorganisms, typically from the secondary effluent of a domestic wastewater treatment plant.
-
Test Setup: The test substance is added to the inoculated medium in sealed vessels. Control vessels contain only the inoculum (to measure background CO₂ evolution), and reference vessels contain a readily biodegradable substance like sodium benzoate to validate the test conditions.
-
Incubation: The vessels are incubated for 28 days in the dark at a constant temperature (20-24°C) with continuous aeration with CO₂-free air.
-
CO₂ Measurement: The CO₂ evolved from the biodegradation process is trapped in a series of absorption bottles containing a known concentration of barium or sodium hydroxide.
-
Analysis: The amount of CO₂ produced is determined by titrating the remaining hydroxide in the absorption bottles. The percentage of biodegradation is calculated as the ratio of the CO₂ produced by the test substance to its ThCO₂.
Experimental Workflow: OECD 301B
Caption: Step-by-step workflow for the OECD 301B biodegradability test.
Comparative Biodegradability Data
The table below summarizes available data for common plasticizers.
| Plasticizer | Type | Biodegradability Result | Source |
| This compound (GTB) | Benzoate Ester | Data not publicly available | [9] |
| Di(2-ethylhexyl) phthalate (DEHP) | Phthalate | Not readily biodegradable | [10] |
| Acetyl Tributyl Citrate (ATBC) | Citrate Ester | Readily biodegradable | [11] |
| Dioctyl Terephthalate (DOTP) | Terephthalate | Readily biodegradable | [11] |
This data highlights a significant environmental advantage of non-phthalate alternatives over DEHP. The classification of citrate esters and DOTP as readily biodegradable implies a lower potential for persistence and accumulation in the environment.
Aquatic Ecotoxicity: Impact on Aquatic Life
Assessing the potential harm to aquatic organisms is a cornerstone of any environmental impact assessment. Acute toxicity is typically evaluated using standardized tests on fish and aquatic invertebrates.
Experimental Protocol: OECD 202 - Daphnia sp. Acute Immobilisation Test
Objective: To determine the concentration of a substance that causes 50% of a test population of Daphnia magna (a small crustacean) to become immobilized after 48 hours of exposure (the EC50).[12]
Methodology:
-
Test Organisms: Young daphnids (<24 hours old) are used for the test.
-
Exposure: The daphnids are exposed to at least five different concentrations of the test substance in a static system for 48 hours. A control group is exposed to the medium only.
-
Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds of gentle agitation.
-
Analysis: The 48h-EC50 value and its confidence limits are calculated using statistical methods like probit analysis.
Experimental Protocol: OECD 203 - Fish, Acute Toxicity Test
Objective: To determine the concentration of a substance that is lethal to 50% of a test population of fish (e.g., Zebrafish or Rainbow Trout) over a 96-hour exposure period (the LC50).[12]
Methodology:
-
Test Organisms: A recommended fish species is acclimated to laboratory conditions.
-
Exposure: Fish are exposed to at least five concentrations of the test substance, typically in a semi-static or flow-through system, for 96 hours.
-
Observation: Mortalities are recorded at 24, 48, 72, and 96 hours.
-
Analysis: The 96h-LC50 value is calculated, providing a measure of the acute lethal toxicity of the substance.
Experimental Workflow: Aquatic Toxicity Testing
Caption: Comparative workflows for key aquatic ecotoxicity tests.
Comparative Ecotoxicity Data
Similar to biodegradability, specific, publicly available ecotoxicity data for this compound is lacking. Safety Data Sheets often state that it is "not expected to pose significant environmental hazards" or that it "may cause long lasting harmful effects to aquatic life" without providing empirical LC50 or EC50 values.[9][13][14] This represents a significant data gap.
The table below presents a qualitative comparison based on available information for other plasticizers. A lower LC50/EC50 value indicates higher toxicity.
| Plasticizer | Type | Acute Aquatic Toxicity | Source |
| This compound (GTB) | Benzoate Ester | Data not publicly available; generally considered low toxicity | [9][13] |
| Di(2-ethylhexyl) phthalate (DEHP) | Phthalate | Toxic to aquatic life | [10] |
| Acetyl Tributyl Citrate (ATBC) | Citrate Ester | Low toxicity to aquatic organisms | [1][11] |
| Dioctyl Terephthalate (DOTP) | Terephthalate | Low toxicity to aquatic organisms | [11] |
The available evidence suggests that non-phthalate plasticizers, including GTB, DOTP, and citrate esters, present a lower hazard to aquatic ecosystems compared to DEHP.
Synthesis and Conclusion
The transition away from traditional phthalate plasticizers is a critical step towards more sustainable and safer material science. This guide demonstrates that alternatives like this compound, citrate esters, and DOTP offer significant environmental advantages, primarily rooted in their lower potential for environmental persistence and aquatic toxicity.
-
Lifecycle: GTB's environmental credentials can be enhanced by sourcing its precursors—glycerol and benzoic acid—from renewable or waste-stream-based routes.
-
Biodegradability: While data for GTB is needed, leading non-phthalate alternatives like citrates and DOTP are readily biodegradable, unlike DEHP.
-
Ecotoxicity: Non-phthalate alternatives are generally characterized by low aquatic toxicity, presenting a reduced risk to ecosystems.
Crucially, there is a discernible gap in the public, peer-reviewed literature regarding the specific experimental biodegradability and ecotoxicity data for this compound. While it is widely regarded as a safe alternative, substantiating these claims with robust data from standardized OECD tests is essential for its authoritative positioning as an environmentally preferable material. Researchers and manufacturers are encouraged to pursue and publish this data to enable fully quantitative, evidence-based environmental assessments.
References
- 1. Plasticizers in PVC: Phthalates vs. Non-Phthalates Safety Debate [eureka.patsnap.com]
- 2. jpharmachem.com [jpharmachem.com]
- 3. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 5. scies.org [scies.org]
- 6. carlroth.com [carlroth.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. habitablefuture.org [habitablefuture.org]
- 11. Types of Plasticizers: Phthalates vs Non-Phthalates [eureka.patsnap.com]
- 12. chemsafetypro.com [chemsafetypro.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. chemicalbull.com [chemicalbull.com]
A Senior Application Scientist's Guide to Glyceryl Tribenzoate: A Head-to-Head Comparison of Synthesis Routes
An In-Depth Technical Guide and Head-to-Head Comparison
Abstract
Glyceryl tribenzoate (GTB), also known as tribenzoin, is a versatile polyol benzoate with significant applications ranging from a solid plasticizer in polymer formulations to a flavoring agent in the food industry and a potential therapeutic agent in drug development.[1][2][3][4] The performance, purity, and economic viability of GTB are intrinsically linked to its synthesis route. This guide provides an in-depth, head-to-head comparison of the primary chemical pathways for producing this compound. We will dissect the underlying chemistry, provide detailed experimental protocols, and present a comparative analysis of the products derived from each method, supported by key performance indicators. This document is intended for researchers, chemists, and drug development professionals seeking to understand and select the optimal synthesis strategy for their specific application.
Introduction to this compound
This compound (CAS No. 614-33-5) is the tri-ester formed from one molecule of glycerol and three molecules of benzoic acid.[5][6] It manifests as a white to off-white crystalline powder with a melting point in the range of 68-72 °C.[2][7] Its utility is broad; in the polymer industry, it functions as an excellent non-phthalate plasticizer, improving flexibility and adhesion in coatings, adhesives, and inks.[1][4] In the food and beverage sector, it is an approved flavoring agent and adjuvant.[5][8] More recently, GTB has garnered attention in the pharmaceutical field for its potential in treating neurodegenerative disorders.[3][6]
The choice of synthesis route is a critical decision that impacts not only the reaction yield and product purity but also the overall process efficiency, cost, and environmental footprint. Factors such as the presence of mono- or di-substituted glycerol byproducts can significantly alter the physical properties of the final product, making a thorough understanding of each synthetic pathway essential.
Major Synthesis Routes: Mechanisms and Protocols
We will explore the two most prevalent methods for synthesizing this compound: direct esterification and acylation with benzoyl chloride.
Route 1: Direct Esterification of Glycerol with Benzoic Acid
This classical approach, a variant of the Fischer-Speier esterification, involves the direct reaction of glycerol with benzoic acid. The reaction is an equilibrium process, necessitating the removal of the water byproduct to drive the reaction to completion.[9][10]
Causality Behind Experimental Choices:
-
Molar Ratio: A slight excess of benzoic acid (e.g., a 1:3.0 to 1:3.3 glycerol to benzoic acid ratio) is often used to ensure the complete esterification of all three hydroxyl groups on the glycerol backbone.[11]
-
Catalysis: While traditional acid catalysts (e.g., sulfuric acid) can be used, they can also promote undesirable side reactions at high temperatures, such as the polymerization of glycerol. A more refined approach utilizes an alkaline substance (e.g., sodium carbonate, potassium benzoate) as a catalyst.[11] This minimizes side reactions, leading to a higher yield and purity of the principal product, and reduces equipment corrosion.[11]
-
Water Removal: To shift the reaction equilibrium towards the product, the water formed during the reaction must be continuously removed. This is typically achieved by azeotropic distillation using an entraining agent like toluene or xylene, with the water being collected in a Dean-Stark trap.[11][12]
-
Temperature: The reaction is conducted at elevated temperatures (180-240 °C) to achieve a reasonable reaction rate and facilitate the azeotropic removal of water.[11]
-
Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, a heating mantle, a temperature probe, and a Dean-Stark apparatus fitted with a reflux condenser.
-
Charging Reactants: To the flask, add glycerol (1.0 mol), benzoic acid (3.2 mol), an alkaline catalyst such as sodium benzoate (0.5-2% of total reactant weight), and a dehydrating agent like toluene (5-10% of total reactant weight).[11]
-
Reaction: Heat the mixture to reflux, typically between 180-240 °C.[11] Vigorously stir the mixture and continuously collect the water byproduct in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when water evolution ceases.
-
Work-up: After cooling, the reaction mixture is typically washed with a dilute sodium bicarbonate solution to remove any unreacted benzoic acid, followed by washing with water.
-
Isolation: The organic solvent (toluene) is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield pure this compound.[11]
Caption: Workflow for Direct Esterification of Glycerol.
Route 2: Acylation of Glycerol with Benzoyl Chloride
This method involves reacting glycerol with a more reactive benzoic acid derivative, benzoyl chloride. The reaction is generally much faster, proceeds at lower temperatures, and is essentially irreversible.
Causality Behind Experimental Choices:
-
Reagent Reactivity: Benzoyl chloride is highly electrophilic, making it much more reactive towards the hydroxyl groups of glycerol than benzoic acid. This high reactivity allows the reaction to proceed rapidly, often to completion within an hour at room temperature.[13]
-
Stoichiometry and Base: The reaction produces hydrochloric acid (HCl) as a byproduct. A stoichiometric amount of a non-nucleophilic base, such as triethylamine (Et3N) or pyridine, is crucial to neutralize the HCl, which would otherwise protonate the reactants and halt the reaction.[11][13] The amount of base used is critical for driving the reaction to completion and maximizing the selectivity for the tri-substituted product.[13]
-
Solvent: A dry, inert solvent like tetrahydrofuran (THF) is often used to dissolve the reactants and facilitate the reaction.[11]
-
Temperature Control: While the reaction can proceed at room temperature, it is exothermic. For larger-scale preparations, initial cooling may be necessary to control the reaction rate and prevent potential side reactions.
-
Reactor Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve glycerol (1.0 mol) and triethylamine (3.3 mol, ~11 equiv. per hydroxyl group) in a suitable dry solvent (e.g., THF).[13]
-
Reagent Addition: Cool the flask in an ice bath. Slowly add benzoyl chloride (3.3 mol) dropwise via an addition funnel, maintaining the internal temperature below 20 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.[13]
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC to confirm the disappearance of glycerol and the intermediate mono- and di-benzoates.
-
Work-up: Upon completion, the reaction is quenched by the addition of water. The triethylamine hydrochloride salt formed during the reaction will dissolve in the aqueous layer.
-
Isolation: The product is extracted into an organic solvent such as ethyl acetate. The organic layer is then washed sequentially with dilute HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to remove any benzoic acid), and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification via recrystallization or column chromatography can be performed if necessary.
Caption: Workflow for Acylation of Glycerol.
Head-to-Head Performance Comparison
The choice between these synthesis routes is a trade-off between speed, yield, cost, and process complexity. The following table summarizes the key performance differences.
| Parameter | Route 1: Direct Esterification | Route 2: Acylation with Benzoyl Chloride | Justification & Analysis |
| Typical Yield | 55-75%[12][14] | >90%[13] | The irreversible nature of acylation and milder conditions generally lead to higher isolated yields. Direct esterification yields are limited by equilibrium and potential side reactions. |
| Purity & Side Products | Moderate; may contain mono/di-benzoates, unreacted benzoic acid, and glycerol polymers.[11] | High; primary impurities are typically residual starting materials or solvent if purification is incomplete.[13] | The high temperatures of esterification can cause glycerol to self-condense. The acylation route is more selective, with base quantity controlling conversion to the tri-ester.[13] |
| Reaction Time | 4-8 hours[11][12] | 1-2 hours[13] | The high reactivity of benzoyl chloride dramatically reduces the required reaction time compared to the slower, equilibrium-limited esterification. |
| Reaction Temperature | High (180-240 °C)[11] | Low (0 °C to Room Temp) | Acylation is highly exothermic but can be controlled at low temperatures, reducing energy costs and preventing thermal degradation. |
| Reagent Cost | Low (Benzoic Acid is inexpensive) | High (Benzoyl Chloride is significantly more expensive than benzoic acid) | This is a major consideration for large-scale production. The cost of the acylating agent and the required base can be prohibitive. |
| Process Safety & Waste | Byproduct is water. High temperatures pose an energy hazard. | Byproduct is HCl, neutralized to a salt (e.g., Et3N·HCl). Benzoyl chloride is corrosive and lachrymatory. Generates solvent and salt waste. | From a "green chemistry" perspective, direct esterification is superior as its only byproduct is water. The acylation route generates significant salt and solvent waste streams that require disposal. |
| Industrial Scalability | Favorable. Suited for large-scale batch processing due to low-cost materials and simpler work-up.[11] | Less favorable for bulk production due to high reagent costs and waste management challenges. Better suited for lab-scale or high-value applications. | The economic advantages and simpler waste profile of direct esterification make it the preferred method for industrial production of GTB as a plasticizer.[11] |
Product Characterization and Quality Control
Regardless of the synthesis route, the final product must be rigorously analyzed to confirm its identity and purity.
-
Physical Properties: The product should be a white crystalline powder with a melting point of 68-72 °C.[1][7]
-
Spectroscopy:
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should show a strong absorption band around 1720 cm⁻¹ corresponding to the ester carbonyl (C=O) stretch, and the absence of a broad -OH band from glycerol.[14]
-
NMR (Nuclear Magnetic Resonance Spectroscopy): ¹H and ¹³C NMR are used to confirm the molecular structure, showing characteristic peaks for the benzoate aromatic protons and the glycerol backbone.[12][15]
-
-
Chromatography:
-
Titrimetric Analysis:
Conclusion and Recommendations
The optimal synthesis route for this compound is dictated by the desired scale, purity requirements, and economic constraints of the application.
-
For large-scale industrial production , where cost is a primary driver, alkaline-catalyzed direct esterification is the superior method.[11] Its use of inexpensive raw materials and the generation of water as the sole byproduct make it an economically and environmentally sound choice, despite longer reaction times and potentially lower yields.
-
For laboratory-scale synthesis, high-purity applications, or drug development research , where material cost is less critical than purity and speed, acylation with benzoyl chloride is the recommended route.[13] It consistently delivers a high-purity product in excellent yield with short reaction times and straightforward purification.
Ultimately, the Senior Application Scientist must weigh the trade-offs. The direct esterification route offers a cost-effective and greener pathway suitable for bulk manufacturing, while the acylation route provides a rapid and high-purity method ideal for research and specialized applications.
References
- 1. 2017erp.com [2017erp.com]
- 2. chembk.com [chembk.com]
- 3. This compound: A food additive with unique properties to be a substitute for cinnamon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C24H20O6 | CID 61156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. EP3999051B1 - Inhalation dosage forms of glycerol tribenzoate and/or glycerol dibenzoate for use in the treatment of huntington's disease - Google Patents [patents.google.com]
- 7. This compound | 614-33-5 [chemicalbook.com]
- 8. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijcea.org [ijcea.org]
- 11. CN105348104A - Production method of glycerin tribenzoate - Google Patents [patents.google.com]
- 12. iiste.org [iiste.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.aip.org [pubs.aip.org]
- 15. Page loading... [wap.guidechem.com]
- 16. pubs.rsc.org [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Glyceryl Tribenzoate
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols extends beyond the benchtop; it is a crucial component of the entire lifecycle of a chemical, including its disposal. This guide provides an in-depth, procedural framework for the proper disposal of glyceryl tribenzoate, ensuring the safety of laboratory personnel and environmental stewardship. Our commitment is to empower you with the knowledge to manage chemical waste responsibly, fostering a culture of safety and compliance in your laboratory.
Understanding this compound: Properties and Hazards
This compound (CAS No. 614-33-5) is a triester of glycerin and benzoic acid. It typically appears as a white powder and is used in various industrial applications, including as a plasticizer.[1][2] While it is not classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200) or as a hazardous waste by the Resource Conservation and Recovery Act (RCRA), proper disposal is still paramount to avoid environmental contamination and maintain a safe laboratory environment.[3][4]
Health injuries are not known or expected under normal use.[1] However, it may cause skin irritation upon contact.[1] In the event of a fire, it may be combustible at high temperatures and can decompose to produce carbon monoxide and carbon dioxide.[1]
Core Principles of this compound Waste Management
The overarching principle for managing this compound waste is to do so in accordance with all federal, state, and local regulations.[1][3] This involves a systematic approach that begins with waste minimization and ends with compliant disposal.
Waste Minimization: The First Line of Defense
Before considering disposal, it is essential to explore opportunities for waste minimization.[5][6] This not only reduces the environmental footprint but also lowers disposal costs. Strategies include:
-
Source Reduction: Order only the quantity of this compound required for your experiments.[5]
-
Inventory Management: Maintain a detailed inventory of your chemicals to prevent over-ordering and the expiration of stock.[7]
-
Surplus Sharing: Before designating surplus this compound as waste, check if other labs within your institution can utilize it.[5]
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on the quantity and form of the waste (e.g., pure substance, contaminated materials, or empty containers).
Unused or Expired this compound (Solid)
For pure, uncontaminated this compound that is expired or no longer needed:
-
Containerization: Ensure the material is in its original or a compatible, well-labeled container. The container must be tightly sealed and in good condition.[3][7]
-
Labeling: Clearly label the container as "Waste this compound." Include the chemical name and any known hazards (even if minimal).[7]
-
Waste Collection: Contact your institution's Environmental Health and Safety (EHS) office for pick-up.[5] They will arrange for disposal by a licensed waste management vendor.
-
Disposal Method: The most common and recommended method for final disposal is incineration.[8] Dissolving the material in a combustible solvent and burning it in a chemical incinerator with an afterburner and scrubber ensures complete destruction.[8] Landfilling in a designated facility may also be an option, but incineration is generally preferred for organic compounds.[9]
Small Spills of this compound
In the event of a small spill of solid this compound:
-
Personal Protective Equipment (PPE): Before cleaning, ensure you are wearing appropriate PPE, including safety glasses, gloves, and a lab coat.[10]
-
Containment: Prevent the powder from spreading.[4]
-
Clean-up: Carefully sweep up the solid material.[1] Avoid creating dust.[4] If necessary, you can lightly moisten the powder with water to minimize dust generation.
-
Collection: Place the swept-up material into a suitable, labeled container for disposal.[1][4]
-
Decontamination: Thoroughly clean the contaminated surface.[1]
-
Disposal: The collected spill residue should be disposed of as waste this compound, following the procedure for the pure substance.
Contaminated Materials
Items such as gloves, weigh boats, or paper towels that are contaminated with this compound should be managed as follows:
-
Segregation: Do not mix this waste with general laboratory trash.[3]
-
Collection: Place all contaminated solid waste into a designated, clearly labeled waste container or bag.
-
Disposal: The container of contaminated materials should be collected by your institution's EHS department for incineration.
Empty Containers
Empty containers that previously held this compound can often be disposed of in the regular trash, provided the following conditions are met:
-
No Free-Standing Liquid or Solid: The container must be completely empty.[11]
-
Defacing Labels: All chemical labels on the container must be removed or thoroughly defaced to prevent confusion.[11]
-
Local Regulations: Always check with your EHS office, as some institutions have specific requirements for empty container disposal.
Decision-Making Workflow for this compound Disposal
To assist in making the correct disposal choice, the following workflow diagram outlines the decision-making process.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. jpharmachem.com [jpharmachem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. acewaste.com.au [acewaste.com.au]
- 8. biosynth.com [biosynth.com]
- 9. uswonline.com [uswonline.com]
- 10. chemicalbull.com [chemicalbull.com]
- 11. sfasu.edu [sfasu.edu]
Navigating the Safe Handling of Glyceryl Tribenzoate: A Guide to Personal Protective Equipment
In the landscape of pharmaceutical development and scientific research, the meticulous handling of chemical compounds is paramount to ensuring both personnel safety and data integrity. Glyceryl tribenzoate, a versatile excipient and plasticizer, is generally considered to have a low hazard profile. However, a comprehensive understanding and implementation of appropriate Personal Protective Equipment (PPE) protocols are indispensable. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, moving beyond a simple checklist to instill a culture of proactive safety.
While regulatory bodies have not classified this compound as a hazardous substance, it's crucial to recognize that under certain conditions, such as the generation of dust or heating, potential risks can emerge.[1] This guide is built on the principle of "as low as reasonably practicable" (ALARP) exposure, ensuring that even with substances of low toxicity, protective measures are robust and intuitive.
Core Principles of Protection: A Risk-Based Approach
The selection of PPE is not a one-size-fits-all endeavor; it is a dynamic process dictated by the specific experimental conditions. For this compound, the primary routes of potential exposure are inhalation of dust particles, skin contact, and eye contact.[2] Therefore, our protective strategy is designed to mitigate these risks effectively.
Engineering Controls: The First Line of Defense
Before resorting to PPE, it is imperative to implement appropriate engineering controls. For this compound, especially in its solid or powder form, this includes:
-
Ventilation: Always handle in a well-ventilated area.[1][2][3] For procedures that may generate dust, such as weighing or mixing, the use of a local exhaust ventilation system or a chemical fume hood is strongly recommended.
-
Containment: For larger quantities or when vigorous agitation is required, consider using glove bags or other containment solutions to minimize the release of airborne particles.
Personal Protective Equipment (PPE) for this compound: A Detailed Breakdown
The following table summarizes the recommended PPE for handling this compound, categorized by the nature of the task.
| Task | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Low-Dust Activities (e.g., handling pellets, visual inspection) | Safety glasses with side shields | Nitrile or latex glovesStandard lab coat | Not generally required |
| High-Dust Activities (e.g., weighing powder, mixing, grinding) | Chemical splash goggles | Nitrile or latex glovesStandard lab coat | N95 or P1 dust mask |
| Heating or Melting (potential for vapors or fumes) | Chemical splash goggles and/or face shield | Nitrile or latex glovesStandard lab coat | Not generally required, but work in a fume hood is essential |
| Large-Scale Handling (increased potential for spills and dust) | Chemical splash goggles and face shield | Chemical-resistant gloves and apronLong-sleeved lab coat | N95 or P1 dust mask |
| Spill Cleanup | Chemical splash goggles | Chemical-resistant glovesProtective clothing | N95 or P1 dust mask |
Rationale for PPE Selection
-
Eye and Face Protection: While this compound is not classified as a severe eye irritant, the mechanical irritation from dust particles necessitates protection.[4] Safety glasses with side shields are the minimum requirement.[1] For tasks with a higher risk of dust generation, chemical splash goggles offer a more complete seal around the eyes.
-
Skin Protection: Although not considered a significant skin irritant, some data suggests a potential for allergic skin reactions in sensitive individuals.[5] Therefore, wearing gloves is a critical preventative measure.[1][3] A standard lab coat will protect against incidental contact.[1]
-
Respiratory Protection: The primary respiratory hazard associated with this compound is the inhalation of airborne dust particles.[6] For procedures where dust generation is likely, a NIOSH-approved N95 or a European standard P1 dust mask is recommended to minimize inhalation.[4] It is important to note that when heated to decomposition, this compound can emit irritating fumes, making it essential to perform such operations in a well-ventilated fume hood.[7][8]
Procedural Guidance for Safe Handling and Disposal
Adherence to standardized procedures is as crucial as the selection of appropriate PPE. The following step-by-step guidance ensures a holistic approach to safety.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Confirm that the ventilation system is operational. Don the appropriate PPE as outlined in the table above.
-
Dispensing: When weighing or transferring this compound powder, perform these actions in a fume hood or a designated area with local exhaust ventilation to minimize dust dispersion.
-
During Use: Avoid actions that can create dust clouds, such as rapid pouring or dropping of the material. If heating the substance, do so slowly and under controlled conditions within a fume hood.
-
Post-Handling: Once the procedure is complete, decontaminate the work surface. Carefully remove PPE, starting with gloves, to avoid cross-contamination. Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and any contaminated materials is a critical final step in the handling process.
-
Waste this compound: Unused or waste this compound should be disposed of in accordance with local, state, and federal regulations.[1] It should not be discharged into drains or the environment.
-
Contaminated PPE: Used gloves, dust masks, and other disposable PPE should be placed in a sealed bag and disposed of as solid chemical waste.
-
Empty Containers: Handle uncleaned containers as you would the product itself.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical workflow for selecting the appropriate level of PPE when working with this compound.
Caption: A flowchart illustrating the decision-making process for selecting appropriate PPE based on the handling task for this compound.
By internalizing this structured approach to safety, researchers and drug development professionals can confidently handle this compound, ensuring a secure laboratory environment and the integrity of their scientific pursuits. This commitment to safety, grounded in a deep understanding of the materials we work with, is the bedrock of innovative and responsible research.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. chemicalbull.com [chemicalbull.com]
- 3. This compound (614-33-5) | Chemical Product Exporter [chemicalbull.com]
- 4. jpharmachem.com [jpharmachem.com]
- 5. This compound | C24H20O6 | CID 61156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. Page loading... [wap.guidechem.com]
- 8. biosynth.com [biosynth.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
